molecular formula C8H10N2O2 B1366436 Methyl 6-(aminomethyl)nicotinate CAS No. 139183-87-2

Methyl 6-(aminomethyl)nicotinate

Cat. No.: B1366436
CAS No.: 139183-87-2
M. Wt: 166.18 g/mol
InChI Key: WGPAOTBWPMCFMM-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)nicotinate is a chemical compound with the molecular formula C8H10N2O2 and serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . This methyl ester is a versatile reagent for researchers designing and synthesizing novel bioactive molecules. Its structure, featuring both an aminomethyl group and a nicotinate ester, makes it a useful precursor for constructing more complex heterocyclic systems. While specific pharmacological data for this exact compound is limited in public sources, its core structure is recognized as a key template in medicinal chemistry. Research indicates that derivatives based on the (phenylsulfonamido-methyl)pyridine framework, for which this compound is a potential precursor, have been investigated as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of this enzyme is a promising therapeutic strategy for treating conditions associated with metabolic syndrome, such as type 2 diabetes and insulin resistance . As such, this compound provides researchers with a critical starting material for exploring new treatments for metabolic diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(aminomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPAOTBWPMCFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443334
Record name methyl 6-(aminomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139183-87-2
Record name methyl 6-(aminomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-(aminomethyl)nicotinate is a pivotal bifunctional building block in contemporary medicinal chemistry and drug development. Its structure, incorporating a pyridine core with both an ester and a primary aminomethyl group, makes it a versatile scaffold for synthesizing complex molecules, including enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the scientifically robust pathways for its synthesis. We will delve into two primary, field-proven strategies: the Halogenation-Amination of a methyl precursor and the Catalytic Hydrogenation of a nitrile intermediate. The discussion emphasizes the underlying chemical principles, rationale for procedural choices, and detailed experimental protocols designed for reproducibility and scalability.

Introduction: Strategic Importance of this compound

The pyridine ring is a privileged scaffold in pharmacology, present in numerous approved drugs. This compound serves as a valuable starting material by offering two distinct points for chemical modification: the ester at the 3-position, which can be hydrolyzed or converted to amides, and the primary amine at the 6-position, which is a nucleophile ideal for forming amides, sulfonamides, or for use in reductive amination reactions. Designing a synthesis for this molecule requires careful strategic planning to manage the reactivity of these functional groups and their precursors. This guide focuses on scalable and efficient routes starting from common nicotinic acid derivatives.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two key disconnections pointing towards readily available precursors.

G cluster_0 Pathway 1: Halogenation-Amination cluster_1 Pathway 2: Nitrile Reduction target This compound path1_inter1 Methyl 6-(bromomethyl)nicotinate target->path1_inter1 C-N Bond Formation (e.g., Gabriel, Azide) path2_start Methyl 6-cyanonicotinate target->path2_start Nitrile Reduction (e.g., Catalytic Hydrogenation) path1_start Methyl 6-methylnicotinate path1_inter1->path1_start Radical Halogenation

Caption: Retrosynthetic analysis of this compound.

This analysis leads us to two primary forward-synthesis strategies:

  • Pathway 1: Beginning with Methyl 6-methylnicotinate, this route involves a benzylic-type halogenation followed by nucleophilic substitution with an amine source.

  • Pathway 2: Starting from Methyl 6-cyanonicotinate, this pathway hinges on the selective reduction of the nitrile group to a primary amine.

Pathway 1: Synthesis via Halogenation and Amination

This is arguably the most common and adaptable route, leveraging the reactivity of the methyl group adjacent to the pyridine ring.

Overall Reaction Scheme

G A Methyl 6-methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B NBS, AIBN CCl4, Reflux C Phthalimide Intermediate B->C Potassium Phthalimide DMF D This compound C->D Hydrazine (N2H4) EtOH, Reflux

Caption: Halogenation and Gabriel Amination Synthesis Pathway.

Step I: Esterification of 6-Methylnicotinic Acid

The synthesis begins with the readily available 6-methylnicotinic acid. Fischer-Speier esterification is the method of choice due to its simplicity and cost-effectiveness.

Causality and Expertise: The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial.[1] It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess, and by refluxing to overcome the activation energy.[1][2]

Experimental Protocol: Synthesis of Methyl 6-methylnicotinate

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL) under cooling.[1]

  • Heat the resulting mixture to reflux and maintain for 16-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).[1]

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.[1]

  • Carefully neutralize the residue to pH ~7 by adding it to an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.[1]

ParameterValueReference
Starting Material6-Methylnicotinic Acid[1]
ReagentsMethanol, H₂SO₄[1][2]
Reaction Time17 hours[1]
TemperatureReflux[1]
Typical Yield75%[1]
Step II: Radical Bromination of Methyl 6-methylnicotinate

The key transformation in this pathway is the selective halogenation of the 6-methyl group. This is achieved via a free radical chain reaction.

Causality and Expertise: N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic-type bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is essential to favor radical substitution over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction upon heating. An inert, non-polar solvent like carbon tetrachloride (CCl₄) is typically used.

Experimental Protocol: Synthesis of Methyl 6-(bromomethyl)nicotinate

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-methylnicotinate (15.1 g, 100 mmol) in carbon tetrachloride (200 mL).

  • Add N-Bromosuccinimide (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

  • Heat the mixture to reflux under inert atmosphere for 4-6 hours. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step III: Amination via Gabriel Synthesis

To convert the bromomethyl intermediate to the desired aminomethyl product, the Gabriel synthesis is a robust and reliable method that avoids over-alkylation common with direct amination using ammonia.

Causality and Expertise: Potassium phthalimide provides a masked form of ammonia. It acts as a potent nucleophile, displacing the bromide in an Sₙ2 reaction. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (N₂H₄), in the Ing-Manske procedure. Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Experimental Protocol: Synthesis of this compound

  • Dissolve Methyl 6-(bromomethyl)nicotinate (23.0 g, 100 mmol) in N,N-dimethylformamide (DMF, 150 mL).

  • Add potassium phthalimide (19.5 g, 105 mmol) and stir the mixture at 60-70 °C for 3 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the phthalimide intermediate. Filter and dry the solid.

  • Suspend the dried intermediate in ethanol (250 mL).

  • Add hydrazine hydrate (5.5 mL, ~110 mmol) and heat the mixture to reflux for 4-6 hours, during which a thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1-2 to dissolve the product amine.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Evaporate the filtrate to dryness. The resulting solid is the hydrochloride salt of the target compound. It can be used as such or neutralized with a base and extracted to yield the free amine.

Pathway 2: Synthesis via Catalytic Hydrogenation of a Nitrile

This alternative route is elegant and often high-yielding, provided the nitrile precursor is accessible. It leverages the power of heterogeneous catalysis.

Overall Reaction Scheme

G A Methyl 6-cyanonicotinate B This compound A->B H2 (g), Pd/C or Raney Ni EtOH/NH3

Caption: Nitrile Reduction via Catalytic Hydrogenation Pathway.

Step I: Preparation of Methyl 6-cyanonicotinate

This intermediate can be prepared from Methyl 6-bromonicotinate through a nucleophilic aromatic substitution with a cyanide salt, a reaction known as the Rosenmund–von Braun reaction.

Experimental Protocol: Synthesis of Methyl 6-cyanonicotinate

  • Combine Methyl 6-bromonicotinate (21.6 g, 100 mmol) with copper(I) cyanide (CuCN, 9.8 g, 110 mmol) in a high-boiling polar aprotic solvent like DMF or NMP (150 mL).

  • Heat the mixture to 150-160 °C for 6-8 hours under an inert atmosphere.

  • Cool the reaction, pour into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layers. Purify the residue by column chromatography to obtain Methyl 6-cyanonicotinate.

Step II: Catalytic Hydrogenation

The reduction of the nitrile to the primary amine is the final and key step.

Causality and Expertise: Catalytic hydrogenation is a surface-mediated reaction where molecular hydrogen (H₂) is adsorbed onto the surface of a metal catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel).[3][4] This process weakens the H-H bond, allowing for the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond.[4] The reaction is typically performed in a solvent like ethanol. The addition of ammonia is a critical field-proven technique; it helps to suppress the formation of secondary amine byproducts by reacting with intermediate imines, shifting the equilibrium towards the desired primary amine.

Experimental Protocol: Synthesis of this compound

  • Charge a hydrogenation vessel (e.g., a Parr shaker) with Methyl 6-cyanonicotinate (16.2 g, 100 mmol) and a 7N solution of ammonia in methanol (200 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, ~1.5 g, ~10 wt%) or Raney Nickel (slurry washed with methanol).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Agitate the mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (no further H₂ uptake), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by crystallization of its hydrochloride salt.

ParameterValueReference
Starting MaterialMethyl 6-cyanonicotinate
ReagentsH₂, Pd/C (or Raney Ni)[3]
Pressure50-60 psi H₂
Solvent SystemMethanol / Ammonia
Key BenefitHigh yield, clean conversion

Comparative Analysis and Conclusion

Both pathways offer viable routes to this compound.

  • Pathway 1 (Halogenation-Amination) is often preferred in a laboratory setting due to its reliance on standard organic reactions that do not require specialized high-pressure equipment. The Gabriel synthesis step ensures a clean conversion to the primary amine, avoiding byproducts. However, the use of lachrymatory bromomethyl intermediates and toxic reagents like CCl₄ are drawbacks.

  • Pathway 2 (Nitrile Reduction) is highly efficient and atom-economical, making it attractive for larger-scale industrial production. Catalytic hydrogenation is a clean reaction with water as the only theoretical byproduct. The main challenges lie in the synthesis of the cyano-intermediate and the handling of pyrophoric catalysts and high-pressure hydrogen gas.

The choice of synthesis pathway ultimately depends on the scale of the reaction, the availability of starting materials, and the equipment and safety infrastructure available to the research or development team. This guide provides the foundational knowledge and detailed protocols to enable professionals to make an informed decision and successfully synthesize this critical chemical building block.

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Molbase. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023). Hydrogenation (Reduction) of Alkenes = Double Bond Eraser. Retrieved from [Link]

Sources

"Methyl 6-(aminomethyl)nicotinate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-(aminomethyl)nicotinate

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. It incorporates the pharmacologically relevant nicotinate (pyridine-3-carboxylate) scaffold with a primary aminomethyl group. This unique arrangement of a nucleophilic amine and an electrophilic ester on a pyridine core makes it a highly versatile building block for the synthesis of complex molecular architectures and novel drug candidates. The pyridine ring is a privileged structure in drug discovery, frequently found in approved therapeutics. The aminomethyl group provides a key vector for derivatization, allowing for the introduction of diverse side chains and the construction of compound libraries for high-throughput screening.

This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of this compound are summarized below. As a specialized research chemical, extensive experimental data in public literature is limited; therefore, properties are presented alongside data from closely related structural analogs for context.

Core Compound Data
PropertyValueSource
IUPAC Name methyl 6-(aminomethyl)pyridine-3-carboxylate
Synonyms Methyl 6-(aminomethyl)-3-pyridinecarboxylate
CAS Number 139183-87-2[1]
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Canonical SMILES COC(=O)C1=CN=C(C=C1)CN
Structural Representation

The structure features a pyridine ring substituted at the 3-position with a methyl ester and at the 6-position with an aminomethyl group.

Caption: Chemical structure of this compound.

Experimental and Predicted Properties
PropertyValueRemarksSource
Physical Form White crystalline solidBased on the related compound, Methyl 6-aminonicotinate.[2]
Melting Point 154-156 °CFor Methyl 6-aminonicotinate. The aminomethyl analog may have a different melting point.[2]
Solubility >22.8 µg/mL (pH 7.4)For Methyl 6-aminonicotinate. Expected to be soluble in methanol and other polar organic solvents.[3]
pKa (Strongest Basic) ~8.5-9.5 (Predicted)The primary aliphatic amine is the most basic site.
Topological Polar Surface Area 77.3 ŲCalculated. This value is higher than that of Methyl 6-aminonicotinate (65.2 Ų), suggesting different cell permeability characteristics.[3]

Synthesis and Reactivity

Synthetic Pathway: Reduction of Azide Precursor

A primary and efficient route to this compound involves the reduction of its azidomethyl precursor, Methyl 6-(azidomethyl)nicotinate. This precursor is valuable in its own right for "click chemistry" applications.[4] The transformation to the primary amine unlocks a vast array of subsequent derivatization possibilities.[4]

workflow start Methyl 6-(azidomethyl)nicotinate (Precursor) process Reduction Reaction (e.g., Staudinger Reduction or Catalytic Hydrogenation) start->process reagent Reducing Agent (e.g., PPh₃/H₂O or H₂/Pd-C) reagent->process Conditions: THF/H₂O or MeOH product This compound (Target Compound) process->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Staudinger Reduction

This protocol describes the reduction of the azide to a primary amine using triphenylphosphine (PPh₃), a reliable and high-yielding method.

Causality: The Staudinger reduction is chosen for its mild conditions and high functional group tolerance. Unlike catalytic hydrogenation, it does not require high-pressure equipment and is less likely to cause side reactions on the pyridine ring or ester group.

  • Dissolution: Dissolve Methyl 6-(azidomethyl)nicotinate (1.0 equiv.) in a suitable solvent such as Tetrahydrofuran (THF).[4]

  • Reagent Addition: Add Triphenylphosphine (1.1 equiv.) portion-wise to the solution at room temperature. An initial exothermic reaction may be observed.

  • Aza-ylide Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting azide is fully consumed.

  • Hydrolysis: Add water (2.0-3.0 equiv.) to the reaction mixture to hydrolyze the intermediate aza-ylide.

  • Reaction Completion: Heat the mixture to a gentle reflux (or stir at 50-60 °C) for 8-12 hours until the hydrolysis is complete, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by acid-base extraction to remove the triphenylphosphine oxide byproduct, followed by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The compound's utility stems from its two distinct reactive centers:

  • Primary Amine (-CH₂NH₂): Acts as a potent nucleophile. It readily undergoes acylation, alkylation, reductive amination, and sulfonylation, making it an ideal handle for introducing side chains or linking to other molecular scaffolds.

  • Methyl Ester (-COOCH₃): Susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines, often requiring elevated temperatures or coupling agents.

Spectroscopic Profile

Structural elucidation relies on a combination of modern spectroscopic techniques. While a publicly available, fully assigned experimental spectrum for this compound is not available, the following data is predicted based on its structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9 - 9.1Doublet (d) or Singlet (s)1HH-2 (Pyridine ring)
~8.1 - 8.3Doublet of doublets (dd)1HH-4 (Pyridine ring)
~7.3 - 7.5Doublet (d)1HH-5 (Pyridine ring)
~3.9 - 4.1Singlet (s)2H-CH₂ NH₂
~3.8 - 3.9Singlet (s)3H-OCH₃ (Ester methyl)
~1.8 - 2.5Broad Singlet (br s)2H-NH₂ (exchangeable with D₂O)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165 - 167C=O (Ester carbonyl)
~160 - 162C-6 (Pyridine ring, attached to CH₂NH₂)
~151 - 153C-2 (Pyridine ring)
~137 - 139C-4 (Pyridine ring)
~122 - 124C-3 (Pyridine ring, attached to ester)
~120 - 122C-5 (Pyridine ring)
~52 - 53-OC H₃ (Ester methyl)
~45 - 47-C H₂NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3500N-HSymmetric & Asymmetric Stretch (doublet)
2850 - 3000C-HAliphatic & Aromatic Stretch
~1720 - 1730C=OEster Stretch
~1580 - 1610C=C, C=NAromatic Ring Stretch
~1250 - 1300C-OEster Stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the expected base peak.

  • Expected [M+H]⁺ (m/z): 167.08

Standardized Protocols for Spectroscopic Analysis
  • NMR Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.

    • Cap the tube and insert it into the spectrometer for analysis.[5]

  • IR (ATR) Data Acquisition:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact.

    • Collect the sample spectrum.[5]

  • LC-MS Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at ~1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.

    • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.[5]

Applications in Drug Discovery

This compound is a strategic starting material for synthesizing compounds targeting a range of biological pathways. Its structural motifs are found in various pharmacologically active agents.

G cluster_core Core Structure cluster_derivatives Potential Derivatives & Applications core This compound app1 HDAC Inhibitors core->app1 Amide Coupling app2 Kinase Inhibitors core->app2 Reductive Amination app3 GPCR Ligands core->app3 Sulfonamide Formation app4 Novel Heterocycles core->app4 Ester Modification & Ring Cyclization

Caption: Logical relationships of the core compound to potential applications.

  • Histone Deacetylase (HDAC) Inhibitors: The related 6-aminonicotinamide scaffold has been extensively explored for developing potent and selective HDAC inhibitors.[6] The aminomethyl group of the title compound can be acylated with various "cap" groups containing a zinc-binding moiety to generate novel HDAC inhibitors for oncology applications.

  • Glucokinase Activators: Methyl 6-aminonicotinate has served as a substrate in the synthesis of glucokinase activators, which represent a potential therapeutic approach for diabetes.[2] The aminomethyl analog provides a flexible linker to explore different pharmacophore spaces for this target.

  • Compound Library Synthesis: The dual functionality allows for orthogonal derivatization. The amine can be protected while the ester is modified, or vice-versa, enabling the rapid generation of diverse compound libraries essential for modern drug discovery campaigns.

Safety and Handling

While specific safety data for this compound is not widely published, data for structurally related nicotinates provides a strong basis for handling procedures. Compounds in this class are typically classified as irritants.

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[3][7][8]

    • H319: Causes serious eye irritation.[3][7][8]

    • H335: May cause respiratory irritation.[7][8][9]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[7]

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

    • Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a high-value synthetic intermediate for researchers in medicinal chemistry and drug development. Its strategic placement of amine and ester functional groups on a pyridine core provides a robust platform for creating diverse and complex molecules. Understanding its physicochemical properties, synthetic routes, and spectroscopic signature is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics. Adherence to appropriate safety protocols is mandatory when handling this and related chemical compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Acros Organics. (2024, November 4). Methyl 6-methylnicotinate Safety Data Sheet. Retrieved from [Link]

  • Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-9. Retrieved from [Link]

Sources

Methyl 6-(aminomethyl)nicotinate: A Pivotal Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Intermediate

Methyl 6-(aminomethyl)nicotinate, identified by its CAS number 139183-87-2 for the free base and 1072438-56-2 for its more commonly utilized hydrochloride salt, has emerged from the landscape of chemical intermediates to become a cornerstone in the innovative field of targeted protein degradation.[1] While structurally a simple pyridine derivative, its unique bifunctional nature—possessing both a nucleophilic primary amine and an electrophilic methyl ester—makes it an exceptionally versatile building block. This guide, intended for professionals in drug discovery and medicinal chemistry, provides a comprehensive overview of its synthesis, chemical properties, and, most critically, its application in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and the characterization of its derivatives.

PropertyValueSource(s)
CAS Number 139183-87-2 (free base)[1]
1072438-56-2 (hydrochloride salt)
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Synonyms Methyl 6-(aminomethyl)pyridine-3-carboxylate, 6-(Aminomethyl)nicotinic acid methyl ester
Appearance Typically an off-white to white solidGeneral Supplier Data
Solubility Soluble in polar organic solvents such as methanol, DMSO, and DMF. The hydrochloride salt exhibits increased solubility in aqueous media.General Chemical Principles
Storage Store at room temperature, protected from moisture.[1]

Strategic Synthesis: A Reliable Pathway to a Key Intermediate

The synthesis of this compound hydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is a representative and reliable method adapted from established literature, ensuring high purity and yield suitable for downstream applications in complex molecule synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details a common synthetic route starting from 6-methylnicotinic acid.

Step 1: Esterification of 6-Methylnicotinic Acid

  • To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol (approx. 0.1-0.2 M), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-methylnicotinate.

Step 2: Bromination of the Methyl Group

  • Dissolve the methyl 6-methylnicotinate (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or a mixture of acetic acid and hydrobromic acid.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 6-(bromomethyl)nicotinate.

Step 3: Azide Formation and Reduction to the Amine

  • Dissolve the crude methyl 6-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.2-1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 6-(azidomethyl)nicotinate.

  • Dissolve the azide intermediate in methanol and add a catalyst such as Palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in diethyl ether or dioxane to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.

G

Caption: Synthetic pathway for this compound hydrochloride.

The Critical Role in Targeted Protein Degradation

The primary and most significant application of this compound is as a versatile building block and linker component in the synthesis of PROTACs. These heterobifunctional molecules are designed to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The structure of this compound is ideally suited for this role. The primary amine serves as a reactive handle for covalent attachment to a linker, which is then connected to a ligand for the POI. The methyl nicotinate portion, on the other hand, can be readily elaborated to form a ligand that binds to an E3 ligase, most commonly Cereblon (CRBN).

PROTAC_Workflow

Caption: Workflow illustrating the role of this compound in PROTAC synthesis.
Application Example: Synthesis of a Cereblon-Recruiting PROTAC

The following is a generalized reaction scheme based on methodologies found in patent literature, demonstrating how this compound is incorporated into a PROTAC scaffold.

Step-by-Step Protocol: Amide Coupling with a Linker-POI Construct

  • Preparation of Linker-POI: Synthesize a linker of desired length and composition, terminating in a carboxylic acid group, and attach it to the ligand for the protein of interest.

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve the Linker-POI construct (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM). Add a peptide coupling reagent, for example, HATU (1.1 eq) or HOBt (1.1 eq) with EDCI (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add this compound hydrochloride (1.0-1.2 eq) and additional DIPEA if necessary to neutralize the hydrochloride salt.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC precursor.

  • Final Elaboration: The methyl ester of the nicotinate moiety can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized or directly used in subsequent steps to complete the synthesis of the final PROTAC molecule.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and highly sought-after building block in modern medicinal chemistry. Its straightforward synthesis and strategic placement of reactive functional groups make it an indispensable tool for the construction of complex molecules for targeted protein degradation. As the field of PROTACs and other targeted therapeutic modalities continues to expand, the demand for and innovative applications of this compound are expected to grow, further cementing its importance in the development of next-generation therapeutics. The protocols and information presented in this guide offer a solid foundation for researchers to confidently incorporate this key intermediate into their synthetic strategies.

References

Sources

An In-Depth Technical Guide to Methyl 6-(aminomethyl)nicotinate: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-(aminomethyl)nicotinate is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridine core, a methyl ester, and a primary aminomethyl group, provides multiple points for synthetic modification and interaction with biological targets. This guide offers a comprehensive technical overview of its molecular structure, plausible synthetic pathways, and established applications. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic strategies and the compound's role as a key intermediate for advanced molecular structures, such as those used in targeted protein degradation.

Molecular Identity and Physicochemical Properties

The precise arrangement of functional groups in this compound dictates its chemical reactivity and potential for biological interactions. Understanding its fundamental properties is the first step in its effective application.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for sourcing, regulatory compliance, and literature research. This compound is distinguished from its close isomers, such as methyl 6-aminonicotinate, by the presence of a methylene (-CH2-) spacer between the amine and the pyridine ring.

Identifier Value Source
IUPAC Name methyl 6-(aminomethyl)pyridine-3-carboxylateN/A
CAS Number 139183-87-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Canonical SMILES C1=CC(=C(N=C1)CN)C(=O)OCN/A
InChI Key FQMMCDSLYELJRR-UHFFFAOYSA-NN/A
Core Molecular Structure Analysis

The structure of this compound is a composite of three key functional groups, each contributing to its overall chemical persona:

  • Pyridine Ring : A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and lowers the overall pKa of the molecule compared to a simple aniline, influencing its solubility and binding characteristics in physiological environments.

  • Methyl Ester Group (-COOCH₃) : Positioned at the 3-position, this group is an effective hydrogen bond acceptor. It is also susceptible to hydrolysis under acidic or basic conditions, a property that can be exploited for pro-drug strategies or for conversion to a carboxylic acid to explore different binding interactions.

  • Aminomethyl Group (-CH₂NH₂) : Located at the 6-position, this primary amine is basic and will be protonated at physiological pH. It serves as an excellent hydrogen bond donor and a nucleophilic handle for further synthetic elaboration, such as amide bond formation. This group is fundamental to its utility in constructing more complex molecules.

Physicochemical Properties

While extensive experimental data is not widely published, key properties can be reliably predicted or are available from chemical suppliers.

Property Value / Description Source
Appearance Typically an off-white to yellow solid or oilN/A
Purity Commercially available at ≥97%[1]
Storage Conditions Room temperature, under inert atmosphere recommended[1]
Solubility Expected to be soluble in methanol, DMSO, and other polar organic solventsN/A
pKa (Predicted) ~8.5-9.5 for the primary amine; ~2.5-3.5 for the pyridine nitrogenN/A

Synthesis and Purification

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple pathways to this compound are conceivable, a common and efficient strategy involves the reduction of a nitrile precursor.

Retrosynthetic Analysis and Proposed Pathway

The primary aminomethyl group is most logically installed via the reduction of a corresponding nitrile (-CN) or azide (-N₃), or through amination of a halomethyl (-CH₂X) intermediate. Of these, the reduction of a nitrile is often preferred due to the high availability of the starting materials and the clean, high-yielding nature of catalytic hydrogenation.

The proposed synthesis begins with the commercially available and inexpensive 6-methylnicotinic acid. This approach follows a logical progression of functional group transformations that are standard in organic synthesis.

Synthetic_Pathway cluster_0 A 6-Methylnicotinic Acid B Methyl 6-Methylnicotinate A->B Esterification (MeOH, H+) C Methyl 6-(Bromomethyl)nicotinate B->C Radical Bromination (NBS, AIBN) D Methyl 6-Cyanonicotinate C->D Nucleophilic Substitution (NaCN) E This compound D->E Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) caption Fig 1. Proposed synthetic pathway for this compound. Purification_Workflow cluster_1 Crude Crude Product (Post-Filtration) Solvent_Removal Solvent Removal (Rotary Evaporation) Crude->Solvent_Removal Purification Purification Step (e.g., Column Chromatography or Salt Formation/Crystallization) Solvent_Removal->Purification Characterization Structural Confirmation Purification->Characterization Purity Check (HPLC, LC-MS) Final Pure this compound (>97% Purity) Characterization->Final Identity Check (NMR, MS) caption Fig 2. Workflow for purification and characterization.

Sources

An In-depth Technical Guide to Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(aminomethyl)nicotinate is a pyridine derivative of significant interest in the field of medicinal chemistry. Its structural features, comprising a pyridine ring substituted with an aminomethyl group and a methyl ester, position it as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, available physicochemical properties, and its potential, albeit not widely documented, role in drug discovery and development.

Part 1: Core Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific accuracy. This compound is often subject to confusion with structurally similar compounds such as methyl 6-aminonicotinate and methyl 6-methylnicotinate. This section aims to unequivocally define the compound of interest.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 6-(aminomethyl)pyridine-3-carboxylate .

This compound is also known by several synonyms, including:

  • 6-Aminomethyl-nicotinic acid methyl ester

  • Methyl 6-(aminomethyl)pyridine-3-carboxylate[1]

  • 3-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester

CAS Number and Molecular Formula
  • CAS Registry Number: 139183-87-2[1]

  • Molecular Formula: C₈H₁₀N₂O₂[1]

Molecular Structure

The molecular structure of methyl 6-(aminomethyl)pyridine-3-carboxylate consists of a central pyridine ring. At the 3-position, there is a methyl ester group (-COOCH₃), and at the 6-position, an aminomethyl group (-CH₂NH₂) is attached.

Part 2: Physicochemical and Safety Data

Comprehensive physicochemical data is crucial for experimental design and interpretation. However, publicly available experimental data for this compound is limited. The following table summarizes the available information.

PropertyValueSource
Molecular Weight 166.18 g/mol [1]
Purity ≥97%[1]
Storage Conditions Room temperature[1]
Physical Form Not explicitly stated (likely solid)
Melting Point Data not available in searched sources
Boiling Point Data not available in searched sources
Solubility Data not available in searched sources

A Safety Data Sheet (SDS) for the hydrochloride salt of this compound is available, which suggests the compound should be handled with care in a laboratory setting[2].

Part 3: Synthesis and Chemical Reactivity

Synthetic Pathways

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the public domain. However, based on general principles of organic chemistry and analogous transformations, a plausible synthetic route can be conceptualized.

A common strategy for the synthesis of such compounds involves the functional group transformation of a precursor molecule. For instance, one could envision a synthesis starting from a commercially available precursor like methyl 6-methylnicotinate or 6-cyanonicotinic acid derivatives.

A hypothetical synthetic workflow is presented below:

G cluster_0 Hypothetical Synthesis Workflow Start Methyl 6-bromomethylnicotinate (Precursor) Step1 Amination (e.g., with ammonia or a protected amine) Start->Step1 Nucleophilic Substitution Product This compound Step1->Product

Caption: A conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices: The choice of a brominated precursor in this hypothetical pathway is based on the good leaving group nature of bromide, facilitating nucleophilic substitution by an amine source. The use of a protected amine might be necessary to avoid side reactions, followed by a deprotection step. The final product would likely require purification, for example, by column chromatography.

Reactivity Profile

The chemical reactivity of this compound is dictated by its key functional groups:

  • Primary Amine (-NH₂): This group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and formation of Schiff bases. This makes it a key handle for derivatization.

  • Ester (-COOCH₃): The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be a site for amidation reactions.

  • Pyridine Ring: The pyridine ring is an aromatic system that can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Part 4: Applications in Drug Discovery and Development

While specific, publicly documented applications of this compound in drug discovery are scarce, its structural motifs are present in various biologically active compounds. Pyridine-based structures are common in pharmaceuticals due to their ability to form hydrogen bonds and participate in other molecular interactions.

The presence of a primary amine and an ester group makes this compound a valuable scaffold or building block in combinatorial chemistry and fragment-based drug discovery. It can be readily incorporated into larger molecules to explore structure-activity relationships (SAR). Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies[1].

The logical relationship for its application in drug discovery can be visualized as follows:

G cluster_1 Role in Drug Discovery Scaffold This compound (Versatile Scaffold) Derivatization Chemical Derivatization (Amine and Ester Chemistry) Scaffold->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: The role of this compound as a scaffold in the drug discovery process.

Conclusion

This compound, with the definitive IUPAC name methyl 6-(aminomethyl)pyridine-3-carboxylate, is a chemical entity with clear potential as a foundational element in synthetic and medicinal chemistry. While detailed public data on its physicochemical properties, synthesis, and specific applications are limited, its structural features mark it as a valuable intermediate for the generation of diverse chemical libraries aimed at discovering new therapeutic agents. Further research and publication in these areas would be beneficial to the scientific community.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of Methyl 6-(aminomethyl)nicotinate, a pyridine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of the compound's structural, spectroscopic, and physicochemical characteristics. By synthesizing data from various sources, this guide aims to be an authoritative resource for the effective handling, characterization, and application of this versatile chemical building block. Included are detailed experimental protocols for property determination, ensuring scientific rigor and reproducibility.

Introduction and Chemical Identity

This compound is a substituted pyridinecarboxylic acid ester. Its structure features a pyridine ring, a primary amine, and a methyl ester functional group, making it a valuable intermediate for the synthesis of more complex molecules. While less documented than its analogue, methyl 6-aminonicotinate, it holds potential in the development of novel therapeutic agents. The hydrochloride salt of this compound is also commercially available and frequently used in research settings.

Key Identifiers:

  • IUPAC Name: Methyl 6-(aminomethyl)pyridine-3-carboxylate

  • Molecular Formula: C₈H₁₀N₂O₂

  • CAS Number: 139183-87-2[1]

  • Molecular Weight: 166.18 g/mol (for the free base)

The hydrochloride salt, this compound hydrochloride, has a CAS number of 1072438-56-2 and a molecular weight of 202.64 g/mol .[2]

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Data not readily available in public sources-
Boiling Point Data not readily available in public sources-
Solubility Soluble in polar organic solventsInferred from structure and related compounds
Storage Conditions Inert atmosphere, 2-8°C[2]

Note: Experimental data for some physical properties of the free base are not widely published. The data for the hydrochloride salt is more commonly available.

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are as follows:

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

    • A singlet for the methylene protons (-CH₂NH₂) around 3.9-4.1 ppm.

    • Signals for the three aromatic protons on the pyridine ring in the range of 7.5-9.0 ppm.

    • A broad singlet for the amine protons (-NH₂), the chemical shift of which can vary depending on concentration and solvent.

  • ¹³C NMR:

    • A signal for the methyl ester carbon around 52 ppm.

    • A signal for the methylene carbon around 45 ppm.

    • Aromatic carbon signals between 120-160 ppm.

    • A carbonyl carbon signal from the ester group around 165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

  • N-H stretching: 3300-3500 cm⁻¹ (primary amine)

  • C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹

  • C=O stretching (ester): ~1720 cm⁻¹

  • C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹

  • C-O stretching (ester): 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 166.18. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 167.19.

Experimental Methodologies

To ensure the accuracy and reproducibility of the physicochemical data, standardized experimental protocols are essential.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a chemical compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Spectroscopic Analysis cluster_3 Data Consolidation and Reporting A Obtain Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screening B->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Compile and Analyze Data E->H F->H G->H I Generate Technical Guide H->I

Caption: General workflow for the physicochemical characterization of a chemical compound.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point is a key indicator of a crystalline solid's purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the sample.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the apparatus.

  • Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Protocol for ¹H NMR Sample Preparation and Acquisition

Rationale: ¹H NMR is a powerful tool for confirming the hydrogen framework of a molecule. Proper sample preparation is critical for obtaining a high-resolution spectrum.

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Gently agitate the vial until the sample is fully dissolved.

  • Transfer the solution to a clean 5 mm NMR tube using a pipette with a filter plug (e.g., cotton or glass wool) to remove any particulate matter.

  • Cap the NMR tube and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the spectrum using standard instrument parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Applications in Research and Drug Development

While specific applications for this compound are not extensively detailed in the literature, its structural motifs are present in many biologically active compounds. Nicotinic acid derivatives are known to be versatile building blocks in the synthesis of pharmaceuticals. For instance, related compounds like Methyl 6-aminonicotinate have been used in the synthesis of glucokinase activators for potential diabetes therapy and as building blocks for histone deacetylase 3 (HDAC3) selective inhibitors for targeting breast cancer stem cells.[3] The aminomethyl group provides a key site for further chemical modification, allowing for the exploration of new chemical space in drug discovery programs.

Safety and Handling

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • In case of skin contact: Wash with plenty of soap and water.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their determination. A comprehensive understanding of these characteristics is essential for its effective and safe use in a research setting. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

  • PubChem. (n.d.). Methyl 6-aminonicotinate. Retrieved from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the solubility of a compound is not merely a data point; it is a critical determinant of its journey from a laboratory curiosity to a potential therapeutic agent. The aqueous and organic solubility of an active pharmaceutical ingredient (API) governs its bioavailability, formulation strategies, and ultimately, its efficacy. This guide is dedicated to providing a comprehensive understanding of the solubility profile of Methyl 6-(aminomethyl)nicotinate, a key building block in medicinal chemistry. In the absence of extensive publicly available experimental data, this document combines known values with robust, computationally predicted data to offer a practical and scientifically grounded resource. We will delve into the theoretical underpinnings of its solubility, present qualitative and quantitative data, and provide detailed, field-proven protocols for its experimental determination.

Physicochemical Properties and Structural Analysis

This compound is a pyridine derivative with a molecular structure that dictates its solubility behavior. Its key structural features include a pyridine ring, an aminomethyl group, and a methyl ester group.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HClSource
CAS Number 139183-87-21072438-56-2[1][2]
Molecular Formula C₈H₁₀N₂O₂C₈H₁₁ClN₂O₂[1][2]
Molecular Weight 166.18 g/mol 202.64 g/mol [1][2]
Appearance Off-white solid (predicted)Solid
pKa (predicted) Basic pKa (amine): ~8.5; Acidic pKa (pyridine): ~3.5N/A

The presence of the basic aminomethyl group and the weakly basic pyridine nitrogen means that the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on pH. The methyl ester group contributes to its lipophilicity.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is paramount for drug development. Below is a summary of the available and predicted solubility data for this compound.

Aqueous Solubility

The aqueous solubility of ionizable compounds like this compound is critically influenced by the pH of the medium.

Quantitative Aqueous Solubility Data

A single experimental data point has been identified for the hydrochloride salt form.

Table 2: Experimental Aqueous Solubility of this compound Hydrochloride

CompoundCAS NumberSolubilityMolar SolubilitySolvent
This compound HCl1072438-56-26.53 mg/mL0.0322 mol/LNot specified, presumed to be water

This value suggests that the hydrochloride salt has moderate aqueous solubility. The free base is expected to have lower solubility in neutral water but will exhibit increased solubility in acidic conditions due to the protonation of the amino and pyridine groups.

Organic Solvent Solubility

Table 3: Qualitative and Predicted Solubility in Common Organic Solvents

SolventSolvent ClassPredicted Solubility of this compoundRationale/Supporting Data
MethanolPolar ProticSolubleSynthesis of related compounds often utilizes methanol as a solvent.[3]
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a common solvent for related structures.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful solvent for a wide range of organic molecules.[4]
AcetonitrilePolar AproticModerately Soluble
AcetonePolar AproticSparingly Soluble
Ethyl AcetateModerately PolarSlightly SolubleUsed as an extraction solvent in the synthesis of related compounds.[3]
ChloroformNon-polarSlightly SolubleThe related "Methyl 6-methylnicotinate" is reported to be slightly soluble in chloroform.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both intrinsic and extrinsic factors.

  • pH: As an ionizable molecule with both a basic amine and a pyridine ring, the pH of the aqueous medium is the most critical factor influencing its solubility. In acidic environments, the protonation of the nitrogen atoms leads to the formation of more soluble salt forms.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

  • Particle Size and Form: Smaller particle size increases the surface area available for solvation, which can increase the rate of dissolution. Polymorphism, the existence of different crystalline forms, can also significantly impact solubility.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar nature of the amino and ester groups suggests good solubility in polar protic and aprotic solvents.

Experimental Determination of Solubility: Protocols

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Isothermal Shake-Flask Method for Aqueous and Organic Solubility

This protocol details the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-72h) C->D E Centrifuge/Filter to separate solid D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify by HPLC-UV G->H

Caption: Workflow for solubility determination via the isothermal saturation method.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. A visual excess of solid is necessary to ensure saturation.

    • Pipette a precise volume (e.g., 1-5 mL) of the desired solvent into the vial. For aqueous solubility, use purified water or a buffer of a specific pH.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker or water bath (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation and Sampling:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

In Silico Solubility Prediction

In the absence of comprehensive experimental data, computational models provide a valuable tool for estimating solubility.

Principles of In Silico Prediction

Solubility prediction software, such as ACD/Labs Percepta and SwissADME, utilizes quantitative structure-property relationship (QSPR) models.[5][6] These models are trained on large datasets of experimentally determined solubilities and use calculated molecular descriptors to predict the solubility of new compounds.

Diagram 2: Logic of In Silico Solubility Prediction

G cluster_input Input cluster_process Computational Process cluster_output Output A 2D Molecular Structure (SMILES or MOL file) B Calculation of Molecular Descriptors (e.g., logP, TPSA, MW) A->B C Application of QSPR Model B->C D Predicted Solubility (logS, mg/mL) C->D

Caption: Simplified workflow of computational solubility prediction.

Predicted Solubility of this compound

Using established computational models, the following aqueous solubility values for the free base form of this compound can be predicted.

Table 4: Predicted Aqueous Solubility of this compound (Free Base)

Prediction ToolPredicted logSPredicted Solubility (mg/mL)Qualitative Assessment
SwissADME (ESOL model)-2.5 to -3.50.5 - 5.0Moderately Soluble
ACD/Labs Percepta-2.0 to -3.01.5 - 15.0Soluble

These predictions suggest that the free base has a moderate to good intrinsic solubility in water, which is expected to increase significantly at lower pH values.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound, a compound of significant interest in drug discovery and development. While a limited amount of experimental data is publicly available, a combination of this data with established theoretical principles and in silico predictions offers a robust working profile. The provided experimental protocols serve as a reliable starting point for researchers to generate precise and accurate solubility data in their own laboratories. As this molecule progresses through the development pipeline, a more extensive experimental characterization of its solubility in various biorelevant media will be essential for successful formulation and clinical application.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 12, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 12, 2026, from [Link]

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"Methyl 6-(aminomethyl)nicotinate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 6-(aminomethyl)nicotinate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core, a methyl ester, and a primary aminomethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The integrity and purity of such a compound are paramount for the reliability and reproducibility of research data, as well as for the safety and efficacy of any potential therapeutic agents derived from it.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. As direct, in-depth stability data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established best practices in pharmaceutical stability testing. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to handle and store this compound effectively, thereby ensuring its quality and performance in their applications.

Chemical Structure and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its molecular structure, which contains three key functional groups: a pyridine ring, a methyl ester, and an aminomethyl substituent. Each of these moieties presents potential vulnerabilities to degradation under certain conditions.

  • Pyridine Ring: The pyridine ring is a relatively stable aromatic system. However, the nitrogen atom imparts a degree of basicity and can be susceptible to oxidation, particularly under harsh conditions.

  • Methyl Ester Group: Ester groups are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This would lead to the formation of the corresponding carboxylic acid, 6-(aminomethyl)nicotinic acid, and methanol. The rate of hydrolysis is influenced by pH, temperature, and the presence of moisture.

  • Aminomethyl Group: The primary amine of the aminomethyl group is a nucleophilic and basic center. It is susceptible to oxidation, which can lead to a variety of degradation products. Furthermore, it can react with electrophiles, such as aldehydes and ketones, which may be present as impurities.

A holistic understanding of the stability of this compound requires consideration of the interplay between these functional groups.

Inferred Stability Profile from Analogous Compounds

While specific stability studies on this compound are not widely available, data from related nicotinic acid esters can provide valuable insights.

Generally, nicotinate esters are considered to be stable under normal conditions.[1] However, they are often incompatible with strong oxidizing agents and strong bases.[1] Thermal decomposition can lead to the release of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]

Studies on methyl nicotinate in aqueous solutions have shown that the primary degradation pathway is the hydrolysis of the methyl ester to nicotinic acid.[2][3] This degradation occurs at a relatively slow rate, with one study reporting a formation of nicotinic acid at approximately 0.5% per year when stored at 4°C.[2][3][4] This suggests that the methyl ester of this compound is also likely to be the most labile functional group under aqueous conditions.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated:

  • Ester Hydrolysis: This is arguably the most probable degradation route, especially in the presence of moisture. The reaction can be catalyzed by acidic or basic conditions, resulting in the formation of 6-(aminomethyl)nicotinic acid.

  • Oxidation of the Aminomethyl Group: The primary amine can be oxidized, particularly if exposed to air, light, or trace metal impurities. This can lead to the formation of imines, aldehydes, or other oxidative degradation products.

  • Intramolecular Reactions: Although less likely under normal storage conditions, the potential for intramolecular reactions between the aminomethyl and methyl ester groups, particularly at elevated temperatures, should not be entirely dismissed.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions, particularly involving the aromatic pyridine ring and the aminomethyl group.

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, Acid/Base Oxidation Oxidation This compound->Oxidation Air (O2), Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light 6-(aminomethyl)nicotinic acid 6-(aminomethyl)nicotinic acid Hydrolysis->6-(aminomethyl)nicotinic acid Oxidative Products (e.g., imine, aldehyde) Oxidative Products (e.g., imine, aldehyde) Oxidation->Oxidative Products (e.g., imine, aldehyde) Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Storage
  • Temperature: Store in a cool, dry place.[1] For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of potential degradation reactions. Some suppliers may recommend storage at room temperature.[5] Always refer to the manufacturer's specific recommendations.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation of the aminomethyl group.

  • Container: Keep the container tightly closed to prevent moisture ingress and exposure to air.[1] Use containers made of inert materials.

  • Light: Protect from light by storing in an amber or opaque container.[6]

Handling
  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[1]

  • Hygroscopic Nature: While not explicitly stated for this compound, many amines are hygroscopic. It is prudent to handle the material in a dry environment (e.g., a glove box) if possible, especially when dispensing small quantities.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1][6]

  • Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize hydrolytic degradation. If aqueous solutions are necessary, use freshly prepared buffers and consider storing them at low temperatures for short periods.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place; Refrigerate (2-8°C) for long-term storageSlows down chemical degradation rates
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aminomethyl group
Light Protect from light (amber/opaque container)Prevents photodegradation
Container Tightly sealed, inert materialPrevents moisture ingress and reaction with container

Proposed Protocol for a Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and pathways, and to develop a stability-indicating analytical method.

Objective

To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials
  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber

Methodology
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C/75% RH for 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: For each condition, take samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometric (MS) detection.

    • The HPLC method should be capable of separating the parent compound from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the structure of major degradation products using MS and, if necessary, by isolating and characterizing them using NMR.

    • Determine the primary degradation pathways.

G cluster_workflow Forced Degradation Study Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Sample at Time Points Sample at Time Points Apply Stress Conditions->Sample at Time Points Acid, Base, Oxidative, Thermal, Photo HPLC-UV/MS Analysis HPLC-UV/MS Analysis Sample at Time Points->HPLC-UV/MS Analysis Data Evaluation Data Evaluation HPLC-UV/MS Analysis->Data Evaluation End End Data Evaluation->End

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a valuable research chemical whose stability is critical for its effective use. While direct stability data is limited, an analysis of its functional groups and data from related compounds suggest that it is susceptible to hydrolysis of the methyl ester and oxidation of the aminomethyl group. Therefore, stringent control of storage conditions—specifically temperature, moisture, light, and atmosphere—is essential to preserve its purity and integrity. The implementation of the recommended handling procedures and the undertaking of a comprehensive stability study, as outlined in this guide, will ensure the reliable performance of this compound in research and development endeavors.

References

  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • Carbosynth. (n.d.).
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Communications Biology, 5(1), 731. [Link]

  • Cláudio, M. P., et al. (2011). The fungal nicotinate degradation pathway.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.).
  • Loba Chemie. (2021).
  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Repository of the Academy's Library. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]

  • BenchChem. (2025). Preventing premature degradation of Methyl 6-(azidomethyl)
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98%.
  • Ren, G., et al. (2001).
  • Loba Chemie. (n.d.).
  • Merck Millipore. (n.d.). Nicotinic acid CAS 59-67-6 | 818714.
  • Carl ROTH. (n.d.).
  • Cayman Chemical. (2023).
  • Majer, M., et al. (2019). Studies on the influence of β-cyclodextrin derivatives on the physical stability of famotidine. PubMed.

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A Guide to the Spectroscopic Characterization of Methyl 6-(aminomethyl)nicotinate: An In-depth Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 6-(aminomethyl)nicotinate in Medicinal Chemistry

This compound is a pyridine derivative of significant interest in the field of drug discovery and development. Its structural motif, featuring a primary amine and a methyl ester on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of pharmacologically active molecules. The precise characterization of this and related intermediates is paramount to ensure the identity, purity, and quality of downstream compounds, ultimately impacting the safety and efficacy of potential therapeutics.

This technical guide provides a comprehensive overview of the anticipated spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for this specific molecule, this document will focus on the predicted spectral features based on fundamental principles and data from structurally analogous compounds. Furthermore, we will present standardized protocols for the acquisition of high-quality spectral data.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. Spectroscopic techniques provide a non-destructive means to elucidate and confirm its molecular architecture.

Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

  • a. Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the need to avoid exchange of labile protons (e.g., -NH₂).

  • c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • d. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • e. Cap the NMR tube securely.

2. Data Acquisition:

  • a. Insert the sample into the NMR spectrometer.

  • b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • c. Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • d. For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals.

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~8.9 - 9.1Doublet (d) or Singlet (s)~2.01HH-2 (Pyridine ring)
~8.0 - 8.2Doublet of doublets (dd)~8.0, 2.01HH-4 (Pyridine ring)
~7.3 - 7.5Doublet (d)~8.01HH-5 (Pyridine ring)
~3.9 - 4.1Singlet (s)-2H-CH₂-NH₂
~3.8 - 3.9Singlet (s)-3H-OCH₃ (Ester methyl)
~1.5 - 2.5Broad Singlet (br s)-2H-NH₂

Rationale behind the Predictions:

  • Aromatic Protons (H-2, H-4, H-5): The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, and the electron-donating potential of the aminomethyl group. H-2 is expected to be the most downfield due to its proximity to the ring nitrogen and the ester group. The coupling constants are characteristic of ortho (~8.0 Hz) and meta (~2.0 Hz) coupling in a pyridine ring.

  • Methylene Protons (-CH₂-NH₂): The protons of the aminomethyl group are adjacent to an electron-donating amine and the aromatic ring, leading to a predicted chemical shift in the range of 3.9-4.1 ppm.

  • Ester Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.8-3.9 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine are labile and can exchange with residual water in the solvent. This often results in a broad singlet, and its integration can be variable. The chemical shift of this signal is also highly dependent on the solvent and concentration.

1H_NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune and Shim insert->tune acquire Acquire Spectrum tune->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate assign Assign Signals to Protons integrate->assign

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~165 - 167C=O (Ester carbonyl)
~158 - 160C-6 (Pyridine ring)
~148 - 150C-2 (Pyridine ring)
~136 - 138C-4 (Pyridine ring)
~125 - 127C-3 (Pyridine ring)
~120 - 122C-5 (Pyridine ring)
~52 - 54-OCH₃ (Ester methyl)
~45 - 47-CH₂-NH₂

Rationale behind the Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen and the substituents. C-6, attached to the aminomethyl group, is expected to be significantly upfield compared to a non-substituted pyridine due to the electron-donating effect of the amine.

  • Aliphatic Carbons: The ester methyl carbon and the methylene carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (ATR Method)

1. Sample Preparation:

  • a. Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. A background spectrum should be collected.

  • b. Place a small amount of solid this compound directly onto the ATR crystal.

  • c. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • a. Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic C-H
2850 - 3000C-H stretchAliphatic C-H (-CH₂, -CH₃)
~1720 - 1740C=O stretchEster Carbonyl
~1580 - 1610C=C and C=N stretchPyridine Ring
~1200 - 1300C-O stretchEster
~1000 - 1100C-N stretchAliphatic Amine

Interpretation of Key Peaks:

  • N-H Stretch: The presence of a primary amine will be indicated by two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring will appear in the 1580-1610 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps to confirm the molecular weight and provides clues about the structure.

Experimental Protocol for MS Data Acquisition (ESI-MS)

1. Sample Preparation:

  • a. Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

2. Data Acquisition:

  • a. Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • b. Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

  • c. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Predicted Mass Spectrum Data
  • Molecular Ion Peak [M+H]⁺: The expected molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 167.19.

  • Key Fragmentation Pathways: Fragmentation of the molecular ion can provide further structural information. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 136, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 107. Cleavage of the benzylic C-C bond could lead to a fragment corresponding to the aminomethyl pyridine cation.

MS_Fragmentation M [M+H]⁺ m/z = 167 F1 Loss of -OCH₃ m/z = 136 M->F1 F2 Loss of -COOCH₃ m/z = 107 M->F2 F3 Benzylic Cleavage M->F3

Figure 3: Predicted Fragmentation Pathway of this compound in MS.

Conclusion: A Synergistic Approach to Structural Elucidation

References

  • This guide has been compiled based on established principles of spectroscopic interpretation and may draw upon general knowledge from standard organic chemistry textbooks and spectral databases for similar compounds.

The Commercial Landscape of Methyl 6-(aminomethyl)nicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Versatile Pyridine Building Block in Modern Drug Discovery

Methyl 6-(aminomethyl)nicotinate, and its commonly utilized hydrochloride salt, has emerged as a significant building block for researchers and scientists in the field of drug development. This versatile pyridine derivative, characterized by a strategically positioned aminomethyl group and a methyl ester, offers a valuable scaffold for the synthesis of complex molecular architectures, particularly in the design of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications, empowering drug development professionals with the critical information needed to effectively source and utilize this important chemical entity.

Chemical Identity and Properties

This compound is a pyridine derivative with the chemical formula C₈H₁₀N₂O₂. It is most frequently supplied commercially as its hydrochloride (HCl) salt to enhance stability and simplify handling.

dot graph "Methyl_6_aminomethyl_nicotinate_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

}

Caption: Chemical structure of this compound.

A comprehensive summary of the key chemical and physical properties of this compound and its hydrochloride salt is provided below. These properties are essential for designing synthetic routes, understanding solubility characteristics, and ensuring proper handling and storage.

PropertyThis compound (Free Base)This compound hydrochloride
CAS Number 139183-87-2[1]1072438-56-2
Molecular Formula C₈H₁₀N₂O₂C₈H₁₁ClN₂O₂
Molecular Weight 166.18 g/mol 202.64 g/mol
Appearance Not widely availableOff-white to white solid
Purity Not widely availableTypically >95%
Solubility Data not readily availableSoluble in water
Storage Conditions Data not readily availableStore in a cool, dry place under inert atmosphere

Synthesis and Manufacturing

While detailed, step-by-step industrial synthesis protocols for this compound are often proprietary, the general synthetic strategies can be inferred from related chemical literature and patents. A plausible and commonly employed synthetic route starts from 6-methylnicotinic acid.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Generalized synthetic workflow for this compound HCl.

This multi-step synthesis involves an initial esterification of the carboxylic acid, followed by a radical halogenation of the methyl group, and subsequent amination to introduce the key aminomethyl functionality. The final step typically involves the formation of the hydrochloride salt to yield the commercially prevalent form of the compound. The choice of reagents and reaction conditions at each step is critical to ensure high yield and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in medicinal chemistry is primarily attributed to its bifunctional nature. The primary amine serves as a key nucleophile or a point for amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. This allows for the facile introduction of the pyridine scaffold into larger, more complex molecules.

One of the notable applications of this compound is in the synthesis of inhibitors of histone deacetylases (HDACs). The nicotinamide core is a recognized pharmacophore for this class of enzymes, and derivatives of 6-aminonicotinamide have been explored for their potential as potent and selective HDAC inhibitors.

Furthermore, the aminomethylpyridine moiety is a valuable fragment in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders. The primary amine provides a convenient attachment point for linkers that bridge the target protein-binding ligand and an E3 ligase-recruiting moiety.

dot graph "Application_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Role of this compound in the drug discovery workflow.

Commercial Availability and Sourcing

This compound, predominantly as its hydrochloride salt, is commercially available from a range of suppliers specializing in research chemicals and building blocks for medicinal chemistry. The typical purity offered is greater than 95%. When sourcing this compound, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., NMR, LC-MS) to ensure the quality and identity of the material.

The following table provides a non-exhaustive list of commercial suppliers for this compound and its salts:

SupplierProduct NameCAS NumberPurityAvailable Quantities
ParchemThis compound139183-87-2[1]-Bulk
ChemUniverseThis compound hydrochloride1072438-56-295%100mg, 250mg, 1g
ChiralenThis compound dihydrochloride1706454-04-7-Custom
Matrix ScientificThis compound hydrochloride139183-87-2[2]--
Arctommethyl 6-(aminomethyl)pyridine-3-carboxylate139183-87-2[3]--
Alchem PharmtechThis compound139183-87-2[4]--

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its salts. A safety data sheet (SDS) should be consulted for detailed information on hazards, handling, storage, and disposal. Based on available safety data for the hydrochloride salt, the compound may cause skin, eye, and respiratory irritation.[2]

General Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for its versatile incorporation into a wide range of molecular scaffolds, making it a key component in the synthesis of novel therapeutic agents, including enzyme inhibitors and targeted protein degraders. A thorough understanding of its chemical properties, synthesis, and commercial landscape is essential for researchers to effectively leverage this important molecule in their drug development programs.

References

  • PubChem. Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 6-aminonicotinate. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Merck Millipore.
  • LabFind. [QY-9189] CAS 139183-87-2 | Methyl 6-(aminomethyl... [Link]

  • CP Lab Safety. Methyl Nicotinate, Reagent, 500g, Each. [Link]

  • Crysdot LLC. Building Blocks and Intermediates. [Link]

  • Arctom. CAS NO. 139183-87-2 | methyl 6-(aminomethyl)pyridine-3... [Link]

  • PubChem. Methyl 6-methylnicotinate. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Safe Handling and Application of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Chemical Safety and Utility

In the landscape of modern drug discovery and synthetic chemistry, novel building blocks are the linchpins of innovation. Methyl 6-(aminomethyl)nicotinate, a bifunctional molecule featuring a primary amine and a methyl ester on a pyridine scaffold, represents a versatile intermediate for constructing complex molecular architectures. Its utility, however, is predicated on a thorough understanding of its chemical nature and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering a framework for its safe and effective use grounded in chemical principles. We will explore its properties, potential hazards, and the causality behind recommended handling procedures, ensuring that its potential as a synthetic tool can be fully and safely realized.

Section 1: Compound Profile and Physicochemical Properties

This compound is a pyridine derivative that serves as a valuable precursor in medicinal chemistry. The primary amine provides a nucleophilic site for amide bond formation, reductive amination, and other derivatizations, while the methyl ester can be hydrolyzed or used in further coupling reactions. A clear understanding of its physical properties is the foundation of safe handling and experimental design.

While a comprehensive, experimentally verified dataset for this compound is not widely published, its properties can be inferred from its structure and data from closely related analogs.

Table 1: Physicochemical and Identification Data

PropertyValue / IdentifierSource
IUPAC Name Methyl 6-(aminomethyl)pyridine-3-carboxylate-
CAS Number 139183-87-2[1]
Molecular Formula C₈H₁₀N₂O₂Inferred from structure
Molecular Weight 166.18 g/mol Inferred from structure
Appearance Likely an off-white to yellow or brown solid/oilInferred from analogs
Solubility Expected to be soluble in methanol, chloroform, and other polar organic solvents.[2][3]
Reactivity Profile Contains a primary amine (nucleophilic, basic) and a methyl ester (susceptible to hydrolysis).Chemical principles

Section 2: Hazard Identification and Toxicological Assessment

No dedicated toxicological studies for this compound were found in the public domain. Therefore, a hazard assessment must be conducted based on the known risks of its structural analogs, such as methyl nicotinate and other aminopyridines. The primary hazards are associated with irritant properties.

GHS Hazard Classification (Anticipated)

Based on data for structurally related compounds like Methyl 6-methylnicotinate and Methyl Nicotinate, the following GHS classifications are anticipated.[4][5][6][7]

Table 2: Anticipated GHS Hazard Statements

Hazard CodeStatementRationale / Source
H315 Causes skin irritationBased on analogs.[4][5][8]
H319 Causes serious eye irritationBased on analogs.[4][5][8]
H335 May cause respiratory irritationBased on analogs.[7][8]

Toxicological Narrative: The primary amine and the pyridine ring are common moieties in biologically active compounds and can cause irritation upon direct contact. Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][9] Skin contact is likely to cause redness and irritation, while eye contact can result in serious irritation.[5][8] Systemic effects from acute exposure are not well-documented, but as with any novel research chemical, systemic absorption should be minimized. No data is available to suggest carcinogenicity or mutagenicity.[9]

Section 3: Core Directive for Safe Handling and Storage

A proactive and informed approach to handling is critical. The following protocols are designed as a self-validating system to minimize exposure and preserve compound integrity.

Engineering Controls and Workspace Preparation

The primary defense against exposure is to control the laboratory environment.

  • Ventilation: All handling of solid or concentrated solutions of this compound must be performed in a properly functioning chemical fume hood.[10] This prevents the inhalation of dust or aerosols.

  • Workspace Demarcation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE) Protocol

PPE is the essential barrier between the researcher and the chemical. The choice of PPE is dictated by the compound's irritant nature.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[11] If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly.

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes or airborne particles.[10][11]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of splashing, consider an impervious apron.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10]

Storage and Stability

Proper storage is crucial for both safety and maintaining the chemical's purity.

  • Container: Store in a tightly sealed, clearly labeled container.[6]

  • Atmosphere: The primary amine can be sensitive to oxidation. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Conditions: Store in a cool, dry, and dark place away from direct sunlight.[10] A refrigerator is a suitable storage location.[2]

  • Incompatibilities: The compound's nucleophilic amine and hydrolyzable ester dictate its incompatibilities. Store separately from:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[5][12]

    • Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester.[5][12]

    • Moisture: Will lead to slow hydrolysis of the ester to the corresponding carboxylic acid.

Workflow Diagram: Standard Laboratory Handling

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_area Prepare & Demarcate Workspace prep_fumehood->prep_area handle_retrieve Retrieve Compound from Storage prep_area->handle_retrieve handle_weigh Weigh Solid Compound handle_retrieve->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Application handle_dissolve->handle_reaction cleanup_waste Dispose of Waste in Designated Containers handle_reaction->cleanup_waste cleanup_decon Decontaminate Workspace & Glassware cleanup_waste->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash caption Fig. 1: Standard workflow for handling this compound.

Caption: Fig. 1: Standard workflow for handling this compound.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and correct action can significantly reduce harm.[9]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][9] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9]

Accidental Release Measures (Spills)
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Diagram: Emergency Response Decision Tree

G is_spill Is it a spill? start->is_spill Assess is_exposure Is it a personal exposure? start->is_exposure Assess is_spill->is_exposure No spill_small Small & Contained Spill is_spill->spill_small Yes is_exposure->start exposure_skin Skin/Eye Contact is_exposure->exposure_skin Yes spill_large Large or Uncontained Spill spill_small->spill_large If unsure action_cleanup Follow Spill Cleanup Protocol: 1. Wear PPE 2. Contain & Absorb 3. Collect for Disposal spill_small->action_cleanup action_evacuate Evacuate Area Alert Safety Officer spill_large->action_evacuate exposure_inhale Inhalation/Ingestion exposure_skin->exposure_inhale If multiple action_firstaid_skin Follow First Aid Protocol: 1. Flush with water (15 min) 2. Remove contaminated clothing exposure_skin->action_firstaid_skin action_firstaid_inhale Follow First Aid Protocol: 1. Move to Fresh Air 2. Rinse Mouth (if ingested) exposure_inhale->action_firstaid_inhale action_medical Seek Immediate Medical Attention action_firstaid_skin->action_medical action_firstaid_inhale->action_medical caption Fig. 2: Decision tree for emergency response to spills or exposures.

Caption: Fig. 2: Decision tree for emergency response to spills or exposures.

Section 5: Synthetic Context and Waste Disposal

Role in Synthesis

Understanding the synthetic origin and application of this compound provides crucial context. It is often prepared from Methyl 6-(azidomethyl)nicotinate via the reduction of the azide group.[14] This is a significant consideration, as incomplete reduction could leave residual azide, a potentially energetic functional group. It serves as a key building block for more complex molecules, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacologically active agents.[15][16]

Diagram: Simplified Synthetic Pathway

G precursor Methyl 6-(azidomethyl)nicotinate (Precursor) product This compound (Target Compound) precursor->product Reduction reagent Reducing Agent (e.g., PPh₃, H₂/Pd) reagent->product caption Fig. 3: Common synthetic route to the target compound.

Caption: Fig. 3: Common synthetic route to the target compound.

Waste Disposal

All chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, absorbent paper) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour this chemical down the drain.[13]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Conclusion

This compound is a chemical tool of significant value to the drug discovery and development professional. Its utility is maximized when its potential hazards are understood and respected. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to emergency preparedness protocols, researchers can leverage the synthetic potential of this molecule with confidence and safety. This guide serves as a foundational document, and should always be used in conjunction with institution-specific safety policies and the critical judgment of a trained scientist.

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An In-Depth Technical Guide to the Discovery and History of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient in the human diet, historically recognized for its role in preventing pellagra, a once-devastating deficiency disease.[1][2][3] Beyond its essential role as a vitamin, the serendipitous discovery of its lipid-modifying properties in the mid-20th century marked a paradigm shift in its therapeutic application.[4][5] This led to decades of research into nicotinic acid as a broad-spectrum lipid drug. However, the full potential of the nicotinic acid scaffold was yet to be unlocked. The exploration of chemical modifications to the core structure has given rise to a vast and diverse class of compounds known as substituted nicotinic acids. These derivatives have not only aimed to improve upon the lipid-lowering efficacy and mitigate the side effects of the parent molecule but have also revealed a remarkable breadth of therapeutic possibilities, extending into the realms of oncology, inflammation, and neuroprotection.[6][7][8]

This technical guide provides an in-depth exploration of the discovery and history of substituted nicotinic acids, designed for researchers, scientists, and drug development professionals. It delves into the key scientific milestones, from the initial understanding of nicotinic acid's biological functions to the rational design and synthesis of its derivatives with novel therapeutic applications. The guide will elucidate the intricate structure-activity relationships, detail key synthetic methodologies with an emphasis on the causality behind experimental choices, and present the current understanding of the diverse mechanisms of action of these promising compounds.

The Dual Identity of Nicotinic Acid: From a Vitamin to a Pharmacological Agent

The journey of nicotinic acid began with its synthesis in 1867 through the oxidation of nicotine.[1][9] For many years, its biological significance remained unknown. The pivotal moment came in the early 20th century with the work of Joseph Goldberger, who demonstrated that pellagra was a nutritional deficiency.[1][3] Later, in 1937, Conrad Elvehjem isolated nicotinic acid from liver extracts and identified it as the "pellagra-preventing factor".[1] This discovery solidified its status as an essential vitamin.

Decades later, in 1955, Rudolf Altschul and his colleagues made the groundbreaking observation that gram-doses of nicotinic acid significantly lowered cholesterol levels in humans.[4][8] This finding ushered in a new era for nicotinic acid as a pharmacological agent for treating dyslipidemia. It was the first lipid-lowering drug to be introduced into clinical practice and was shown to reduce the levels of atherogenic lipoproteins, including LDL and VLDL, while being the most potent agent for raising HDL levels.[4][5]

The primary mechanism for its lipid-lowering effects was later elucidated with the discovery of the G protein-coupled receptor 109A (GPR109A), also known as HCAR2.[1][10] Nicotinic acid is a high-affinity agonist for this receptor, which is highly expressed in adipocytes. Activation of GPR109A in fat cells inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of lipolysis.[1][5] This reduction in the release of free fatty acids from adipose tissue decreases their flux to the liver, thereby reducing the synthesis of triglycerides and VLDL.[5]

The Emergence of Substituted Nicotinic Acids: Expanding the Therapeutic Landscape

While effective as a lipid-lowering agent, the clinical use of high-dose nicotinic acid is often limited by its side effects, most notably a cutaneous flushing reaction mediated by the release of prostaglandin D2.[1] This limitation, coupled with the desire to explore other potential therapeutic activities, spurred the development of substituted nicotinic acid derivatives. By strategically modifying the pyridine ring and the carboxylic acid group, researchers have been able to fine-tune the pharmacological properties of these molecules, leading to the discovery of compounds with potent and selective activities in various disease areas.

Anti-inflammatory Derivatives

The expression of the GPR109A receptor on immune cells, including monocytes and macrophages, suggested that nicotinic acid might possess direct anti-inflammatory properties independent of its effects on lipid metabolism.[4][11] Indeed, studies have shown that nicotinic acid can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[12][13][14] This has led to the development of substituted nicotinic acid derivatives with enhanced anti-inflammatory potential.

The anti-inflammatory effects of nicotinic acid and its derivatives are mediated, at least in part, through the activation of GPR109A on immune cells. This activation can lead to the suppression of inflammatory signaling pathways, including the NF-κB pathway.[11] For example, a series of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and shown to exhibit significant analgesic and anti-inflammatory activities, with some compounds demonstrating a dual profile.[13]

Signaling Pathway: GPR109A-Mediated Anti-inflammatory Effects

GPR109A_Anti_Inflammatory GPR109A GPR109A Gi Gi GPR109A->Gi NA Nicotinic Acid Derivative NA->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IKK IKK PKA->IKK inhibits IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus translocates to IkB->NFkB_p65_p50 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines transcribes

Caption: GPR109A signaling in immune cells leading to anti-inflammatory effects.

Anticancer Derivatives

The nicotinic acid scaffold has also emerged as a promising framework for the development of novel anticancer agents.[6][15][16][17][18] The anticancer activity of these derivatives is often multifaceted, targeting various hallmarks of cancer.

One important mechanism of action for some anticancer nicotinic acid derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[19] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize. For instance, a novel series of nicotinic acid-based cytotoxic agents has been designed and synthesized with selective inhibitory efficacy against VEGFR-2, with some compounds showing promising cytotoxic potential against various cancer cell lines.[3][19]

Another avenue of anticancer activity involves the modulation of NAD+ metabolism.[2] Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and is essential for energy metabolism. The enzyme nicotinic acid phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme for the conversion of nicotinic acid to NAD+.[2] In some cancers, NAPRT is overexpressed, and these tumors become dependent on this pathway for NAD+ synthesis. This creates a therapeutic window for targeting NAPRT, and some substituted nicotinic acids, such as 2-hydroxynicotinic acid, have been shown to act as NAPRT inhibitors.[2]

Furthermore, nicotinamide, the amide form of nicotinic acid, has been shown to inhibit SIRT1 and PARP1, enzymes involved in DNA repair and cell survival, and has demonstrated potential in cancer chemoprevention and therapy.[20] Nicotinamides have also been designed as androgen receptor antagonists for the treatment of prostate cancer.[21]

Signaling Pathway: VEGFR-2 Inhibition by Nicotinic Acid Derivatives

VEGFR2_Inhibition VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 binds NA_Deriv Nicotinic Acid Derivative NA_Deriv->VEGFR2 inhibits PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT activates RAS_MAPK Ras/MAPK Pathway Dimerization->RAS_MAPK activates Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration

Caption: Inhibition of VEGFR-2 signaling by nicotinic acid derivatives.

Synthetic Strategies and Methodologies

The synthesis of substituted nicotinic acids often involves the modification of the pyridine ring, which can be challenging due to the electron-deficient nature of the ring. However, a variety of synthetic methods have been developed to introduce substituents at different positions.

Experimental Protocol 1: Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a key intermediate for the synthesis of many biologically active compounds.[9] A common method for its synthesis involves the chlorination of nicotinic acid N-oxide.[6][22]

Step-by-Step Methodology:

  • N-Oxidation of Nicotinic Acid: Nicotinic acid is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form nicotinic acid N-oxide. This step is crucial as the N-oxide group activates the pyridine ring for nucleophilic substitution at the 2- and 6-positions.

  • Chlorination: The nicotinic acid N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[22] The reaction is typically heated to drive the chlorination.

  • Work-up: After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure. The residue is then carefully treated with water or ice to hydrolyze any remaining phosphorus compounds and precipitate the 2-chloronicotinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Workflow: General Synthesis of 2-Chloronicotinic Acid

Synthesis_2_Cl_NA Start Nicotinic Acid N_Oxidation N-Oxidation (H₂O₂/AcOH) Start->N_Oxidation NA_N_Oxide Nicotinic Acid N-Oxide N_Oxidation->NA_N_Oxide Chlorination Chlorination (POCl₃/PCl₅) NA_N_Oxide->Chlorination Crude_Product Crude 2-Chloronicotinic Acid Chlorination->Crude_Product Workup Work-up (Hydrolysis) Crude_Product->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pure 2-Chloronicotinic Acid Purification->Final_Product

Caption: General workflow for the synthesis of 2-chloronicotinic acid.

Experimental Protocol 2: Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is another important intermediate and has also been investigated for its biological activities.[23] It can be synthesized through various methods, including the enzymatic hydroxylation of nicotinic acid.[5][15][24][25]

Step-by-Step Methodology (Biocatalytic Approach):

  • Cultivation of Microorganism: A microorganism capable of hydroxylating nicotinic acid, such as Pseudomonas fluorescens or Achromobacter xylosoxydans, is cultivated in a suitable nutrient medium.[5][15][24] The medium is often supplemented with nicotinic acid as an inducer for the hydroxylating enzyme.[5]

  • Bioconversion: The harvested microbial cells are resuspended in a buffer solution containing a high concentration of nicotinic acid. The reaction is carried out under aerobic conditions with controlled pH and temperature.[5][15]

  • Product Isolation: After the bioconversion is complete, the cells are removed by centrifugation. The supernatant, containing the 6-hydroxynicotinic acid, is then acidified to a low pH (e.g., pH 1.5) to precipitate the product.[15]

  • Purification: The precipitated 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried. This method can provide high yields and purity under mild reaction conditions.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted nicotinic acids is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of new derivatives with improved potency and selectivity.

Position of SubstitutionSubstituent TypeEffect on Anti-inflammatory ActivityEffect on Anticancer ActivityRationale and Key Observations
2-Position Halogens (e.g., -Cl, -Br)Can enhance activity.[13]Important for some anticancer derivatives.The 2-position is often a key site for modification to modulate receptor binding and metabolic stability. 2-chloronicotinic acid is a versatile intermediate.[9]
Phenyl groups2-substituted phenyl derivatives show good analgesic and anti-inflammatory activity.[13]Can be a scaffold for building larger, more complex molecules.The nature of the substitution on the phenyl ring further modulates activity.
5-Position Various groupsLess explored for anti-inflammatory activity.Important for some VEGFR-2 inhibitors.[3]Modifications at this position can influence the overall electronic properties and shape of the molecule.
6-Position Hydroxyl (-OH)6-hydroxynicotinic acid has been studied.6-hydroxynicotinic acid can act as a NAPRT inhibitor.[2]The hydroxyl group can participate in hydrogen bonding and alter the molecule's polarity.
Amino (-NH₂)Can be a precursor for other functional groups.Derivatives of 6-aminonicotinic acid have been explored.The amino group provides a handle for further chemical modifications.
Carboxylic Acid EsterificationGenerally reduces activity.Prodrug strategy.Esterification can improve bioavailability, with the ester being hydrolyzed in vivo to release the active acid.
AmidationNicotinamide has distinct biological activities.[20]Nicotinamides are a class of anticancer agents.[21]The amide group significantly changes the electronic and hydrogen-bonding properties compared to the carboxylic acid.

Quantitative Data Summary

The following table summarizes some of the reported quantitative data for the biological activity of selected substituted nicotinic acid derivatives.

CompoundTarget/AssayActivity (IC₅₀/MIC)Therapeutic AreaReference
Compound 5c (a novel nicotinic acid derivative) VEGFR-2 inhibitionIC₅₀ = 0.068 µMAnticancer[3]
Acylhydrazone derivative 13 Staphylococcus aureus ATCC 43300 (MRSA)MIC = 7.81 µg/mLAntibacterial[26]
Acylhydrazone derivative 5 Staphylococcus epidermidis ATCC 12228MIC = 1.95 µg/mLAntibacterial[26]
1,3,4-Oxadiazoline derivative 25 Various bacterial strainsActive against all tested strainsAntibacterial[26]

Conclusion and Future Perspectives

The journey of nicotinic acid from a simple vitamin to a versatile scaffold for drug discovery is a testament to the power of chemical innovation in medicine. The initial discovery of its lipid-lowering properties opened the door to its use as a pharmacological agent, and the subsequent exploration of substituted derivatives has unveiled a remarkable array of therapeutic possibilities. From potent anti-inflammatory and anticancer agents to novel antibacterials, the nicotinic acid core continues to be a rich source of new drug candidates.

The future of substituted nicotinic acid research lies in the continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships and the underlying mechanisms of action. The development of more selective and potent derivatives with improved pharmacokinetic and safety profiles will be a key focus. Furthermore, the exploration of novel therapeutic areas for these compounds, driven by a better understanding of their interactions with various biological targets, holds significant promise. As our knowledge of the intricate signaling pathways involved in health and disease expands, so too will the opportunities to harness the therapeutic potential of this remarkable class of molecules.

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  • ResearchGate. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • PubMed. (n.d.). Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's)
  • ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth.
  • MDPI. (n.d.). The Role of Nicotinamide in Cancer Chemoprevention and Therapy.
  • ResearchGate. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Cancer Research. (n.d.). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival.
  • PMC. (n.d.).

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of methyl 6-(aminomethyl)nicotinate, a valuable bifunctional molecule and a key building block in the development of novel pharmaceutical agents and complex heterocyclic structures. The described synthetic strategy is a robust, multi-step process commencing with the esterification of 6-methylnicotinic acid, followed by free-radical bromination of the methyl group, and culminating in the formation of the primary amine via the Gabriel synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates both a methyl nicotinate scaffold, a common motif in bioactive molecules, and a primary aminomethyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including but not limited to, enzyme inhibitors and receptor modulators. The protocol detailed herein outlines a reliable and scalable synthetic route, designed to provide a high-purity final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The chosen pathway is designed to maximize yield and purity while utilizing readily available starting materials.

The core strategic steps are:

  • Esterification: The synthesis begins with the Fischer esterification of commercially available 6-methylnicotinic acid to produce methyl 6-methylnicotinate. This reaction is typically acid-catalyzed and proceeds in high yield.

  • Benzylic Bromination: The methyl group at the 6-position of the pyridine ring is then subjected to a free-radical bromination to yield methyl 6-(bromomethyl)nicotinate. This key intermediate is a versatile precursor for subsequent nucleophilic substitution.

  • Gabriel Synthesis: To introduce the primary amine functionality while avoiding common side reactions like over-alkylation, the Gabriel synthesis is employed.[1][2] This classic method utilizes potassium phthalimide to install a protected nitrogen, which is subsequently deprotected to reveal the desired primary amine.[3][4]

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Gabriel Synthesis A 6-Methylnicotinic Acid B Methyl 6-methylnicotinate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl 6-(bromomethyl)nicotinate B->C N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, Reflux D N-Protected Intermediate C->D Potassium Phthalimide, DMF E This compound D->E Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate

This procedure details the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials & Reagents:

Reagent/MaterialGradeSupplier
6-Methylnicotinic acid≥98%Sigma-Aldrich
Methanol (anhydrous)ACS GradeFisher Scientific
Sulfuric acid, concentratedACS GradeVWR Chemicals
Sodium bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Ethyl acetateACS GradeFisher Scientific
Brine (saturated NaCl solution)N/AIn-house prep.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Protocol:

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL) at room temperature.[5][6]

  • Heat the resulting mixture to reflux and maintain for 17 hours.[5]

  • After cooling to room temperature, concentrate the mixture to dryness under reduced pressure.

  • Carefully adjust the pH of the residue to 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.

Expected Yield: 33 g (75%).[5]

Step 2: Synthesis of Methyl 6-(bromomethyl)nicotinate

This protocol describes the free-radical bromination of the methyl group.

Materials & Reagents:

Reagent/MaterialGradeSupplier
Methyl 6-methylnicotinateFrom Step 1N/A
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich
Benzoyl peroxide (BPO)ACS GradeSigma-Aldrich
Carbon tetrachloride (CCl₄)ACS GradeFisher Scientific
DichloromethaneACS GradeFisher Scientific
Ethyl acetateACS GradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich

Protocol:

  • To a solution of methyl 6-methylnicotinate (0.4 g) in carbon tetrachloride (15 mL), add N-bromosuccinimide (0.471 g, 1.0 equivalent) and benzoyl peroxide (64 mg, 0.1 equivalent).[7]

  • Bring the solution to reflux and maintain for 6 hours.[7]

  • After cooling, filter the reaction mixture.

  • Evaporate the filtrate under reduced pressure.

  • Purify the residue by chromatography on silica gel using a dichloromethane/ethyl acetate (95:5) eluent system to obtain the desired product.[7]

Expected Yield: 0.262 g.[7]

Step 3: Synthesis of this compound via Gabriel Synthesis

This final step involves the formation of the primary amine. The Gabriel synthesis is advantageous as it prevents the over-alkylation that can occur with direct amination.[1][2]

Materials & Reagents:

Reagent/MaterialGradeSupplier
Methyl 6-(bromomethyl)nicotinateFrom Step 2N/A
Potassium phthalimide≥98%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrazine hydrate80% solutionSigma-Aldrich
Ethanol (200 proof)ACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Hydrochloric acid (HCl)1 M solutionVWR Chemicals
Sodium hydroxide (NaOH)1 M solutionVWR Chemicals

Protocol:

  • Phthalimide Alkylation:

    • Dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in anhydrous DMF.

    • Add potassium phthalimide (1.1 eq) to the solution and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to obtain the crude N-alkylated phthalimide intermediate. This intermediate can be used in the next step without further purification.

  • Hydrazinolysis:

    • Dissolve the crude N-alkylated phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours.[3] During this time, a precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and treat with 1 M HCl to precipitate the amine as its hydrochloride salt.

    • Isolate the salt by filtration, wash with cold diethyl ether, and then neutralize with 1 M NaOH to obtain the free amine.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

Results and Discussion

The successful synthesis of this compound relies on the careful execution of each step. The esterification should proceed cleanly, and the primary challenge often lies in the bromination step, which can sometimes result in di-bromination or other side products. Careful control of stoichiometry and reaction time is crucial. The Gabriel synthesis is a highly reliable method for the formation of primary amines from primary alkyl halides.[3][8] The use of hydrazine for the deprotection step is generally efficient, though the resulting phthalhydrazide can sometimes be challenging to completely remove.[3] An alternative workup involving acidic hydrolysis is also possible but may require harsher conditions.[1][4]

Characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Safety Precautions

  • Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a fume hood.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive. Avoid friction and shock.

  • Carbon tetrachloride is a known carcinogen and is toxic. All manipulations must be performed in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate PPE in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. Retrieved from [Link]

Sources

Step-by-step synthesis of "Methyl 6-(aminomethyl)nicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 6-(aminomethyl)nicotinate

Authored by: A Senior Application Scientist

Introduction: The Significance of a Versatile Pyridine Scaffold

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid (a form of vitamin B3), it possesses a pyridine core, a structural motif prevalent in a vast array of pharmaceuticals. The compound's value lies in its unique architecture: a primary amine separated from the pyridine ring by a methylene bridge, and a methyl ester at the 3-position. This arrangement provides two key reactive handles for further chemical elaboration, making it a versatile building block for constructing more complex molecules with potential therapeutic activities. Its structural analogues and derivatives have been explored in various contexts, including as inhibitors of enzymes relevant to central nervous system (CNS) disorders.[1]

This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. We will focus on a reliable and commonly employed two-step synthetic sequence, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most common and efficient pathway to this compound begins with the commercially available starting material, Methyl 6-methylnicotinate. The strategy involves two sequential transformations:

  • Radical Bromination: The methyl group at the 6-position of the pyridine ring is selectively halogenated to introduce a reactive handle. This is typically achieved via a free-radical chain reaction to yield Methyl 6-(bromomethyl)nicotinate.

  • Nucleophilic Substitution (Gabriel Synthesis): The resulting benzylic bromide is then converted to the primary amine. To avoid common side reactions like over-alkylation that occur with direct amination using ammonia, the Gabriel synthesis is employed. This classic method utilizes potassium phthalimide as an ammonia surrogate, ensuring the clean formation of the desired primary amine.[2][3]

This strategic choice prioritizes control and selectivity, leading to higher purity of the final product.

Synthesis_Overview Start Methyl 6-methylnicotinate Intermediate Methyl 6-(bromomethyl)nicotinate Start->Intermediate Step 1: Radical Bromination Product This compound Intermediate->Product Step 2: Gabriel Synthesis

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

The initial step involves the conversion of the relatively inert methyl group of Methyl 6-methylnicotinate into a reactive bromomethyl group. This transformation is a cornerstone of organic synthesis, enabling subsequent nucleophilic substitution reactions.

Causality and Mechanistic Insights

The reaction proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) is the preferred brominating agent for this type of transformation, known as allylic or benzylic bromination. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These radicals initiate a chain reaction by abstracting a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial as it facilitates the radical pathway and minimizes competing ionic reactions.

Experimental Protocol: Radical Bromination

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles
Methyl 6-methylnicotinateC₈H₉NO₂151.1610.0 g66.1 mmol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9812.9 g72.7 mmol
AIBNC₈H₁₂N₄164.210.54 g3.3 mmol
Carbon Tetrachloride (CCl₄)CCl₄153.82200 mL-
Saturated NaHCO₃ solution--100 mL-
Brine--50 mL-
Anhydrous MgSO₄MgSO₄120.37--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-methylnicotinate (10.0 g, 66.1 mmol), N-Bromosuccinimide (12.9 g, 72.7 mmol, 1.1 eq), and carbon tetrachloride (200 mL).

  • Initiation: Add the radical initiator, AIBN (0.54 g, 3.3 mmol, 0.05 eq), to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the solid succinimide.

  • Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (100 mL) to remove any remaining acidic impurities, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, Methyl 6-(bromomethyl)nicotinate[4], can be purified by column chromatography on silica gel or by recrystallization to yield a solid product.

Part 2: Synthesis of this compound via Gabriel Synthesis

With the reactive bromomethyl intermediate in hand, the next stage is the introduction of the primary amine. The Gabriel synthesis is the method of choice to achieve this transformation cleanly and in high yield.

Causality and Mechanistic Insights

The Gabriel synthesis involves two key steps:

  • Alkylation of Phthalimide: Potassium phthalimide serves as a protected form of ammonia. The phthalimide anion is an excellent nucleophile that attacks the electrophilic carbon of Methyl 6-(bromomethyl)nicotinate in an SN2 reaction.[3] This forms an N-alkylated phthalimide intermediate. A key advantage here is that the resulting intermediate is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing the common problem of over-alkylation.[3]

  • Hydrazinolysis: The primary amine is liberated from the phthalimide group by treatment with hydrazine (N₂H₄). Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide moiety and leading to the formation of a stable cyclic byproduct, phthalhydrazide, and the release of the desired primary amine.[3]

This two-step process ensures that only the primary amine is formed, making it a highly reliable method.

Experimental Protocol: Gabriel Synthesis

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles
Methyl 6-(bromomethyl)nicotinateC₈H₈BrNO₂230.0610.0 g43.5 mmol
Potassium PhthalimideC₈H₄KNO₂185.228.86 g47.8 mmol
Dimethylformamide (DMF)C₃H₇NO73.09150 mL-
Hydrazine monohydrateN₂H₄·H₂O50.064.35 mL87.0 mmol
Dichloromethane (DCM)CH₂Cl₂84.93--
1M Hydrochloric Acid (HCl)HCl36.46--
1M Sodium Hydroxide (NaOH)NaOH40.00--

Procedure:

  • Alkylation: In a 250 mL round-bottom flask, dissolve Methyl 6-(bromomethyl)nicotinate (10.0 g, 43.5 mmol) and potassium phthalimide (8.86 g, 47.8 mmol, 1.1 eq) in anhydrous DMF (150 mL).

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting bromide is consumed.

  • Hydrazinolysis: Cool the mixture to room temperature and add hydrazine monohydrate (4.35 mL, 87.0 mmol, 2.0 eq) dropwise. A precipitate (phthalhydrazide) will begin to form. Stir the mixture at room temperature overnight.

  • Work-up and Extraction: Filter the reaction mixture to remove the precipitated phthalhydrazide. Concentrate the filtrate under reduced pressure to remove the DMF. Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Acid-Base Extraction for Purification: Extract the organic layer with 1M HCl. The desired amine product will move into the aqueous layer as its ammonium salt. Separate the layers and wash the aqueous layer with DCM to remove any non-basic impurities.

  • Isolation of Product: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 1M NaOH until the pH is ~10-11.

  • Final Extraction and Drying: Extract the free amine product from the basic aqueous solution with dichloromethane (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as the final product.

Workflow Visualization

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Gabriel Synthesis s1_start Combine Methyl 6-methylnicotinate, NBS, and AIBN in CCl4 s1_reflux Reflux for 2-4 hours s1_start->s1_reflux s1_cool Cool to RT and filter off succinimide s1_reflux->s1_cool s1_wash Wash filtrate with NaHCO3 and Brine s1_cool->s1_wash s1_dry Dry (MgSO4) and concentrate s1_wash->s1_dry s1_purify Purify to get Methyl 6-(bromomethyl)nicotinate s1_dry->s1_purify s2_start Combine brominated intermediate and K-Phthalimide in DMF s1_purify->s2_start Proceed with intermediate s2_heat Heat at 80-90°C for 4-6 hours s2_start->s2_heat s2_hydrazine Cool and add Hydrazine s2_heat->s2_hydrazine s2_filter Filter off phthalhydrazide and concentrate s2_hydrazine->s2_filter s2_extract Acid-Base Extraction s2_filter->s2_extract s2_isolate Isolate and dry product s2_extract->s2_isolate

Caption: Detailed experimental workflow for the synthesis.

Conclusion and Trustworthiness

The described two-step synthesis provides a robust and reliable pathway to this compound. Each protocol is designed as a self-validating system; for instance, the use of the Gabriel synthesis inherently prevents the formation of secondary and tertiary amine byproducts, ensuring a cleaner reaction profile compared to direct amination. The acid-base extraction in the final purification step is a highly effective method for isolating the basic amine product from neutral or acidic impurities, further guaranteeing the purity of the final compound. By understanding the underlying mechanisms and the rationale for each procedural step, researchers can confidently execute this synthesis and adapt it as needed for their specific applications in drug discovery and development.

References

  • BenchChem. (2025). Methyl 6-methylnicotinate synthesis from 6.
  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 6-(aminomethyl)nicotinate via Optimized Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 6-(aminomethyl)nicotinate is a pivotal pyridine-based building block in medicinal chemistry and drug development, notably utilized in the synthesis of novel therapeutics.[1] The presence of impurities can significantly impact downstream reaction yields, final product purity, and biological activity. This document provides a comprehensive guide to the chromatographic purification of this compound, addressing the specific challenges posed by its chemical structure. We present a detailed protocol for normal-phase flash chromatography with a modified mobile phase, designed to mitigate peak tailing and achieve high purity. Additionally, alternative strategies and a systematic troubleshooting guide are discussed to empower researchers with a robust purification framework.

Introduction: The Purification Challenge

This compound is a bifunctional molecule featuring a pyridine core substituted with a primary aminomethyl group and a methyl ester.[1][2] This unique combination of a basic primary amine and a polar ester group presents a distinct challenge for traditional silica gel chromatography. The primary amine is highly susceptible to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to significant peak tailing, poor resolution, and potential sample loss on the column, complicating the isolation of a pure product.[3]

Therefore, a successful purification strategy must directly address and neutralize the problematic silanol interactions to achieve sharp, symmetrical peaks and efficient separation from synthetic impurities.

Analyte Properties & Chromatographic Strategy

Chemical Structure:

  • IUPAC Name: methyl 6-aminopyridine-3-carboxylate[2]

  • Molecular Formula: C₇H₈N₂O₂[2]

  • Molecular Weight: 152.15 g/mol [2]

  • Key Features: Aromatic pyridine ring, primary amine (basic), methyl ester (polar).

The presence of the basic nitrogen atom is the primary driver for our chromatographic method design. To achieve a clean separation, the interaction between this basic analyte and the acidic stationary phase must be controlled. The most effective strategy is to introduce a small amount of a competing base into the mobile phase. This additive, typically a tertiary amine like triethylamine (TEA) or ammonia, will preferentially interact with the active silanol sites, effectively masking them from the target compound.[3][4] This allows the separation to proceed based on polarity differences, as intended in normal-phase chromatography.

While reverse-phase (RP) and ion-exchange (IEX) chromatography are viable alternatives, normal-phase chromatography on silica gel is often the most accessible and scalable method in a synthetic chemistry setting.

Experimental Protocols

Part A: Rapid Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is an indispensable tool for quickly screening and optimizing the mobile phase.

Protocol:

  • Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Methanol) to create a ~1 mg/mL solution.

  • Spotting: Using a capillary spotter, apply a small spot of the sample solution onto the TLC plate's baseline.

  • Mobile Phase Screening:

    • Prepare a series of developing chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent.

    • Recommended Starting System: 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA).

    • Optimization: If the compound's Retention Factor (Rƒ) is too low (stays near the baseline), increase the polarity by increasing the percentage of Methanol (e.g., 90:10 DCM/MeOH). If the Rƒ is too high (runs near the solvent front), decrease the polarity.[5] The target Rƒ for the product should be between 0.25 and 0.35 for optimal separation on a column.

  • Visualization:

    • UV Light: Examine the dried plate under short-wave UV light (254 nm). The pyridine ring will allow the compound to be visualized as a dark spot.

    • Ninhydrin Stain: Prepare a ninhydrin solution (e.g., 1.5 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid).[5] Dip the plate in the stain and gently heat it with a heat gun. Primary amines will appear as distinct purple or blue spots.[5] This is crucial for confirming the identity of the spot corresponding to the product.

Part B: Preparative Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials:

  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).

  • Mobile Phase: As determined by TLC analysis (e.g., a gradient of Methanol in Dichloromethane containing 1% Triethylamine).

  • Apparatus: Glass chromatography column, fraction collector (or test tubes), rotary evaporator.

Step-by-Step Procedure:

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a strong solvent like Methanol.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Concentrate this mixture to dryness on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).

    • Collect fractions continuously.

    • Gradually increase the polarity of the mobile phase (increase the percentage of Methanol) to elute the product. A shallow gradient is often more effective than a steep one for separating closely related impurities.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions by TLC, using the same mobile phase system.

    • Spot the crude material, the current fraction, and the previous fraction on each TLC plate for comparison.

    • Combine the fractions that contain the pure product (single spot by TLC with the correct Rƒ).

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents using a rotary evaporator. It may be necessary to use a high-vacuum pump to remove the final traces of triethylamine.

Purification Workflow Diagram

The following diagram outlines the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Purification Step cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Method Development (DCM/MeOH + 1% TEA) Crude->TLC Screen Solvents SamplePrep Dry Load Sample on Silica TLC->SamplePrep Optimized Mobile Phase Column Flash Column Chromatography (Gradient Elution) SamplePrep->Column Fractions Collect Fractions Column->Fractions TLC_Analysis Analyze Fractions by TLC Fractions->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product (>98% Purity) Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Comparative Summary of Chromatographic Parameters

For difficult separations or when scaling up, it may be necessary to consider alternative chromatographic techniques. The table below summarizes the key parameters for each.

ParameterNormal-Phase (Recommended) Reverse-Phase Ion-Exchange
Stationary Phase Silica GelC18-bonded SilicaCation-Exchange Resin (e.g., SCX)
Mobile Phase Non-polar (e.g., DCM, Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)Aqueous Buffers
Key Modifier Competing Base (1% TEA or NH₄OH) Acid (0.1% Formic Acid or TFA) Salt Gradient (e.g., 0-1M NaCl)
Principle Separation by polaritySeparation by hydrophobicitySeparation by charge
Pros High loading capacity, cost-effective, common technique.Excellent for polar impurities, MS-compatible mobile phases.Highly selective for charged species, excellent for removing neutral impurities.
Cons Requires base modifier for amines, less effective for very polar impurities.Lower loading capacity, potential for poor retention of polar compounds.Requires specific columns, more complex buffer preparation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing on TLC/Column Insufficient masking of silica silanol groups.Increase the concentration of the base modifier (e.g., from 1% to 2% TEA). Alternatively, use a mobile phase containing ammonia (e.g., 1-2% of 7N NH₃ in Methanol added to the polar solvent).[6]
Product Does Not Elute from Column Mobile phase polarity is too low.Gradually increase the proportion of the polar solvent (e.g., Methanol) in your mobile phase.
Product Elutes at the Solvent Front Mobile phase polarity is too high.Decrease the proportion of the polar solvent. Ensure the sample was not loaded in a solvent much stronger than the initial mobile phase.
Co-elution with Impurity Insufficient resolution between product and impurity.1. Run a shallower gradient to better resolve the compounds. 2. Try a different solvent system (e.g., switch from DCM/MeOH to Ethyl Acetate/Hexane) that may alter the selectivity.
Low Product Recovery Irreversible binding to the stationary phase.Ensure an adequate amount of base modifier is used throughout the purification. If the compound is suspected to be unstable on silica, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[6][7]

Conclusion

The successful purification of this compound hinges on effectively managing the strong interaction of its primary amine with the silica stationary phase. The use of a mobile phase modified with a competing base like triethylamine is a simple, yet powerful, technique to achieve high purity and recovery using standard flash chromatography. By following the detailed protocols for method development and execution provided in this note, researchers can reliably isolate this valuable building block, ensuring the integrity and quality of their subsequent synthetic endeavors.

References

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Available at: [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available at: [Link]

  • Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]

  • Reddit. r/chemhelp - Chromotography with free amines? Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]

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The Versatile Scaffolding of Methyl 6-(aminomethyl)nicotinate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, heterocycles bearing multiple reactive handles are of particular interest. This guide provides an in-depth exploration of Methyl 6-(aminomethyl)nicotinate, a bifunctional pyridine derivative, and its applications as a versatile scaffold in the synthesis of novel chemical entities. While direct literature on the extensive applications of this specific building block is emerging, its reactivity can be confidently inferred from its constituent functional groups—a primary aliphatic amine and a methyl ester on a pyridine core. This document will detail its properties, key synthetic transformations, and provide robust protocols for its incorporation into larger molecular frameworks, empowering researchers in drug discovery and materials science.

Compound Profile: Physicochemical Properties and Reactivity

This compound, with the CAS Number 139183-87-2, is a pyridine derivative featuring a nucleophilic aminomethyl group at the 6-position and an electrophilic methyl ester at the 3-position.[1] This unique arrangement of functional groups allows for selective and orthogonal chemical modifications. The hydrochloride salt (CAS 1072438-56-2) is also commercially available and often used for improved stability and handling.[2]

PropertyValueSource
CAS Number 139183-87-2 (free base)[1]
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Appearance Off-white to yellow solid
Storage Inert atmosphere, 2-8°C[2]

The reactivity of this compound is dominated by the primary amine of the aminomethyl group, which readily participates in nucleophilic reactions. The methyl ester offers a handle for subsequent transformations such as hydrolysis to the corresponding carboxylic acid or amidation with other amines. The pyridine ring itself can undergo various modifications, although these typically require more forcing conditions.

Core Synthetic Applications: Leveraging the Aminomethyl Moiety

The primary utility of this compound as a building block lies in the reactivity of its aminomethyl group. This primary amine serves as a potent nucleophile for the construction of a wide array of chemical bonds, most notably amide bonds, which are a cornerstone of medicinal chemistry.[3]

Amide Bond Formation: A Gateway to Diverse Chemical Space

The condensation of the primary amine of this compound with carboxylic acids is the most common and powerful application of this building block. This reaction allows for the introduction of a vast array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. A plethora of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of efficiency, functional group tolerance, and suppression of side reactions like racemization.[3][4]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general and highly efficient method for the coupling of a generic carboxylic acid to this compound using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a widely used and effective coupling reagent.[5]

Materials:

  • This compound (or its hydrochloride salt)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture. If using the hydrochloride salt of the amine, increase the amount of DIPEA to 3.5 eq.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.

Causality and Experimental Choices:

  • Pre-activation with HATU: This step forms a highly reactive acyl-O-At intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid.[5]

  • DIPEA as a base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate byproduct of the HATU activation and any acidic protons, driving the reaction to completion without competing in the coupling reaction.

  • Anhydrous conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated ester intermediate and deactivate the coupling reagent.

Diagram 1: General Workflow for HATU-mediated Amide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU Product Amide Product Activated_Ester->Product Amine Amine This compound Extraction Aqueous Workup Product->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for HATU-mediated amide bond formation.

N-Alkylation and Reductive Amination

The primary amine of this compound can also undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to introduce further diversity. Reductive amination, in particular, is a robust method for forming secondary amines.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the formation of a secondary amine by reacting this compound with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE under an inert atmosphere.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Experimental Choices:

  • Imine Formation: The initial reaction between the amine and the aldehyde forms a transient imine (or iminium ion), which is the species that is subsequently reduced.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other borohydrides like sodium cyanoborohydride.

Diagram 2: Reductive Amination Reaction Pathway

G Amine This compound Imine Imine Intermediate Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Product Secondary Amine Product Imine->Product [H] (STAB)

Caption: Pathway of reductive amination.

Future Directions and Advanced Applications

Beyond these fundamental transformations, this compound can be envisioned as a key component in more complex synthetic strategies:

  • Solid-Phase Synthesis: The aminomethyl group can be anchored to a solid support, allowing for the facile synthesis of compound libraries through iterative modifications of the ester functionality.

  • Macrocyclization: The bifunctional nature of this building block makes it an attractive component for the synthesis of macrocycles, a privileged scaffold in drug discovery.

  • Synthesis of Fused Heterocycles: The ester and the pyridine nitrogen can participate in cyclization reactions to form fused heterocyclic systems.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its strategically placed primary amine and methyl ester functionalities provide orthogonal handles for a wide range of chemical transformations. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this scaffold in the development of novel pharmaceuticals, agrochemicals, and functional materials. The logical application of established synthetic methodologies, such as amide coupling and reductive amination, will undoubtedly continue to unlock new and exciting areas of chemical space.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

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Application Notes and Protocols: Methyl 6-(aminomethyl)nicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(aminomethyl)nicotinate, identified by CAS number 139183-87-2, is a pyridine-based organic compound with potential applications as a versatile building block in medicinal chemistry. Its structure incorporates a nicotinic acid methyl ester scaffold, a key pharmacophore in numerous biologically active molecules, and a reactive primary aminomethyl group. This unique combination of functional groups allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of novel therapeutic agents.

While extensive literature specifically detailing the applications of this compound is limited, its structural motifs are prevalent in a wide range of pharmaceuticals. These application notes provide a comprehensive guide to its potential uses, hypothesized synthetic routes, and generalized experimental protocols, drawing upon established principles of medicinal chemistry and organic synthesis for analogous nicotinic acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for planning reactions, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 139183-87-2[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.17 g/mol [3]
Appearance Not explicitly stated; likely a solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
Storage Conditions Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[3]

Proposed Synthesis Protocols

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Synthesis_of_Methyl_6-(aminomethyl)nicotinate start 6-Cyanonicotinic acid ester Methyl 6-cyanonicotinate start->ester Esterification (MeOH, H+) product This compound ester->product Reduction (e.g., H2/Pd-C or LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of the title compound.

Materials:

  • 6-Cyanonicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Reducing agent (e.g., Palladium on carbon (Pd/C) for catalytic hydrogenation, or Lithium aluminum hydride (LiAlH₄))

  • Appropriate solvents for reaction and extraction (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc), Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Esterification of 6-Cyanonicotinic acid

  • Suspend 6-cyanonicotinic acid in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-cyanonicotinate.

Step 2: Reduction of the Cyano Group

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude Methyl 6-cyanonicotinate in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of 10% Palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

  • Method B: Chemical Reduction

    • In a separate flask, prepare a suspension of Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the LiAlH₄ suspension in an ice bath.

    • Dissolve the crude Methyl 6-cyanonicotinate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Purification:

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Applications in Medicinal Chemistry

The nicotinic acid scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[4][5][6] The presence of both an ester and an aminomethyl group in this compound makes it a versatile starting material for creating diverse chemical libraries for screening against various therapeutic targets.

Hypothesized Applications:

  • Enzyme Inhibitors: The pyridine ring and its substituents can interact with the active sites of various enzymes. Derivatives of nicotinic acid have been explored as inhibitors of enzymes such as human aspartate/asparagine-β-hydroxylase (AspH), which is a target in cancer therapy.[7]

  • Antimicrobial Agents: Acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria.[6] The primary amine of this compound can be readily converted to a hydrazide and subsequently to acylhydrazones.

  • Cardiovascular Agents: Nicotinic acid itself is a known lipid-lowering agent.[4] Derivatives of nicotinic acid are continually being investigated for their potential in treating cardiovascular diseases.[4]

  • Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in many CNS-active drugs. The ability to modify the aminomethyl group allows for the introduction of various pharmacophoric elements to modulate activity at CNS targets.

Experimental Protocols: General N-Acylation

The primary amine of this compound is a key functional group for derivatization. A general protocol for its acylation is provided below.

General_N-Acylation_Workflow start Dissolve this compound and a base (e.g., triethylamine) in an aprotic solvent. add_reagent Add acylating agent (e.g., acyl chloride or anhydride) dropwise at 0°C. start->add_reagent react Stir at room temperature and monitor reaction by TLC. add_reagent->react workup Quench the reaction and perform aqueous work-up. react->workup extract Extract the product with an organic solvent. workup->extract purify Dry, concentrate, and purify the product (e.g., by column chromatography). extract->purify

Caption: General workflow for the N-acylation of this compound.

Protocol 2: General Procedure for N-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Aqueous work-up solutions (e.g., water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Data Analysis and Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

References

  • Prachayasittikul, S., Wongsawatkul, O., Worachartcheewan, A., Nantasenamat, C., Ruchirawat, S., & Prachayasittikul, V. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules, 15(1), 198–214. [Link]

  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Retrieved from [Link]

  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Retrieved from [Link]

  • Nordmann Japan Ltd. (n.d.). Chemical products. Retrieved from [Link]

  • 化源网. (n.d.). 1072438-56-2. Retrieved from [Link]

  • Medicinal Chemistry Lectures Notes. (2023, May 26). Structure-activity relationship (SAR) of Nicotine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Scribd. (n.d.). Berr Chem. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Pharmaceutical. Retrieved from [Link]

  • AccelaChem. (n.d.). 49607-10-5,(R)-2-Amino-2-cyclobutylacetic Acid. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 139183-87-2|this compound. Retrieved from [Link]

  • AccelaChem. (n.d.). 1677-80-1,3,4-Dichloropyridazine. Retrieved from [Link]

  • MOLBASE. (n.d.). 6-(aminomethyl)pyridine-3-carboxylic acid|76196-67-3. Retrieved from [Link]

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Application Note: Methyl 6-(aminomethyl)nicotinate as a Versatile Scaffold for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule libraries are paramount for identifying novel hit compounds.[1][2] This document provides a detailed guide for researchers and drug development professionals on the utilization of Methyl 6-(aminomethyl)nicotinate as a versatile and strategic building block for the generation of diverse compound libraries. This scaffold offers two orthogonal points of diversification: a reactive primary amine and a modifiable methyl ester, anchored to a medicinally relevant nicotinic acid core.[3][4] We present field-proven, step-by-step protocols for key derivatization reactions—amide bond formation, reductive amination, and sulfonylation—optimized for parallel synthesis. Furthermore, this guide discusses methodologies for library purification, quality control, and potential downstream applications in high-throughput screening (HTS) campaigns.

Introduction: The Strategic Advantage of the Nicotinate Scaffold

This compound (CAS 139183-87-2) is a bifunctional building block that serves as an excellent starting point for combinatorial chemistry.[5] Its structure is predicated on the nicotinic acid (niacin or Vitamin B3) framework, a recurring motif in numerous bioactive compounds and approved drugs, known for its favorable pharmacokinetic properties.[3][6][7]

The true power of this scaffold lies in its two distinct reactive handles:

  • A Primary Aliphatic Amine: This nucleophilic group is ideal for a wide range of robust and high-yielding reactions, making it a cornerstone for library synthesis.[8]

  • A Methyl Ester: While less reactive, this group can be hydrolyzed to the corresponding carboxylic acid, unlocking a second dimension of diversification for more complex, multi-generational libraries.

This dual-functionality allows for the systematic and efficient exploration of chemical space around a privileged core structure, accelerating the hit-to-lead optimization process.[2]

Scaffold Analysis and Library Design Rationale

The design of a successful compound library begins with a clear understanding of the scaffold's diversification potential. This compound allows for the introduction of a wide array of substituents at the 6-position via its aminomethyl group.

G cluster_scaffold This compound Core Scaffold R2_Node R² Modification (Post-Synthesis Ester Hydrolysis) Scaffold->R2_Node Secondary Diversification R1_Node R¹ Building Blocks (Carboxylic Acids, Aldehydes, Sulfonyl Chlorides) R1_Node->Scaffold Primary Diversification (Amine Reaction)

Caption: Diversification points of the this compound scaffold.

Core Synthetic Protocols for Parallel Library Synthesis

The following protocols are designed for execution in a parallel format (e.g., 96-well plates) to maximize throughput. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Bond Formation via Carboxylic Acid Coupling

Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry.[9] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxy-7-azabenzotriazole (HOAt) as a robust coupling system that minimizes side reactions and works well for a diverse range of carboxylic acids.[10]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dimethylformamide (DMF).

    • Prepare a 0.25 M stock solution of a diverse library of carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a fresh 0.4 M solution of EDC and a 0.4 M solution of HOAt in anhydrous DMF.

    • Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add 200 µL of the desired carboxylic acid solution (50 µmol, 1.25 eq).

    • Add 50 µL of the DIPEA solution (40 µmol, 2.0 eq).

    • Add 100 µL of the EDC/HOAt solution (40 µmol, 2.0 eq each).

    • Stir the plate for 15 minutes at room temperature to pre-activate the carboxylic acids.

    • Add 200 µL of the this compound stock solution (40 µmol, 1.0 eq).

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate for analysis and purification.

Causality and Trustworthiness:

  • Why EDC/HOAt? This combination is highly efficient, suppresses racemization for chiral acids, and the byproducts are water-soluble, simplifying purification.[10]

  • Why DIPEA? A non-nucleophilic base is required to neutralize the HCl salt formed from EDC and to facilitate the coupling without competing in the reaction.[11]

  • Self-Validation: A small subset of wells should include control reactions (e.g., a standard, well-behaved carboxylic acid) to validate the success of the coupling procedure across the plate. Progress can be monitored by LC-MS.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of library synthesis.[8][12] This one-pot protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is effective for a wide range of carbonyls and amines.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in 1,2-Dichloroethane (DCE).

    • Prepare a 0.22 M stock solution of a diverse library of aldehydes or ketones in DCE.

    • Weigh sodium triacetoxyborohydride (STAB) into a separate 96-well plate (approx. 17 mg per well, 80 µmol, 2.0 eq).

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add 200 µL of the this compound solution (40 µmol, 1.0 eq).

    • Add 200 µL of the corresponding aldehyde/ketone solution (44 µmol, 1.1 eq).

    • If the amine starting material is a salt, add 1.0 eq of a non-nucleophilic base like DIPEA.

    • Seal the plate and shake for 1 hour at room temperature to allow for imine formation.

    • Carefully add the pre-weighed STAB to each well. Note: Some effervescence may occur.

  • Reaction and Workup:

    • Reseal the plate and shake at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Add 1 mL of Dichloromethane (DCM), seal, shake, and centrifuge.

    • Transfer the organic layer to a new plate for analysis and purification.

Causality and Trustworthiness:

  • Why STAB? STAB is less basic and more selective for imines over carbonyls compared to other borohydrides, reducing the likelihood of side reactions like aldehyde self-condensation or reduction.[13][14] It is also tolerant of mildly acidic conditions which can catalyze imine formation.

  • Why a slight excess of the carbonyl? This helps to drive the initial imine formation to completion.

  • Self-Validation: Analysis of the crude reaction mixture by LC-MS should show the consumption of the starting amine and the appearance of the desired product mass.

Protocol 3: Sulfonamide Synthesis

Sulfonamides are crucial pharmacophores in a wide range of therapeutic agents.[15] Their synthesis is readily achieved by reacting the primary amine with sulfonyl chlorides.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.24 M stock solution of a diverse library of sulfonyl chlorides in anhydrous DCM.

    • Prepare a 0.5 M solution of pyridine or DIPEA in anhydrous DCM.

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add 200 µL of the this compound solution (40 µmol, 1.0 eq).

    • Add 200 µL of the base solution (100 µmol, 2.5 eq).

    • Cool the reaction block to 0 °C in an ice bath.

    • Slowly add 200 µL of the sulfonyl chloride solution (48 µmol, 1.2 eq) to each well.

  • Reaction and Workup:

    • Allow the reaction to slowly warm to room temperature while shaking and continue for 4-12 hours.

    • Quench the reaction by adding 500 µL of 1 M aqueous HCl.

    • Add an additional 1 mL of DCM, shake, and centrifuge.

    • Transfer the organic layer to a new plate for analysis and purification.

Causality and Trustworthiness:

  • Why Pyridine/DIPEA? An organic base is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[15]

  • Why 0 °C? The reaction between amines and sulfonyl chlorides can be exothermic. Starting at a lower temperature provides better control and minimizes potential side reactions.

  • Self-Validation: Successful reactions will show a complete shift in the LC-MS trace from the starting material to the higher molecular weight sulfonamide product.

Library Purification and Quality Control Workflow

The generation of high-quality data from screening campaigns depends on the purity of the compound library.[1] A generalized workflow for parallel purification and analysis is essential.

G Start Crude Product Plate (from Reaction Workup) SPE Parallel Solid-Phase Extraction (SPE) (Removes excess reagents, water-soluble byproducts) Start->SPE Evap1 Solvent Evaporation SPE->Evap1 QC1 QC Analysis (LC-MS) (Assess purity & identity) Evap1->QC1 PrepLC Purification (Preparative HPLC/SFC) (For compounds <85% pure) QC1->PrepLC Purity < Threshold Evap2 Solvent Evaporation & Lyophilization QC1->Evap2 Purity > Threshold PrepLC->Evap2 FinalQC Final QC (LC-MS, NMR) (Confirm purity, identity, & concentration) Evap2->FinalQC End Final Library Plate (Ready for Screening) FinalQC->End

Caption: A generalized workflow for compound library purification and quality control.

Applications in High-Throughput Screening (HTS)

A library synthesized from the this compound scaffold is well-suited for various HTS campaigns.[16] The diversity introduced through the R¹ position allows for the exploration of structure-activity relationships (SAR) against a multitude of biological targets. The process typically involves screening the library against a specific biological assay to identify "hits"—compounds that modulate the activity of the target.[17][18] Given the nicotinic acid core, these libraries may be particularly relevant for targets involved in metabolic diseases, neurological disorders, or inflammatory processes.[3][7]

Conclusion

This compound stands out as a high-value scaffold for the efficient construction of diverse and medicinally relevant small molecule libraries. The robust and scalable protocols provided herein for amide formation, reductive amination, and sulfonylation empower researchers to rapidly generate large numbers of discrete compounds. By integrating parallel synthesis with rigorous quality control, laboratories can produce high-quality libraries poised to accelerate the discovery of next-generation therapeutics.

References

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central URL
  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science Source: ACS Publications URL
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  • Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC Source: National Institutes of Health URL
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  • Title: Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride Source: Benchchem URL
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  • Title: this compound (Cas 139183-87-2)
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  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: JOCPR URL
  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL
  • Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL
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  • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL

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Application Notes & Protocols: Leveraging Methyl 6-(aminomethyl)nicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridine-Based Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering an efficient methodology for identifying high-quality lead compounds.[1] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[2] These initial "hits" serve as highly optimizable starting points for developing potent and selective drug candidates. The core principle of FBDD is that the binding efficiency of these small fragments is often higher, providing a more direct path to lead compounds with superior physicochemical properties.[1][3]

Within the vast chemical space of fragment libraries, pyridine-based scaffolds are of particular interest. Their aromatic nature allows for favorable π-stacking interactions, while the nitrogen atom can act as a key hydrogen bond acceptor. Methyl 6-(aminomethyl)nicotinate is an exemplary fragment that embodies the principles of FBDD. It possesses a pyridine core for target recognition, a methyl ester group that can be explored for further interactions or serve as a synthetic handle, and a crucial primary amine on a methylene linker. This aminomethyl group provides a well-defined vector for chemical elaboration, making it a "poised" fragment ideal for subsequent hit-to-lead optimization through fragment growing strategies.[4]

This document provides a detailed guide for researchers and drug development professionals on the practical application of this compound in a typical FBDD campaign, from initial screening to structural characterization and lead optimization strategies.

Fragment Profile: this compound

A critical first step in FBDD is ensuring that library components possess desirable physicochemical properties, often guided by the "Rule of Three" (Ro3).[5][6] This guideline helps select for fragments with a higher probability of becoming successful leads. This compound aligns perfectly with these criteria, making it an ideal candidate for screening.

PropertyValue"Rule of Three" GuidelineConformance
Molecular Weight (MW) 166.18 g/mol ≤ 300 DaYes
cLogP ~0.5 (Estimated)≤ 3Yes
Hydrogen Bond Donors 1 (from -NH₂)≤ 3Yes
Hydrogen Bond Acceptors 3 (Pyridine N, 2x Ester O)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three".

The structure contains both hydrogen bond donors and acceptors, increasing its potential to form specific interactions within a protein binding pocket. The aminomethyl group is particularly valuable, as it provides a reactive handle for synthetic expansion that is spatially distinct from the core pyridine ring, allowing for systematic exploration of adjacent chemical space.

FBDD Workflow for this compound

The successful application of any fragment relies on a robust, multi-stage workflow designed to identify, validate, and characterize its interaction with the target protein.[2][7] The following sections detail a validated protocol for advancing this compound from an initial library member to a structurally characterized hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation A Fragment Library (Containing Methyl 6-(aminomethyl)nicotinate) B Primary Screen: Surface Plasmon Resonance (SPR) A->B Screening C Initial Hits (Weak Binders) B->C Identifies Binding D Orthogonal Screen: NMR or MST C->D E Validated Hits (True Binders) D->E Confirms Binding F Structural Biology: X-ray Crystallography E->F G Co-crystal Structure (Binding Mode) F->G Reveals Pose H Hit-to-Lead Chemistry (Fragment Growing) G->H I Potent Lead Compound (nM Affinity) H->I Improves Affinity

FBDD screening cascade for a poised fragment.
Part 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[4][8] It can detect the weak, transient binding events characteristic of fragments and provides valuable kinetic data (association and dissociation rates). Running a counter-screen against an unrelated protein is a critical step to identify and discard non-specific binders early in the process.[4]

Protocol: High-Throughput SPR Screening

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip surface using standard amine coupling chemistry to achieve a density of 8,000-12,000 response units (RU).

    • Similarly, immobilize an unrelated control protein on a reference flow cell to subtract non-specific binding signals.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a screening plate by diluting the stock solution into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤0.2%. High fragment concentrations are necessary to detect low-affinity interactions.[4]

  • SPR Analysis (e.g., using a Biacore 8K instrument):

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the 200 µM solution of this compound over both the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface with a short pulse of a mild buffer (e.g., 50 mM NaOH) if necessary.

    • A "hit" is defined as a compound that shows a specific, concentration-dependent binding response on the target flow cell that is significantly above the noise and absent on the reference flow cell.

  • Data Interpretation:

    • Fragments showing a stable binding signal (a "square wave" response) are prioritized.

    • Initial hits are then re-tested in a dose-response format (e.g., 8 concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (KD). Fragment hits typically have KD values in the high micromolar to low millimolar range.[2]

Part 2: Orthogonal Hit Validation by NMR Spectroscopy

Rationale: To build confidence in the initial hits and eliminate artifacts from the SPR screen (e.g., aggregators or surface-binding compounds), an orthogonal, solution-based method is essential.[7] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) spectroscopy, are exceptionally well-suited for this purpose. STD NMR detects binding by observing the fragment directly, confirming that the interaction occurs in solution and providing low-resolution structural information about the binding epitope.[9]

Protocol: STD-NMR for Hit Confirmation

  • Sample Preparation:

    • Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Add this compound to the protein solution to a final concentration of 200 µM (a 10-20x excess).

    • Acquire a standard 1D proton NMR spectrum to ensure the fragment's signals are visible and not overlapping with buffer components.

  • STD-NMR Experiment:

    • Set up two experiments: an "on-resonance" experiment where a band of protein resonances is selectively saturated, and an "off-resonance" experiment where saturation is applied to a region of the spectrum containing no protein signals.

    • The on-resonance saturation time is typically set to 2 seconds to allow for magnetization transfer from the protein to a bound ligand.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that were in close proximity to the saturated protein.

    • The presence of signals in the STD spectrum confirms a direct, physical interaction between this compound and the target protein in solution.

    • The relative intensity of the signals can indicate which part of the fragment (e.g., the pyridine ring vs. the aminomethyl group) is more intimately involved in the binding interaction.

Part 3: Structural Characterization via X-ray Crystallography

Rationale: The cornerstone of a successful FBDD campaign is structure-guided optimization.[3] Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is critical. This provides a detailed, atomic-level map of the binding site and the precise orientation of the fragment, which is indispensable for designing more potent analogs.[7]

Protocol: Co-crystallization and Structure Determination

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using commercially available sparse-matrix screens. Optimize initial hits to produce diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a "soaking solution" by dissolving this compound in the crystal mother liquor to a concentration of 1-10 mM.

    • Transfer an apo-protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • X-ray Diffraction and Data Collection:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms its binding location and orientation.

    • Refine the model to produce a high-resolution structure detailing the specific protein-ligand interactions (e.g., hydrogen bonds, π-stacking).

Part 4: Structure-Guided Hit-to-Lead Optimization

Rationale: With a co-crystal structure in hand, the "poised" aminomethyl group of this compound becomes a powerful tool for rational, structure-guided design. The goal of hit-to-lead chemistry is to "grow" the initial fragment hit into unoccupied regions of the binding pocket to form new, affinity-enhancing interactions, transforming a millimolar binder into a nanomolar lead.[1][6]

Strategy: Fragment Growing from the Aminomethyl Vector

The primary amine provides a nucleophilic handle for a variety of synthetic transformations, such as amidation or reductive amination. By observing the solvent-exposed directionality of the aminomethyl group in the co-crystal structure, chemists can design and synthesize a small, focused library of analogs.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategy cluster_2 Improved Lead A This compound (KD = 500 µM) B Co-crystal Structure Reveals Unoccupied Pocket A->B Structural Insight C Synthetic Elaboration (Amide Coupling) B->C Guides Chemistry D New Analog with Additional H-Bond (KD = 10 µM) C->D Yields

Structure-guided fragment growing strategy.

Example Protocol: Synthesis of an Amide Analog

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DMF.

  • Amide Coupling: Add a carboxylic acid (1.1 eq) selected to target a specific feature in the binding pocket (e.g., a hydrogen bond donor/acceptor). Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Reaction and Workup: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Perform an aqueous workup and purify the resulting amide by column chromatography.

  • Biophysical Evaluation: Characterize the new analog using the same SPR and/or NMR assays to quantify the improvement in binding affinity. A successful modification will result in a significantly lower KD value.

This iterative cycle of design, synthesis, and testing is the engine of FBDD, allowing for the rapid and efficient development of highly potent lead compounds.

Conclusion

This compound serves as an outstanding model for the power and utility of poised fragments in modern drug discovery. Its adherence to the "Rule of Three," combined with its versatile synthetic handles, makes it a high-value component for any fragment library. By employing a systematic and robust biophysical screening cascade, researchers can effectively identify and validate its interactions with a protein of interest. The true potential of this fragment is unlocked through structure-guided design, where its aminomethyl vector directs the chemical evolution from a weak-binding hit to a high-affinity lead compound. The protocols and strategies outlined in this document provide a comprehensive framework for leveraging this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. Retrieved from [Link]

  • Kapur, P., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. Retrieved from [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • de Vlieger, D., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols for the N-Acylation of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the N-acylation of Methyl 6-(aminomethyl)nicotinate, a valuable bifunctional molecule in medicinal chemistry and drug discovery. The presence of a primary aminomethyl group and a methyl nicotinate scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functionalized materials. This document outlines detailed protocols for N-acylation using two common classes of acylating agents: acyl chlorides and acid anhydrides. It delves into the mechanistic rationale behind the procedural steps, offers guidance on reaction monitoring and purification, and provides a framework for troubleshooting and optimization.

Introduction: The Significance of N-Acylation

N-acylation is a fundamental and robust chemical transformation that forms a stable amide bond between an amine and an acyl group.[1][2] This reaction is of paramount importance in pharmaceutical development for several reasons:

  • Scaffold Diversification: It allows for the introduction of a wide array of substituents onto a core molecule, enabling the exploration of structure-activity relationships (SAR).

  • Bioisosteric Replacement: Amide bonds are key structural motifs in many biologically active molecules, and N-acylation can be used to mimic or replace other functional groups.

  • Modulation of Physicochemical Properties: The introduction of an acyl group can significantly alter the solubility, lipophilicity, and metabolic stability of a parent compound.

  • Prodrug Strategies: N-acylation can be employed to mask a primary amine, which can then be cleaved in vivo to release the active pharmaceutical ingredient (API).

This compound is a particularly interesting substrate for N-acylation due to its dual functionality. The primary amine serves as a nucleophilic handle for acylation, while the methyl nicotinate moiety can participate in further chemical modifications or act as a key pharmacophoric element.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride).[3][5] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (chloride ion from an acyl chloride or a carboxylate ion from an acid anhydride).[6][7]

A base is typically required to neutralize the acidic byproduct generated during the reaction (HCl or a carboxylic acid).[6][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

Experimental Workflow Overview

The general workflow for the N-acylation of this compound is depicted below. This process includes reaction setup, execution, work-up, and purification of the final product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Methyl 6-(aminomethyl)nicotinate and base in solvent reaction Add acylating agent dropwise at 0°C prep_amine->reaction Cool to 0°C prep_acyl Prepare solution of acylating agent prep_acyl->reaction stir Stir at room temperature (Monitor by TLC) reaction->stir Allow to warm quench Quench reaction stir->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Column chromatography or recrystallization dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for N-acylation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound using either an acyl chloride or an acid anhydride.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is based on the robust Schotten-Baumann reaction, which is highly effective for the acylation of primary amines.[4][8][9]

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Acyl Chloride (e.g., Acetyl chloride)Acylating agent
Triethylamine (TEA) or PyridineBase
Anhydrous Dichloromethane (DCM)Solvent
Saturated aqueous sodium bicarbonateQuenching and washing
BrineWashing
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Silica gelStationary phase for chromatography
Hexanes/Ethyl AcetateMobile phase for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. If the starting material is a hydrochloride salt, use 2.2 eq. of the base.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-acylated product.[10]

Protocol 2: N-Acylation using an Acid Anhydride

Acid anhydrides are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction.[11][12]

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Acid Anhydride (e.g., Acetic anhydride)Acylating agent
Triethylamine (TEA) or PyridineBase
4-(Dimethylamino)pyridine (DMAP)Catalyst (optional)
Anhydrous Dichloromethane (DCM) or THFSolvent
Saturated aqueous sodium bicarbonateQuenching and washing
BrineWashing
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Silica gelStationary phase for chromatography
Hexanes/Ethyl AcetateMobile phase for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Base and Catalyst Addition: Add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Acylating Agent Addition: Add the acid anhydride (1.2 eq.) to the stirred solution at room temperature. The reaction is typically less exothermic than with acyl chlorides.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating may be required for less reactive anhydrides.[12]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM or another suitable organic solvent.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Causality and Experimental Choices

  • Choice of Acylating Agent: Acyl chlorides are more reactive and are often used when the amine is less nucleophilic.[11] Acid anhydrides are less reactive, produce a less corrosive byproduct (a carboxylic acid), and can sometimes offer better selectivity.[1][12]

  • Role of the Base: A non-nucleophilic organic base like triethylamine or pyridine is used to scavenge the acid byproduct without competing with the primary amine in the acylation reaction.[13]

  • Solvent Selection: Aprotic solvents like DCM, THF, or DMF are commonly used as they dissolve the reactants and do not interfere with the reaction.[14]

  • Temperature Control: The initial addition of highly reactive acyl chlorides is performed at 0 °C to control the exothermic nature of the reaction and minimize side product formation.[15]

  • Catalyst (DMAP): For less reactive systems, particularly with acid anhydrides, a catalytic amount of DMAP can significantly accelerate the reaction rate. DMAP is a hypernucleophilic acylation catalyst.[16]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently reactive acylating agent; Inactive starting amine (e.g., protonated); Low temperature.Use a more reactive acylating agent (acyl chloride); Ensure adequate base is present to neutralize any acid; Allow the reaction to proceed at room temperature or with gentle heating.
Formation of Multiple Products Di-acylation (if applicable); Side reactions with the ester or pyridine ring.Use a controlled stoichiometry of the acylating agent (1.0-1.1 eq.); Maintain low reaction temperatures; Consider using a milder acylating agent.
Difficult Purification Co-elution of product and starting material or byproducts.Optimize the mobile phase for column chromatography; Consider recrystallization from a suitable solvent system.

Conclusion

The N-acylation of this compound is a versatile and reliable method for the synthesis of a diverse range of derivatives. By carefully selecting the acylating agent, base, and reaction conditions, researchers can efficiently produce novel compounds for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for these synthetic endeavors.

References

  • Tuttee Academy. (2021, June 27).
  • Benchchem.
  • Grokipedia. Schotten–Baumann reaction.
  • Vedantu. Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE.
  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Acyl
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • ResearchGate. Acetylation of amines with acetic anhydride. | Download Table.
  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • YouTube. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides?
  • National Institutes of Health. (2020, April 23).
  • An eco-friendly and highly efficient route for N-acylation under c
  • YouTube. (2019, July 29). 08.
  • 21.5: Chemistry of Acid Anhydrides. (2022, September 25).
  • Chemguide. acid anhydrides with ammonia or primary amines.
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"Methyl 6-(aminomethyl)nicotinate" reaction with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction of Methyl 6-(aminomethyl)nicotinate with Electrophiles

Application Note & Protocols for Advanced Drug Discovery

Abstract and Strategic Overview

This compound is a bifunctional scaffold of significant value in medicinal chemistry and drug development. Its structure comprises a pyridine-3-carboxylate core, a common motif in pharmacologically active agents, and a highly tractable primary aminomethyl group. This primary amine serves as a potent nucleophilic handle, enabling a diverse array of chemical transformations through reactions with various electrophiles. This guide provides a comprehensive exploration of these reactions, detailing the underlying chemical principles and offering robust, field-tested protocols for key transformations. The methodologies described herein are designed to empower researchers to efficiently generate libraries of novel derivatives for structure-activity relationship (SAR) studies, lead optimization, and the development of new chemical entities. We will delve into N-acylation, N-sulfonylation, and addition reactions with isocyanates and isothiocyanates, providing not just procedural steps but the critical scientific rationale behind them.

The Core Reagent: Structure and Nucleophilic Potential

At the heart of this molecule's utility is the primary benzylic amine. Unlike aromatic amines, where the nitrogen's lone pair is delocalized into the aromatic ring, the methylene (-CH₂-) spacer insulates the amine from the pyridine ring's electron-withdrawing effects, preserving its strong nucleophilicity and basicity. This makes it highly reactive towards a broad spectrum of electrophilic partners.

cluster_0 This compound cluster_1 Key Reactive Site mol mol Reactive Site  Functional GroupRolePrimary Amine (-NH₂)Potent NucleophilePyridine NitrogenInfluences solubility and pKaMethyl Ester (-COOCH₃)Potential for hydrolysis/amidation mol->Reactive Site Nucleophilic Attack Site G amine R-CH₂-NH₂ tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack acyl_chloride R'-COCl acyl_chloride->tetrahedral amide Amide Product R-CH₂-NH-CO-R' tetrahedral->amide Collapse & Cl⁻ Expulsion hcl HCl base_hcl Et₃N·HCl hcl->base_hcl base Base (e.g., Et₃N) base->base_hcl Acid Quenching

Figure 2: General mechanism for N-Acylation.
Protocol 3.1: General Procedure for N-Acylation
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) under a nitrogen atmosphere, add triethylamine (1.2-1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Acylating Agent Base Solvent Typical Yield
Acetyl ChlorideTEADCM>90%
Benzoyl ChlorideTEADCM>90%
Acetic AnhydridePyridineTHF>85%
Boc AnhydrideTEADCM>95%
Table 1: Representative Conditions for N-Acylation Reactions.

N-Sulfonylation: Accessing Sulfonamide Scaffolds

The synthesis of sulfonamides is another cornerstone transformation. These motifs are prevalent in a wide range of therapeutic agents. The reaction proceeds similarly to acylation, with a sulfonyl chloride serving as the electrophile.

Causality Behind Choices: The choice of base and solvent follows the same logic as in acylation. Anhydrous conditions are paramount to prevent the hydrolysis of the reactive sulfonyl chloride. The resulting sulfonamides are typically highly crystalline and stable compounds, often simplifying purification. The reaction of amines with sulfonyl chlorides is a well-established method for creating robust sulfonamide linkages.[1][2]

Protocol 4.1: General Procedure for N-Sulfonylation
  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C.

  • Reaction: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature.

  • Execution: Stir the reaction at room temperature overnight. Monitor for completion by TLC.

  • Work-up: Dilute the mixture with DCM and wash with 1M HCl solution, followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or flash column chromatography.

Sulfonyl Chloride Base Solvent Typical Yield
p-Toluenesulfonyl ChloridePyridineDCM>85%
Methanesulfonyl ChlorideTEADCM>90%
Dansyl ChlorideTEATHF/DCM>80%
Table 2: Representative Conditions for N-Sulfonylation Reactions.

Reactions with Isocyanates & Isothiocyanates: Urea and Thiourea Formation

The addition of the primary amine to the electrophilic carbon of isocyanates or isothiocyanates provides a direct and highly efficient route to substituted ureas and thioureas, respectively. These reactions are typically quantitative and proceed without the need for a catalyst or base.

Mechanistic Insight: This is a nucleophilic addition reaction. The amine attacks the central carbon of the R-N=C=O or R-N=C=S system, which is highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen/sulfur atoms.[3][4] The reaction is often exothermic and proceeds rapidly upon mixing the reagents at room temperature. The resulting urea and thiourea products are generally stable and often precipitate directly from the reaction mixture, simplifying isolation.

G start Amine + Isocyanate/Isothiocyanate mix Mix in Aprotic Solvent (e.g., THF, DCM) start->mix reaction Nucleophilic Addition (Often Exothermic) mix->reaction product Urea or Thiourea Product reaction->product isolation Isolation product->isolation filtration Direct Filtration (if precipitate forms) isolation->filtration often extraction Aqueous Work-up & Extraction isolation->extraction sometimes purified Purified Product filtration->purified extraction->purified

Figure 3: General workflow for urea and thiourea synthesis.
Protocol 5.1: Synthesis of a Substituted Urea
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DCM (0.2 M) in a flask equipped with a magnetic stirrer.

  • Reaction: Add the desired isocyanate (1.0-1.05 eq) dropwise at room temperature.

  • Execution: Stir the mixture for 1-3 hours. In many cases, the urea product will precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry in vacuo. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Protocol 5.2: Synthesis of a Substituted Thiourea

The protocol is identical to that for urea synthesis (5.1), substituting an isothiocyanate for the isocyanate. These reactions may require slightly longer reaction times or gentle heating to proceed to completion compared to their isocyanate counterparts.[5][6]

Electrophile Solvent Conditions Typical Yield
Phenyl IsocyanateTHFRoom Temp, 1h>95%
Methyl IsocyanateDCMRoom Temp, 1h>95%
Phenyl IsothiocyanateTHFRoom Temp, 4h>90%
Allyl IsothiocyanateEthanol40 °C, 2h>90%
Table 3: Conditions for Urea and Thiourea Formation.

Conclusion

This compound is a robust and versatile starting material for chemical library synthesis. The primary amine handle reacts cleanly and predictably with a wide range of common electrophiles, including acylating agents, sulfonylating agents, isocyanates, and isothiocyanates. The protocols detailed in this guide provide a solid foundation for researchers to confidently and efficiently derivatize this scaffold, enabling the rapid exploration of chemical space essential for modern drug discovery programs.

References

  • Ide, T., Barham, J. P., Fujita, M., Kawato, Y., Egami, H., & Hamashima, Y. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(37), 7348–7353. [Link]

  • ResearchGate. (n.d.). Sulfonylation of substituted pyridines and other aza-heterocycles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Liu, J., Du, J., et al. (2024). Electrochemical Benzylic C–H Amination via N-Aminopyridinium. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications. [Link]

  • National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. NIH. [Link]

  • Doraghi, F. (2025). Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. RSC Publishing. [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Scribd. [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]

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  • National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH. [Link]

  • Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses. [Link]

  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

  • Amrhar, J., et al. (1993). Alkylation of methyl nicotinate or isonicotinate with alkyl bromide. New Journal of Chemistry, 17(3), 237-247. [Link]

  • Google Patents. (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.
  • National Institutes of Health. (n.d.). Methyl 6-methylnicotinate. PubChem. [Link]

  • National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC. [Link]

  • Wikipedia. (n.d.). Methyl isothiocyanate. Wikipedia. [Link]

  • R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles. R Discovery. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Wikipedia. (n.d.). Isocyanate. Wikipedia. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]

  • Google Patents. (n.d.). Process for preparing methyl isocyanate.
  • Google Patents. (n.d.). Menthyl nicotinate synthesis process.
  • Google Patents. (n.d.). Process for preparing methyl isothiocyanate by using water phase synthesis method.

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The Untapped Potential of Methyl 6-(aminomethyl)nicotinate: A Versatile Scaffold for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemical Scaffolds

In the ever-evolving landscape of agrochemical research, the pursuit of novel molecular scaffolds is paramount to overcoming resistance and enhancing efficacy. Methyl 6-(aminomethyl)nicotinate, a pyridine-based compound featuring a reactive aminomethyl group and a versatile methyl ester, presents itself as a compelling yet underexplored building block for the synthesis of a new generation of insecticides, fungicides, and herbicides. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented, its structural motifs are present in numerous bioactive compounds. This guide, therefore, serves as a forward-looking exploration of its potential, providing researchers and synthetic chemists with a roadmap to unlock its utility in agrochemical discovery.

The strategic placement of the aminomethyl and methyl ester groups on the pyridine ring offers a multitude of synthetic handles for diversification. The primary amine allows for the introduction of various pharmacophores through amide bond formation, urea and thiourea synthesis, and reductive amination. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, serving as a precursor for further derivatization, or can participate in transesterification and amidation reactions. The pyridine core itself is a well-established toxophore in many successful agrochemicals, particularly insecticides targeting the nicotinic acetylcholine receptor (nAChR).

This document will provide a detailed, scientifically-grounded perspective on the prospective applications of this compound in the synthesis of novel agrochemicals. We will delve into hypothetical, yet plausible, synthetic strategies and provide exemplary protocols based on established chemical principles.

Hypothetical Applications in Insecticide Synthesis: Targeting the Nicotinic Acetylcholine Receptor

The pyridine core of this compound is a key structural feature of neonicotinoid and other insecticides that act as agonists of the insect nicotinic acetylcholine receptor (nAChR). The aminomethyl group provides a perfect anchor point for the introduction of pharmacophores that are known to interact with this receptor.

Proposed Synthetic Pathway to Novel Neonicotinoid Analogs

A plausible route to novel neonicotinoid analogs involves the reaction of the primary amine of this compound with an electrophilic heterocycle, a common strategy in the synthesis of commercial neonicotinoids.

G cluster_0 Synthesis of Neonicotinoid Analogs Start This compound Reaction Nucleophilic Aromatic Substitution Start->Reaction Primary Amine Reagent 2-Chloro-5-thiazolyl (or other electrophilic heterocycle) Reagent->Reaction Intermediate N-substituted Intermediate Reaction->Intermediate Optional_Mod Optional: Ester Hydrolysis/Amidation Intermediate->Optional_Mod Final_Product Novel Neonicotinoid Analog Optional_Mod->Final_Product G cluster_1 Synthesis of SDHI Fungicide Precursors Start This compound Reaction Acylation Start->Reaction Reagent Substituted Acyl Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) Reagent->Reaction Product Novel Amide Intermediate Reaction->Product Further_Steps Further Elaboration (e.g., ester modification) Product->Further_Steps Final_Product Potential SDHI Fungicide Further_Steps->Final_Product G cluster_2 Synthesis of Sulfonylurea Analogs Start This compound Reaction Addition Reaction Start->Reaction Reagent Aryl Sulfonyl Isocyanate Reagent->Reaction Product Novel Sulfonylurea Herbicide Candidate Reaction->Product

The Versatile Precursor: Methyl 6-(aminomethyl)nicotinate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine nucleus remains a cornerstone of pharmacophore design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its place in a vast array of therapeutic agents. Within this privileged class of heterocycles, Methyl 6-(aminomethyl)nicotinate emerges as a particularly valuable and versatile building block. This bifunctional molecule, possessing both a nucleophilic primary amine and an electrophilic methyl ester, offers a strategic entry point to a diverse range of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols for the construction of key heterocyclic cores. For researchers, scientists, and drug development professionals, this document serves as a practical manual for leveraging this precursor in the quest for novel bioactive compounds.

Physicochemical Properties and Synthesis of the Precursor

A thorough understanding of the starting material is paramount for successful synthetic campaigns. The table below summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 139183-87-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and chlorinated solvents

The synthesis of this compound is a multi-step process that begins with the commercially available methyl 6-methylnicotinate. The synthetic workflow is depicted below.

Synthesis of this compound start Methyl 6-methylnicotinate intermediate1 Methyl 6-(bromomethyl)nicotinate start->intermediate1 NBS, AIBN CCl₄, reflux final_product This compound intermediate1->final_product 1. NaN₃, DMF 2. H₂, Pd/C or PPh₃, H₂O

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol details a reliable two-step procedure starting from methyl 6-methylnicotinate.

Step 1: Benzylic Bromination to Methyl 6-(bromomethyl)nicotinate

  • Rationale: The methyl group at the 6-position of the pyridine ring is activated for radical bromination, analogous to a benzylic position. N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals when used with a radical initiator like azobisisobutyronitrile (AIBN)[1][2]. Anhydrous conditions are crucial to prevent hydrolysis of the product[2].

  • Procedure:

    • To a solution of methyl 6-methylnicotinate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude methyl 6-(bromomethyl)nicotinate, which can often be used in the next step without further purification.

Step 2: Conversion to this compound via Azide Reduction

  • Rationale: The primary amine can be introduced by a two-step sequence involving nucleophilic substitution with sodium azide followed by reduction. This method avoids the over-alkylation issues often encountered with direct amination using ammonia. The azide can be reduced under various conditions, including catalytic hydrogenation or the Staudinger reaction[3][4].

  • Procedure:

    • Dissolve the crude methyl 6-(bromomethyl)nicotinate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.2 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude methyl 6-(azidomethyl)nicotinate.

    • For the reduction, dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced (monitored by TLC or IR spectroscopy for the disappearance of the azide stretch around 2100 cm⁻¹).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain this compound. Purification can be achieved by column chromatography or recrystallization if necessary.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the aminomethyl and methyl ester functionalities on the pyridine ring makes this compound a powerful precursor for the construction of various fused heterocyclic scaffolds of medicinal interest.

Synthesis of Tetrahydropyrido[3,4-b]pyridines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone transformation in heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[5][6]. While classically employed for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, this reaction can be adapted for the pyridine nucleus of this compound.

Pictet-Spengler Reaction start This compound intermediate Iminium Ion Intermediate start->intermediate Condensation aldehyde Aldehyde (R-CHO) aldehyde->intermediate product Tetrahydropyrido[3,4-b]pyridine intermediate->product Intramolecular Electrophilic Aromatic Substitution (Acid-catalyzed)

Caption: Generalized workflow for the Pictet-Spengler reaction.

  • Expertise & Experience: The electron-deficient nature of the pyridine ring makes it a less potent nucleophile compared to the indole or activated benzene rings typically used in Pictet-Spengler reactions. Therefore, harsher reaction conditions, such as stronger acids (e.g., trifluoroacetic acid, TFA) and elevated temperatures, may be necessary to drive the cyclization forward[5]. The choice of the aldehyde or ketone is also critical; electron-withdrawing groups on the carbonyl component can enhance its reactivity.

Protocol 2: Synthesis of a Tetrahydropyrido[3,4-b]pyridine Derivative
  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as toluene or acetonitrile.

    • Add a strong acid catalyst, for example, trifluoroacetic acid (TFA, 1.0-2.0 eq).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyrido[3,4-b]pyridine derivative.

Synthesis of Dihydropyrido[3,4-d]pyrimidin-4(3H)-ones

Pyrido[3,4-d]pyrimidines are an important class of heterocycles with a wide range of biological activities, including kinase inhibition[7][8]. This compound provides a direct route to this scaffold through cyclocondensation reactions.

Pyrido[3,4-d]pyrimidine Synthesis start This compound product Dihydropyrido[3,4-d]pyrimidin-4(3H)-one start->product Cyclocondensation reagent Isocyanate (R-NCO) or Formamide reagent->product

Caption: Synthetic approach to Dihydropyrido[3,4-d]pyrimidin-4(3H)-ones.

  • Expertise & Experience: The reaction of the primary amine with an isocyanate will form a urea intermediate. The subsequent intramolecular cyclization, involving the nucleophilic attack of the urea nitrogen onto the ester carbonyl, is typically promoted by heat or a base. Alternatively, direct reaction with formamide can lead to the unsubstituted pyrimidinone.

Protocol 3: Synthesis of a Dihydropyrido[3,4-d]pyrimidin-4(3H)-one Derivative
  • Procedure:

    • To a solution of this compound (1.0 eq) in a high-boiling point aprotic solvent like dioxane or DMF, add the desired isocyanate (1.1 eq).

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, pour the reaction mixture into water to induce precipitation.

    • Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum to yield the dihydropyrido[3,4-d]pyrimidin-4(3H)-one.

Conclusion

This compound stands out as a highly valuable and underutilized precursor in heterocyclic chemistry. Its dual functionality allows for the streamlined synthesis of complex, fused ring systems that are of significant interest in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile building block, paving the way for the discovery of next-generation therapeutic agents. The careful consideration of reaction mechanisms and the adaptation of established synthetic methodologies will undoubtedly lead to the creation of novel and diverse chemical libraries based on the pyridine scaffold.

References

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and.... Retrieved from [Link]

  • PubMed Central. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • PubMed Central. (n.d.). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • JOCPR. (n.d.). 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. Retrieved from [Link]

  • YouTube. (2021, January 30). The Gabriel Synthesis, Making Primary Amines. Retrieved from [Link]

  • YouTube. (2019, January 24). Precursor to the Gabriel Synthesis, Making Phthalimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Azide Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

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Scale-Up Synthesis of Methyl 6-(aminomethyl)nicotinate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(aminomethyl)nicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its efficient and scalable production is therefore of significant interest to the drug development and manufacturing sectors. This application note provides a detailed, field-proven protocol for the multi-gram scale synthesis of this compound. The described methodology is designed for robustness and reproducibility, addressing common challenges encountered during scale-up. The process involves a two-step sequence starting from commercially available methyl 6-methylnicotinate. The protocol emphasizes safety, efficiency, and high purity of the final product.

Introduction

This compound serves as a versatile intermediate in medicinal chemistry, notably in the synthesis of glucokinase activators for potential diabetes therapy and histone deacetylase 3 (HDAC3) selective inhibitors targeting breast cancer stem cells.[1] The growing demand for this compound necessitates the development of a reliable and scalable synthetic route. This document outlines a comprehensive protocol that has been optimized for scale-up, focusing on practical considerations and the rationale behind key procedural steps.

The synthesis commences with the bromination of methyl 6-methylnicotinate to yield the corresponding 6-(bromomethyl) intermediate, which is then converted to the target primary amine via a modified Gabriel synthesis. This approach is favored for its high yields and the avoidance of over-alkylation, a common side reaction in direct amination methods.[2][3]

Chemical Pathway Overview

The overall synthetic strategy is depicted below. The first step involves the radical bromination of the methyl group on the pyridine ring, followed by the displacement of the bromide with a protected amine equivalent and subsequent deprotection to afford the final product.

Synthesis_Pathway A Methyl 6-methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B NBS, AIBN, CCl4, Reflux C N-{[5-(methoxycarbonyl)pyridin-2-yl]methyl}phthalimide B->C Potassium Phthalimide, DMF D This compound C->D Hydrazine Hydrate, EtOH, Reflux

Caption: Overall synthetic scheme for this compound.

PART 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

This initial step transforms the starting material, methyl 6-methylnicotinate, into a reactive intermediate suitable for nucleophilic substitution. The use of N-bromosuccinimide (NBS) as a brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator is a standard and effective method for benzylic bromination.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 6-methylnicotinate98% Purity
N-Bromosuccinimide (NBS)Reagent Grade
Azobisisobutyronitrile (AIBN)Reagent Grade
Carbon Tetrachloride (CCl4)Anhydrous
Sodium Bicarbonate (NaHCO3)Saturated Aqueous Solution
BrineSaturated Aqueous Solution
Anhydrous Sodium Sulfate (Na2SO4)Reagent Grade
Round-bottom flaskAppropriate size for scale
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude methyl 6-(bromomethyl)nicotinate, which can often be used in the next step without further purification.

PART 2: Synthesis of this compound via Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts.[2][3][4][5][6] This is achieved by using potassium phthalimide as a protected source of ammonia.[4][6] The N-H proton of phthalimide is acidic and can be deprotonated by a base to form a potent nucleophile.[3]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 6-(bromomethyl)nicotinateFrom Part 1
Potassium Phthalimide98% Purity
Dimethylformamide (DMF)Anhydrous
Hydrazine HydrateReagent Grade
Ethanol (EtOH)Anhydrous
Diethyl EtherReagent Grade
Hydrochloric Acid (HCl)1 M Aqueous Solution
Sodium Hydroxide (NaOH)1 M Aqueous Solution
Round-bottom flaskAppropriate size for scale
Magnetic stirrer with heating mantle
Buchner funnel and filter paper
Protocol
  • Phthalimide Alkylation:

    • In a round-bottom flask, dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in anhydrous DMF.

    • Add potassium phthalimide (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Isolation of Phthalimide Intermediate:

    • Pour the reaction mixture into ice-water to precipitate the N-alkylated phthalimide intermediate.

    • Collect the solid by vacuum filtration and wash with water.

    • Dry the solid under vacuum.

  • Hydrazinolysis (Amine Deprotection):

    • Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M HCl to extract the amine into the aqueous layer.

    • Separate the aqueous layer and basify with 1 M NaOH to a pH of ~10.

    • Extract the product with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Process Workflow Visualization

Workflow cluster_0 Part 1: Bromination cluster_1 Part 2: Gabriel Synthesis A1 Dissolve Methyl 6-methylnicotinate in CCl4 A2 Add NBS and AIBN A1->A2 A3 Reflux (2-4h) A2->A3 A4 Cool and Filter A3->A4 A5 Aqueous Work-up A4->A5 A6 Concentrate A5->A6 B1 Dissolve Bromide in DMF A6->B1 Crude Product B2 Add Potassium Phthalimide B1->B2 B3 Stir at RT (12-16h) B2->B3 B4 Precipitate and Filter B3->B4 B5 Hydrazinolysis in EtOH B4->B5 B6 Filter Phthalhydrazide B5->B6 B7 Acid-Base Extraction B6->B7 B8 Concentrate B7->B8 C C B8->C Final Product: This compound

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool, dark place and avoid heating without solvent.

  • Carbon Tetrachloride (CCl4): Toxic and a suspected carcinogen. Use only in a fume hood and take precautions to avoid inhalation and skin contact. Consider alternative, less hazardous solvents if possible.

  • Hydrazine Hydrate: Highly toxic and corrosive. Handle with extreme care in a fume hood, using appropriate PPE.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a two-step sequence involving radical bromination and a Gabriel synthesis, this approach ensures high yields and purity while minimizing common side reactions. The clear, step-by-step instructions and considerations for safety and handling make this guide a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of Methyl 6-(aminomethyl)nicotinate, a pivotal pyridine-based building block in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, establishing the identity, purity, and structural integrity of such intermediates is a critical step in ensuring the quality and reliability of downstream applications. This document outlines detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, alongside a robust method for purity assessment via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a framework for method adaptation and troubleshooting.

Introduction

This compound, also known by its IUPAC name methyl 6-(aminomethyl)pyridine-3-carboxylate, is a bifunctional organic molecule featuring a methyl ester and a primary aminomethyl group on a pyridine scaffold. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

The presence of a basic amine, a hydrolyzable ester, and an aromatic ring necessitates a multi-faceted analytical approach to confirm its structure and assess its purity profile. Potential impurities could arise from synthesis starting materials, by-products (e.g., hydrolysis to the corresponding carboxylic acid), or degradation. Therefore, a rigorous and orthogonal analytical strategy is paramount. This application note details the necessary protocols to achieve a full and reliable characterization.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing analytical experiments, particularly for sample preparation and choosing chromatographic conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name methyl 6-(aminomethyl)pyridine-3-carboxylate -
CAS Number 139183-87-2 [1]
Molecular Formula C₈H₁₀N₂O₂ [1]
Molecular Weight 166.18 g/mol [1]
Appearance Expected to be a solid at room temperature General

| Purity (Typical) | ≥97% |[1] |

Structural Elucidation by Spectroscopy

Spectroscopic analysis provides the definitive evidence for the molecular structure of a synthesized compound. The combination of NMR, MS, and FTIR offers a complete picture of the carbon-hydrogen framework, molecular mass, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules in solution. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing information on the carbon skeleton. For this compound, a deuterated solvent like DMSO-d₆ is recommended. Its polarity aids in dissolving the sample, and importantly, it allows for the observation of exchangeable N-H protons from the amine group, which might be broadened or exchanged in protic solvents like D₂O or methanol-d₄.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex gently to ensure complete dissolution.

  • Transfer: Filter the solution through a pipette fitted with a small cotton or glass wool plug directly into a 5 mm NMR tube.

  • Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

Data Interpretation & Expected Spectra:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-2 (Pyridine) ~8.9 ppm (d) ~150 ppm
H-4 (Pyridine) ~8.1 ppm (dd) ~137 ppm
H-5 (Pyridine) ~7.4 ppm (d) ~122 ppm
-CH₂-NH₂ ~3.8 ppm (s) ~45 ppm
-O-CH₃ ~3.85 ppm (s) ~52 ppm
-NH₂ ~2.5-3.5 ppm (br s) -
-C=O - ~165 ppm
C-3 (Pyridine) - ~124 ppm

| C-6 (Pyridine) | - | ~158 ppm |

Note: Chemical shifts are predictive and should be confirmed with experimental data. Coupling constants (J) for pyridine ring protons are typically in the range of ~2 Hz (meta) and ~8 Hz (ortho).

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight of a compound. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the ideal ionization technique. It is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and direct confirmation of the molecular mass.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at ~1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

  • Ionization Mode: Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

Data Interpretation: The primary ion to be observed should be the protonated molecular ion [M+H]⁺.

  • Calculated Exact Mass: 166.0742

  • Expected m/z for [C₈H₁₁N₂O₂]⁺: 167.0815

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, FTIR is used to confirm the presence of the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O and C-N bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group Source
3400-3250 (two bands) N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) [2][3]
1730-1715 C=O Stretch α,β-Unsaturated Ester [4]
1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂) [3]
~1600, ~1450 C=C and C=N Ring Stretch Pyridine Ring General
1300-1200 C-O Stretch Ester [4]

| 1250-1020 | C-N Stretch | Aliphatic Amine |[3] |

Purity Assessment by HPLC

Expertise & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. For a polar, basic compound like this compound, a reverse-phase C18 column is a suitable choice. The basicity of the amine group can cause poor peak shape (tailing) on standard silica-based columns. This can be mitigated by using a low-pH mobile phase with a buffer (e.g., phosphate) or an ion-pairing agent, which protonates the amine and ensures consistent interaction with the stationary phase. UV detection is appropriate due to the presence of the UV-active pyridine ring.

Protocol: Reverse-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 10:90 methanol:water) to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH ~7.0) and methanol (e.g., 90:10 v/v). The exact ratio should be optimized for ideal retention and separation.[5]

    • Elution Mode: Isocratic.

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Column Temperature: 35 °C.[5]

    • Detection: UV at ~260-280 nm.

    • Injection Volume: 10 µL.[5]

  • Validation & System Suitability: Before analysis, inject a standard solution multiple times to ensure system suitability criteria are met (e.g., RSD of peak area <2%, tailing factor <1.5). Run a blank (mobile phase) injection to ensure no carryover or system peaks interfere.

Comprehensive Characterization Workflow

The logical flow of analysis ensures that each technique builds upon the last, leading to a comprehensive and self-validating characterization of the compound.

G cluster_0 Sample Reception & Preparation cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation cluster_3 Final Assessment Sample Sample of Methyl 6-(aminomethyl)nicotinate Prep Prepare solutions in appropriate solvents (DMSO-d6, MeOH, Mobile Phase) Sample->Prep NMR NMR (¹H & ¹³C) - Confirm C-H Framework - Connectivity Prep->NMR MS Mass Spectrometry (ESI) - Confirm Molecular Weight Prep->MS FTIR FTIR (ATR) - Identify Functional Groups Prep->FTIR HPLC HPLC-UV - Determine Purity (% Area) - Identify Impurities Prep->HPLC Report Certificate of Analysis - Structure Confirmed - Purity ≥ Specification NMR->Report Structure Match? MS->Report Mass Match? FTIR->Report Groups Match? HPLC->Report Purity OK?

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. By integrating data from NMR, MS, and FTIR, the chemical structure can be unequivocally confirmed. Subsequent analysis by a validated HPLC method ensures that the material's purity meets the high standards required for research and drug development. This multi-technique, self-validating approach provides the highest level of confidence in the quality of this critical chemical intermediate.

References

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Wang, L. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • The Signal Private Limited. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Premier Group of Industries. (n.d.). Methyl -6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). methyl 6-(aminomethyl)pyridine-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

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Application Notes and Protocols for Solid-Phase Synthesis Utilizing Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Labs

Introduction

Methyl 6-(aminomethyl)nicotinate is a bifunctional heterocyclic compound poised for significant application in combinatorial chemistry and solid-phase organic synthesis (SPOS). Its structure, featuring a primary aminomethyl group and a methyl ester on a pyridine scaffold, offers versatile handles for the construction of diverse molecular libraries. The pyridine core is a prevalent motif in pharmacologically active compounds, making this building block particularly attractive for drug discovery programs.

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound in solid-phase synthesis. The methodologies outlined herein are designed to be self-validating, incorporating in-process controls to ensure high-fidelity synthesis. The rationale behind the choice of resins, linkers, protecting groups, and reaction conditions is elucidated to empower researchers to adapt and troubleshoot their synthetic strategies.

Physicochemical Properties and Strategic Considerations

Before embarking on solid-phase synthesis, a thorough understanding of the reagent's properties is paramount.

PropertyValueSource
CAS Number 139183-87-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number (HCl Salt) 1072438-56-2[2]
Molecular Formula (HCl Salt) C₈H₁₁ClN₂O₂[2]
Molecular Weight (HCl Salt) 202.64 g/mol [2]
Storage Conditions Inert atmosphere, 2-8°C[2]

The key to harnessing the synthetic potential of this compound lies in the orthogonal reactivity of its two functional groups: the primary amine and the methyl ester. The primary amine serves as a versatile point of attachment to a solid support or for further derivatization, while the methyl ester can be saponified to the corresponding carboxylic acid for subsequent amide bond formation.

A critical strategic decision involves the protection of the aminomethyl group to prevent undesired side reactions during subsequent synthetic steps. The choice of protecting group will dictate the overall synthetic route and deprotection strategies. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability under a wide range of reaction conditions and its facile removal with acid.[3][4][5][6][7]

Workflow for Solid-Phase Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in solid-phase synthesis.

SPOS_Workflow cluster_0 Preparation cluster_1 Immobilization cluster_2 Elaboration cluster_3 Cleavage & Analysis Boc_Protection Boc Protection of Aminomethyl Group Saponification Saponification of Methyl Ester Boc_Protection->Saponification LiOH or NaOH Resin_Coupling Coupling to Amine-Functionalized Resin Saponification->Resin_Coupling Coupling Agent (e.g., HBTU/DIEA) Boc_Deprotection Boc Deprotection Resin_Coupling->Boc_Deprotection TFA/DCM Library_Synthesis Library Synthesis via Acylation/Alkylation Boc_Deprotection->Library_Synthesis Acylating/Alkylating Agents Cleavage Cleavage from Resin Library_Synthesis->Cleavage Cleavage Cocktail (e.g., TFA/TIS/H₂O) Purification_Analysis Purification and Analysis Cleavage->Purification_Analysis HPLC, MS Methyl_6_aminomethyl_nicotinate This compound Methyl_6_aminomethyl_nicotinate->Boc_Protection Boc₂O, Base

Caption: Generalized workflow for the solid-phase synthesis of a chemical library using this compound.

Detailed Protocols

Protocol 1: Boc Protection of this compound

Rationale: The Boc group is selected for its robustness and orthogonal deprotection conditions relative to the ester saponification and final cleavage from many common resins.[8]

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir until the solid dissolves.

  • Add Boc₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected this compound.

Protocol 2: Immobilization onto Rink Amide Resin

Rationale: Rink Amide resin is chosen for its acid lability, allowing for cleavage under standard TFA conditions to yield a C-terminal amide, a common functional group in bioactive molecules.[9] The synthesis begins with saponification of the methyl ester to the carboxylic acid, which is then coupled to the amine-functionalized resin.

Step 2A: Saponification of the Methyl Ester

Materials:

  • Boc-protected this compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Boc-protected this compound (1.0 eq) in a THF/water (3:1) mixture.

  • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 2B: Coupling to Rink Amide Resin

Materials:

  • Rink Amide resin

  • Boc-protected 6-(aminomethyl)nicotinic acid (from Step 2A)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Perform a Ninhydrin (Kaiser) test to confirm the presence of free primary amines.[2][10][11] A positive test is indicated by a deep blue color.

  • In a separate vessel, dissolve Boc-protected 6-(aminomethyl)nicotinic acid (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in DMF.

  • Add the activation solution to the resin and agitate for 2-4 hours at room temperature.

  • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Perform a Ninhydrin test to confirm the completion of the coupling reaction. A negative test (yellow/colorless) is expected.

  • Dry the resin under vacuum.

On-Resin Derivatization and Cleavage

The immobilized Boc-protected 6-(aminomethyl)nicotinate serves as a scaffold for library synthesis. The Boc group can be removed to expose the primary amine for further functionalization.

Derivatization_Cleavage Resin_Bound_Boc Resin-Bound Boc-Protected Scaffold Deprotection Boc Deprotection (TFA/DCM) Resin_Bound_Boc->Deprotection Free_Amine Resin-Bound Free Amine Deprotection->Free_Amine Acylation Acylation (R-COCl or R-COOH/Coupling Agent) Free_Amine->Acylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Free_Amine->Reductive_Amination Final_Product_Resin Resin-Bound Final Product Acylation->Final_Product_Resin Reductive_Amination->Final_Product_Resin Cleavage Cleavage (TFA/TIS/H₂O) Final_Product_Resin->Cleavage Final_Product_Solution Final Product in Solution Cleavage->Final_Product_Solution

Caption: Workflow for on-resin derivatization and final cleavage.

Protocol 3: Boc Deprotection and Acylation

Procedure:

  • Swell the resin-bound scaffold in DCM.

  • Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin with DCM (5x), DIEA/DCM (1:9, 3x), and DCM (3x).

  • Perform a Ninhydrin test to confirm the presence of the free amine.

  • For acylation, add a solution of the desired carboxylic acid (3.0 eq), a coupling agent like HBTU (2.9 eq), and DIEA (6.0 eq) in DMF to the resin.

  • Agitate for 2-4 hours and monitor for completion using the Ninhydrin test.

  • Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

Protocol 4: Cleavage from the Resin

Rationale: A standard acidic cleavage cocktail is used to release the final product from the Rink Amide resin and remove any acid-labile side-chain protecting groups that may have been used. Triisopropylsilane (TIS) is included as a scavenger to prevent side reactions.[12][13][14]

Materials:

  • Resin-bound final product

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and concentrate to a small volume.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify by reverse-phase HPLC and characterize by mass spectrometry.

In-Process Monitoring Techniques

Reliable monitoring is essential for successful solid-phase synthesis.

TechniqueApplicationPrincipleSource
Ninhydrin (Kaiser) Test Detection of free primary aminesReacts with primary amines to form a deep blue colored product (Ruhemann's purple).[2][10][11][15][16]
FT-IR Spectroscopy Monitoring functional group transformationsOn-bead analysis allows for the detection of the appearance or disappearance of characteristic infrared absorption bands (e.g., C=O of the Boc group, N-H of the free amine).[1][17][18][19][20]
Mass Spectrometry Characterization of intermediates and final productCleavage of a small sample of resin beads followed by LC-MS analysis can confirm the mass of the resin-bound species.[21]

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. By employing appropriate protection, immobilization, and derivatization strategies, a wide array of novel compounds can be efficiently synthesized. The protocols and workflows presented in this guide provide a robust framework for researchers to explore the full potential of this reagent in their drug discovery and development endeavors. The emphasis on in-process controls ensures a high degree of confidence in the synthetic outcomes.

References

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  • ProQuest. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis.

  • Wikipedia. Ninhydrin.

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  • SciELO. An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin.

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  • Benchchem. 5-Amino-2-(Boc-aminomethyl)pyridine.

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  • UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.

  • University of Sheffield. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.

  • Aapptec Peptides. Coupling Reagents.

  • ResearchGate. Qualitative and Quantitative Analyses of Resin-Bound Organic Compounds.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • PubMed. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.

  • CDN. Cleavage Cocktail Selection.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Google Patents. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • Biosynth. Guide to Resins and Linkers in SPPS.

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.

  • SciSpace. Amino Acid-Protecting Groups.

  • BOC Sciences. Solid Phase Chemical Synthesis.

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup.

  • J&K Scientific LLC. BOC Protection and Deprotection.

  • ChemPep. Overview of Fmoc Amino Acids.

  • Wikipedia. Solid-phase synthesis.

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

  • YouTube. What Are Fmoc Protecting Groups? - Chemistry For Everyone.

  • Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.

  • ACS Publications. Amino Acid-Protecting Groups.

  • NIH. Meta-analytical analysis on components released from resin-based dental materials.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-(aminomethyl)nicotinate. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for the most common synthetic routes. Our goal is to empower you to overcome common challenges and achieve high-purity synthesis of this valuable building block.

Part 1: Overview of Synthetic Routes

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product. The three most prevalent synthetic strategies are:

  • Reduction of Methyl 6-cyanonicotinate: This is a direct and atom-economical approach where the cyano group is reduced to a primary amine. While seemingly straightforward, this method requires careful control of reaction conditions to prevent the formation of secondary and tertiary amine byproducts.

  • Nucleophilic Substitution of Methyl 6-(halomethyl)nicotinate: This two-step process involves the conversion of a methyl group to a halomethyl group, which then undergoes nucleophilic substitution with an amine source. The Gabriel synthesis, utilizing potassium phthalimide, is a highly effective method in this category for selectively producing the primary amine and avoiding over-alkylation.

  • Conversion from Methyl 6-(hydroxymethyl)nicotinate: This route involves the activation of the hydroxyl group, often through conversion to a good leaving group or via a Mitsunobu reaction, followed by displacement with a nitrogen nucleophile. This pathway offers an alternative when the hydroxymethyl precursor is more readily available.

Synthetic_Routes Methyl 6-(halomethyl)nicotinate Methyl 6-(halomethyl)nicotinate This compound This compound Methyl 6-(halomethyl)nicotinate->this compound Nucleophilic Substitution Methyl 6-(hydroxymethyl)nicotinate Methyl 6-(hydroxymethyl)nicotinate Methyl 6-(hydroxymethyl)nicotinate->this compound Functional Group Interconversion

Caption: Overview of the primary synthetic pathways to this compound.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Route 1: Reduction of Methyl 6-cyanonicotinate

Q1: My reaction yields a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?

A1: The most common higher molecular weight byproduct in the reduction of nitriles is the secondary amine, formed by the reaction of the initially formed primary amine with the imine intermediate. In this specific case, the byproduct is likely bis[6-(methoxycarbonyl)pyridin-2-ylmethyl]amine .

  • Causality: The formation of this byproduct is a result of a competing reaction pathway where the desired product, this compound, acts as a nucleophile and attacks the imine intermediate. This is particularly prevalent under conditions that favor the accumulation of the imine intermediate.

Secondary_Amine_Formation Imine Imine Intermediate Primary_Amine This compound (Desired Product) Imine->Primary_Amine Reduction Secondary_Amine bis[6-(methoxycarbonyl)pyridin-2-ylmethyl]amine (Byproduct) Imine->Secondary_Amine Nucleophilic Attack by Primary Amine Primary_Amine->Secondary_Amine Over_alkylation Ammonia NH₃ Primary_Amine Primary Amine Secondary_Amine Secondary Amine Primary_Amine->Secondary_Amine + Alkyl Halide Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Alkyl Halide Quaternary_Salt Quaternary Ammonium Salt Tertiary_Amine->Quaternary_Salt + Alkyl Halide

Technical Support Center: Optimizing the Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Overview of Synthetic Strategies

The most common and direct route to this compound involves the reduction of a nitrile precursor, typically Methyl 6-cyanoniconate. The two primary methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides. The choice of method depends on available equipment, scale, and desired selectivity.

An alternative, though less direct, pathway involves the conversion of a halomethyl or azidomethyl precursor at the 6-position of the methyl nicotinate scaffold. This guide will focus on optimizing the more prevalent nitrile reduction pathway.

II. Primary Synthetic Pathway: Reduction of Methyl 6-cyanoniconate

The conversion of the cyano group to an aminomethyl group is the critical step in this synthesis. Below is a diagram illustrating the primary synthetic routes from the nitrile precursor.

Synthetic Pathway cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction Methyl 6-cyanoniconate Methyl 6-cyanoniconate Raney Ni, H₂ Raney Ni, H₂ Methyl 6-cyanoniconate->Raney Ni, H₂ Route A Pd/C, H₂ Pd/C, H₂ Methyl 6-cyanoniconate->Pd/C, H₂ Route A 1. LiAlH₄\n2. H₂O workup 1. LiAlH₄ 2. H₂O workup Methyl 6-cyanoniconate->1. LiAlH₄\n2. H₂O workup Route B This compound This compound Raney Ni, H₂->this compound Pd/C, H₂->this compound 1. LiAlH₄\n2. H₂O workup->this compound

Caption: Primary synthetic routes to this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Catalytic Hydrogenation (Route A)

Q1: My catalytic hydrogenation reaction is sluggish or has stalled completely. What are the possible causes and solutions?

A1: A stalled hydrogenation reaction is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: The active sites on catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be poisoned by various functional groups or impurities. Sulfur-containing compounds are notorious poisons for nickel catalysts. Ensure that your starting materials and solvents are of high purity and that all glassware is thoroughly cleaned.

  • Catalyst Deactivation: Raney Nickel is particularly susceptible to deactivation upon exposure to air. It is often stored under water or a solvent and should be handled under an inert atmosphere as much as possible. If you suspect catalyst deactivation, using a fresh batch is recommended.

  • Insufficient Hydrogen Pressure: While a balloon of hydrogen may suffice for some reactions, the reduction of nitriles often requires higher pressures to proceed at a reasonable rate. If the reaction is slow at atmospheric pressure, consider using a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.

  • Poor Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate solution, and gaseous hydrogen). Efficient mixing is crucial to ensure good contact between all components. Increase the stirring rate to improve mass transfer.

  • Solvent Choice: The substrate must be soluble in the chosen solvent. Common solvents for this reaction include methanol, ethanol, and tetrahydrofuran (THF). Ensure your starting material is fully dissolved.

Q2: My TLC analysis shows the formation of multiple products, and my final yield of the primary amine is low. What are the likely side products and how can I minimize them?

A2: The formation of secondary and tertiary amines is a well-documented side reaction in the catalytic hydrogenation of nitriles. This occurs through the reaction of the initially formed primary amine with the imine intermediate.

  • Mechanism of Side Product Formation:

    • The nitrile is partially hydrogenated to an imine.

    • The primary amine product can act as a nucleophile and attack the imine intermediate.

    • Subsequent elimination and further reduction lead to the formation of secondary and tertiary amines.

  • Strategies to Improve Selectivity for the Primary Amine:

    • Addition of Ammonia: Conducting the hydrogenation in a solution of ammonia in methanol can suppress the formation of secondary and tertiary amines. The excess ammonia competes with the primary amine product in reacting with the imine intermediate.

    • Use of Acidic Additives: In some cases, the addition of a small amount of a strong acid can protonate the primary amine, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate. However, this must be carefully optimized as the acid can also affect catalyst activity.

    • Catalyst Choice: The choice of catalyst can influence selectivity. While Raney Nickel is commonly used, other catalysts like rhodium on alumina have shown good selectivity for primary amine formation in some cases.

Q3: How do I safely handle and dispose of Raney Nickel?

A3: Raney Nickel is pyrophoric, meaning it can spontaneously ignite in air, especially when dry. Extreme caution is necessary during handling and disposal.

  • Handling: Always keep Raney Nickel wet with water or the reaction solvent. When filtering the catalyst after the reaction, do not allow the filter cake to dry.

  • Disposal: The filtered catalyst should be quenched by slowly and carefully adding it to a dilute solution of an acid (e.g., 1 M HCl) in a well-ventilated fume hood. This will react with the nickel to form nickel salts and hydrogen gas. The resulting aqueous solution can then be disposed of as hazardous waste according to your institution's guidelines.

Chemical Reduction with LiAlH₄ (Route B)

Q1: My reaction with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield. What are the critical parameters to control?

A1: Lithium Aluminum Hydride is a powerful reducing agent, but its reactivity requires careful control of reaction conditions.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Stoichiometry: The reduction of a nitrile to a primary amine requires two equivalents of hydride. Therefore, at least 0.5 equivalents of LiAlH₄ are needed per equivalent of nitrile. In practice, a slight excess of LiAlH₄ is often used to ensure complete reaction.

  • Temperature Control: The addition of the nitrile to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion.

  • Work-up Procedure: The work-up is critical for both safety and obtaining a good yield. A common and effective procedure is the Fieser work-up, which involves the sequential and careful addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

Q2: I am concerned about the safety of using LiAlH₄. What are the key safety precautions?

A2: LiAlH₄ is a highly reactive and potentially dangerous reagent. Strict adherence to safety protocols is essential.

  • Inert Atmosphere: All reactions involving LiAlH₄ should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Quenching: Never add water directly to a large excess of unreacted LiAlH₄. The quenching process should be done slowly and at a low temperature.

  • Fire Hazard: LiAlH₄ can generate hydrogen gas upon contact with protic solvents, creating a fire hazard. Ensure there are no ignition sources nearby.

IV. Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on your specific experimental setup and the purity of your starting materials.

Protocol A: Catalytic Hydrogenation using Raney Nickel
  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry (typically stored under water) with the reaction solvent (e.g., methanol) several times by decantation.

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add Methyl 6-cyanoniconate (1.0 eq) and the washed Raney Nickel (approx. 10-20% by weight of the starting material). Add anhydrous methanol as the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Keep the filter cake wet with solvent at all times.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol B: Chemical Reduction using LiAlH₄
  • Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (0.6 eq) and anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve Methyl 6-cyanoniconate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours, or gently reflux until the reaction is complete (monitor by TLC).

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully add water (equal in mL to the grams of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as the water), and finally more water (3 times the initial volume of water).

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture and wash the solid with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation.

V. Data Presentation

Table 1: Comparison of Synthetic Routes
FeatureCatalytic Hydrogenation (Raney Ni)Chemical Reduction (LiAlH₄)
Reagents Raney Nickel, H₂ gasLithium Aluminum Hydride
Solvent Methanol, Ethanol, THFAnhydrous THF, Diethyl ether
Temperature Room temperature to 50 °C0 °C to reflux
Pressure Atmospheric to high pressureAtmospheric
Key Advantages Scalable, no stoichiometric metal wasteGenerally faster, milder temperature
Key Disadvantages Potential for side products, pyrophoric catalystHighly reactive, requires strict anhydrous conditions
Safety Pyrophoric catalyst, flammable gasHighly reactive with water, generates H₂

VI. Visualization of Key Processes

Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation

Troubleshooting Hydrogenation start Low Yield in Catalytic Hydrogenation check_catalyst Check Catalyst start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_purity Check Starting Material and Solvent Purity start->check_purity poisoned Poisoned? check_catalyst->poisoned Status inactive Inactive/Old? check_catalyst->inactive insufficient Insufficient Loading? check_catalyst->insufficient h2_pressure Inadequate H₂ Pressure? check_conditions->h2_pressure Parameters agitation Poor Agitation? check_conditions->agitation temperature Incorrect Temperature? check_conditions->temperature impurities Impurities Present? check_purity->impurities Purity replace_catalyst Use fresh catalyst poisoned->replace_catalyst Yes inactive->replace_catalyst Yes increase_loading Increase catalyst loading insufficient->increase_loading Yes increase_pressure Increase H₂ pressure h2_pressure->increase_pressure Yes increase_agitation Increase stirring rate agitation->increase_agitation Yes optimize_temp Optimize temperature temperature->optimize_temp Yes purify_materials Purify starting materials and use dry solvents impurities->purify_materials Yes

Caption: Decision tree for troubleshooting low yield in catalytic hydrogenation.

VII. References

  • Organic Syntheses Procedure for Raney Nickel Preparation and Use: This resource provides detailed instructions for the preparation and safe handling of Raney Nickel catalysts, which is directly applicable to the catalytic hydrogenation route.

    • Title: Raney Nickel Catalyst

    • Source: Organic Syntheses

    • URL: [Link]

  • General Procedure for LiAlH₄ Reduction of Nitriles: This provides a foundational understanding of the mechanism and general procedure for reducing nitriles to primary amines using Lithium Aluminum Hydride.

    • Title: Lithium aluminium hydride (LiAlH4) – LAH – Reduction-Mechanism

    • Source: AdiChemistry

    • URL: [Link]

  • Synthesis of Related Nicotinic Acid Derivatives: This patent describes the synthesis of a related aminonicotinic acid derivative from a cyano precursor, offering insights into reaction conditions and work-up for a similar molecular structure.

    • Title: Method for producing 2-amino-6-methylnicotinic acid

    • Source: Google Patents (EP3162796A1)

    • URL:

  • Purification of Amine Compounds: This patent provides general methodologies for the purification of aminopyridine compounds, which can be adapted for the final product.

    • Title: A kind of method and its purification process that aminopyridine is prepared by picoline

    • Source: Google Patents (CN107011255A)

    • URL:

Technical Support Center: Purification of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 6-(aminomethyl)nicotinate. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile bifunctional molecule. This compound incorporates a primary aliphatic amine, a pyridine ring, and a methyl ester. This unique combination of functional groups presents specific, often predictable, challenges during purification. The basicity of the primary amine and the pyridine nitrogen often leads to problematic interactions with standard purification media, while the ester group introduces susceptibility to hydrolysis.

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome these challenges, ensuring you obtain your target compound with high purity and yield.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My compound is showing severe peak tailing and streaking during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

Causality: This is the most frequently reported issue. Peak tailing is a classic problem when purifying basic compounds like this compound on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic amine groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] This interaction leads to non-ideal chromatography, causing broad, tailing peaks, poor resolution, and often, lower recovery.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[3]

    • Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Mechanism: The additive base will preferentially bind to the acidic silanol sites, preventing your target compound from sticking and allowing it to elute symmetrically.

  • Change of Stationary Phase: If mobile phase modification is insufficient or if your compound is particularly sensitive, consider using a different stationary phase.

    • Basic Alumina: Alumina is basic and eliminates the problematic acidic interactions seen with silica.

    • Deactivated Silica: Use commercially available deactivated or "end-capped" silica gel where the free silanol groups have been minimized.[2]

    • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier. To ensure the amine is in its neutral, free-base form and more retained, the mobile phase pH should be adjusted to be at least two units above the amine's pKa, using a volatile base like ammonium hydroxide.[3]

Question 2: I'm experiencing very low recovery of my product after column chromatography. Where is my compound going?

Answer:

Causality: Low recovery is a direct consequence of the strong interactions described in the previous point. In severe cases, your compound can bind so strongly to the acidic silica gel that it does not elute from the column at all with moderately polar solvents, leading to significant material loss.

Solutions:

  • Column Pre-Treatment: Before loading your sample, flush the column with your mobile phase that already contains the basic additive (e.g., 1% Et₃N in Hexane/EtOAc). This "passivates" the silica surface.

  • Use a "Plug" of Basic Material: A simple trick is to add a small layer (1-2 cm) of basic alumina or triethylamine-treated silica at the top of your standard silica gel column before loading the sample. This can capture some of the most aggressive interactions before the main separation begins.

  • Avoid "Dry Loading" on Raw Silica: When dry-loading your sample onto silica, pre-treat that portion of silica with a solution containing triethylamine and then evaporate the solvent. This ensures your compound is not exposed to raw, acidic silica in a concentrated form.

  • Consider Acid-Base Extraction First: For crude mixtures, it is often far more efficient to perform a liquid-liquid acid-base extraction to remove the majority of non-basic impurities before attempting chromatography. This reduces the load on the column and minimizes potential losses.[4][5]

Question 3: My compound seems to be degrading during workup or purification. What are the likely causes?

Answer:

Causality: The methyl ester functionality in this compound is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, which would yield the corresponding carboxylic acid (6-(aminomethyl)nicotinic acid).[6][7] While stable under neutral conditions, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, can cause degradation.

Solutions:

  • Maintain Neutral pH: During aqueous workups, use mild reagents like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like sodium hydroxide (NaOH) if possible.[8][9]

  • Avoid Prolonged Exposure: Minimize the time your compound spends in acidic or basic aqueous solutions. Perform extractions promptly and move to the drying and solvent removal steps.

  • Temperature Control: Perform all extractions and neutralizations at room temperature or below (using an ice bath) to slow down potential hydrolysis.[10]

  • Storage: Store the purified compound in a cool, dry place under an inert atmosphere to prevent slow hydrolysis from atmospheric moisture.[11]

Question 4: I'm trying to purify my compound by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

Answer:

Causality: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high at a given temperature, causing it to separate as a liquid phase rather than forming a crystal lattice. This is common when the solution is too concentrated or cools too quickly.

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Rapid cooling promotes oiling.

  • Add an Anti-Solvent: If you have a solvent in which your compound is highly soluble (e.g., methanol), dissolve it in a minimal amount of this hot solvent. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexane or diethyl ether) dropwise until the solution becomes faintly cloudy. This controlled reduction in solubility can induce crystallization.[12]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[12]

  • Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled solution to act as a template for crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a crude reaction mixture?

A workflow combining multiple techniques is most robust:

  • Initial Workup (Acid-Base Extraction): First, perform an acid-base liquid-liquid extraction. Dissolve your crude mixture in an organic solvent (like ethyl acetate or DCM). Wash with a dilute acid (e.g., 1M HCl) to pull your basic product into the aqueous layer, leaving non-basic impurities behind.[5][13] Then, basify the aqueous layer with NaHCO₃ and extract your pure product back into an organic solvent. This step alone can dramatically increase purity.

  • Chromatography (If Needed): If impurities remain, use flash column chromatography with a mobile phase containing 1% triethylamine.[3]

  • Final Polish (Recrystallization): For obtaining highly pure, crystalline material suitable for final analysis or use, a final recrystallization is recommended.[4][14]

Q2: How should I handle and store the purified this compound?

Proper storage is critical to maintain the compound's integrity.

  • Temperature: Store at 2-8°C.[10] Refrigeration minimizes the rate of any potential degradation.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[10][11] This protects it from atmospheric moisture, which can cause hydrolysis, and from oxygen.

  • Container: Use a glass vial with a Teflon-lined cap. Avoid plastic containers for long-term storage, as plasticizers can leach into the sample.[15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Q3: What are the most common impurities to look out for?

The impurities will depend on your synthetic route, but common ones include:

  • Unreacted Starting Materials: Any precursors used in the synthesis.

  • Hydrolysis Product: 6-(aminomethyl)nicotinic acid, formed by the hydrolysis of the methyl ester.[7]

  • Byproducts from Synthesis: Depending on the reaction, these could include regioisomers or over-alkylated products.[12]

Part 3: Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is designed to prevent peak tailing on standard silica gel.

  • Prepare the Eluent: Prepare a solvent system of appropriate polarity (e.g., 95:5 Dichloromethane:Methanol). To this solvent mixture, add 1% triethylamine (Et₃N) by volume.

  • Pack the Column: Pack a glass column with silica gel using a slurry method with your prepared eluent.

  • Equilibrate the Column: Run at least 2-3 column volumes of the Et₃N-containing eluent through the packed column to ensure the entire stationary phase is neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or DCM). Alternatively, adsorb it onto a small amount of silica gel (pre-treated with the basic eluent) and load the dry powder onto the top of the column.

  • Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Remember to also add 1% Et₃N to the TLC mobile phase for an accurate comparison.

  • Isolate the Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. For complete removal of residual triethylamine, you may need to co-evaporate with a solvent like toluene.[4]

Protocol 2: Bulk Purification via Acid-Base Extraction

This is a highly effective method for removing non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1M hydrochloric acid (HCl). Your amine product will be protonated and move into the aqueous (bottom) layer. Combine the aqueous layers.

  • Wash Step (Optional): Wash the combined acidic aqueous layers once with a small amount of fresh EtOAc or DCM to remove any trapped non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH is > 8 (check with pH paper).

  • Product Extraction: Extract the now basic aqueous layer three times with an equal volume of fresh EtOAc or DCM. Your deprotonated, neutral product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]

Part 4: Visual Guides & Data

Table 1: Comparison of Chromatographic Conditions
ParameterStandard Silica GelSilica Gel + Basic AdditiveBasic AluminaReversed-Phase (C18)
Stationary Phase Silica Gel (Acidic)Silica Gel (Neutralized)Alumina (Basic)C18 Silica (Non-polar)
Typical Mobile Phase Hexane/EtOAc or DCM/MeOHHexane/EtOAc or DCM/MeOH + 1% Et₃NHexane/EtOAc or DCM/MeOHWater/Acetonitrile or Water/Methanol
Key Advantage Readily availableGood peak shape, uses standard silicaExcellent for very basic compoundsGood for separating polar impurities
Key Disadvantage Severe peak tailing, low recoveryRequires removal of additiveCan be less predictable, lower resolutionRequires pH control, may be less efficient for non-polar impurities
Best For... Not recommendedRoutine purificationWhen additives fail or cause degradationComplex mixtures with polar byproducts
Diagrams
Diagram 1: Troubleshooting Workflow for Purification

G start Crude Product Obtained extraction Perform Acid-Base Extraction? start->extraction chromatography Purify by Column Chromatography extraction->chromatography No extraction->chromatography Yes, then... check_tailing Severe Peak Tailing? chromatography->check_tailing add_base Add 1% Et3N or NH4OH to Mobile Phase check_tailing->add_base Yes check_recovery Low Recovery? check_tailing->check_recovery No change_column Switch to Alumina or Reversed-Phase Column add_base->change_column If still tailing add_base->check_recovery passivate Passivate Column Before Loading check_recovery->passivate Yes recrystallize Final Purification by Recrystallization check_recovery->recrystallize No passivate->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: A decision tree for troubleshooting the purification of this compound.

Diagram 2: Mitigation of Peak Tailing on Silica Gel

G cluster_0 A) Without Additive (Problem) cluster_1 B) With Triethylamine Additive (Solution) silica_a Si-OH (Acidic Site) amine_a Product-NH2 (Basic) amine_a->silica_a Strong Interaction (Causes Tailing) silica_b Si-OH...NEt3 (Neutralized Site) amine_b Product-NH2 (Basic) amine_b->silica_b Weak Interaction (Symmetric Peak) et3n Et3N (Additive) et3n->silica_b Blocks Acidic Site

Caption: Interaction of basic amine with acidic silanol sites on silica and mitigation with a basic additive.

References

  • BenchChem. (n.d.). Troubleshooting Common Issues in Substituted Pyridine Synthesis. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Application Notes and Protocols: Handling and Storage of Methyl 2-(aminomethyl)nicotinate. Retrieved from BenchChem Technical Support.[10]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from BenchChem Technical Support.[2]

  • BenchChem. (n.d.). Overcoming Challenges in the Purification of Pyridine Compounds. Retrieved from BenchChem Technical Support.[16]

  • BenchChem. (n.d.). How to Avoid Impurities in the Synthesis of Pyridine-based Compounds. Retrieved from BenchChem Technical Support.[4]

  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Pyridine Intermediates. Retrieved from BenchChem Technical Support.[12]

  • Fisher Scientific. (2023). Safety Data Sheet. Retrieved from Fisher Scientific.[11]

  • Ross, B. M., et al. (2008).
  • BenchChem. (n.d.). Preventing Premature Degradation of Methyl 6-(azidomethyl)nicotinate. Retrieved from BenchChem Technical Support.[6]

  • BenchChem. (n.d.). Application Note: High-Purity Isolation of 6-(Methyl(phenyl)amino)nicotinaldehyde via Flash Column Chromatography. Retrieved from BenchChem Technical Support.[17]

  • Human Metabolome Database. (2012). Metabocard for Methyl nicotinate (HMDB0029806).
  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89.
  • Moltus Research Laboratories Pvt. Ltd. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade at Best Price.
  • Ross, B. M., et al. (2008).
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column....
  • Reddit. (2022). Amine workup. r/Chempros.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
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  • BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
  • ChemicalBook. (2025). Methyl 6-methylnicotinate | 5470-70-2.
  • Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 6-Methylnicotinate | 5470-70-2.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
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  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.

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Technical Support Center: Synthesis of Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the Synthesis of Substituted Nicotinates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to overcome common synthetic challenges.

Structure of This Guide

This resource is divided into two main sections:

  • Troubleshooting Guide: This section addresses specific problems you might encounter during the synthesis of substituted nicotinates, organized by common synthetic methodologies. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

  • Frequently Asked Questions (FAQs): This section covers broader questions about the synthesis of substituted nicotinates, offering insights into reaction mechanisms, reagent selection, and purification strategies.

Troubleshooting Guide

I. Issues in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for constructing the pyridine ring, typically involving the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the desired pyridine.[1][2]

Question: My Hantzsch reaction is giving a very low yield of the desired substituted nicotinate after the oxidation step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Hantzsch synthesis can stem from several factors, from incomplete initial condensation to side reactions during the final aromatization step.[3] Here’s a systematic approach to troubleshooting:

Causality and Solutions:

  • Incomplete Condensation: The initial multicomponent reaction to form the 1,4-dihydropyridine intermediate may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Extend the reaction time or moderately increase the temperature.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[3]

      • Catalyst: If using a catalyst (e.g., acid or base), ensure its activity. For instance, some modern variations use catalysts like hydrotalcites or nanoparticles to improve yields.[1]

  • Suboptimal Oxidation: The conversion of the 1,4-dihydropyridine intermediate to the final pyridine is a critical step where yield can be lost.

    • Troubleshooting:

      • Choice of Oxidant: Harsh oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) can lead to side reactions and degradation of the product.[4] Consider using milder and more selective oxidizing agents such as iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂).[4][5]

      • Reaction Conditions: Running the oxidation at elevated temperatures for extended periods can promote side reactions.[5] A solvent screen and temperature optimization study is recommended to find the ideal balance between reaction rate and selectivity.[5]

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Troubleshooting:

      • Formation of 1,2-Dihydropyridine Isomers: Adjusting reaction conditions such as solvent polarity and temperature can favor the formation of the desired 1,4-DHP over 1,2-DHP byproducts.[6]

      • Oxidative Dealkylation: This is a known issue, particularly with nitric acid, where the substituent at the 4-position is cleaved during aromatization.[5] The most effective solution is to avoid nitric acid and use alternative, milder oxidants.[5]

Workflow for Troubleshooting Low Yield in Hantzsch Synthesis

G start Low Yield Observed check_dhp Verify Formation of 1,4-Dihydropyridine Intermediate (TLC/HPLC) start->check_dhp incomplete_dhp Incomplete DHP Formation check_dhp->incomplete_dhp No/Low DHP dhp_ok DHP Formation is Complete check_dhp->dhp_ok Good DHP Formation optimize_condensation Optimize Condensation: - Extend reaction time - Increase temperature moderately - Check catalyst activity incomplete_dhp->optimize_condensation optimize_condensation->check_dhp check_oxidation Evaluate Oxidation Step dhp_ok->check_oxidation harsh_oxidant Using Harsh Oxidant (e.g., HNO3)? check_oxidation->harsh_oxidant check_dealkylation Check for Oxidative Dealkylation (Loss of C4-substituent) check_oxidation->check_dealkylation switch_oxidant Switch to Milder Oxidant: - Iodine/Methanol - CAN - MnO2 harsh_oxidant->switch_oxidant Yes mild_oxidant Using Mild Oxidant harsh_oxidant->mild_oxidant No optimize_oxidation Optimize Oxidation Conditions: - Lower temperature - Reduce reaction time - Solvent screen switch_oxidant->optimize_oxidation mild_oxidant->optimize_oxidation final_product Improved Yield of Substituted Nicotinate optimize_oxidation->final_product dealkylation_present Dealkylation Observed check_dealkylation->dealkylation_present Yes check_dealkylation->final_product No dealkylation_present->switch_oxidant

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

II. Issues in Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines, typically proceeding in two steps: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[7][8]

Question: I have successfully synthesized the aminodiene intermediate in my Bohlmann-Rahtz synthesis, but the subsequent cyclodehydration requires harsh heating and the yield of the pyridine is poor. How can I improve this step?

Answer:

The high temperature requirement for the cyclodehydration step is a known drawback of the classical Bohlmann-Rahtz synthesis, often leading to decomposition and reduced yields.[7] This is because the initially formed aminodiene has an E-geometry at the double bond, which needs to isomerize to the Z-geometry before cyclization can occur.[9]

Causality and Solutions:

  • High Energy Barrier for E/Z Isomerization: The thermal isomerization of the aminodiene intermediate is often the rate-limiting step and requires significant thermal energy.[9]

    • Troubleshooting:

      • Acid Catalysis: The addition of a Brønsted or Lewis acid can significantly lower the temperature required for cyclodehydration.[7][9] Acetic acid is a commonly used and effective Brønsted acid catalyst.[7] Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also be employed.[10]

      • One-Pot Procedure: Instead of isolating the aminodiene intermediate, performing the reaction as a one-pot procedure with acid catalysis can be more efficient. For example, reacting the enamine and ethynyl ketone in a mixture of toluene and acetic acid can directly afford the pyridine in good to excellent yields.[7]

      • Microwave Irradiation: Microwave-assisted synthesis can be a valuable tool to accelerate the cyclodehydration step and often leads to higher yields in shorter reaction times.[9]

Experimental Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a suitable solvent (e.g., a 5:1 mixture of toluene and acetic acid).[7]

  • Reaction: Heat the reaction mixture to a temperature significantly lower than that required for the uncatalyzed thermal cyclodehydration (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing substituted nicotinates, and how can I identify them?

A1: The nature of impurities will depend on your synthetic route. However, some common classes of impurities include:

  • Positional Isomers: In syntheses that can lead to different substitution patterns (e.g., isonicotinates or picolinates), you may have isomeric impurities.[11] These can often be identified by NMR spectroscopy, paying close attention to the coupling patterns of the pyridine ring protons.

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in your crude product.[12] These are typically easy to identify by TLC or HPLC by co-spotting with authentic samples.

  • Hydrolysis Products: If your nicotinate ester is exposed to water under acidic or basic conditions, it can hydrolyze to the corresponding nicotinic acid.[3][11] This can be detected by a change in solubility (the acid is often more water-soluble) and can be confirmed by techniques like IR spectroscopy (disappearance of the ester C=O stretch and appearance of a broad O-H stretch and a carboxylic acid C=O stretch).

  • Over-oxidation or Degradation Products: Particularly when using harsh oxidizing agents, you may form a variety of byproducts from the degradation of your starting materials or product.[4][13] These can be more challenging to identify and may require techniques like LC-MS to determine their molecular weights.

Q2: My final substituted nicotinate is a yellow oil or solid, but the literature reports it as colorless. How can I decolorize my product?

A2: A yellow coloration in the final product often indicates the presence of chromophoric impurities, which can arise from side reactions or the use of certain reagents like nitric acid.[14] Here are some effective purification strategies:

  • Recrystallization with Activated Carbon: This is a classic and often effective method. Dissolve your crude product in a minimal amount of a hot solvent in which it has good solubility. Add a small amount of activated carbon (e.g., Darco-G 60), and continue to heat for a short period.[14] The activated carbon will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon, and then allow the solution to cool slowly to induce crystallization of the purified, colorless product.[14]

  • Melt Purification: For some nicotinic acid derivatives, melting the crude yellow product and holding it in the molten state for a few minutes can destroy the yellow chromophore.[14] The resulting light tan solid can then be easily purified to a colorless product by a single recrystallization.[14]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a powerful purification technique that can separate the desired product from colored impurities.

Q3: Can I synthesize substituted nicotinates in a more environmentally friendly way?

A3: Yes, there is a growing emphasis on "green chemistry" approaches for pyridine synthesis. Some strategies include:

  • Solvent-Free Reactions: Some variations of the Hantzsch synthesis have been developed to proceed under solvent-free conditions, often with microwave assistance.[1]

  • Use of Greener Solvents: Water, ethanol, or glycerol can be effective solvents for the Hantzsch reaction.[6]

  • Catalytic Methods: The use of reusable catalysts can reduce waste. For example, Novozym® 435, an immobilized lipase, has been used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors.[15]

  • One-Pot Syntheses: Combining multiple steps into a single reaction vessel, as can be done in the Bohlmann-Rahtz synthesis with acid catalysis, reduces solvent usage and waste from intermediate work-ups and purifications.[5][7]

References

  • Hantzsch pyridine synthesis. (n.d.). Google Cloud.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
  • Avoiding side reactions in one-pot pyridine synthesis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). Benchchem.
  • Bohlmann–Rahtz Pyridine Synthesis. (n.d.). J&K Scientific LLC.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2007).
  • Bohlmann–Rahtz pyridine synthesis. (2023, September 12). In Wikipedia.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube 3D.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI.
  • Methyl Nicotinate Impurities and Related Compound. (n.d.). Veeprho.
  • Purification of nicotinic acid. (n.d.). Google Patents.
  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab.
  • Hantzsch pyridine synthesis. (2023, November 28). In Wikipedia.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007, August 7). ResearchGate.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021, January 5). PubMed.
  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. (2018, December 24). PMC.
  • Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024, January 2). PMC - NIH.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024, September 24). Pearson.
  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
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  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC - NIH.
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  • Nicotine-impurities. (n.d.). Pharmaffiliates.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Methyl Nicotinate: uses and Synthesis method. (2024, December 30). ChemicalBook.
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  • Pyridines. (n.d.). GCW Gandhi Nagar Jammu.
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Technical Support Center: Optimization of Reaction Conditions for Aminomethylation of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the aminomethylation of pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this challenging but crucial transformation in synthetic chemistry. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions.

Section 1: Troubleshooting Guide - Common Issues and Solutions

The aminomethylation of pyridines, a key reaction for introducing aminomethyl groups onto the pyridine ring, is often complicated by the electron-deficient nature of the pyridine nucleus.[1][2] This inherent reactivity profile can lead to a variety of issues, from low yields to undesired side reactions. This section addresses the most common problems in a question-and-answer format.

Q1: My Mannich reaction on an unsubstituted or electron-deficient pyridine is failing or giving very low yields. What is the primary cause and how can I overcome it?

A1: The Challenge of Electrophilic Aromatic Substitution on Pyridines

The fundamental issue lies in the electrophilic nature of the iminium ion intermediate in the Mannich reaction, which struggles to react with the electron-deficient pyridine ring.[3] Pyridines are generally resistant to electrophilic aromatic substitution, especially with weak electrophiles like those generated in situ during the Mannich reaction.[3]

Causality and Strategic Solutions:

  • Insufficient Nucleophilicity of the Pyridine Ring: The lone pair on the nitrogen atom of pyridine draws electron density away from the ring, deactivating it towards electrophilic attack.

    • Solution 1: Introduce an Electron-Donating Group (EDG). The presence of an EDG, such as a hydroxyl (-OH) or amino (-NH2) group, on the pyridine ring can significantly activate it towards aminomethylation. For instance, 3-hydroxypyridine has been successfully aminomethylated.[3]

    • Solution 2: Increase the Electrophilicity of the Iminium Ion. While less common for direct aminomethylation of the ring, using pre-formed, more reactive iminium salts can sometimes be effective.

    • Solution 3: Alternative Synthetic Routes. For pyridines lacking activating groups, a multi-step approach is often more reliable. A common strategy involves Vilsmeier-Haack formylation followed by reductive amination to install the aminomethyl group.[1]

  • Protonation of the Pyridine Nitrogen: Under acidic conditions often employed in the Mannich reaction, the pyridine nitrogen can be protonated. This further deactivates the ring, making the substitution even more difficult.

    • Solution: Careful pH Control. If the Mannich reaction is attempted, maintaining a delicate pH balance is crucial. The conditions must be acidic enough to generate the iminium ion but not so acidic as to fully protonate the pyridine substrate. The use of buffered systems or non-protic solvents with a stoichiometric amount of acid can be beneficial.

Q2: I am attempting a reductive amination to introduce an aminomethyl group, but the reaction is sluggish and yields are poor. What are the likely culprits?

A2: Optimizing the Reductive Amination Pathway

Reductive amination is a powerful alternative to direct aminomethylation, typically involving the reaction of a pyridinecarboxaldehyde with an amine to form an imine, which is then reduced.[4] Sluggishness in this two-step, one-pot process can stem from either the imine formation or the reduction step.

Troubleshooting Steps:

Potential Issue Underlying Cause Recommended Solution(s)
Inefficient Imine Formation - Inadequate removal of water byproduct.- Steric hindrance around the carbonyl or amine.- Add a dehydrating agent: Molecular sieves (e.g., 4Å) are excellent for driving the equilibrium towards imine formation.[5]- Azeotropic removal of water: Use a Dean-Stark apparatus with a suitable solvent like toluene.- Increase reaction temperature: Cautiously increase the temperature to accelerate imine formation, while monitoring for potential side reactions.
Ineffective Reduction of the Iminium Ion - Choice of reducing agent is not optimal for the substrate.- The reducing agent is not stable under the reaction conditions.- Select an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not require strictly anhydrous conditions.[6]- Alternative reducing agents: Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[4] Borane-pyridine complexes can be a good alternative.[7] Catalytic hydrogenation over a supported metal catalyst is a greener option where applicable.[7]
Side Reactions - Reduction of the starting aldehyde before imine formation.- Over-alkylation of the amine.- Use a selective reducing agent: As mentioned, NaBH(OAc)₃ is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][6]- Control stoichiometry: Use a slight excess of the amine to minimize the presence of the starting aldehyde available for direct reduction. For primary amines, careful control of stoichiometry is needed to avoid double alkylation.[4]
Q3: My Eschweiler-Clarke reaction for the N-methylation of a pyridine-containing amine is not proceeding to completion. What should I consider?

A3: Driving the Eschweiler-Clarke Reaction Forward

The Eschweiler-Clarke reaction is a specific type of reductive amination used to methylate primary or secondary amines using excess formic acid and formaldehyde.[8][9] The reaction proceeds through the formation of an iminium ion followed by reduction with formic acid.[10]

Key Optimization Parameters:

  • Excess Reagents: The reaction relies on an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure the formation of the tertiary amine.[9]

  • Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, to facilitate the irreversible loss of carbon dioxide, which drives the reaction forward.[9]

  • Reaction Time: Ensure sufficient reaction time for the methylation to go to completion. Monitoring the reaction by TLC or LC-MS is recommended.

  • pH: The reaction medium is inherently acidic due to the presence of formic acid, which is necessary for the hydride transfer step.

Workflow for a Typical Eschweiler-Clarke Reaction:

Eschweiler_Clarke_Workflow A Combine Amine, Formaldehyde, and Formic Acid B Heat to Reflux (e.g., 80-100 °C) A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Aqueous Workup (Basify and Extract) C->D E Purification (e.g., Column Chromatography) D->E

Caption: General workflow for the Eschweiler-Clarke reaction.

Q4: I am observing the formation of quaternary ammonium salts as a byproduct. How can I prevent this?

A4: Avoiding Over-Alkylation

The formation of quaternary ammonium salts is a common issue in direct alkylation of amines with alkyl halides. However, it is generally not a problem in reductive amination methods like the Eschweiler-Clarke reaction.

Explanation:

The mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[9][10] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde, which is a necessary intermediate for the subsequent reduction step.[9] If you are observing quaternization, it is likely that you are not performing a true Eschweiler-Clarke reaction and may be using an alkylating agent under conditions that favor over-alkylation.

Preventative Measures for Other Alkylation Methods:

  • Use Reductive Amination: Employing reductive amination is the most effective way to avoid over-alkylation.

  • Control Stoichiometry: If direct alkylation is necessary, using a large excess of the amine relative to the alkylating agent can favor mono-alkylation. However, this is often impractical and leads to separation challenges.

  • Use Bulky Alkylating Agents: Steric hindrance can sometimes disfavor the second alkylation step.

Section 2: Frequently Asked Questions (FAQs)

What is the best general approach for aminomethylating a pyridine ring?

For pyridines bearing electron-donating groups, a modified Mannich reaction can be effective.[3] However, for unsubstituted or electron-deficient pyridines, a two-step sequence of formylation (e.g., Vilsmeier-Haack reaction) followed by reductive amination is generally the most reliable and versatile method.[1]

Can I perform a direct C-H aminomethylation on pyridines?

Direct C-H functionalization of pyridines is a challenging area of research.[2][11] While some transition-metal-catalyzed methods for C-H functionalization exist, direct aminomethylation is not as straightforward as for more electron-rich aromatic systems.[12][13] These reactions often require specific directing groups and specialized catalysts.

How do I choose the right solvent for my aminomethylation reaction?

The choice of solvent depends on the specific reaction:

  • Mannich Reaction: Protic solvents like ethanol are often used.[3] In some cases, pyridine itself can be used as the solvent.[14]

  • Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for reactions with NaBH(OAc)₃.[6] Methanol can be used with borane-pyridine complexes.[5] It's important to be aware that DCM can react with some pyridine derivatives under certain conditions.[15]

  • Eschweiler-Clarke Reaction: This reaction is typically performed in an aqueous solution of formic acid and formaldehyde.[9]

What analytical techniques are best for monitoring the progress of these reactions?

Thin-Layer Chromatography (TLC) is a quick and effective method for routine monitoring. For more quantitative analysis and to confirm the identity of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Pyridinecarboxaldehyde

This protocol provides a general method for the synthesis of aminomethylated pyridines from the corresponding aldehydes using sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the pyridinecarboxaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired aminomethylated pyridine.

Logical Flow of the Reductive Amination Protocol:

Reductive_Amination_Flow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve Aldehyde and Amine in Solvent B Add NaBH(OAc)3 A->B C Stir at Room Temperature B->C D Quench with NaHCO3 (aq) C->D Monitor to Completion E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: Stepwise workflow for reductive amination.

Protocol 2: N-Methylation of a Pyridyl Amine via the Eschweiler-Clarke Reaction

This protocol details the methylation of a primary or secondary amine attached to a pyridine scaffold.

Step-by-Step Methodology:

  • Reagent Mixture: In a round-bottom flask, add the pyridine-containing amine (1.0 eq.), aqueous formaldehyde (37% solution, ~2.5-3.0 eq.), and formic acid (98%, ~2.5-3.0 eq.).[8]

  • Heating: Heat the reaction mixture to 80-100 °C for 2-18 hours.[8] The progress of the reaction should be monitored by TLC or LC-MS.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH > 10, ensuring the flask is cooled in an ice bath.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or distillation if necessary.

References

  • Boucher, J.-L., et al. (2004). Mannich Reaction as a New Route to Pyridine-Based Polyaminocarboxylic Ligands. European Journal of Organic Chemistry, 2004(22), 4666-4672. Available at: [Link]

  • Hart, M., & McNally, A. (2024). Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society. Available at: [Link]

  • Nishiura, M., et al. (2015). Aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. Journal of the American Chemical Society, 137(4), 1481-1490. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. ResearchGate. Available at: [Link]

  • Beletskaya, I. P., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2816-2824. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. Available at: [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). ResearchGate. Available at: [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(21), 7261. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • MDPI. (2025). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. MDPI. Available at: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]

  • ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceMadness.org. Available at: [Link]

  • ResearchGate. (2007). ChemInform Abstract: The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 8. Aminomethylation of 3,5-Dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates as a Method for the Synthesis of New Functionally Substituted 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). RE-catalyzed enantioselective ortho-aminomethylation of pyridines. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • NIH. (2016). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PubMed Central. Available at: [Link]

  • ResearchGate. (2008). Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • NIH. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]

  • NIH. (2020). Single point activation of pyridines enables reductive hydroxymethylation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... ResearchGate. Available at: [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. Available at: [Link]

  • ResearchGate. (2025). Interrupted Borrowing Hydrogen Strategy Enabled Aminomethylation and Direct Cross-Dehydrogenative Coupling Strategy Enabled Dicarbonylation Reactions of Imidazo[1,5-a]pyridines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

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Technical Support Center: Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate challenges during your experimental work.

Introduction to the Stability of this compound

This compound is a bifunctional molecule containing a methyl ester and a primary aminomethyl group attached to a pyridine ring. This structure presents several potential routes for chemical degradation. Understanding these pathways is critical for ensuring the accuracy of experimental results, developing stable formulations, and defining appropriate storage conditions. The primary modes of degradation to consider are hydrolysis of the ester, oxidation of the aminomethyl group, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that are susceptible to degradation?

A1: The molecule has two primary sites of instability:

  • The Methyl Ester Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 6-(aminomethyl)nicotinic acid and methanol.[1]

  • The Aminomethyl Group: The primary amine is a nucleophile and can be susceptible to oxidation.[2][3][4]

Q2: How should I store solutions of this compound to minimize degradation?

A2: To ensure the stability of your solutions, consider the following:

  • pH Control: If working with aqueous solutions, it is advisable to use a neutral buffer (pH 7.0-7.4). Both acidic and basic conditions can accelerate the hydrolysis of the ester group.[5][6]

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep working solutions on ice to slow down potential degradation reactions.[5]

  • Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF to prevent hydrolysis.

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil to prevent photodegradation.[7]

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation of the amine group.[8]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure, the primary degradation products are likely to be:

  • 6-(aminomethyl)nicotinic acid: From the hydrolysis of the methyl ester.[9][10]

  • 6-(iminomethyl)nicotinate derivatives: From the initial oxidation of the aminomethyl group.[11]

  • 6-formylnicotinate or 6-carboxynicotinate derivatives: From further oxidation of the aminomethyl group.[11][12]

Troubleshooting Guide: Unexpected Degradation in Experiments

This section addresses specific issues you might encounter and provides a logical, step-by-step approach to identify and resolve the problem.

Issue 1: My HPLC chromatogram shows a new, more polar peak appearing over time, and the peak for this compound is decreasing.

Question: What is causing this new peak, and how can I prevent its formation?

Answer: This observation is highly indicative of ester hydrolysis . The hydrolysis product, 6-(aminomethyl)nicotinic acid, is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase HPLC column.

The ester linkage is susceptible to cleavage by water, a reaction catalyzed by acid or base.[1][6] A study on the closely related compound, methyl nicotinate, showed that its primary degradation product in aqueous solution is nicotinic acid.[9][10] The rate of hydrolysis is dependent on pH and temperature.

  • Forced Degradation Study: To confirm the identity of the new peak, perform a forced degradation study.[13][14]

    • Acid Hydrolysis: Prepare a solution of your compound in a mild acidic medium (e.g., 0.01 M HCl) and another in your experimental buffer.

    • Base Hydrolysis: Prepare a solution in a mild basic medium (e.g., 0.01 M NaOH).

    • Incubation: Incubate these solutions, along with a control solution in a neutral buffer or your intended solvent, at a slightly elevated temperature (e.g., 40-50°C).

    • Analysis: Analyze samples by HPLC at several time points (e.g., 0, 2, 6, 24 hours). An accelerated formation of the unknown peak under acidic or basic conditions strongly suggests it is the hydrolysis product.

  • LC-MS Analysis: Analyze the degraded sample using LC-MS to determine the mass of the new peak. The molecular weight of 6-(aminomethyl)nicotinic acid (C7H8N2O2) is 152.15 g/mol , which is 14.02 g/mol less than the parent compound (C8H10N2O2, MW: 166.18 g/mol ).

  • pH Control: Ensure your aqueous solutions are buffered to a neutral pH (around 7.0-7.4).[5]

  • Solvent System: If your experiment allows, use solvents with low water content. When preparing stock solutions in organic solvents like DMSO, use an anhydrous grade.[5]

  • Temperature Management: Keep your solutions cooled, especially during long experiments. Use a cooled autosampler for HPLC analysis if available.[15]

Issue 2: I am observing multiple new peaks in my chromatogram, and my mass spectrometry data suggests products with mass changes corresponding to the addition of oxygen or loss of hydrogen.

Question: My compound appears to be oxidizing. What is the likely pathway, and how can I minimize it?

Answer: The aminomethyl group is susceptible to oxidation, which can lead to a variety of products. This is a common pathway for benzylamine derivatives, which are structurally similar.[2][3]

The primary amine can be oxidized to an imine, which can then be further hydrolyzed to an aldehyde and subsequently oxidized to a carboxylic acid.[11] This process can be catalyzed by trace metals or occur in the presence of atmospheric oxygen.

Oxidative Degradation of this compound cluster_main Oxidative Degradation Pathway Parent This compound Imine Methyl 6-(iminomethyl)nicotinate Parent->Imine Oxidation (-2H) Aldehyde Methyl 6-formylnicotinate Imine->Aldehyde Hydrolysis Carboxylic_Acid Methyl 6-carboxynicotinate Aldehyde->Carboxylic_Acid Oxidation (+O)

Caption: Predicted oxidative degradation of the aminomethyl group.

  • Forced Oxidation Study:

    • Prepare a solution of your compound in your experimental solvent.

    • Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[5]

    • Incubate at room temperature and analyze by HPLC and LC-MS at various time points.

    • Compare the resulting degradation peaks to those observed in your experiment.

  • Headspace Analysis: Ensure your vials are tightly sealed. If the degradation is less pronounced in freshly prepared solutions versus those that have been stored with significant headspace (air), oxidation is a likely cause.

  • Use High-Purity Solvents: Degas solvents before use to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Avoid Metal Contamination: Use metal-free spatulas and glassware to avoid catalytic oxidation.

  • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may be beneficial, though this should be validated not to interfere with your assay.

Issue 3: My results are inconsistent, especially when experiments are run on the benchtop under bright laboratory light.

Question: Could my compound be sensitive to light?

Answer: Yes, pyridine carboxylic acid esters have been shown to be susceptible to photodegradation.[7] Exposure to ambient or UV light can induce degradation, leading to inconsistent results.

UV irradiation can excite the pyridine ring, leading to reactions such as methoxylation or hydroxymethylation, especially in alcoholic solvents like methanol.[16] The specific photoproducts can be complex and varied. Studies on pyridinedicarboxylic acids have shown they can be degraded by sunlight in aqueous solutions.[17][18]

  • Photostability Study:

    • Prepare two sets of solutions of your compound.

    • Expose one set to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.

    • Wrap the second set (the control) in aluminum foil to protect it from light and keep it at the same temperature.[5]

    • Analyze both sets of samples by HPLC. A greater degree of degradation in the light-exposed sample confirms photosensitivity.

  • Protect from Light: Always store the solid compound and its solutions in amber-colored containers or wrap standard glassware in aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.

Data Summary: Stability of Related Nicotinate Esters

CompoundConditionMajor DegradantApproximate Degradation RateReference
Methyl Nicotinate1M Aqueous Solution at 4°CNicotinic Acid~0.5% per year[9][10]

Analytical Methodologies

A robust analytical method is crucial for accurately assessing the stability of this compound. A stability-indicating HPLC method is recommended.

Protocol: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary hydrolysis product, 6-(aminomethyl)nicotinic acid.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be 25% v/v methanol in water.[9][19]

  • Flow Rate: 1.0 - 1.5 mL/min.[9]

  • Detection: UV detection at a wavelength where both the parent and potential degradants have absorbance (e.g., 210 nm or 260 nm).[19]

  • Injection Volume: 20 µL.[9]

  • Temperature: Ambient or controlled at 25°C.

Method Validation Workflow Start Develop HPLC Method Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Deg Specificity Assess Specificity & Peak Purity (Ensure separation of degradants) Forced_Deg->Specificity Linearity Determine Linearity & Range Specificity->Linearity Accuracy Evaluate Accuracy (Spike-recovery) Linearity->Accuracy Precision Assess Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ Determine LOD & LOQ Precision->LOD_LOQ Robustness Test Robustness (Vary flow rate, mobile phase composition) LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Workflow for validating a stability-indicating HPLC method.

References

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. [Link]

  • PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange. [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health. [Link]

  • The oxidative self-coupling reaction of benzylamine derivatives. ResearchGate. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. Royal Society of Chemistry. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BioMed Central. [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Cases Journal. [Link]

  • The fungal nicotinate degradation pathway. MTA KIK. [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. National Institutes of Health. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. ResearchGate. [Link]

  • Atmosphere Dependent Photoreaction of 4-Pyridinecarboxylic Ester in Acidic Methanolic Solutions. Semantic Scholar. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. [Link]

  • Methyl Nicotinate. PubChem. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Repository of the Academy's Library. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. National Institutes of Health. [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. PubMed. [Link]

  • Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. MDPI. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • 3-(Aminomethyl)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Synthesis of 3-aminomethyl pyridine. ResearchGate. [Link]

  • Stability Testing Science and Compliance. YouTube. [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this valuable bifunctional molecule, moving beyond simple protocols to explain the underlying chemical principles and provide actionable, field-proven solutions.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, incorporating a primary amine and a methyl ester on a pyridine scaffold. This structure makes it an ideal precursor for a wide range of complex pharmaceutical targets. However, its synthesis is not without challenges, often involving multi-step pathways where issues such as low yields, difficult purifications, and unexpected side reactions can arise. This guide provides a structured, question-and-answer-based approach to troubleshoot these common hurdles.

Core Synthetic Pathways: An Overview

Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Halogenation-Substitution-Reduction: This is a robust, multi-step synthesis starting from the commercially available Methyl 6-methylnicotinate. It involves the radical bromination of the methyl group, followed by nucleophilic substitution with an azide, and finally, reduction to the desired primary amine.

  • Route B: Nitrile Reduction: This more direct route utilizes Methyl 6-cyanonicotinate as the starting material, which is reduced to the primary amine. While shorter, this pathway presents its own set of challenges regarding selectivity.

Synthetic_Pathways Overview of Synthetic Routes cluster_0 Route A: From Methyl 6-methylnicotinate cluster_1 Route B: From Methyl 6-cyanonicotinate A1 Methyl 6-methylnicotinate A2 Methyl 6-(bromomethyl)nicotinate A1->A2 NBS, Initiator A3 Methyl 6-(azidomethyl)nicotinate A2->A3 NaN₃ Target This compound A3->Target Reduction (e.g., H₂, Pd/C) B1 Methyl 6-cyanonicotinate B1->Target Reduction (e.g., LiAlH₄, Raney Ni)

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

Route A: Issues in the Halogenation-Substitution-Reduction Pathway

Question 1: My bromination of Methyl 6-methylnicotinate is giving low yields and significant amounts of unreacted starting material. What's going wrong?

Answer: This is a classic issue in radical halogenation. The reaction's success hinges on the efficient initiation and propagation of the radical chain reaction. Here’s a breakdown of the likely culprits and how to address them:

  • Cause - Ineffective Radical Initiation: The reaction requires a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), to kickstart the process. These initiators can degrade over time.

    • Solution: Use a fresh batch of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., benzoyl peroxide decomposes effectively at the reflux temperature of carbon tetrachloride)[1].

  • Cause - Poor Quality of N-Bromosuccinimide (NBS): NBS is the bromine source. If it has decomposed (it can appear yellowish and smell of bromine), it will be less effective.

    • Solution: Recrystallize the NBS from water before use to ensure high purity. Store it in a cool, dark, and dry place.

  • Cause - Presence of Radical Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction.

    • Solution: Degas your solvent before starting the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.

  • Cause - Insufficient Light Source (if using photochemical initiation): If you are not using a chemical initiator, a strong light source (like a sunlamp) is necessary to promote the homolytic cleavage of the N-Br bond.

    • Solution: Ensure your reaction flask is positioned close to a suitable light source and that the flask material (e.g., Pyrex) allows for the transmission of the required wavelengths.

ParameterRecommended ConditionRationale
Reagent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂.
Initiator Benzoyl Peroxide or AIBNInitiates the radical chain reaction upon heating.
Solvent Carbon Tetrachloride (CCl₄)Anhydrous, non-reactive solvent that supports radical reactions.
Atmosphere Inert (N₂ or Ar)Prevents oxygen from inhibiting the radical chain.
Temperature RefluxProvides thermal energy for initiation and propagation.

Question 2: I'm seeing multiple spots on my TLC plate after the azide substitution reaction. What are the likely side products?

Answer: The appearance of multiple spots on your TLC plate points to the formation of side products or incomplete conversion. The nucleophilic substitution of the bromide with azide is generally efficient, but several issues can arise.[2]

  • Unreacted Starting Material: The most common "extra spot" is the starting material, methyl 6-(bromomethyl)nicotinate. This indicates an incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the temperature (e.g., from room temperature to 40-50°C). Ensure you are using a sufficient excess of sodium azide (typically 1.5 equivalents).[3]

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially if there is water in your reaction mixture or during workup, which would form 6-(azidomethyl)nicotinic acid.[4]

    • Solution: Use an anhydrous polar aprotic solvent like DMF or acetone. These solvents effectively solvate the sodium cation, leaving the azide anion more nucleophilic and reactive. Ensure all glassware is thoroughly dried.[2]

  • Formation of an Alcohol: If the workup involves prolonged exposure to water, the benzylic bromide can also hydrolyze to form methyl 6-(hydroxymethyl)nicotinate.

    • Solution: Perform the aqueous workup efficiently and at a low temperature to minimize contact time.

Troubleshooting_Azide_Step Start Multiple Spots on TLC? CheckSM Is one spot the starting material? Start->CheckSM CheckPolar Is there a very polar spot at the baseline? Start->CheckPolar Yes CheckSM->CheckPolar No IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn Yes Hydrolysis Ester Hydrolysis CheckPolar->Hydrolysis Yes Action1 Increase reaction time/temp Use excess NaN₃ IncompleteRxn->Action1 Action2 Use anhydrous solvent Minimize water in workup Hydrolysis->Action2

Caption: Decision workflow for troubleshooting the azide substitution step.

Question 3: My final reduction step (azide to amine) is messy, and I'm struggling to isolate the product. What are the best practices?

Answer: The reduction of the azide to the primary amine is the final and often most delicate step. The primary amine product is basic and can be prone to side reactions or purification difficulties.

  • Choice of Reduction Method:

    • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method. It typically proceeds with high yield and generates nitrogen gas as the only byproduct. It is crucial to ensure the system is properly purged of air to prevent catalyst poisoning and potential hazards.

    • Staudinger Reaction (PPh₃, then H₂O): This is a very mild and effective method that avoids the use of metal catalysts. The azide reacts with triphenylphosphine to form an aza-ylide, which is then hydrolyzed to the amine and triphenylphosphine oxide. The main challenge here is the removal of the triphenylphosphine oxide byproduct during purification, which can often be achieved by chromatography or crystallization.

  • Purification Strategy: The basicity of the primary amine can cause it to streak on silica gel chromatography.

    • Solution 1 (Chromatography): Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites on the silica. This will prevent the amine from sticking to the column and improve the peak shape.

    • Solution 2 (Salt Formation): A highly effective purification method is to form a salt of the amine. After the reaction workup, dissolve the crude product in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt of the amine will often precipitate as a clean, crystalline solid, which can be isolated by filtration. The free amine can then be regenerated by treatment with a base if required.

Route B: Issues in the Nitrile Reduction Pathway

Question 4: I'm attempting to reduce Methyl 6-cyanonicotinate, but I'm getting a significant amount of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer: This is a very common problem in nitrile reductions. The primary amine product can react with the imine intermediate formed during the reaction, leading to the formation of secondary and tertiary amines.

  • Cause - Reaction with Imine Intermediate: The initially formed primary amine is nucleophilic and can attack the imine intermediate, leading to dimerization and further reduction.

  • Solution (for Catalytic Hydrogenation): When using catalytic hydrogenation (e.g., Raney Nickel), the addition of ammonia (or ammonium hydroxide) to the reaction mixture can significantly suppress the formation of secondary and tertiary amine byproducts.[5] The ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from byproduct formation.

  • Solution (using Hydride Reagents): Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are very effective at reducing nitriles to primary amines and often minimize byproduct formation because the reduction of the imine intermediate is very fast.[6] However, this leads to another problem.

Question 5: When I use a strong reducing agent like LiAlH₄ to reduce the nitrile, my methyl ester group is also being reduced to an alcohol. How can I achieve selective reduction?

Answer: This is a classic chemoselectivity challenge. LiAlH₄ is a very powerful and non-selective reducing agent that will readily reduce both nitriles and esters.[7]

  • Solution 1 - Use a Milder, More Selective Reagent: Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), can often reduce nitriles in the presence of esters, although this selectivity can be substrate-dependent.[5] Careful control of stoichiometry and temperature is crucial.

  • Solution 2 - Catalytic Hydrogenation: This is often the best approach for this specific substrate. Catalytic hydrogenation with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) will typically reduce the nitrile group without affecting the methyl ester, especially under neutral or slightly basic (with added ammonia) conditions.

  • Solution 3 - Protecting Group Strategy: While more synthetically demanding, one could protect the amine as a carbamate after a non-selective reduction of a related starting material, or use a starting material where the ester can be formed after the amine is in place. However, for this specific target, catalytic hydrogenation (Solution 2) is the most direct and efficient method to achieve the desired selectivity. Amines are often protected using groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), which are stable to a wide range of reaction conditions but can be removed selectively.[8][9][10][11]

Detailed Experimental Protocol: Route A

This protocol outlines the synthesis of this compound from Methyl 6-methylnicotinate.

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 6-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a catalytic amount of benzoyl peroxide (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and stir vigorously for 6-8 hours. The reaction can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Methyl 6-(bromomethyl)nicotinate as a solid.

Step 2: Synthesis of Methyl 6-(azidomethyl)nicotinate[3]

  • Setup: In a round-bottom flask, dissolve Methyl 6-(bromomethyl)nicotinate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reaction: Add sodium azide (NaN₃, 1.5 eq) in one portion. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude azide product, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Setup: To a hydrogenation vessel, add Methyl 6-(azidomethyl)nicotinate (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and Palladium on Carbon (10% Pd/C, ~5 mol%).

  • Reaction: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature. The reaction is usually complete within 2-4 hours.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, purify further by column chromatography (silica gel treated with triethylamine) or by precipitation as the hydrochloride salt.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Retrieved from [Link]

  • SlidePlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Drugs.com. (n.d.). Capsaicin / Menthol / Methyl Nicotinate / Methyl Salicylate Topical Side Effects. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

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Technical Support Center: Purification of Crude Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude "Methyl 6-(aminomethyl)nicotinate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. "this compound" is commonly synthesized via the reduction of a precursor, typically methyl 6-cyanonicotinate or a related nitro compound. Based on this synthetic route, the following impurities are frequently encountered:

  • Unreacted Starting Material: Residual methyl 6-cyanonicotinate or the corresponding nitro-precursor.

  • Partially Reduced Intermediates: Aldehyde or hydroxymethyl intermediates that have not been fully converted to the amine.

  • Over-reduced Byproducts: Though less common, impurities from the reduction of the pyridine ring can occur under harsh conditions.

  • Hydrolysis Product: 6-(Aminomethyl)nicotinic acid, resulting from the hydrolysis of the methyl ester. This is particularly prevalent if the reaction workup or purification involves strongly basic conditions.[1][2][3][4]

  • Catalyst Residues: Residual metal catalysts (e.g., Palladium, Nickel) from the reduction step.

A visual representation of the potential impurities is provided below:

G cluster_synthesis Synthetic Precursor cluster_target Target Compound cluster_impurities Potential Impurities Methyl 6-cyanonicotinate Methyl 6-cyanonicotinate This compound This compound Methyl 6-cyanonicotinate->this compound Reduction Unreacted Precursor Unreacted Precursor Methyl 6-cyanonicotinate->Unreacted Precursor Partially Reduced Intermediate Partially Reduced Intermediate Methyl 6-cyanonicotinate->Partially Reduced Intermediate Incomplete Reduction Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Base Hydrolysis G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract_acid Extract with dilute aq. HCl (e.g., 1M) start->extract_acid aqueous_layer Aqueous Layer (Protonated Amine) extract_acid->aqueous_layer Yes organic_layer_1 Organic Layer (Neutral Impurities) extract_acid->organic_layer_1 No basify Basify Aqueous Layer with mild base (e.g., NaHCO3 or Na2CO3) to pH ~8-9 aqueous_layer->basify extract_product Re-extract with Organic Solvent basify->extract_product aqueous_layer_2 Aqueous Layer (Salts) extract_product->aqueous_layer_2 No organic_layer_2 Organic Layer (Purified Amine) extract_product->organic_layer_2 Yes dry_concentrate Dry and Concentrate organic_layer_2->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Acid-base extraction workflow for amine purification.

Key Considerations for Acid-Base Extraction:

  • Use a mild base for neutralization: Avoid strong bases like NaOH or KOH, which can rapidly hydrolyze the ester. Saturated sodium bicarbonate or sodium carbonate solutions are preferred. [5][6]* Keep the temperature low: Perform the basification and extraction steps in an ice bath to further reduce the rate of hydrolysis.

  • Work quickly: Do not let the compound sit in the basic aqueous solution for extended periods.

Q4: I've formed an emulsion during the extraction. How do I break it?

A4: Emulsions are common when working with basic aqueous solutions. Here are some techniques to break them:

  • Add brine: Add a small amount of a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

  • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.

  • Filtration: Filter the emulsified layer through a pad of Celite® or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

Column Chromatography

Q5: My compound is streaking on the silica gel column. What is causing this and how can I fix it?

A5: Amines are notorious for streaking on silica gel columns due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. [7][8]This can lead to poor separation and low recovery.

Here are some effective strategies to overcome this issue:

  • Add a competing amine to the eluent: Add a small amount (0.1-1%) of a volatile amine like triethylamine or pyridine to your mobile phase. [9]This will compete with your product for the acidic sites on the silica, leading to better peak shape.

  • Use amine-treated silica: Pre-treating the silica gel with a solution of triethylamine before packing the column can neutralize the acidic sites. [9]* Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase C18 column. [10]* Run the column with the hydrochloride salt: In some cases, running the column with the protonated amine salt can lead to better chromatography, especially with highly polar mobile phases.

Q6: What is a good starting mobile phase for column chromatography?

A6: A good starting point for a compound of this polarity would be a mixture of a non-polar and a polar solvent.

Stationary PhaseRecommended Mobile Phase
Silica GelDichloromethane/Methanol (with 0.5% triethylamine)
Silica GelEthyl Acetate/Hexanes (with 0.5% triethylamine)
Alumina (Neutral)Dichloromethane/Methanol
Reverse-Phase C18Acetonitrile/Water (with 0.1% formic acid or trifluoroacetic acid)

Always develop your separation method on a TLC plate before running a column to determine the optimal solvent system.

Experimental Protocols

Protocol 1: Recrystallization as the Hydrochloride Salt
  • Dissolution: Dissolve the crude "this compound" in a minimal amount of hot isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol (or a slight excess of concentrated HCl followed by isopropanol) until the pH is acidic (test with pH paper).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction twice. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is approximately 8-9.

  • Product Extraction: Extract the aqueous layer with ethyl acetate three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the purified free amine.

Protocol 3: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

  • Column Packing: Pack a silica gel column with a slurry of silica in the chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol with 0.5% triethylamine).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Ross BM. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Res Notes. 2008 Sep 24;1:89. Available from: [Link]

  • Ross BM. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. 2008 Sep 24. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. 2023 Jan 19. Available from: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. 2008 Sep 24. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Acid-base extraction. bionity.com. Available from: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. 2022 Apr 7. Available from: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid : r/chemistry. Reddit. 2019 Nov 27. Available from: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. 2022 Aug 11. Available from: [Link]

  • Workup: Amines. Department of Chemistry : University of Rochester. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. 2023 Feb 10. Available from: [Link]

  • Separations of aromatic amine isomers on the C4A-C10 column in.... ResearchGate. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. 2022 Jun 21. Available from: [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available from: [Link]

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Technical Support Center: Catalyst Selection for Synthesizing Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of pyridine derivatives. Pyridine scaffolds are crucial in pharmaceuticals and agrochemicals, making their efficient synthesis a key area of research.[1][2][3] This resource provides in-depth, field-proven insights to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the pyridine ring?

The synthesis of pyridine rings generally relies on two main approaches: condensation reactions of carbonyl compounds and cycloaddition reactions.[4] Metal catalysis is extensively used to facilitate these transformations, which can be broadly categorized into homogeneous and heterogeneous systems.[5][6] Common industrial methods involve reacting aldehydes and/or ketones with ammonia at high temperatures and pressures over solid catalysts.[1]

Key catalytic methods include:

  • Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[7][8] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine.[7][9]

  • Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, often in the gas phase over solid acid catalysts like modified alumina or silica at high temperatures.[8][10]

  • Metal-Catalyzed [2+2+2] Cycloadditions: Transition metals like cobalt and rhodium can catalyze the cycloaddition of alkynes and nitriles to form the pyridine ring, offering high atom economy.[4][5][11]

  • Cross-Coupling Reactions: Transition metal catalysts, particularly palladium and nickel complexes, are vital for functionalizing the pyridine ring through cross-coupling reactions like the Suzuki-Miyaura reaction.[12]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyridine synthesis?

The choice between homogeneous and heterogeneous catalysts depends on several factors, including the specific reaction, desired product, reaction conditions, and scalability.[12]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Well-defined, single-atom transition metals stabilized by ligands.[13]Often not well-defined; active sites can be a small fraction of the metal surface.[13]
Catalyst Modification Relatively easy to tune steric and electronic properties by modifying ligands.[13]More difficult to control particle size and active sites at a molecular level.[13]
Reaction Mechanism Easier to study using techniques like liquid-state NMR.[13]More challenging to elucidate, often relying on indirect methods.[13]
Separation & Recycling Generally expensive and difficult to separate from the product.[13]Straightforward separation and recycling, although reactivation may be needed.[13]
Heat & Mass Transfer High diffusivity and heat transfer in a single phase.[13]Can be limited by surface area and differences in heat capacities.[13]
Operating Conditions Limited by catalyst stability at high temperatures.[13]Generally more stable under harsh conditions.[13]

For fine chemical synthesis where high selectivity and milder conditions are paramount, homogeneous catalysts are often preferred. For large-scale industrial processes where catalyst reusability and robustness are critical, heterogeneous catalysts are typically the better choice.[14][15]

Q3: What are some "green" considerations for catalyst selection in pyridine synthesis?

Green chemistry principles encourage the use of catalysts and processes that are environmentally benign.[1]

  • Catalyst Choice: Prefer base metals like copper, nickel, and iron over precious metals such as iridium, ruthenium, and palladium where possible.[1]

  • Oxidants: For reactions requiring an oxidation step (e.g., Hantzsch synthesis), use atom-efficient and green oxidants like O₂ or H₂O₂ instead of heavy metals or poor atom-efficient reagents.[1]

  • Solvents: Avoid solvents with carcinogenic, mutagenic, or reprotoxic (CMR) properties.[1] Consider solvent-free conditions where feasible.[9]

  • Process Efficiency: One-pot or telescoped processes are preferable to long linear sequences with multiple isolations.[1] Multicomponent reactions are also highly desirable.[16]

Troubleshooting Guide

Problem 1: Low yield in Hantzsch pyridine synthesis.

Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions or incomplete oxidation.[9]

Potential Causes & Solutions:

  • Inefficient Reaction Conditions:

    • Troubleshooting: Instead of traditional refluxing ethanol, consider alternative catalysts and solvent systems. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly boost yields.[9] A solvent-free approach using γ-Al₂O₃ nanoparticles as a catalyst at elevated temperatures can also lead to high yields in shorter reaction times.[9]

  • Incomplete Oxidation of the Dihydropyridine Intermediate:

    • Troubleshooting: The initial product is a 1,4-dihydropyridine which must be oxidized.[7][9] Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, or iodine in refluxing methanol.[9] Monitor the reaction by TLC or LC-MS to confirm complete conversion.

  • Formation of Side Products:

    • Troubleshooting: The order of reagent addition is crucial in unsymmetrical Hantzsch reactions to avoid undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[9]

Problem 2: Catalyst deactivation during the reaction.

Catalyst deactivation can occur through various mechanisms, including poisoning, coking, and structural changes.

Potential Causes & Solutions:

  • Poisoning: Impurities in the feed stream, such as sulfur compounds, can irreversibly adsorb onto the catalyst's active sites, blocking them from participating in the reaction.[17]

    • Troubleshooting: Purify starting materials and solvents to remove potential poisons.

  • Ligand or Catalyst Degradation: In some metal-catalyzed reactions, the ligand or the metal complex itself can undergo side reactions leading to deactivation. For instance, in certain iron-catalyzed borylations, the formation of a pyridine(diimine) iron flyover-dimer complex has been identified as a deactivation pathway.[18]

    • Troubleshooting: Modifying the ligand structure can enhance catalyst stability. For example, substituting the 4-position of the pyridine(diimine) ligand can minimize competing borylation at that site, thus reducing deactivation.[18]

  • Coking: At high temperatures, especially in gas-phase reactions over solid acids, carbonaceous deposits can form on the catalyst surface, blocking pores and active sites.

    • Troubleshooting: Optimize reaction temperature and reactant feed rates. Periodic catalyst regeneration by controlled oxidation can burn off coke deposits.

Problem 3: Poor regioselectivity in functionalizing substituted pyridines.

The inherent electronic properties of the pyridine ring can make achieving high regioselectivity challenging, particularly in cross-coupling reactions involving 2-substituted pyridines (the "2-pyridyl problem").[19]

Potential Causes & Solutions:

  • Inherent Reactivity of the Pyridine Ring: The nitrogen atom deactivates the ring towards electrophilic substitution and can chelate to the metal center in cross-coupling reactions, inhibiting catalytic activity.[19][20]

    • Troubleshooting:

      • Lewis Acid Activation: The use of a Lewis acid can enhance the reactivity of the pyridine substrate.[21]

      • Ligand Design: Judicious choice of ligands for the transition metal catalyst is crucial. For example, in Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands can promote the desired reaction.

      • Alternative Reagents: If 2-pyridylboron reagents are problematic due to instability, consider alternative nucleophiles like organozinc or organoaluminum reagents.[19]

Catalyst Selection and Optimization Workflow

The following workflow provides a structured approach to selecting and optimizing a catalyst for a novel pyridine synthesis.

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis CheckOxidation Is Dihydropyridine (DHP) the major product? Start->CheckOxidation CheckConditions Are there multiple byproducts or unreacted starting material? CheckOxidation->CheckConditions No IncompleteOx Incomplete Oxidation CheckOxidation->IncompleteOx Yes SuboptimalCond Suboptimal Conditions CheckConditions->SuboptimalCond Yes, unreacted SM SideRxns Side Reactions CheckConditions->SideRxns Yes, byproducts Sol_Oxidant Increase oxidant stoichiometry or use a stronger oxidant (e.g., HNO3, I2/MeOH) IncompleteOx->Sol_Oxidant Sol_Catalyst Use alternative catalyst (e.g., PTSA, γ-Al2O3) and/or solvent system SuboptimalCond->Sol_Catalyst Sol_Order For unsymmetrical synthesis, pre-form enamine or Knoevenagel adduct SideRxns->Sol_Order Monitor Monitor reaction by TLC/LC-MS Sol_Oxidant->Monitor Sol_Catalyst->Monitor Sol_Order->Monitor

Sources

Technical Support Center: Temperature Control in Methyl 6-(aminomethyl)nicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing reaction temperatures. Adherence to strict thermal control is paramount for ensuring reaction safety, maximizing yield, and minimizing impurity formation.

This document is structured into two main parts:

  • Part A: Frequently Asked Questions (FAQs) , addressing core principles and common queries.

  • Part B: Troubleshooting Guide , offering solutions to specific experimental challenges.

Part A: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when working with this compound?

A1: Precise temperature control is crucial for several reasons rooted in the molecule's structure and common reaction types:

  • Managing Exothermic Events: The primary amine of this compound readily participates in highly exothermic reactions, such as acylations, amidations (peptide couplings), and neutralizations.[1] Without adequate cooling, the heat generated can exceed the rate of heat removal, leading to a rapid temperature increase. This can cause solvent to boil, pressure to build, and ultimately, a dangerous thermal runaway.[2]

  • Preventing Side Reactions and Impurity Formation: Many undesirable side reactions are accelerated at higher temperatures. In peptide couplings, for instance, elevated temperatures can increase the risk of racemization or the formation of stable N-acyl urea byproducts, which halt the desired reaction.[3] In other reactions, overheating can lead to dimerization, polymerization, or degradation.

  • Ensuring Compound Stability: While the core aminopyridine structure is relatively stable, prolonged exposure to high temperatures can lead to degradation. Thermal decomposition may produce toxic fumes, including oxides of nitrogen and carbon monoxide.[4][5] The ester group is also susceptible to hydrolysis, a reaction that is accelerated by heat.[6][7][8]

  • Controlling Reaction Kinetics: Reaction rates are highly dependent on temperature. For safe and reproducible outcomes, especially during scale-up, it is essential to understand and control the reaction rate to prevent the accumulation of unreacted reagents, which could later react uncontrollably.[9][10]

Q2: What are the primary exothermic hazards I should anticipate?

A2: The most significant exothermic hazards arise from reactions involving the primary amine:

  • Acylation/Amidation: Reaction with activated carboxylic acids, acid chlorides, or anhydrides is rapid and highly exothermic. The heat of reaction must be managed through controlled (slow) addition of one reagent to the other, efficient stirring, and an external cooling bath.[11]

  • Acid-Base Neutralization: The amine is basic and will react exothermically with acids.[1] This is particularly relevant during workup or salt formation procedures. Adding acid should always be done cautiously and with cooling.

  • Use of Strong Reagents: Reactions involving strong reducing agents (e.g., metal hydrides) or oxidizing agents can be energetic. The aminopyridine moiety itself can be sensitive to strong oxidizers.[4]

Q3: What is a safe operating temperature range for typical reactions like amide coupling?

A3: The optimal temperature is reaction-specific, but a general guideline for common, potentially exothermic reactions is to start low and allow the reaction to warm slowly.

Reaction TypeTypical Starting Temp.Max Recommended Temp.Rationale
Amide/Peptide Coupling (e.g., EDC/HOBt) 0 °C25 °C (Room Temp)Minimizes racemization and side reactions like N-acyl urea formation.[3] Low temperature helps control the initial exotherm.
Acylation (with Acid Chloride/Anhydride) -10 °C to 0 °C25 °C (Room Temp)Manages the high initial exotherm. Prevents potential di-acylation or other side reactions.
Boc-Protection (with Boc Anhydride) 0 °C25 °C (Room Temp)The reaction is typically well-behaved but can be exothermic. Starting at 0 °C provides a good safety margin.
Ester Hydrolysis (Base-catalyzed) 25 °C50-60 °CSaponification often requires gentle heating to proceed at a reasonable rate. Monitor for potential exotherms if using concentrated base.

Note: These are general starting points. Always perform a small-scale trial and thermal hazard assessment before scaling up.[2]

Part B: Troubleshooting Guide

This section addresses specific problems encountered during experiments.

Issue 1: The reaction temperature is rising uncontrollably, even with an ice bath.

This indicates a thermal runaway, where heat generation is overwhelming the cooling capacity.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease adding any more reagents.[11]

  • Enhance Cooling: If safe to do so, add a more potent cooling source (e.g., supplement the ice/water bath with coarse salt or switch to a dry ice/acetone bath).

  • Dilute the Reaction: If you can do so safely, adding more pre-chilled solvent can help absorb heat and slow the reaction rate.

  • Prepare for Quenching: Have a quenching agent ready, but use it as a last resort, as quenching can also be exothermic.

Root Cause Analysis & Prevention:

Potential CausePreventative Measure
Reagent addition was too fast. The rate of addition should be slow enough that the temperature remains stable. Use a syringe pump or an addition funnel for controlled, dropwise addition.[12]
Inadequate Cooling Capacity. The cooling bath must be sufficient for the reaction scale. For larger reactions, a simple ice bath may be insufficient. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[9][13]
Poor Mixing. Inefficient stirring creates localized hot spots where the reaction accelerates, leading to a runaway.[2][13] Use an overhead mechanical stirrer for viscous reactions or volumes greater than 500 mL.[2]
Accumulation of Unreacted Reagent. If the reaction is run too cold, the reagents may not react upon addition and accumulate. A slight increase in temperature can then initiate a rapid, uncontrolled reaction of all the built-up material.[10] Ensure the reaction initiates at the addition temperature before adding all the reagent.
Issue 2: The reaction is sluggish, and conversion is low, even after several hours.

Root Cause Analysis & Solution:

G Start Low Conversion Observed TempCheck Is the reaction temperature too low? Start->TempCheck ReagentCheck Are coupling reagents or activators degraded? TempCheck->ReagentCheck No WarmUp Allow reaction to warm slowly to 0 °C or RT. Monitor for exotherm. TempCheck->WarmUp Yes NewReagents Use fresh, anhydrous reagents and solvents. ReagentCheck->NewReagents Yes AggregationCheck Is peptide-resin aggregation occurring (SPPS)? ReagentCheck->AggregationCheck No End Problem Resolved WarmUp->End NewReagents->End DisruptAggregation Switch to NMP/DMSO solvent, increase temperature, or use sonication. AggregationCheck->DisruptAggregation Yes AggregationCheck->End No DisruptAggregation->End

Caption: Troubleshooting workflow for low reaction conversion.

  • Temperature Too Low: While crucial for safety, excessively low temperatures can slow reaction kinetics to a crawl.

    • Solution: Allow the reaction to warm slowly (e.g., from 0 °C to room temperature) while carefully monitoring the internal temperature. A slight increase can significantly accelerate the reaction.[13]

  • Reagent Deactivation: Coupling reagents (e.g., EDC, HOBt) and other activators can be sensitive to moisture and degrade upon storage.

    • Solution: Use fresh reagents from a reliable source and ensure all solvents are anhydrous.

  • Steric Hindrance: If coupling a bulky acid or amine, the reaction may inherently be slow.

    • Solution: Increasing the temperature moderately (e.g., to 30-40 °C) may be necessary.[14] This must be balanced against the risk of side reactions. Consider using a more potent coupling agent like HATU.

  • Aggregation (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, blocking reaction sites.[15]

    • Solution: Switching to a solvent like NMP, adding chaotropic salts, or gently heating can help disrupt aggregation.[15]

Issue 3: Significant formation of a byproduct is observed via LCMS/TLC.

Root Cause Analysis & Solution:

Observed ByproductPotential Cause (Temperature-Related)Recommended Solution
Racemized Product The activation/coupling step was performed at too high a temperature. The presence of a base like DIPEA can exacerbate this.[3]Maintain the coupling reaction temperature at 0 °C, especially during the addition and activation phase. Add the base slowly at low temperature.
N-Acyl Urea A common byproduct in carbodiimide (e.g., EDC) couplings, its formation is temperature-dependent.[3]Perform the reaction at 0 °C. The use of additives like HOBt or Oxyma Pure is strongly recommended to suppress this side reaction.[3]
6-(aminomethyl)nicotinic acid Hydrolysis of the methyl ester. This is accelerated by heat, especially under basic or acidic conditions.[6][7]Keep reaction and workup temperatures as low as practical. Avoid prolonged exposure to strong acids or bases.
Dimer or Oligomer Over-activation or high concentration combined with elevated temperature can lead to self-reaction.Reduce reaction concentration and maintain low temperatures, especially during the activation and addition steps.
Experimental Protocol: Establishing a Safe Temperature Profile for Scale-Up

Scaling a reaction requires careful planning to manage thermal changes, as heat dissipation becomes less efficient.[9][13]

Objective: To determine the maximum safe addition rate of a reagent for a scaled-up acylation reaction.

Methodology:

  • Small-Scale Calorimetry (Optional but Recommended): If available, use a reaction calorimeter (RC1) on a small scale (50-100 mL) to measure the heat of reaction and determine the maximum adiabatic temperature rise.[9] This provides critical quantitative safety data.

  • Initial Small-Scale Trial (1-5 g):

    • Set up the reaction in a jacketed lab reactor with an overhead stirrer and a calibrated temperature probe in the reaction mixture.[2][13]

    • Cool the solution of this compound to the target starting temperature (e.g., 0 °C).

    • Add ~10% of the acylating agent at once. Monitor the temperature rise (ΔT). This gives you an indication of the initial exotherm.

    • Wait for the temperature to return to the setpoint.

    • Proceed with a slow, controlled addition of the remaining reagent, monitoring the temperature continuously. Note the maximum temperature reached.

  • Scale-Up Rule of Thumb:

    • When scaling up, do not simply increase the addition rate proportionally. The ability to remove heat does not scale linearly with volume.[11]

    • A conservative approach is to start with an addition time that is 1.5 to 2 times longer than what was used in the small-scale trial.

    • Crucially, the primary control parameter is the internal reaction temperature, not the addition rate. The addition should be paused if the temperature rises above the defined safety limit (e.g., >10 °C above the setpoint).[2]

  • Engineering and Safety Controls:

    • Ensure the reactor's cooling system is rated to handle the total calculated heat evolution.[9]

    • Use automated lab reactor systems with safety overrides that can automatically stop reagent addition if the temperature exceeds a pre-set limit.[16]

    • Always have a secondary cooling plan and an emergency quench procedure documented before starting the reaction.[2][11]

References
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amarequip.com. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford.edu. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Drs.illinois.edu. [Link]

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • American Chemical Society. (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations with Strong, Oxidizing Acids. ACS Publications. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. National Center for Biotechnology Information. [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Alkalimetals.com. [Link]

  • Radleys. (2023). Controlling exothermic reactions with AVA Lab Control Software. YouTube. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(89). [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Hurevich, M. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.org. [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Mdpi.com. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.

Sources

Technical Support Center: Stability of Methyl 6-(aminomethyl)nicotinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 6-(aminomethyl)nicotinate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Given that this compound is a bifunctional molecule containing both a primary amine and a methyl ester, understanding its chemical behavior is paramount for generating reliable and reproducible experimental data. This guide provides an in-depth analysis of potential stability issues, preventative measures, and robust protocols for assessing the integrity of your compound.

Understanding the Chemistry of Instability

The structure of this compound contains two key functional groups susceptible to degradation in solution: the methyl ester and the aminomethyl group, both attached to a pyridine ring.

  • Ester Hydrolysis: The methyl ester group is the most probable site of degradation. It is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-(aminomethyl)nicotinic acid and methanol.[1] While data on the parent compound, methyl nicotinate, shows this hydrolysis is slow in neutral aqueous solution at 4°C (approx. 0.5% per year), the rate can be significantly accelerated by changes in pH and temperature.[2][3][4]

  • Aminomethyl Group Reactivity: The primary aliphatic amine is a nucleophile and a base. It can undergo oxidation, especially in the presence of air and trace metals, which may lead to discoloration (e.g., yellowing) and the formation of various impurities. It can also react with carbonyl-containing solvents or impurities (e.g., acetone, aldehydes) to form imines.

  • The Pyridine Ring: While the pyridine ring itself is a stable aromatic system, its electron-withdrawing nature influences the reactivity of its substituents.[5] The nitrogen atom in the ring can be protonated at low pH, which can further influence the rate of ester hydrolysis.

Potential Degradation Pathways

The following diagram illustrates the primary and secondary degradation pathways for this compound in solution.

G parent This compound hydrolysis_product 6-(Aminomethyl)nicotinic Acid (Primary Degradant) parent->hydrolysis_product Ester Hydrolysis (Acid/Base/Water) oxidation_products Oxidative Byproducts (e.g., Aldehydes, Colored Impurities) parent->oxidation_products Oxidation (Air/O₂) solvent_adducts Solvent Adducts (e.g., Imine Formation) parent->solvent_adducts Reaction with Carbonyls

Caption: Primary and secondary degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should monitor in my analysis? The most common and predictable degradation product is 6-(aminomethyl)nicotinic acid, formed via hydrolysis of the methyl ester.[1][2] We strongly recommend co-injecting a synthesized standard of this acid in your analytical system (e.g., HPLC, LC-MS) to confirm its retention time and aid in identification.

Q2: What are the optimal storage conditions for a stock solution of this compound? For maximum stability, stock solutions should be stored at -20°C or -80°C.[6] Use anhydrous, aprotic solvents like DMSO or DMF when possible. If an aqueous or alcohol-based solvent is required, use high-purity, degassed solvents, prepare the solution fresh, and store it in small, single-use aliquots under an inert atmosphere (nitrogen or argon) to minimize freeze-thaw cycles and exposure to air.

Q3: My solution has turned a pale yellow color over time. What is the likely cause? A yellow or brownish discoloration is typically indicative of oxidative degradation of the aminomethyl group or the pyridine ring. This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants. To prevent this, store solutions protected from light and consider blanketing the vial headspace with an inert gas.

Q4: How does pH affect the stability of this compound in aqueous solutions? Both strongly acidic and basic conditions will significantly accelerate the rate of ester hydrolysis. The compound is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 4-7). At low pH, the pyridine nitrogen and the primary amine will be protonated, which can influence solubility and reactivity. At high pH, the increased concentration of hydroxide ions will directly catalyze ester cleavage.

Q5: Which aqueous buffers are recommended for experiments? If a buffered aqueous solution is necessary, choose a buffer system with minimal nucleophilic potential. Buffers like phosphate or citrate are generally preferred over amine-containing buffers (e.g., Tris), which could potentially react with the molecule. Always prepare buffered solutions fresh for each experiment to ensure pH accuracy and minimize microbial growth.

Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common stability-related issues.

Observed IssueProbable Cause(s)Recommended Solution(s)
Loss of purity in HPLC; new, more polar peak appears. Ester Hydrolysis: The primary amine makes the molecule polar; the resulting carboxylic acid is even more so.• Verify the absence of water in organic solvents. • If using aqueous solutions, check and control the pH. • Prepare solutions fresh before each experiment. • Store stock solutions at ≤ -20°C.[6]
Appearance of multiple, small, unknown peaks. Oxidative Degradation: Exposure to atmospheric oxygen. Reaction with Solvent Impurities: Use of lower-grade solvents containing aldehydes or peroxides.• Use high-purity, anhydrous solvents. • Degas solvents via sonication or sparging with N₂/Ar. • Store solutions under an inert atmosphere.[7]
Discoloration of solution (e.g., yellowing). Oxidation: The aminomethyl group is susceptible to oxidation.• Store solutions in amber vials to protect from light. • Blanket the container with an inert gas (N₂ or Ar). • Avoid introducing metal contaminants (e.g., from spatulas).
Inconsistent biological or chemical assay results. Progressive Degradation: The compound is degrading during the course of the experiment or between experiments.• Standardize the solution preparation protocol. • Always use freshly prepared solutions for critical experiments. • Perform a time-course stability study in your specific assay medium to understand the compound's viability window.
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability issues.

G start Stability Issue Observed? (e.g., Low Purity, Color Change) check_purity 1. Confirm Purity by HPLC/LC-MS start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded identify_pathway 2. Identify Degradation Pathway is_degraded->identify_pathway Yes no_issue No Degradation Observed. Check Other Experimental Variables. is_degraded->no_issue No is_hydrolysis Major Peak = Hydrolysis Product? identify_pathway->is_hydrolysis is_oxidation Multiple Peaks / Color Change? is_hydrolysis->is_oxidation No solution_hydrolysis Solution: Control Water & pH • Use Anhydrous Solvents • Buffer to pH 4-7 • Prepare Fresh is_hydrolysis->solution_hydrolysis Yes solution_oxidation Solution: Control Atmosphere & Light • Use Degassed Solvents • Store under N₂/Ar • Use Amber Vials is_oxidation->solution_oxidation Yes

Caption: A logical workflow for troubleshooting stability problems.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in your specific experimental matrix, we recommend performing a forced degradation study.[8] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products.[9][10]

Protocol 1: Forced Degradation Study

This protocol is a foundational component of drug development and is essential for establishing stability-indicating analytical methods.[11][12]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., Acetonitrile or Methanol)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).[11]

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial. Include a control sample (1 mL stock + 1 mL water/solvent).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at room temperature (RT) and 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at RT and 60°C.

    • Oxidation: 3% H₂O₂. Incubate at RT.

    • Thermal: Dilute stock with solvent. Incubate at 60°C.

    • Photostability: Expose the solution to a light source combining UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Sample from each vial at time points such as 0, 2, 4, 8, and 24 hours. For elevated temperature conditions, shorter time points may be necessary.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV. Monitor the decrease in the parent peak area and the formation of new peaks. Aim for 5-20% degradation to ensure degradation products are detectable without being excessive.[9]

Protocol 2: Recommended HPLC-UV Method for Stability Monitoring

This method serves as a starting point for developing a stability-indicating assay.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 263 nm (based on methyl nicotinate)[3]
Injection Volume 10 µL

References

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Sharma, M., & Rathore, D. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. Retrieved from [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Alternative workup procedures for "Methyl 6-(aminomethyl)nicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this versatile bifunctional molecule. Here, we move beyond standard protocols to provide in-depth troubleshooting, alternative workup procedures, and a deeper understanding of the chemical principles at play.

Introduction: The Challenge of a Bifunctional Molecule

This compound is a valuable building block, incorporating a nucleophilic primary amine and an electrophilic methyl ester on a pyridine scaffold. However, this very combination of functional groups is the primary source of difficulty during its isolation and purification. The basicity of the aminomethyl group (pKa estimated around 8-9) and the polarity of the entire structure lead to high water solubility, especially under the acidic or neutral pH conditions often present after quenching a reaction. This can result in low yields during standard liquid-liquid extractions and problematic chromatographic behavior.

This guide will address these common issues with field-proven insights and alternative protocols designed to maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: My yield of this compound is very low after a standard aqueous workup and extraction with ethyl acetate. Where is my product going?

A1: The most likely culprit is the high water solubility of your product. At a neutral or slightly acidic pH, the primary amine is protonated to form an ammonium salt (-CH₂NH₃⁺). This ionic form is highly soluble in the aqueous phase and will not partition efficiently into common organic solvents like ethyl acetate or dichloromethane. Standard workups often lead to the majority of the product remaining in the aqueous layer, which is then discarded.

Q2: I see significant streaking on my silica gel TLC plate when trying to monitor the purification of this compound. How can I get clean spots?

A2: Streaking is a classic sign of a basic compound interacting strongly with the acidic surface of standard silica gel. This interaction leads to poor separation and tailing bands on a column. To mitigate this, you can:

  • Use a mobile phase additive: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica and improve spot shape.

  • Use alternative stationary phases: Consider using neutral or basic alumina for chromatography, or a reverse-phase C18 silica.

Q3: During the workup of my nitrile reduction (e.g., with LiAlH₄), I get a gelatinous aluminum salt emulsion that is very difficult to filter and extract. What can I do?

A3: This is a very common issue with lithium aluminum hydride (LAH) reductions.[1][2] The key is to follow a careful quenching procedure to form easily filterable aluminum salts. The Fieser workup is a widely accepted and effective method:

  • Cool the reaction mixture to 0 °C.

  • Slowly and sequentially add 'x' mL of water.

  • Slowly add 'x' mL of 15% aqueous NaOH.

  • Slowly add '3x' mL of water. (Where 'x' is the number of grams of LAH used). This procedure should produce a granular, easily filterable precipitate of aluminum salts, leaving your product in the organic solvent.

Q4: I suspect the methyl ester of my product is hydrolyzing during the workup. How can I prevent this?

A4: Ester hydrolysis is a significant risk, especially under strongly basic or acidic conditions, and can be accelerated by heat.[3]

  • Avoid prolonged exposure to strong base: When basifying the aqueous layer to deprotonate the amine for extraction, use a milder base like sodium bicarbonate or potassium carbonate if possible, and perform the extraction quickly at room temperature or below. Avoid using strong hydroxides for extended periods.

  • Acidic Conditions: While the ester is more stable under acidic conditions than basic, prolonged heating in strong acid can also lead to hydrolysis. Workups should be performed at room temperature whenever feasible.

Part 2: Troubleshooting Guide

This section provides a problem-cause-solution framework for common issues encountered with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Extraction 1. Protonation of the amine group in the aqueous phase. 2. Insufficient organic solvent volume for extraction.1. Adjust the pH of the aqueous phase to >10 with a base like K₂CO₃ or NaOH before extraction. This deprotonates the amine, reducing its water solubility.[4][5] 2. Perform multiple extractions (at least 3-5) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Poor Purity / Multiple Spots on TLC 1. Formation of secondary/tertiary amine byproducts during nitrile reduction.[6] 2. Incomplete reaction. 3. Hydrolysis of the methyl ester to the carboxylic acid.1. If using catalytic hydrogenation, add ammonium hydroxide to the reaction mixture to suppress byproduct formation.[6] 2. Monitor the reaction closely by TLC or LC-MS to ensure full conversion of the starting material. 3. Use milder pH conditions during workup and avoid excessive heat.
Difficulty with Column Chromatography 1. Strong interaction of the basic amine with acidic silica gel. 2. High polarity of the compound, requiring very polar eluents.1. Use a deactivated stationary phase (e.g., neutral alumina) or add a basic modifier (e.g., 1% triethylamine) to the mobile phase. 2. Consider the Boc-protection strategy (detailed in Part 3) to create a less polar intermediate that is easier to purify. 3. Explore purification by crystallization of a salt (e.g., hydrochloride salt).
Product Decomposition 1. Thermal instability at high temperatures (e.g., during distillation). 2. Instability under harsh pH conditions.1. Avoid high-temperature distillation if possible. If necessary, use high vacuum to lower the boiling point. 2. Perform workup and purification steps at or below room temperature.

Part 3: Alternative Workup and Purification Protocols

For challenging cases, standard procedures are often insufficient. Here are three detailed alternative workflows designed to overcome the inherent difficulties of isolating this compound.

Workflow 1: pH-Controlled Extraction

This method is the first line of defense and focuses on manipulating the acid-base properties of the molecule to ensure efficient extraction into an organic phase.

G cluster_0 Reaction Quench cluster_1 pH Adjustment & Extraction cluster_2 Purification Quench Quench Reaction Mixture (e.g., with water/NaOH for LAH) Basify Adjust Aqueous Phase pH to >10 (e.g., with K₂CO₃ or 2M NaOH) Quench->Basify Aqueous Mixture Extract Extract with Organic Solvent (e.g., EtOAc or DCM, 3-5 times) Basify->Extract Combine Combine Organic Layers Extract->Combine Dry Dry (Na₂SO₄), Filter, Concentrate Combine->Dry Purify Purify Crude Product (e.g., Chromatography with Et₃N-modified eluent) Dry->Purify Crude Product

Caption: pH-controlled extraction workflow.

Detailed Protocol:

  • Quench Reaction: After the reaction is complete (e.g., reduction of the corresponding nitrile), quench it appropriately. For an LAH reduction, use the Fieser method described in the FAQs.

  • pH Adjustment (Crucial Step): Transfer the resulting aqueous mixture to a separatory funnel. Check the pH of the aqueous layer. It should be strongly basic. If not, add a base like solid potassium carbonate or 2M sodium hydroxide solution until the pH is greater than 10. This step is critical as it deprotonates the aminomethyl group, making the molecule significantly less water-soluble.[4][5]

  • Extraction: Extract the basified aqueous layer with a generous volume of a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform at least three, and preferably five, extractions to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel chromatography using a mobile phase containing a basic additive (e.g., 0.5-1% triethylamine in a dichloromethane/methanol gradient).

Workflow 2: Boc-Protection for Simplified Purification

This elegant strategy involves temporarily "masking" the problematic amine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected compound is significantly less polar, non-basic, and behaves well during standard extraction and silica gel chromatography.[7][8]

G cluster_0 In-Situ Protection cluster_1 Standard Workup cluster_2 Purification & Deprotection Quench Quench Reaction & Concentrate Protect Add Boc₂O & Base (e.g., Et₃N) in an organic solvent (e.g., THF) Quench->Protect Crude Amine Workup Aqueous Workup (neutral pH) Protect->Workup Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Concentrate Dry & Concentrate Extract->Concentrate Purify Purify by Standard Silica Gel Chromatography Concentrate->Purify Crude Boc-Protected Amine Deprotect Deprotect with Acid (e.g., TFA in DCM or HCl in Dioxane) Purify->Deprotect Pure Boc-Protected Amine Isolate Isolate Final Product Salt Deprotect->Isolate

Caption: Boc-protection and deprotection workflow.

Detailed Protocol:

  • Crude Amine Isolation: After quenching the reaction, concentrate the mixture to remove the bulk of the solvent, affording the crude amine. A precise pH adjustment is not necessary at this stage.

  • Boc Protection: Dissolve the crude amine in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add a base, such as triethylamine (1.5 equivalents), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).[9] Stir at room temperature until TLC analysis shows complete conversion to a new, less polar spot.

  • Standard Workup: Perform a simple aqueous workup. Add water and extract with ethyl acetate. The Boc-protected product will now readily partition into the organic layer. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purification: The crude Boc-protected product can now be easily purified by standard silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate).

  • Deprotection: Dissolve the pure Boc-protected intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA).[9][10] Stir for 1-2 hours at room temperature. Alternatively, use a solution of HCl in 1,4-dioxane.

  • Final Isolation: Concentrate the mixture under reduced pressure to remove the acid and solvent. The final product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which is often a stable, crystalline solid.

Workflow 3: Ion-Exchange Solid-Phase Extraction (SPE)

This technique is ideal for separating the basic amine product from neutral or acidic impurities and is particularly useful for smaller-scale purifications. It leverages the ability of the protonated amine to bind to a cation-exchange resin.[11][12]

G cluster_0 Sample Preparation & Loading cluster_1 Washing & Elution cluster_2 Final Isolation Quench Quench Reaction & Filter Acidify Adjust pH of Crude Solution to < 4 (e.g., with HCl or AcOH) Quench->Acidify Crude Filtrate Load Load Solution onto a Cation- Exchange SPE Cartridge (e.g., SCX) Acidify->Load Wash Wash Cartridge with Methanol to remove neutral impurities Load->Wash Elute Elute Product with a Basic Solution (e.g., 2M NH₃ in Methanol) Wash->Elute Impurities Washed Away Concentrate Concentrate Eluate Elute->Concentrate Final Obtain Purified Product Concentrate->Final

Caption: Solid-phase extraction (SPE) workflow.

Detailed Protocol:

  • Sample Preparation: After the reaction quench, filter off any solids. Take the crude solution and adjust the pH to be mildly acidic (pH 3-4) using an acid like HCl or acetic acid. This ensures the amine is fully protonated.

  • Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing it with methanol followed by the same acidic solution used in step 1.

  • Loading: Load the acidified crude solution onto the conditioned SPE cartridge. The protonated amine will bind to the resin.

  • Washing: Wash the cartridge with several column volumes of methanol. This will wash away any neutral or acidic impurities, while your desired product remains bound to the resin.

  • Elution: Elute the product from the cartridge using a basic solution, such as 2M ammonia in methanol. The ammonia will deprotonate your product, releasing it from the resin.

  • Isolation: Collect the basic eluate and concentrate it under reduced pressure to yield the purified this compound.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Scribd. LAH Reduction of Nitriles to Amines. [Link]

  • Chemistry For Everyone. (2025, May 6). How To Reduce A Nitrile To An Amine? YouTube. [Link]

  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?[Link]

  • ResearchGate. (2015, March 24). What technique could I use to separate polar aminoacids from natural extract in large amount?[Link]

  • Taylor & Francis Online. Hydrolysis kinetics of the prodrug myristyl nicotinate. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Google Patents.
  • Google Patents.
  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*. [Link]

  • ResearchGate. (2009, August 6). A Mild and Efficient Method for the Reduction of Nitriles. [Link]

  • Covalent, an Aceto brand. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Unknown Source. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]

  • ORGANO CORPORATION. Separation and Refining of Amino acids. [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?[Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

  • Google Patents. US5424476A - Method for preparing amino acid esters.
  • BMC. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • PubChem - NIH. Methyl Nicotinate | C7H7NO2 | CID 7151. [Link]

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Technical Support Center: Recrystallization of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for the purification of Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. We have structured this resource in a question-and-answer format to directly address the challenges you may encounter during the recrystallization process. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the critical first step: understanding the physicochemical properties of this compound and how they dictate the recrystallization strategy.

Q1: What are the key structural features of this compound that I should consider for recrystallization?

A1: Understanding the molecule's structure is paramount. This compound has three key features that directly influence its solubility and crystallization behavior:

  • Aromatic Pyridine Ring: The planar, rigid pyridine ring provides a strong framework that encourages stacking in a crystal lattice, which is a favorable characteristic for crystallization.[1][2]

  • Primary Amine (-CH₂NH₂): The aminomethyl group is basic and capable of strong hydrogen bonding. This significantly increases the molecule's polarity and its affinity for polar, protic solvents (like alcohols or water).

  • Methyl Ester (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.

The presence of both hydrogen bond donors (the amine) and acceptors (the ester and pyridine nitrogen) suggests that solvents capable of hydrogen bonding will be effective at dissolving the compound. The challenge lies in finding a system where this strong solvation can be overcome upon cooling to allow for crystal formation.

Q2: How does the presence of both a basic amine and an ester group affect my choice of recrystallization solvent?

A2: The dual functionality of an amine and an ester requires a nuanced approach to solvent selection.

  • For the Free Base: The primary amine makes the compound susceptible to oxidation, especially when heated for long periods.[3] Therefore, it is advisable to use solvents with relatively low boiling points if possible and to consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound shows signs of discoloration. Solvents like ethanol, isopropanol, or acetonitrile are good starting points due to their ability to dissolve polar compounds. However, the compound may be too soluble in these even at room temperature. Therefore, a binary solvent system is often necessary.[4] This typically involves dissolving the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol) and then adding a "poor" or "anti-solvent" (e.g., ethyl acetate, toluene, or hexanes) until the solution becomes slightly cloudy (turbid). Reheating to clarify and then slow cooling can yield high-quality crystals.[2][4]

  • Considering Salt Formation: Given the basicity of the primary amine, an alternative and often highly effective strategy is to convert the free base into a salt (e.g., a hydrochloride or sulfate salt).[4][5] Amine salts are typically much more crystalline and have significantly different solubility profiles, favoring more polar solvents like water, methanol, or ethanol for recrystallization.[5] This can be an excellent method to reject non-basic impurities.

Section 2: The Recrystallization Workflow & Protocols

This section provides actionable protocols and workflows for purifying this compound.

Q3: Can you provide a systematic approach to selecting an optimal solvent system?

A3: Yes. A systematic solvent screening is the most reliable method. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., 0.5 mL). Start with the solvents listed in the table below. Agitate the mixture. Note if the compound dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a binary system.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid, not an oil or powder.

Data Presentation: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Expected Behavior with this compoundSuitability
WaterHigh100May be too soluble, especially if impurities make it hygroscopic. Good for salt forms.Moderate (as single); Good (for salt)
MethanolHigh65Likely to be a very good solvent, potentially too good (high solubility at RT).Good (as "good" solvent)
EthanolHigh78Similar to methanol, good dissolving power.Good (as "good" solvent)
IsopropanolMedium-High82Less polar than ethanol; may show a better solubility differential.Excellent (potential single solvent)
AcetonitrileMedium-High82Aprotic polar solvent; good alternative to alcohols.Excellent (potential single solvent)
Ethyl AcetateMedium77Compound may have lower solubility; good anti-solvent potential.Good (as "anti-solvent")
TolueneLow111Very low solubility expected.Excellent (as "anti-solvent")
HexanesVery Low69Compound should be insoluble.Excellent (as "anti-solvent")
Q4: What is a detailed, step-by-step protocol for recrystallizing this compound using a binary solvent system?

A4: Based on the likely properties of the compound, a system like Isopropanol/Toluene or Ethanol/Ethyl Acetate is a promising start. The following protocol is a robust starting point.

Experimental Protocol: Binary Solvent Recrystallization

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the "good" solvent (e.g., Isopropanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Toluene) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the exact point of saturation.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for forming large, pure crystals.[6] Rushing this step by placing it directly in an ice bath can cause the compound to "crash out," trapping impurities.[6][7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent or a mixture rich in the anti-solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A Place Crude Solid in Flask B Add 'Good' Solvent & Heat A->B C Hot Filtration (if needed) B->C D Add Anti-Solvent to Turbidity B->D No Insoluble Impurities C->D E Re-clarify with 'Good' Solvent D->E F Slow Cool to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: A typical workflow for binary solvent recrystallization.

Section 3: Troubleshooting Common Issues

Even with a good protocol, challenges can arise. This section provides solutions to the most common problems encountered during recrystallization.

Q5: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?

A5: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[6][8] It can also be caused by the presence of significant impurities.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount more of the "good" solvent to decrease the saturation level.[8]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask inside a larger beaker filled with warm water (a simple water jacket) to insulate it.[8]

  • Lower the Temperature: If possible, switch to a solvent or solvent system with a lower boiling point.

  • Scratch/Seed: Once the solution has cooled slightly (but before oiling occurs), try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.

Q6: The solution is cold, but no crystals have formed. What should I do?

A6: This usually indicates that the solution is not sufficiently saturated, or that there are no nucleation sites for crystals to begin growing.[8]

Mandatory Visualization: Troubleshooting Logic for No Crystal Growth

G Start No Crystals Formed? A Is solution supersaturated? Start->A B Scratch inner surface of flask A->B Yes D Reduce solvent volume A->D No/Unsure C Add a seed crystal B->C No effect Success Success! B->Success Crystals form C->D No effect C->Success Crystals form E Try a different solvent system D->E Still no crystals D->Success Crystals form

Caption: A decision tree for inducing crystallization.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask. The microscopic scratches provide a surface for crystals to form.[7][8]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for crystal growth.[7][8]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[7][8] Gently heat the solution and boil off some of the solvent to increase the concentration. Then, attempt the cooling process again.

  • Drastic Cooling: As a last resort, placing the flask in a dry ice/acetone bath can sometimes force crystallization, although this may lead to smaller, less pure crystals.

Q7: My final yield is very low. How can I improve it?

A7: A low yield can result from several factors.[7]

  • Too Much Solvent: The most common cause is using an excessive amount of solvent, meaning a significant portion of your compound remains dissolved in the mother liquor.[7][8] To fix this, you can recover the solid from the mother liquor by evaporation and re-crystallize it using less solvent.

  • Premature Crystallization: If the product crystallized during a hot filtration step, you lost material. Ensure your funnel and receiving flask are adequately pre-heated.

  • Incomplete Cooling: Ensure you have allowed sufficient time in the ice bath for the compound to crystallize fully.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of your product. Use minimal amounts of ice-cold washing solvent.

References
  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Methyl 6-methylnicotinate. LookChem. [Link]

  • RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]

  • Recrystallisation Help. Reddit r/Chempros. [Link]

Sources

Technical Support Center: HPLC Method Development for Purity Analysis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of Methyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-proven insights to support your method development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the development of an HPLC method for this compound.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the foundation for developing a robust HPLC method. This molecule possesses several key features:

  • Polarity: The presence of an aminomethyl group and a pyridine ring makes it a polar compound.[1][2]

  • Basicity: The aminomethyl group is a primary amine, and the pyridine ring nitrogen is also basic. This means the molecule will have at least two pKa values. The pyridine nitrogen pKa is expected to be around 3.2 (based on methyl nicotinate), while the primary aliphatic amine will have a pKa in the range of 9-10.[3] This dual basicity is a critical factor in controlling retention and peak shape.

  • UV Absorbance: The pyridine ring is a chromophore. Nicotinic acid and its derivatives typically exhibit strong UV absorbance around 260 nm.[4][5] An acidic mobile phase can cause a slight hypsochromic shift (to a shorter wavelength).[6][7] A full UV scan of your standard is recommended to determine the optimal detection wavelength.

Q2: Which HPLC mode is most suitable for analyzing this compound?

A2: Given its polar and basic nature, several HPLC modes can be considered:

  • Reversed-Phase (RP-HPLC): This is the most common and often preferred mode due to its versatility and the wide availability of columns.[8][9][10] However, retaining highly polar compounds can be challenging.[1][11] Specialized polar-endcapped or aqueous-compatible C18 columns are often necessary.[1][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[5][8] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8][13]

  • Ion-Pair Chromatography (IPC): This technique can be used in reversed-phase mode to enhance the retention of ionic or ionizable compounds.[14] An anionic ion-pairing reagent (e.g., alkyl sulfonates) is added to the mobile phase to form a neutral complex with the protonated analyte, increasing its retention on a non-polar stationary phase.

Q3: How do I select an appropriate column for the analysis?

A3: The column is the heart of the separation, and its selection is critical.

  • For Reversed-Phase: A standard C18 column might show poor retention and peak tailing for this basic analyte. Consider using a modern, high-purity silica column with advanced end-capping to minimize silanol interactions. A better choice would be a "polar-endcapped" or "aqueous-compatible" C18 column, which is designed for enhanced retention of polar compounds.[4][12] Columns like the Waters Atlantis T3 or XBridge BEH C18 are specifically designed for this purpose.[4]

  • For HILIC: Unbonded silica columns or columns with amide or cyano phases are commonly used for HILIC separations.[5][8] These columns promote retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.

Q4: What is a good starting point for the mobile phase composition?

A4: The mobile phase composition, particularly its pH, is crucial for controlling the ionization state of this compound.

  • pH Control: The pH of the mobile phase should be set at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form and prevent peak shape distortion.[2] For this compound, you have two key pKa values to consider.

    • Acidic pH (e.g., pH 2.5-3.5): At this pH, both the aminomethyl group and the pyridine nitrogen will be protonated (positively charged). This is often a good starting point for reversed-phase analysis of basic compounds as it can improve peak shape. Use a buffer like phosphate or formate.

    • High pH (e.g., pH 9-10): At this pH, the aminomethyl group will be partially protonated while the pyridine nitrogen is neutral. This can enhance retention in reversed-phase but requires a pH-stable column (e.g., a hybrid-silica column).

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC. Acetonitrile generally provides better peak shapes and lower backpressure.

  • Starting Gradient: A good starting point for a screening gradient would be 5% to 95% organic modifier over 15-20 minutes. This will help to determine the approximate elution conditions for your analyte and any impurities.

Q5: What are the likely impurities I should be looking for?

A5: For a purity analysis, it is important to consider potential process-related impurities and degradation products.

  • Starting Materials: Unreacted starting materials from the synthesis are common impurities.

  • Positional Isomers: Isomers such as Methyl 5-(aminomethyl)nicotinate could be present.[1]

  • Hydrolysis Product: The most probable degradation product is 6-(aminomethyl)nicotinic acid, formed by the hydrolysis of the methyl ester.[1][4] This is analogous to the hydrolysis of methyl nicotinate to nicotinic acid.[4]

  • Oxidation Products: The amine group can be susceptible to oxidation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The protonated amine group interacts with negatively charged residual silanols on the silica surface of the column.- Lower Mobile Phase pH: Use a mobile phase pH of ~2.5-3.5 to protonate the analyte and suppress silanol ionization. - Use a High-Purity, End-capped Column: Modern columns have fewer accessible silanols. - Add a Competing Base: Add a small amount of a competing amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block the active silanol sites. - Increase Buffer Concentration: A higher buffer concentration can help shield the silanol interactions.
2. Column Overload: Injecting too much sample mass onto the column.- Reduce Injection Volume or Sample Concentration: Perform a loading study to determine the linear range of the column.
Poor Retention (Analyte elutes near the void volume) 1. High Polarity of Analyte: The compound is too polar for the reversed-phase conditions.[1][11]- Use a 100% Aqueous Mobile Phase: Ensure your column is stable in 100% aqueous conditions (e.g., polar-endcapped C18).[12] - Switch to HILIC Mode: This mode is specifically designed for polar analytes.[8] - Use Ion-Pairing Chromatography: Add an anionic ion-pairing reagent like hexane sulfonate to the mobile phase to increase retention.[14]
2. Mobile Phase Too Strong: The initial percentage of organic solvent is too high.- Decrease the Initial Organic Solvent Percentage: Start your gradient at a lower organic concentration (e.g., 2-5%).
Split or Broad Peaks 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile).[3]- Dissolve the Sample in the Initial Mobile Phase: This is the ideal scenario.[3] If solubility is an issue, use the weakest possible solvent.
2. Column Void or Contamination: A void has formed at the head of the column, or the inlet frit is partially blocked.- Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction. - Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained compounds. - Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Shifting Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated between gradient runs.- Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.
2. Mobile Phase pH Instability: The buffer is not effective, or the mobile phase was prepared incorrectly.[2]- Use a Buffer Within its Effective Range: Ensure the mobile phase pH is within ±1 pH unit of the buffer's pKa.[2] - Prepare Fresh Mobile Phase Daily: Volatile components or CO₂ absorption can alter pH over time.
3. Temperature Fluctuations: The ambient temperature around the column is changing.- Use a Thermostatted Column Compartment: Maintain a constant column temperature (e.g., 30 °C) for better reproducibility.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered with polar, basic compounds like this compound.

HPLC_Troubleshooting_Workflow start Problematic Chromatogram (e.g., Tailing, Poor Retention) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Yes poor_retention Poor Retention? check_peak_shape->poor_retention No silanol_interaction Cause: Silanol Interaction tailing->silanol_interaction other_issues Other Issues? (Split, Broad, Shifting RT) poor_retention->other_issues No polarity_issue Cause: High Analyte Polarity poor_retention->polarity_issue Yes check_sample_prep Check Sample Prep & Injection Solvent other_issues->check_sample_prep check_system Check System Integrity (Connections, Column Health) other_issues->check_system check_method_params Check Method Parameters (Equilibration, Temp) other_issues->check_method_params solution_ph Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5) silanol_interaction->solution_ph solution_column Solution 2: Use Polar-Endcapped or High-Purity Column silanol_interaction->solution_column solution_amine Solution 3: Add Competing Base (e.g., 0.1% TEA) silanol_interaction->solution_amine solution_aqueous Solution 1: Use 100% Aqueous (with compatible column) polarity_issue->solution_aqueous solution_hilic Solution 2: Switch to HILIC Mode polarity_issue->solution_hilic solution_ipc Solution 3: Use Ion-Pairing Reagent polarity_issue->solution_ipc

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Protocols

This section provides a detailed starting point for method development.

Protocol 1: Initial Method Screening by Reversed-Phase HPLC

This protocol is designed as a starting point to assess the retention and peak shape of this compound.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 acetonitrile:water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC System and Conditions:

    • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent pH-stable, polar-compatible column).

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjust pH to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm (verify with a UV scan of your standard).

    • Injection Volume: 10 µL.

  • Analysis and Evaluation:

    • Inject the standard solution and evaluate the chromatogram for retention time, peak shape (asymmetry), and efficiency (plate count).

    • If retention is poor, consider switching to a HILIC method or adding an ion-pairing reagent.

    • If peak tailing is observed, refer to the troubleshooting guide.

Method Development Workflow

The following diagram outlines a systematic approach to developing a robust purity method.

Method_Development_Workflow start Define Analytical Target Profile (ATP) lit_search Literature Search & Analyte Characterization start->lit_search initial_screening Initial Screening (Column, Mobile Phase pH) lit_search->initial_screening initial_screening->initial_screening optimization Optimization (Gradient, Temperature, Flow Rate) initial_screening->optimization Promising Conditions Found validation Method Validation (ICH Guidelines) optimization->validation final_method Final Validated Method validation->final_method

Caption: A systematic workflow for HPLC method development and validation.

References

  • Ross, G., & Katzman, P. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 69. [Link]

  • Stoll, D. R., & Lauer, T. (2021). Troubleshooting Peak Shape Problems in HPLC. LC-GC North America, 39(8), 353–362. [Link]

  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Hsieh, Y., & Chen, J. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3031-6. [Link]

  • Lu, W., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • PubChem. (n.d.). Methyl 6-aminonicotinate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). HILIC-APCI-MS/MS chromatograms for nicotinamide (NiNH 2 ), nicotinic acid (NiAc), 6-methylnicotinic acid (ISTD) and nicotinuric acid (NiUAc). [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niancin). [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Separation Science. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Dughir, C., et al. (2025). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Molecules. [Link]

  • Hengen, N., et al. (1978). High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. Clinical Chemistry, 24(10), 1740-3. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. [Link]

  • Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). [Link]

  • Drake, A. F., et al. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality. [Link]

  • Savaser, A., et al. (2005). Optimization of mobile phase in the separation of beta-blockers by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 263-8. [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Tale of Two Nicotinates: A Senior Application Scientist's Guide to "Methyl 6-(aminomethyl)nicotinate" vs. "Methyl 6-aminonicotinate" in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the selection of the right building block is paramount. The subtle modification of a scaffold can profoundly impact a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide provides an in-depth comparison of two closely related yet functionally distinct pyridine-based building blocks: Methyl 6-(aminomethyl)nicotinate and Methyl 6-aminonicotinate . While differing by only a single methylene spacer, their reactivity and synthetic applications diverge significantly, a crucial consideration for any researcher in the field.

At a Glance: Structural and Physicochemical Properties

Let's begin by examining the fundamental characteristics of these two molecules.

PropertyMethyl 6-aminonicotinateThis compound
CAS Number 36052-24-1139183-87-2
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂
Molecular Weight 152.15 g/mol 166.18 g/mol
Appearance White crystalline solid[1]Not specified in available literature
Melting Point 154-156 °C[1]Not specified in available literature

Note: Comprehensive experimental data for this compound is not widely available in public literature. The subsequent sections on reactivity are based on established principles of organic chemistry, drawing analogies from well-studied compounds.

The Decisive Methylene Spacer: A Fundamental Shift in Reactivity

The key to understanding the divergent synthetic utility of these two molecules lies in the presence of a methylene (-CH₂-) group in "this compound," which separates the amino group from the pyridine ring. This seemingly minor structural change has profound electronic consequences, fundamentally altering the basicity and nucleophilicity of the nitrogen atom.

To comprehend this, we can draw a direct analogy to the well-documented difference between aniline and benzylamine.

  • Methyl 6-aminonicotinate is an analog of aniline . The lone pair of electrons on the nitrogen atom is directly conjugated with the electron-withdrawing pyridine ring. This delocalization significantly reduces the electron density on the nitrogen, making it a weaker base and a less potent nucleophile.[2][3][4]

  • This compound , conversely, is an analog of benzylamine . The intervening methylene group acts as an insulator, preventing the delocalization of the nitrogen's lone pair into the aromatic system.[5][6] Consequently, the amino group in this molecule is more akin to a primary alkylamine, exhibiting significantly higher basicity and nucleophilicity.

This fundamental difference in electronic character dictates the types of reactions each building block will excel in and the conditions required for successful transformations.

G cluster_0 Methyl 6-aminonicotinate (Aniline-type) cluster_1 This compound (Benzylamine-type) MAN Methyl 6-aminonicotinate N_lone_pair_MAN Nitrogen Lone Pair MAN->N_lone_pair_MAN directly attached to Py_ring_MAN Electron-withdrawing Pyridine Ring Reactivity_MAN Lower Basicity Lower Nucleophilicity Py_ring_MAN->Reactivity_MAN leads to N_lone_pair_MAN->Py_ring_MAN conjugated with MAMN This compound CH2_spacer Methylene Spacer (-CH₂-) MAMN->CH2_spacer contains Py_ring_MAMN Electron-withdrawing Pyridine Ring N_lone_pair_MAMN Nitrogen Lone Pair CH2_spacer->N_lone_pair_MAMN insulates Reactivity_MAMN Higher Basicity Higher Nucleophilicity CH2_spacer->Reactivity_MAMN leads to N_lone_pair_MAMN->Py_ring_MAMN NOT conjugated with

Caption: Electronic effects of the methylene spacer on amine reactivity.

Comparative Performance in Key Synthetic Transformations

Let's explore how these electronic differences translate into practical applications in common synthetic reactions.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The success of this reaction is highly dependent on the nucleophilicity of the amine.

Methyl 6-aminonicotinate:

  • Reactivity: Due to its reduced nucleophilicity, harsher reaction conditions or more potent coupling agents may be required to achieve high yields.

  • Protocol Considerations: Strong activating agents like HATU or HOBt are often employed. The reaction may require elevated temperatures and longer reaction times.

This compound (Predicted):

  • Reactivity: The more nucleophilic benzylic-type amine is expected to undergo amide coupling with greater ease and under milder conditions.

  • Protocol Considerations: A wider range of coupling agents, including less reactive ones, are likely to be effective. Reactions are anticipated to proceed at or near room temperature with shorter reaction times, leading to potentially cleaner reaction profiles and higher yields.

Experimental Protocol: Typical Amide Coupling with Methyl 6-aminonicotinate

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Methyl 6-aminonicotinate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a powerful tool for the formation of C-N bonds. The initial step, the formation of an imine or enamine, is often rate-limiting and influenced by the amine's nucleophilicity.

Methyl 6-aminonicotinate:

  • Reactivity: The less nucleophilic aromatic amine will react more slowly with aldehydes and ketones. The equilibrium of imine formation may be less favorable, potentially requiring dehydrating agents or azeotropic removal of water to drive the reaction to completion.

  • Protocol Considerations: The use of a Brønsted or Lewis acid catalyst is often necessary. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice for its mildness and selectivity.

This compound (Predicted):

  • Reactivity: The more basic and nucleophilic amine is expected to readily form imines with a wide range of carbonyl compounds under milder conditions.

  • Protocol Considerations: The reaction is likely to proceed efficiently without the need for strong acid catalysis. Standard reducing agents like sodium borohydride or sodium cyanoborohydride should be effective.

G cluster_0 Reductive Amination Workflow Start Carbonyl Compound (Aldehyde or Ketone) Imine_Formation Imine/Enamine Formation Start->Imine_Formation Amine Amine (Methyl 6-aminonicotinate or This compound) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Product Alkylated Amine Reduction->Product

Caption: General workflow for reductive amination.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The amino group of Methyl 6-aminonicotinate can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.

Methyl 6-aminonicotinate:

  • Reactivity: As a nucleophile, it can be coupled with aryl halides or triflates in the presence of a palladium or copper catalyst. This allows for the construction of diarylamine structures.

  • Protocol Considerations: These reactions typically require a palladium or copper catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base.

This compound:

  • Reactivity: While the amino group could potentially undergo similar cross-coupling reactions, its primary amine nature also makes it susceptible to N-arylation. However, its greater nucleophilicity might lead to different reactivity profiles or side reactions compared to its aniline-type counterpart.

Synthesis of the Building Blocks

A key consideration for any researcher is the accessibility of the starting materials.

Methyl 6-aminonicotinate: This compound is readily prepared from the commercially available 6-aminonicotinic acid. A common method is a Fischer esterification, where the acid is refluxed in methanol with a catalytic amount of strong acid, such as hydrochloric acid or sulfuric acid.[1]

This compound: The synthesis of this compound is not as widely documented. A plausible synthetic route would involve the reduction of the corresponding nitrile, methyl 6-cyanonicotinate, or the reductive amination of methyl 6-formylnicotinate. Another potential route could involve the Gabriel synthesis starting from methyl 6-(bromomethyl)nicotinate. The lack of readily available, documented synthetic procedures may present a challenge for researchers.

Conclusion: Choosing the Right Tool for the Job

The choice between "this compound" and "Methyl 6-aminonicotinate" is a strategic one, dictated by the desired reactivity and the specific synthetic transformation at hand.

Choose Methyl 6-aminonicotinate when:

  • Your synthesis requires a less nucleophilic aromatic amine.

  • You are performing transition-metal-catalyzed N-arylations.

  • Your target molecule benefits from the electronic properties of an aniline-like moiety.

  • Commercial availability and well-established synthetic protocols are a priority.

Consider this compound when:

  • Your synthesis requires a more nucleophilic, alkylamine-like building block.

  • You are performing reactions like amide couplings or reductive aminations where higher nucleophilicity is advantageous for milder reaction conditions and potentially higher yields.

  • Your target molecule requires a flexible linker between the pyridine ring and a nitrogen-containing functional group.

  • You are prepared to potentially develop or optimize a synthetic route to access this less common building block.

In essence, the methylene spacer in "this compound" acts as a "reactivity switch," transforming the electronic character of the amino group from that of a less reactive aromatic amine to a more reactive primary amine. Understanding this fundamental difference is key to unlocking the full synthetic potential of these valuable nicotinic acid derivatives and accelerating the journey of drug discovery and development.

References

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A Researcher's Guide to Amine Reactivity: Aminomethyl vs. Amino Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

In the landscape of medicinal chemistry and drug design, pyridine scaffolds are indispensable building blocks.[1][2] Among the most utilized derivatives are those bearing amino functionalities, which serve as critical handles for molecular elaboration and as key pharmacophoric elements. However, a subtle structural choice—the insertion of a methylene (-CH₂) spacer between the pyridine ring and the amino group—dramatically alters the molecule's fundamental properties. This guide provides an in-depth comparison of the reactivity of amino pyridines versus aminomethyl pyridines, offering experimental insights and practical guidance for their strategic deployment in drug discovery programs.[3][4]

The Fundamental Difference: Electronic Effects and Basicity

The reactivity of an amine is intrinsically linked to the availability of the nitrogen's lone pair of electrons. The primary distinction between amino pyridines and aminomethyl pyridines lies in how the pyridine ring electronically influences this lone pair.

Amino Pyridines: The Power of Resonance

In amino pyridines, particularly 2- and 4-amino isomers, the exocyclic amino group is directly conjugated with the aromatic π-system. The nitrogen's lone pair can be delocalized into the electron-deficient pyridine ring through a powerful electron-donating resonance (or mesomeric) effect.[5][6] This delocalization has two profound consequences:

  • Reduced Nucleophilicity of the Exocyclic Amine: The delocalization decreases the electron density on the exocyclic nitrogen, making it a significantly weaker nucleophile and base compared to a typical alkylamine.[6]

  • Increased Basicity of the Endocyclic (Ring) Nitrogen: The resonance effect pushes electron density onto the ring nitrogen, making it more basic than pyridine itself.[5][7] For instance, the pKa of 4-aminopyridine's conjugate acid is 9.17, whereas pyridine's is 5.2.[7][8]

Aminomethyl Pyridines: An Insulated System

The introduction of a methylene (-CH₂) spacer in aminomethyl pyridines effectively insulates the amino group from the ring's π-system. Resonance delocalization is no longer possible. The primary electronic influence is a weak, through-bond electron-withdrawing inductive effect (-I) from the sp²-hybridized carbons of the pyridine ring.

This leads to a reactivity profile that more closely resembles a typical primary alkylamine (like benzylamine) than an aniline derivative:

  • Enhanced Nucleophilicity of the Exocyclic Amine: The lone pair is localized on the nitrogen, rendering the aminomethyl group significantly more nucleophilic and basic than the amino group of its amino pyridine counterpart.

  • Unaltered Ring Nitrogen Basicity: The aminomethyl group has a negligible effect on the basicity of the ring nitrogen, which remains similar to that of a simple alkyl-substituted pyridine.

Visualizing the Electronic Divide

The following diagram illustrates the key electronic differences between 4-aminopyridine and 4-(aminomethyl)pyridine.

G cluster_0 4-Aminopyridine: Resonance Effect cluster_1 4-(Aminomethyl)pyridine: Inductive Effect a_start NH₂ lone pair delocalizes into ring a_mid Increased e⁻ density on ring N a_start->a_mid +R Effect a_end Decreased nucleophilicity of exocyclic NH₂ Increased basicity of ring N a_mid->a_end b_start NH₂ lone pair is localized b_mid Weak e⁻ withdrawal by ring b_start->b_mid -I Effect b_end High nucleophilicity of exocyclic NH₂ Basicity similar to alkylamines b_mid->b_end

Caption: Electronic effects in 4-aminopyridine vs. 4-(aminomethyl)pyridine.

Quantitative Comparison: pKa Data

The difference in basicity, a direct proxy for nucleophilicity in many cases, is starkly illustrated by comparing the pKa values of their conjugate acids.

CompoundStructurepKa (Conjugate Acid)Primary Site of Protonation
4-Aminopyridine 9.17[7]Ring Nitrogen
2-Aminopyridine 6.86[7][8]Ring Nitrogen
4-(Aminomethyl)pyridine ~8.6 (amine), ~6.0 (ring)Amino Group Nitrogen
Pyridine (Reference) 5.25[8]Ring Nitrogen
Benzylamine (Reference) 9.33Amino Group Nitrogen

Note: pKa values can vary slightly depending on the measurement conditions. The values for 4-(aminomethyl)pyridine are estimated based on similar structures.

Key Insight: In 4-aminopyridine, the ring nitrogen is the most basic center by several orders of magnitude. In contrast, for 4-(aminomethyl)pyridine, the exocyclic primary amine is the most basic center, behaving much like benzylamine. This dictates which nitrogen will react preferentially in nearly all acid-base and nucleophilic reactions.

Reactivity in Key Synthetic Transformations

This fundamental electronic difference dictates the outcome and required conditions for common synthetic reactions.

N-Acylation and N-Sulfonylation

This is one of the most common transformations. The goal is typically to form an amide or sulfonamide bond with the exocyclic amino group.

  • Aminomethyl Pyridines: These compounds react readily and are highly nucleophilic. They can be acylated under standard, mild conditions using acyl chlorides or anhydrides, often with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.[9] The reaction is typically fast and high-yielding at or below room temperature.

  • Amino Pyridines: The exocyclic amine is a poor nucleophile.[10] Acylation requires more forcing conditions, stronger activating agents for the carboxylic acid (e.g., coupling reagents like HATU or EDC), or the use of highly reactive acylating agents.[11] In some cases, heating may be necessary. Furthermore, the more nucleophilic ring nitrogen can compete in the reaction, potentially forming acylpyridinium intermediates, which can complicate the reaction or, in some cases, act as an internal catalyst.[12][13]

N-Alkylation and N-Arylation (e.g., Buchwald-Hartwig Coupling)
  • Aminomethyl Pyridines: The primary amine readily undergoes S_N2 alkylation with alkyl halides and participates efficiently in palladium-catalyzed Buchwald-Hartwig amination with aryl halides. The reactivity is comparable to other primary alkylamines.

  • Amino Pyridines: The reduced nucleophilicity makes direct S_N2 alkylation challenging and often requires harsh conditions. For Buchwald-Hartwig reactions, while possible, they can be more sluggish compared to their aminomethyl counterparts, often requiring specific ligand/base combinations to achieve good yields.

Experimental Protocol: A Comparative N-Acylation Workflow

To illustrate the practical differences, here are comparative protocols for the N-acetylation of 4-(aminomethyl)pyridine and 4-aminopyridine. Acetylation is a specific type of acylation where an acetyl group is added.[14][15]

Workflow Diagram

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification s1 Dissolve Amine in Anhydrous DCM s2 Add Base (DIPEA) s1->s2 s3 Cool to 0°C s2->s3 r1 Add Acetic Anhydride Dropwise s3->r1 r2 Stir & Warm to RT Monitor by TLC r1->r2 w1 Quench with H₂O r2->w1 w2 Extract with DCM w1->w2 w3 Wash (aq. HCl, aq. NaHCO₃, Brine) w2->w3 p1 Dry (Na₂SO₄), Filter, Concentrate w3->p1 p2 Purify via Column Chromatography p1->p2

Caption: General experimental workflow for N-acetylation of pyridine amines.

Protocol 1: N-Acetylation of 4-(Aminomethyl)pyridine (High Reactivity)
  • Materials: 4-(aminomethyl)pyridine, acetic anhydride, N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-(aminomethyl)pyridine (1.0 equiv).

    • Dissolve the amine in anhydrous DCM (to make a ~0.2 M solution).

    • Add DIPEA (1.2 equiv) and stir for 5 minutes.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 equiv) dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction to completion by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Expected Outcome: High yield (>90%) with a clean reaction profile.

Protocol 2: N-Acetylation of 4-Aminopyridine (Low Reactivity)
  • Materials: 4-aminopyridine, acetic anhydride, pyridine (as solvent and base), or an alternative like DMAP (catalyst) with TEA in DCM.

  • Procedure (Method A: Pyridine as solvent): [16]

    • In a round-bottom flask, dissolve 4-aminopyridine (1.0 equiv) in excess anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add acetic anhydride (1.5 equiv) dropwise.

    • Stir the reaction at room temperature overnight (12-16 hours). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

    • Monitor the reaction by TLC.

    • Upon completion, quench by slowly adding methanol.

    • Remove the solvent under high vacuum.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel chromatography.

  • Expected Outcome: Moderate to good yield. The reaction is significantly slower, and the more forcing conditions and acidic/basic washes during workup are necessary.[17][18]

Implications for Drug Design and Development

The choice between an aminomethyl and an amino pyridine linker is a strategic decision with significant consequences:

  • Vector for SAR: The highly reactive aminomethyl group is an excellent handle for rapid library synthesis to explore structure-activity relationships (SAR). A wide array of amides, sulfonamides, ureas, and alkylated amines can be generated under mild, reliable conditions.

  • Pharmacokinetic Properties (pKa): The basicity of the molecule profoundly impacts its solubility, permeability, and potential for off-target effects (e.g., hERG inhibition). An aminomethyl pyridine introduces a basic center with a pKa ~8.6-9.3, which will be significantly protonated at physiological pH. An amino pyridine's most basic center is the ring nitrogen (pKa ~9.2 for the 4-isomer), while the exocyclic amine is essentially neutral. This difference can be exploited to tune the overall physicochemical properties of a drug candidate.

  • Metabolic Stability: Primary amines, like those in aminomethyl pyridines, can be susceptible to metabolism by monoamine oxidases (MAO) or other enzymes. The less basic, aniline-like amine in amino pyridines is generally more resistant to such pathways.

  • Structural and Conformational Constraints: The -CH₂-NH- linker of an acylated aminomethyl pyridine has more rotational freedom than the rigid -NH- linker of an acylated amino pyridine. This can impact how a molecule fits into a binding pocket.

Conclusion

While separated by only a single methylene unit, aminomethyl pyridines and amino pyridines exhibit fundamentally different chemical personalities. Aminomethyl pyridines are classic, nucleophilic alkylamines, offering robust and predictable reactivity for molecular elaboration. Amino pyridines are electronically deactivated, aniline-type systems requiring more specialized synthetic conditions, but offering a different profile of basicity and structural rigidity. A thorough understanding of these differences, grounded in the principles of electronic effects, is crucial for any medicinal chemist aiming to efficiently synthesize and optimize pyridine-containing drug candidates.

References

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  • An eco-friendly and highly efficient route for N-acylation under c
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A Comparative Guide to the Biological Activity of Methyl 6-(aminomethyl)nicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Nicotinate Scaffold

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities. The inherent versatility of the pyridine ring within the nicotinate structure provides a robust scaffold for the development of novel therapeutic agents targeting a diverse range of diseases.[1] While nicotinic acid itself is well-known for its lipid-lowering and vasodilatory effects, its clinical utility can be hampered by side effects such as cutaneous flushing.[2] This has spurred extensive research into the synthesis and evaluation of nicotinic acid esters and other derivatives to refine their pharmacological profiles.

This guide provides a comprehensive comparison of the biological activities of Methyl 6-(aminomethyl)nicotinate and its structural analogs. While direct biological data for this compound is limited in publicly available literature, by examining its close relatives, we can infer its potential pharmacological profile and identify promising avenues for future research and drug development.[1] We will delve into established activities of related compounds, supported by experimental data, and provide detailed protocols for key assays.

Comparative Biological Activities of Nicotinic Acid Analogs

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The aminomethyl group at the C6 position, as seen in our topic compound, introduces a key structural motif that can significantly influence receptor binding and enzyme inhibition. This section compares the known activities of various analogs.

Anti-inflammatory Activity: COX Inhibition

Several novel nicotinic acid derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The COX enzymes, particularly COX-2, are pivotal mediators of inflammation and pain. The data below, sourced from a study on nicotinate derivatives, highlights the potential of this scaffold in developing selective COX-2 inhibitors.[3]

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2 [3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 8.150.4219.4
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95
Indomethacin 0.780.531.47

Note: Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

Derivatives of 2-aminonicotinamide have shown promising in vitro antifungal activity.[1] These compounds were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall.[1] This targeted approach offers a potential mechanism for new antifungal therapies.

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives [3]

CompoundTarget OrganismMIC80 (µg/mL)
11g Candida albicans0.0313
11h Candida albicans0.0313
11g Fluconazole-resistant C. albicans0.0313 - 2.0
11h Fluconazole-resistant C. albicans0.0313 - 2.0
11g C. parapsilosis0.0313 - 2.0
11h C. parapsilosis0.0313 - 2.0

Note: MIC80 (Minimum Inhibitory Concentration) is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and evaluated for their anticancer properties.[4] Certain compounds within this series demonstrated significant cytotoxicity against a panel of human cancer cell lines, with a mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Table 3: Anticancer and Tubulin Polymerization Inhibitory Activity of a Nicotinamide Derivative [4]

CompoundCancer Cell LineGI50 (µM)Tubulin Polymerization IC50 (µM)
4g MCF-7 (Breast)0.25 - 8.34 (range across 60 cell lines)1.93

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

Antidiabetic Activity: Glucokinase Activation

Glucokinase (GK) plays a crucial role in glucose metabolism and insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[5] Certain pyridazinone derivatives incorporating a methyl nicotinate moiety have been identified as potent glucokinase activators.[5]

Table 4: Glucokinase Activator Potency of a Nicotinic Acid Derivative [5]

CompoundEC50 (µM)
3d 0.008

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Potential, Yet Unconfirmed, Biological Activities

While direct evidence is lacking for this compound, the broader class of nicotinic acid and nicotinamide derivatives has been investigated for other biological activities, suggesting potential avenues for future research.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways. While no direct link has been established for this compound, the nicotinamide-like core structure is a feature of some PARP inhibitors, making this an area worthy of investigation.

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The modulation of GABA receptors can have profound effects on neuronal excitability. While some nicotinic compounds are known to interact with GABAergic systems, the specific activity of this compound on GABA receptors remains to be determined.

Experimental Methodologies

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of test compounds against ovine COX-1 and COX-2 using an enzyme immunoassay (EIA) kit.[3]

Protocol Steps:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare a series of stock solutions at various concentrations.

  • Assay Setup: Perform the assay in a 96-well plate according to the manufacturer's instructions for the COX inhibitor screening assay kit.

  • Enzyme Reaction: Add the appropriate enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for the recommended time to allow for the enzymatic reaction.

  • Detection: Stop the reaction and measure the product (e.g., prostaglandin) formation using the EIA component of the kit, which typically involves a colorimetric or fluorometric readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Use known COX inhibitors (e.g., celecoxib, indomethacin) as positive controls.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Prep Dissolve Test Compounds in DMSO Assay_Plate Prepare 96-Well Assay Plate Add_Reagents Add COX Enzyme, Arachidonic Acid, & Test Compound Assay_Plate->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Detection Measure Prostaglandin Formation (EIA) Incubate->Detection Data_Analysis Calculate % Inhibition & Determine IC50 Detection->Data_Analysis

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of test compounds against fungal strains using the broth microdilution method.[3]

Protocol Steps:

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial twofold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture and adjust the concentration to the recommended density (e.g., 0.5–2.5 x 10^3 cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC80, which is the lowest concentration of the compound that causes an 80% reduction in turbidity (visual or spectrophotometric) compared to the growth control.

Antifungal_Assay_Workflow cluster_setup Assay Setup Compound_Dilution Serial Dilution of Test Compounds in 96-Well Plate Inoculation Inoculate Plate with Fungal Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC80 (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Assay.

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

COX-2 Inhibition Pathway

Nicotinate derivatives with anti-inflammatory activity can selectively inhibit the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Nicotinate_Analog Nicotinate Analog (e.g., 4f) Nicotinate_Analog->COX2 Inhibits

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 6-(aminomethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of Methyl 6-(aminomethyl)nicotinate

The nicotinic acid (niacin, vitamin B3) backbone is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] Within this class, this compound presents a particularly interesting starting point for drug discovery due to its combination of a reactive aminomethyl group and a modifiable methyl ester, flanking a biologically active pyridine core. While comprehensive structure-activity relationship (SAR) studies dedicated solely to derivatives of this compound are not extensively documented in publicly available literature, a wealth of information on structurally related nicotinic acid and nicotinamide analogs allows for a robust, inferential analysis.

This guide provides a comparative analysis of these related compounds to elucidate the probable SAR of this compound derivatives. We will explore potential synthetic routes for derivatization, compare the biological activities of analogous compounds against various targets, and present detailed experimental protocols for their evaluation. This in-depth guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel therapeutics.

Synthetic Pathways for Derivatization

The chemical architecture of this compound offers several handles for structural modification. The primary amine of the aminomethyl group is readily derivatized via standard organic chemistry reactions, and the methyl ester can be hydrolyzed and converted to other functional groups.

A general workflow for the synthesis of a library of this compound derivatives can be conceptualized as follows:

Synthetic Workflow General Synthetic Workflow for Derivatization cluster_amine_mods Amine Modifications cluster_ester_mods Ester Modifications start This compound acylation N-Acylation (Acyl Chlorides, Anhydrides) start->acylation alkylation N-Alkylation (Alkyl Halides) start->alkylation sulfonylation N-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation hydrolysis Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis library Derivative Library acylation->library N-Acyl Derivatives alkylation->library N-Alkyl Derivatives sulfonylation->library N-Sulfonyl Derivatives amide_formation Amide Formation (Amines, Coupling Reagents) hydrolysis->amide_formation amide_formation->library Amide Derivatives

Caption: General synthetic routes for modifying the this compound scaffold.

Comparative Analysis of Biological Activity and Inferred SAR

By examining the biological data of structurally similar nicotinic acid and nicotinamide derivatives, we can infer the potential SAR for modifications to the this compound core.

Enzyme Inhibition

Derivatives of nicotinic acid have shown inhibitory activity against a range of enzymes.[3]

Table 1: Inhibitory Activity of Nicotinic Acid Analogs against Various Enzymes

CompoundTarget EnzymeIC50 / KiKey Structural FeaturesReference
5-aminonicotinic acidHuman D-Aspartate Oxidase (DASPO)3.80 µM (Ki)Amino group at the 5-position.[3]
Nicotinamide Derivative 16g Candida albicans (Antifungal)0.25 µg/mL (MIC)Isopropyl and amino groups on the amide substituent.[4]
6-Amino Nicotinamide DerivativeHistone Deacetylase (HDAC)Potent and selectiveBenzamide-like structure with a 6-amino group.[5]
Xanthone Derivative 12 Butyrylcholinesterase (BuChE)Highly selective (6000-fold vs. AChE)Benzylmethylamino alkoxy side chain.[6]

SAR Insights and Extrapolation:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. The activity of 5-aminonicotinic acid against DASPO suggests that an amino group on the ring is well-tolerated and can contribute to binding.[3] For this compound derivatives, this implies that the aminomethyl group at the 6-position is a key feature for potential enzyme interactions.

  • Modifications of the Amino Group: The potent antifungal activity of nicotinamide derivative 16g highlights the importance of the substituents on the amide nitrogen.[4] Extrapolating to this compound, it is reasonable to hypothesize that N-acylation or N-alkylation of the aminomethyl group with appropriately sized and functionalized moieties could lead to potent enzyme inhibitors. For instance, the high selectivity of the xanthone derivative for BuChE, which contains a benzylmethylamino group, suggests that introducing a benzyl group on the nitrogen of this compound could be a promising strategy for targeting cholinesterases.[6]

  • The Role of the Carboxylic Acid/Ester: The development of 6-amino nicotinamides as HDAC inhibitors indicates that converting the methyl ester of this compound to an amide, particularly one that mimics the structure of known benzamide inhibitors, could be a fruitful avenue for discovering novel HDAC inhibitors.[5]

Anti-inflammatory Activity

Nicotinate derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[7]

Table 2: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b 9.240.1561.6[7]
3e 10.210.1663.8[7]
4c 11.520.09128.0[7]
4f 12.830.08160.4[7]
Celecoxib (Reference)15.20.08190.0[7]

SAR Insights and Extrapolation:

The high COX-2 selectivity of compounds 4c and 4f suggests that specific substitutions on the nicotinate scaffold can effectively target this enzyme. While the exact structures of these compounds are proprietary, the data implies that modifications leading to increased bulk and specific electronic properties are key to achieving high selectivity. For this compound, derivatizing the aminomethyl group with various aromatic and heteroaromatic rings could potentially yield potent and selective COX-2 inhibitors.

The following diagram illustrates the proposed mechanism of COX-2 inhibition by nicotinate derivatives, which involves blocking the enzyme's active site and preventing the conversion of arachidonic acid to prostaglandins.

COX-2 Inhibition Pathway Hypothesized COX-2 Inhibition by Nicotinate Derivatives AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Nicotinate Derivative (e.g., from this compound) Derivative->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition by nicotinate derivatives.

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for relevant biological assays are provided below.

Protocol 1: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from methodologies used for evaluating inhibitors of DAAO.[3]

Materials:

  • Human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In each well of the 96-well plate, add 50 µL of the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of the DAAO enzyme solution to each well (except the negative control).

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of a solution containing D-serine, HRP, and Amplex® Red.

  • Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Prepare serial dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often measured as a reduction in turbidity at 600 nm.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Although direct SAR studies on its derivatives are currently limited, a comparative analysis of structurally related nicotinic acid and nicotinamide analogs provides a strong foundation for rational drug design. The insights gleaned from the biological activities of these analogs suggest that derivatization of the aminomethyl and methyl ester functionalities of this compound could yield potent and selective modulators of various biological targets, including enzymes and receptors implicated in a range of diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to validate the inferred SAR presented in this guide and to unlock the full therapeutic potential of this versatile scaffold.

References

  • Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Available at: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Bifunctional Building Blocks: A Comparative Analysis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Building Blocks in Modern Synthesis

In the intricate landscape of drug discovery and materials science, progress is often dictated by the strategic assembly of complex molecules from simpler, well-defined starting materials. Among the most powerful tools in the synthetic chemist's arsenal are bifunctional building blocks —molecules possessing two distinct reactive functional groups. This duality allows for the stepwise and controlled construction of diverse molecular architectures, making them indispensable for generating libraries of compounds for screening, optimizing lead candidates, and developing novel polymers and functional materials.

A generic bifunctional molecule offers two points of connection, enabling linear extension, macrocyclization, or the tethering of different molecular fragments. The strategic choice of the core scaffold (e.g., aromatic, aliphatic, heterocyclic) and the nature of the functional groups dictate the resulting molecule's physicochemical properties, reactivity, and three-dimensional shape.

This guide provides an in-depth comparison of Methyl 6-(aminomethyl)nicotinate , a versatile heterocyclic building block, with other structurally related alternatives. We will dissect its performance in key synthetic transformations, contrast its physicochemical properties, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Featured Building Block: A Profile of this compound

This compound is a substituted pyridine derivative featuring a primary amine and a methyl ester. These two functional groups are orthogonally reactive, allowing for selective manipulation. The primary amine serves as a potent nucleophile, ideal for forming amide, sulfonamide, or urea linkages, while the methyl ester is an electrophilic handle for reactions such as saponification followed by amide coupling, or direct amidation.

The pyridine core is not merely a passive scaffold; its nitrogen atom significantly influences the molecule's properties. It acts as a hydrogen bond acceptor, often improving aqueous solubility and enabling specific interactions with biological targets.[1] Electronically, the nitrogen atom's electron-withdrawing nature modulates the reactivity of the attached functional groups.

cluster_main This compound cluster_amine Primary Amine (Nucleophilic Site) - Amide bond formation - Sulfonamide synthesis - Reductive amination cluster_ester Methyl Ester (Electrophilic Site) - Saponification to acid - Direct amidation - Reduction to alcohol cluster_pyridine Pyridine Core - Modulates pKa & reactivity - H-bond acceptor - Improves solubility mol Amine_Site Amine_Site Amine_Site:e->mol:w Ester_Site Ester_Site Ester_Site:e->mol:w Pyridine_Core Pyridine_Core Pyridine_Core:e->mol:w

Key reactive sites of this compound.

Comparative Analysis: Performance Against Key Alternatives

The utility of a building block is best understood in context. We will compare this compound against two key alternatives: its direct carbocyclic analog, Methyl 4-(aminomethyl)benzoate , and a positional isomer, 3-Amino-5-methylpyridine .

G cluster_0 This compound cluster_1 Methyl 4-(aminomethyl)benzoate cluster_2 3-Amino-5-methylpyridine img0 img0 img1 img1 img2 img2

Structures of the compared building blocks.
Pillar 1: Physicochemical Properties

Physicochemical properties are paramount in drug discovery, influencing solubility, permeability, and metabolic stability. The introduction of a nitrogen atom into the aromatic ring has profound and predictable effects.

PropertyThis compoundMethyl 4-(aminomethyl)benzoate3-Amino-5-methylpyridineCausality & Scientific Insight
Molecular Weight 152.15 g/mol [2]165.19 g/mol [3]108.14 g/mol [4]Lower MW is often desirable for ligand efficiency. The pyridine core offers a "lighter" scaffold compared to the benzene ring with an additional CH group.
cLogP 0.4 (Predicted)1.2[3]0.5 (Predicted)The pyridine nitrogen significantly lowers lipophilicity (cLogP) by acting as a hydrogen bond acceptor, which typically enhances aqueous solubility—a critical parameter for oral drug bioavailability.[1]
pKa (of conjugate acid) ~8.5 (Estimated)~9.5 (Estimated)6.0 (Estimated for aminopyridines)[5]The electron-withdrawing pyridine ring reduces the basicity of the exocyclic amine compared to its benzylamine counterpart. The aniline-type amine in 3-amino-5-methylpyridine is significantly less basic due to resonance delocalization of the lone pair into the ring.
Solubility >22.8 µg/mL in buffer[2]Sparingly soluble in waterSoluble in many organic solvents[6]The higher polarity and hydrogen bonding capability imparted by the pyridine nitrogen generally lead to improved solubility in polar, protic solvents like water and ethanol.

Expert Insight: The lower cLogP of this compound is a distinct advantage in drug design campaigns targeting improved pharmacokinetic profiles. Replacing a phenyl ring with a pyridine is a common "metabolic switch" strategy to enhance solubility and potentially reduce oxidative metabolism.[1]

Pillar 2: Reactivity in Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry.[7] The nucleophilicity of the amine is the critical parameter for this transformation.

Causality Behind Reactivity: While the pKa of the aminomethyl group in the nicotinate derivative is lower, this does not necessarily translate to poor reactivity. The primary aliphatic amine remains a strong nucleophile, readily participating in coupling reactions. The key difference lies in the reaction conditions. For couplings performed at or near neutral pH, a larger fraction of the more basic Methyl 4-(aminomethyl)benzoate will exist in its protonated, non-nucleophilic ammonium form.

Performance Comparison: In standard coupling reactions using activating agents like HATU or EDC/HOBt, both this compound and Methyl 4-(aminomethyl)benzoate are expected to perform well, typically providing high yields.[8][9] The choice between them is therefore less about raw reactivity and more about the properties of the final product.

In contrast, the aniline-type amine of 3-Amino-5-methylpyridine is significantly less nucleophilic. Its lone pair is delocalized into the aromatic system, making it a much weaker base and nucleophile. Coupling with this building block often requires more forcing conditions or highly activated carboxylic acid derivatives (e.g., acyl chlorides) to achieve comparable yields.[8]

Experimental Protocols: A Self-Validating System

The following protocol describes a standard, robust procedure for amide bond formation. This system is self-validating through the inclusion of in-process checks (TLC/LC-MS) to ensure reaction completion before proceeding to work-up.

Protocol: HATU-Mediated Amide Coupling with this compound

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound hydrochloride (1.05 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq) to the solution.

  • Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate generated from HATU, liberating the free amine for reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: After 1 hour, take a small aliquot for TLC or LC-MS analysis to check for the consumption of starting materials and the formation of the product. If the reaction is not complete, allow it to stir for an additional 1-3 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

G start 1. Combine Acid (1eq) & Amine·HCl (1.05eq) in DMF activation 2. Add HATU (1.1eq) start->activation base 3. Cool to 0°C, add DIPEA (3.0eq) activation->base react 4. Stir at Room Temperature base->react monitor 5. Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup 6. Quench & Aqueous Work-up monitor->workup Complete purify 7. Purify via Column Chromatography workup->purify product Pure Amide Product purify->product

Workflow for HATU-mediated amide coupling.

Conclusion and Building Block Selection Guide

The choice of a bifunctional building block is a critical decision in the design of a synthetic route. This compound stands out as a superior choice when the goal is to incorporate a polar, basic heterocyclic motif to enhance solubility and introduce a hydrogen bond accepting feature for potential biological interactions.

G start Synthetic Goal? q1 Need to enhance aqueous solubility and introduce a H-bond acceptor? start->q1 q2 Is avoiding potential metal coordination by the heterocycle critical? q1->q2  No a1 Use Methyl 6-(aminomethyl)nicotinate q1->a1  Yes q3 Is a less nucleophilic aniline-type amine required for a specific reaction? q2->q3  No a2 Use Methyl 4-(aminomethyl)benzoate q2->a2  Yes a3 Use 3-Amino-5-methylpyridine (or related anilines) q3->a3  Yes

Decision guide for selecting the optimal building block.
  • Choose this compound when:

    • Improving the aqueous solubility and overall ADME profile of a lead compound is a primary objective.

    • A hydrogen bond accepting group is desired at that position to interact with a biological target.

    • The synthetic strategy can benefit from the unique electronic properties of the pyridine ring.

  • Choose Methyl 4-(aminomethyl)benzoate when:

    • A direct, non-heterocyclic analog is needed as a control or when the pyridine nitrogen is hypothesized to be detrimental (e.g., causing off-target effects or unwanted metal coordination in subsequent steps).

    • Maximizing the basicity of the amine is required.

  • Choose 3-Amino-5-methylpyridine when:

    • An aromatic amine (aniline) is specifically required for the desired transformation.

    • The goal is to append substituents directly to the nitrogen atom that is part of the aromatic system.

By understanding the subtle yet significant differences in physicochemical properties and reactivity, researchers can strategically leverage these powerful building blocks to accelerate their research and development efforts.

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A Senior Application Scientist's Guide to the Validation of Bioassay Results for Novel Pyridine Derivatives: A Case Study with Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated biological tool or therapeutic lead is paved with rigorous and meticulous experimental validation. This guide provides an in-depth, technical comparison of bioassay validation strategies, using the versatile building block, Methyl 6-(aminomethyl)nicotinate, as a central case study. While this compound is recognized as a valuable synthetic intermediate for generating libraries of pharmacologically active molecules, including histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators, publicly available, direct bioassay data is scarce.[1] This guide, therefore, will explore the hypothetical validation of this compound against several potential, mechanistically distinct biological targets inferred from its synthetic applications.

Our approach is grounded in the core principles of scientific integrity: expertise in experimental design, trustworthiness through self-validating protocols, and authoritative grounding in established validation standards.

The Rationale for Target Selection and Assay Modality

Given that this compound serves as a scaffold for diverse bioactive compounds, a primary screening campaign would likely investigate its activity against several target classes. Based on its documented use in synthesizing potential therapeutics, we will consider three plausible targets for our validation case study:

  • Histone Deacetylase 3 (HDAC3): An enzyme involved in epigenetic regulation, making it a target for oncology and inflammatory diseases.[1]

  • Glucokinase (GK): A key regulator of glucose metabolism, positioning it as a target for type 2 diabetes.[2][3]

  • Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels crucial in neurotransmission and a target for neurological disorders and addiction.[4]

The choice of bioassay modality is dictated by the nature of the target and the information sought. For our purposes, we will compare and contrast:

  • Biochemical Assays: Measuring direct interaction with a purified target protein (e.g., enzyme activity or ligand binding).

  • Cell-Based Functional Assays: Assessing the compound's effect on target activity within a living cell.

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Target_Selection_and_Assay_Choice cluster_compound Test Compound cluster_targets Plausible Biological Targets cluster_assays Bioassay Modalities This compound This compound HDAC3 HDAC3 This compound->HDAC3 Primary Screening Glucokinase Glucokinase This compound->Glucokinase Primary Screening nAChR nAChR This compound->nAChR Primary Screening Biochemical Biochemical HDAC3->Biochemical Enzyme Activity Assay Glucokinase->Biochemical Enzyme Activation Assay nAChR->Biochemical Radioligand Binding Assay CellBased CellBased nAChR->CellBased Functional Ion Channel Assay

Caption: Logical workflow for target selection and assay choice.

Comparative Validation of a Biochemical HDAC3 Inhibition Assay

HDAC3 is a zinc-dependent enzyme that removes acetyl groups from histones and other proteins.[1] A common method to screen for inhibitors is a fluorogenic biochemical assay.

Experimental Protocol: Fluorogenic HDAC3 Activity Assay

  • Reagent Preparation:

    • Recombinant human HDAC3 enzyme.

    • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., Tris-based buffer with salt and a reducing agent).

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • Known HDAC3 inhibitor as a positive control (e.g., Trichostatin A).

    • Test compound: this compound, serially diluted.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add HDAC3 enzyme to the assay buffer.

    • Add the test compound or control to the wells.

    • Incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period.

    • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.

    • Measure fluorescence (e.g., Ex/Em = 390/460 nm).

Data Analysis and Validation Parameters

The raw fluorescence units (RFU) are used to calculate the percent inhibition for each concentration of the test compound, and an IC50 value is determined by fitting the data to a four-parameter logistic model. The trustworthiness of this IC50 value is entirely dependent on the thorough validation of the assay.

Validation Parameter Purpose Acceptance Criteria (Typical) Causality and Senior Scientist Insights
Specificity To ensure the observed inhibition is due to interaction with HDAC3 and not an artifact.The positive control inhibitor should yield an IC50 within the expected range. The assay signal should be dependent on active HDAC3.Artifacts are common. For instance, some compounds autofluoresce at the assay wavelengths, creating a false positive signal. Always run a parallel assay in the absence of the enzyme to check for this. Specificity can be further confirmed by testing against other HDAC isoforms to determine selectivity.
Accuracy The closeness of the determined value to the true value.For quality control (QC) samples at low, medium, and high concentrations, the mean value should be within ±20% of the nominal value.[5][6]In enzyme assays, accuracy is often assessed by spiking a known amount of a standard inhibitor into the matrix and measuring its recovery. This ensures that the assay conditions are not systematically skewing the results.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Intra-assay and inter-assay coefficient of variation (%CV) for QC samples should be ≤20%.[5][6]Poor precision often points to issues with liquid handling, reagent stability, or plate reader performance. Using automated liquid handlers and ensuring consistent incubation times are critical for minimizing variability.
Linearity and Range The ability of the assay to elicit results that are directly proportional to the concentration of the analyte.The standard curve of the positive control should have a correlation coefficient (r²) ≥ 0.98.This is crucial for establishing the working range of the assay. If your test compound is very potent, you need to ensure the assay is sensitive enough at the lower end of the concentration curve.

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HDAC3_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Reagents Prepare Reagents: - HDAC3 Enzyme - Fluorogenic Substrate - Buffers - Test Compound Dilutions Plate Plate Setup: Add Enzyme, Test Compound, and Substrate to Wells Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Develop Add Developer Solution Incubate->Develop Read Measure Fluorescence Develop->Read Calculate Calculate % Inhibition Read->Calculate CurveFit Fit Dose-Response Curve (IC50) Calculate->CurveFit Validate Assess Validation Parameters: - Specificity - Accuracy - Precision - Linearity CurveFit->Validate

Caption: Experimental workflow for HDAC3 fluorogenic assay.

Comparative Validation of a Cell-Based nAChR Functional Assay

Nicotinic acetylcholine receptors are ligand-gated ion channels.[4] A robust way to assess the activity of a potential modulator is to measure changes in ion flux or membrane potential in a cell line expressing the target receptor subtype. A common high-throughput method is a fluorescent imaging plate reader (FLIPR) assay.[7]

Experimental Protocol: FLIPR Membrane Potential Assay for nAChRs

  • Cell Culture and Plating:

    • Use a stable cell line expressing the desired nAChR subtype (e.g., α4β2) in 96- or 384-well black-walled, clear-bottom plates.

    • Culture cells to an appropriate confluency.

  • Dye Loading:

    • Load cells with a membrane potential-sensitive fluorescent dye.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the test compound (this compound) or a known antagonist.

    • Place the plate in the FLIPR instrument.

    • Initiate reading and simultaneously add a known nAChR agonist (e.g., nicotine) at a concentration that elicits a submaximal response (EC80).

    • Monitor the change in fluorescence over time, which corresponds to changes in membrane potential due to ion influx through the nAChR.

Data Analysis and Validation Parameters

The change in fluorescence is used to determine the agonist or antagonist effect of the test compound. For antagonists, the IC50 is calculated based on the inhibition of the agonist-induced response.

Validation Parameter Alternative Assay for Comparison Rationale for Comparison Senior Scientist Insights
Functional Response vs. Binding Affinity Radioligand Binding Assay: This biochemical assay measures the direct binding of a radiolabeled ligand to the nAChR and the displacement of this ligand by the test compound.[4]A compound can bind to a receptor without eliciting a functional response (a silent binder) or act as an allosteric modulator that doesn't affect binding at the primary site but alters function. Comparing functional (FLIPR) and binding data is crucial for understanding the mechanism of action.If a compound shows high affinity in a binding assay but low potency in a functional assay, it could be an antagonist. Conversely, a compound with weak binding but potent functional activity might be an allosteric modulator or have off-target effects that influence membrane potential.
Specificity and Off-Target Effects Counter-Screening: Perform the FLIPR assay using a parental cell line that does not express the target nAChR.A positive result in the parental cell line indicates that the compound is causing a change in membrane potential through an off-target mechanism, not by interacting with the intended nAChR.This is a critical self-validating step. Many compounds can non-specifically affect cell membrane integrity or other ion channels. A clean result in a counter-screen provides strong evidence for on-target activity.
Reproducibility Manual Patch-Clamp Electrophysiology: This "gold standard" technique directly measures the ion current through a single or a few channels in real-time.While low-throughput, patch-clamp provides highly detailed and direct functional data. Validating a hit from a high-throughput FLIPR screen with patch-clamp confirms the mechanism and provides more precise biophysical parameters.The FLIPR assay gives a population-level response of many cells, which can sometimes mask subtle effects. Patch-clamp allows for a much more granular analysis of channel kinetics and is essential for lead optimization.

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nAChR_Assay_Comparison cluster_hts High-Throughput Screening cluster_validation Validation & Mechanistic Studies FLIPR FLIPR Membrane Potential Assay (Functional, Cell-Based) BindingAssay Radioligand Binding Assay (Biochemical) FLIPR->BindingAssay Validate & Compare CounterScreen Parental Cell Line Screen (Specificity) FLIPR->CounterScreen Validate & Compare PatchClamp Patch-Clamp Electrophysiology (Gold Standard Functional) FLIPR->PatchClamp Validate & Compare

Caption: Comparison of nAChR assay validation methods.

Summary of Comparative Data and Final Recommendations

For a novel compound like this compound, a multi-faceted approach to bioassay validation is essential. No single assay can provide a complete picture of a compound's biological activity.

Target Class Primary Assay Key Validation Comparison Recommendation
Enzymes (e.g., HDAC3) Fluorogenic Activity AssayCompare with an orthogonal assay, such as a quantitative western blot for histone acetylation in a cell-based model.This validates that the biochemical inhibition translates to a relevant cellular effect.
Ion Channels (e.g., nAChRs) FLIPR Functional AssayCompare with a Radioligand Binding Assay and confirm with Patch-Clamp Electrophysiology.This approach elucidates the mechanism (binding vs. function) and confirms the activity with a high-fidelity method.
Kinases (e.g., Glucokinase) Luminescence-Based Activity AssayCompare activator potency in the presence of varying substrate (glucose) concentrations.For allosteric activators, the potency should be dependent on the concentration of the primary substrate, confirming the mechanism of action.[8]

The validation of bioassay results is not a linear process but an iterative one that builds confidence in the data. For a compound such as this compound, which holds potential as a scaffold for diverse therapeutics, the initial bioassay results must be viewed as the beginning of a rigorous validation cascade. By employing orthogonal assays, conducting thorough counter-screens, and adhering to established validation parameters for accuracy and precision, researchers can ensure the scientific integrity of their findings. This robust approach is fundamental to making sound decisions in drug discovery and development, ultimately increasing the probability of translating a promising molecule into a valuable scientific tool or a novel therapeutic.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 6-(aminomethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly those targeting the nicotinic acetylcholine receptor (nAChR) family, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1] The Methyl 6-(aminomethyl)nicotinate scaffold represents a promising starting point for developing potent nAChR modulators. However, its structural motifs bear resemblance to endogenous ligands for other receptors, creating a significant risk of off-target interactions. These unintended interactions, or cross-reactivity, can lead to a range of adverse drug reactions (ADRs) or, in some cases, reveal opportunities for polypharmacology.[2]

This guide provides an in-depth, field-proven framework for systematically evaluating the cross-reactivity profile of novel derivatives of this compound. Moving beyond a simple checklist of assays, we will explore the causal logic behind a tiered screening approach, grounded in the principles of modern safety pharmacology.[3][4] Our objective is to empower research teams to de-risk their candidates early, make informed structure-activity relationship (SAR) decisions, and build a comprehensive safety profile essential for regulatory success.

The Rationale: Why a Systematic Approach is Non-Negotiable

Developing selective nAChR ligands is a significant challenge due to the structural conservation among nAChR subtypes and other ligand-gated ion channels.[5][6] Ligands designed for α4β2 nAChRs, a key target for conditions like nicotine addiction, may inadvertently interact with α7 nAChRs (implicated in cognition) or even serotonin 5-HT3 receptors, which share structural homology and are involved in nausea and vomiting.[7]

A classic example is Varenicline (Chantix), a partial agonist of the α4β2 nAChR.[8][9] While effective for smoking cessation, its label includes warnings about potential interactions with alcohol and rare instances of seizures, highlighting how even well-characterized drugs can have complex pharmacological profiles.[9][10] Therefore, a proactive, multi-tiered cross-reactivity assessment is not just a regulatory requirement but a fundamental component of rational drug design.[11]

A Tiered Strategy for Cross-Reactivity Profiling

We advocate for a progressive screening cascade that increases in complexity and resource intensity, ensuring that only the most promising candidates advance. This approach allows for the early elimination of promiscuous compounds and focuses resources on those with the highest potential.

G cluster_0 Tier 1: Early De-risking cluster_1 Tier 2: Confirmation & Selectivity cluster_2 Tier 3: Functional Impact cluster_3 Tier 4: Preclinical Safety In Silico In Silico Profiling (Predictive) Primary Assay Primary Target Assay (e.g., α4β2 Binding) In Silico->Primary Assay Guide SAR Binding Panel Broad Binding Panel (e.g., SafetyScreen44) Primary Assay->Binding Panel Confirm Potency Functional Assays Orthogonal Functional Assays (e.g., Ca2+ Flux, Electrophysiology) Binding Panel->Functional Assays Investigate Hits In Vivo In Vivo Follow-up (PK/PD & Safety Models) Functional Assays->In Vivo Confirm Phenotype

Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: In Silico Prediction and Primary Target Engagement

The initial step leverages computational tools to predict potential off-target interactions.[12] This is a cost-effective method to flag liabilities inherent to the core scaffold.

  • Causality: By comparing the 3D structure and pharmacophore of your derivatives against a database of known protein binding sites, you can preemptively identify potential interactions with structurally related targets like other nAChRs, GABA-A receptors, 5-HT3 receptors, and monoamine transporters. This predictive approach helps prioritize which experimental assays to run.[13]

  • Protocol: Ligand-Based Similarity Searching

    • Generate 2D fingerprints and 3D conformers for each derivative.

    • Utilize platforms like ChEMBL or proprietary databases to screen for public domain compounds with similar structures.

    • Analyze the known biological targets of the identified similar compounds. A high degree of similarity to a known hERG channel blocker, for instance, is a major red flag.

    • Simultaneously, confirm high-affinity binding to the primary target (e.g., α4β2 nAChR) to establish a baseline potency.

Tier 2: Broad Panel In Vitro Binding Assays

Compounds that show high primary target potency and have a clean in silico profile should advance to broad off-target binding screens. These panels provide the first experimental evidence of cross-reactivity.

  • Causality: Using a single high concentration (e.g., 10 µM) of your compound against a panel of dozens of receptors, ion channels, and transporters provides a comprehensive snapshot of potential liabilities.[14] A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation. This approach is standard practice in the pharmaceutical industry for early de-risking.[11][15]

  • Protocol: Radioligand Binding Assay Panel (Example)

    • Service Provider: Engage a reputable contract research organization (CRO) like Eurofins Discovery (e.g., SafetyScreen44 panel) or design a custom panel.[15]

    • Compound Preparation: Provide the test compound at a concentration sufficient for the CRO to perform a single-point screen (e.g., 10 µM).

    • Assay Principle: The assay measures the ability of your compound to displace a specific, high-affinity radioligand from the target protein.

    • Data Analysis: Results are reported as the percent inhibition of radioligand binding.

      • % Inhibition = [(Total Binding - Binding in presence of Test Compound) / Total Binding] * 100

    • Hit Criteria: A result of >50% inhibition is a confirmed hit that requires follow-up.

Tier 3: Functional Confirmation and Potency Determination

A binding hit does not describe the functional consequence of the interaction. The compound could be an agonist, antagonist, or allosteric modulator.[16] Tier 3 assays are designed to answer this crucial question and determine the potency (e.g., IC50 or EC50) of the off-target interaction.

  • Causality: Functional assays provide context to the binding data. An antagonist interaction at a GPCR may have a very different physiological effect than an agonist interaction. This step is critical for translating raw binding data into a meaningful prediction of clinical side effects. For example, antagonist activity at the histamine H1 receptor predicts sedation, while agonist activity at the 5-HT2B receptor is a red flag for potential cardiac valvulopathy.

  • Protocol: Calcium Flux Assay for a Gq-Coupled GPCR Hit (e.g., 5-HT2A Receptor)

    • Cell Line: Use a recombinant cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

    • Dye Loading: Plate cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Compound Addition: Prepare a serial dilution of the test compound (e.g., 10 µM to 0.1 nM). Add the compound to the cells using an automated liquid handler (e.g., a FLIPR system).

    • Agonist Challenge:

      • To test for antagonist activity: After a 15-minute pre-incubation with your compound, challenge the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

      • To test for agonist activity: Measure the fluorescent signal immediately after adding your compound, with no subsequent agonist challenge.

    • Data Analysis: Measure the change in fluorescence intensity over time. For antagonists, calculate the IC50 value from the dose-response curve. For agonists, calculate the EC50.

Comparative Data Analysis: A Case Study

To illustrate the process, consider the following hypothetical data for three derivatives of this compound compared to a parent compound. All compounds are designed as potent α4β2 nAChR agonists.

Compound IDPrimary Target: α4β2 nAChR (Ki, nM)Key Off-Target: 5-HT3R (%Inh @ 10µM)Key Off-Target: 5-HT3R (IC50, nM)Selectivity Ratio (5-HT3R IC50 / α4β2 Ki)Functional Outcome at 5-HT3RPredicted Clinical Implication
Parent-001 5.285%45087AntagonistHigh risk of GI side effects (nausea)
Derivative-A 2.592%15060AntagonistVery high risk of GI side effects
Derivative-B 8.148%>10,000>1,200InactiveLow risk of 5-HT3R-mediated side effects
Derivative-C 3.075%800267Partial AgonistUnpredictable; potential for complex GI effects

Interpretation:

  • Parent-001 and Derivative-A show potent activity at the primary α4β2 target but also significant off-target antagonism at the 5-HT3 receptor. Derivative-A, while more potent at α4β2, is even less selective, making it a poor candidate. The high affinity for the 5-HT3 receptor strongly predicts a liability for nausea and vomiting.

  • Derivative-B is slightly less potent at α4β2 but demonstrates a vastly improved selectivity profile. The >1,200-fold selectivity makes it a much more attractive candidate for progression, as the risk of 5-HT3R-mediated side effects is significantly reduced.

  • Derivative-C presents a complex case. Its partial agonist activity at the 5-HT3 receptor could lead to an unpredictable clinical outcome and warrants more detailed investigation, but it is likely to be deprioritized in favor of the cleaner profile of Derivative-B.

Advanced Techniques and Mechanistic Insights

For high-priority candidates or to resolve complex off-target issues, more advanced methods can be employed.

  • Cellular Thermal Shift Assay (CETSA): This technique confirms direct target engagement within a cellular environment.[17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. It is an invaluable tool to confirm that an observed cellular effect is due to direct binding to the intended off-target.

  • Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of entire enzyme families.[18][19] If a derivative is suspected of inhibiting a class of enzymes (e.g., serine hydrolases), competitive ABPP can identify the specific targets and measure target engagement in native biological systems.[20][21]

G cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathway Compound Derivative B nAChR α4β2 nAChR (Neuron) Compound->nAChR Agonist S_HT3R 5-HT3 Receptor (Enteric Neuron) Compound->S_HT3R Weak/No Interaction (>1200x Selective) Dopamine Dopamine Release (Nucleus Accumbens) nAChR->Dopamine Stimulates Effect_P Therapeutic Effect (e.g., Reduced Craving) Dopamine->Effect_P Effect_OT Adverse Effect (e.g., Nausea) S_HT3R->Effect_OT Mediates

Caption: Desired selectivity profile for a therapeutic candidate.

Conclusion: Building a Self-Validating Safety Narrative

The ultimate goal of cross-reactivity profiling is to build a coherent and self-validating narrative for your drug candidate. By systematically progressing from broad, predictive screening to specific, mechanistic studies, you create a data package that is robust and trustworthy. Each tier of the workflow validates the assumptions of the previous one, from in silico prediction to in vitro binding, and finally to functional cellular outcomes. This rigorous, evidence-based approach not only satisfies regulatory expectations but, more importantly, provides the best possible foundation for developing a safe and effective medicine.

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy: The Case of Methyl 6-(aminomethyl)nicotinate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the preclinical efficacy of compounds based on the nicotinic acid scaffold, with a focus on "Methyl 6-(aminomethyl)nicotinate" derivatives. Our objective is to dissect the critical journey from promising in vitro activity to validated in vivo efficacy. We will explore the underlying reasons for the frequent disconnect between these two stages and provide actionable insights for researchers in drug development. While comprehensive data on the specific "this compound" scaffold is emerging, we will draw upon well-documented nicotinic acid and nicotinamide analogs to illustrate key principles, establish experimental frameworks, and guide future research.

Introduction: The Nicotinic Acid Scaffold - A Privileged Structure with a Translational Challenge

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry. This simple pyridine carboxylic acid scaffold is found in a range of therapeutics, from lipid-lowering agents to anti-inflammatory and anti-cancer drugs[1][2]. The allure of this scaffold lies in its metabolic relevance and its ability to be chemically modified to interact with a diverse range of biological targets.

However, the path from a potent hit in a petri dish to a successful drug in a living system is fraught with challenges. Compounds that exhibit nanomolar potency in an in vitro enzymatic or cellular assay often fail to show any meaningful effect in vivo. This guide aims to illuminate this "in vitro-in vivo gap" by examining the experimental choices, metabolic fates, and pharmacokinetic hurdles that define the success or failure of nicotinic acid-based compounds.

Part 1: The In Vitro Assessment - Quantifying Potential in a Controlled System

In vitro assays are the bedrock of early-stage drug discovery. They provide a rapid, cost-effective, and high-throughput method to assess a compound's direct interaction with its biological target or its effect on cellular pathways in a controlled, isolated environment.

Causality in Assay Selection

The choice of assay is dictated by the compound's hypothesized mechanism of action. For nicotinic acid derivatives, which have been explored as anti-inflammatory agents, a common target is the cyclooxygenase (COX) enzyme.[1][3] An in vitro COX inhibition assay is therefore a logical first step to quantify potency and selectivity (COX-1 vs. COX-2).

Another common application is in oncology, where derivatives have been designed to induce apoptosis.[4] In this context, a cell-based caspase activation assay provides a functional readout of the compound's ability to trigger programmed cell death.[4] For antifungal development, assessing the inhibition of a key fungal enzyme like succinate dehydrogenase (SDH) is a primary screen.[5]

Data Presentation: In Vitro Potency of Nicotinic Acid Derivatives

The following table summarizes in vitro data for various nicotinic acid derivatives from different therapeutic areas. This allows for a clear comparison of potency against different biological targets.

Compound Class/DerivativeTargetAssay TypePotency (IC50/EC50)SelectivityReference
Nicotinate Derivative 4f COX-2Enzyme Immunoassay0.08 µM160.4 (COX-1/COX-2)[3]
Nicotinate Derivative 4c COX-2Enzyme Immunoassay0.09 µM128.0 (COX-1/COX-2)[3]
Celecoxib (Reference) COX-2Enzyme Immunoassay0.08 µM190.0 (COX-1/COX-2)[3]
N-phenyl Nicotinamide 10 Apoptosis InductionCaspase Activation0.082 µM (EC50)N/A[4]
Nicotinamide Derivative 4b Fungal SDHEnzyme Inhibition3.18 µMN/A[5]
Nicotinamide Derivative VEGFR-2Enzyme Inhibition105.4 nMN/A[6]
Signaling Pathway Visualization

Understanding the pathway is crucial for interpreting results. For the anti-inflammatory derivatives, inhibiting COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 (PLA2) Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Activated by Inflammatory Stimuli PGs Prostaglandins (e.g., PGD2, PGE2) AA->PGs Catalyzed by COX-2 COX2 COX-2 Enzyme COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Mediate Inhibitor Nicotinate Derivatives (e.g., Compound 4f) Inhibitor->COX2 Inhibition InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Induction Phase cluster_eval Evaluation Phase acclimate 1. Animal Acclimatization (1 week) fasting 2. Fasting (Overnight) acclimate->fasting baseline 3. Baseline Paw Volume Measurement fasting->baseline dosing 4. Compound Administration (Oral Gavage) induction 5. Carrageenan Injection (Subplantar, 1 hr post-dose) dosing->induction measure 6. Measure Paw Volume (Hourly for 6 hours) induction->measure calc 7. Calculate % Inhibition measure->calc stats 8. Statistical Analysis (ANOVA) calc->stats

Caption: Workflow for an in vivo anti-inflammatory study.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of a this compound derivative in vivo.

Materials:

  • Male Wistar rats (180-200g).

  • Test compound and reference drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose).

  • 1% Carrageenan solution in saline.

  • Plethysmometer (for measuring paw volume).

  • Oral gavage needles.

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug (e.g., Indomethacin 10 mg/kg)

    • Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, reference drug, or test compound orally via gavage.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group).

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between groups.

Self-Validation System:

  • Positive Control: The Indomethacin group must show a statistically significant reduction in edema to validate the model's responsiveness.

  • Vehicle Control: This group establishes the maximum inflammatory response and serves as the baseline for calculating inhibition.

  • Blinding: The experimenter measuring paw volumes should ideally be blinded to the treatment groups to prevent bias.

Part 3: Bridging the Gap - A Comparative Analysis of In Vitro and In Vivo Data

The ultimate goal is to establish a clear In Vitro-In Vivo Correlation (IVIVC). A potent COX-2 inhibitor in vitro should, ideally, demonstrate dose-dependent anti-inflammatory activity in vivo. When it doesn't, we must investigate the reasons.

Consider a hypothetical compound, Derivative X , a this compound analog:

  • In Vitro Result: IC50 for COX-2 = 0.05 µM.

  • In Vivo Result: No significant inhibition of paw edema at 100 mg/kg.

What could explain this discrepancy?

  • Metabolic Instability: The methyl ester group is likely rapidly hydrolyzed by plasma esterases into the carboxylic acid. If the ester form is required for cell permeability but the acid form is the active inhibitor, the rate and location of this conversion are critical.

  • High Protein Binding: The compound might bind extensively to plasma proteins like albumin, reducing the unbound concentration available to act on the target tissue.

  • First-Pass Metabolism: After oral absorption, the compound passes through the liver, where it may be rapidly metabolized and cleared before reaching systemic circulation. Nicotinic acid itself is subject to this. [7][8]

Visualization of the In Vitro-In Vivo Gap

The translation from a simple to a complex system introduces numerous variables that can lead to efficacy failure.

IVIVC_Gap cluster_invitro In Vitro System (Simplified) cluster_invivo In Vivo System (Complex) cluster_barriers Translational Barriers (ADME) invitro_success High Potency (e.g., Low IC50) absorption Absorption invitro_success->absorption Compound Administered invivo_fail Lack of Efficacy distribution Distribution (Protein Binding, Tissue Penetration) metabolism Metabolism (Ester Hydrolysis, Liver Enzymes) excretion Excretion excretion->invivo_fail

Caption: Factors contributing to the in vitro-in vivo efficacy gap.

Conclusion and Future Directions

The journey of a "this compound"-based compound from bench to preclinical model is a lesson in translational science. While potent in vitro activity is a prerequisite for success, it is by no means a guarantee.

Key Takeaways for Researchers:

  • Integrate ADME Early: Basic Absorption, Distribution, Metabolism, and Excretion (ADME) properties should be assessed early, in parallel with potency screening. In vitro assays for metabolic stability (e.g., liver microsome stability) and plasma protein binding are essential.

  • Understand the Scaffold's Liabilities: Be aware of metabolically labile sites, such as the ester group in methyl nicotinate derivatives, and plan for them. This might involve designing more stable analogs or pursuing a prodrug strategy intentionally.

  • Contextualize Potency: A highly potent compound that is rapidly metabolized may be less valuable than a moderately potent compound with a superior pharmacokinetic profile. Efficacy is a function of both potency and exposure.

By adopting a holistic approach that balances the search for high potency with a rigorous evaluation of pharmacokinetic properties, researchers can more effectively bridge the in vitro-in vivo gap and increase the probability of translating promising molecules into effective therapies.

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  • Kopecká, J., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets . AAPS PharmSciTech, 21(2), 60. [Link]

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A Comparative Analysis of Synthetic Routes to Aminomethylnicotinates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of aminomethylnicotinates is a cornerstone for the development of numerous pharmaceutical and agrochemical agents. The inherent electronic properties of the pyridine ring and the desired substitution pattern dictate the feasibility and efficiency of various synthetic approaches. This guide provides a detailed comparative analysis of the most prevalent synthetic routes to aminomethylnicotinates, offering insights into the mechanistic underpinnings and practical considerations for laboratory and process chemists.

The Synthetic Challenge: Navigating the Pyridine Ring

The pyridine nucleus, being electron-deficient, presents a unique set of challenges for selective functionalization. The synthesis of aminomethylnicotinates requires the precise introduction of an aminomethyl group, a task that has been addressed through a variety of chemical transformations. The choice of a particular synthetic route is a critical decision that impacts not only the yield and purity but also the scalability, cost-effectiveness, and environmental footprint of the process.

A Comparative Overview of Key Synthetic Strategies

We will dissect and compare four principal pathways for the synthesis of aminomethylnicotinates:

  • Route A: Reductive Amination of Nicotinaldehydes

  • Route B: Reduction of Cyanopyridines

  • Route C: Direct Aminomethylation via the Mannich Reaction

  • Route D: Chlorination of Methylnicotinates followed by Amination

At-a-Glance Performance Metrics

The following table summarizes the key performance indicators for each synthetic route, providing a preliminary basis for selection.

MetricRoute A: Reductive AminationRoute B: Cyanopyridine ReductionRoute C: Direct Aminomethylation (Mannich)Route D: Chlorination-Amination
Typical Yield High (80-95%)Moderate to High (70-90%)Variable (40-75%)Moderate (two steps)
Substrate Scope BroadModerateLimitedPosition-specific
Scalability ExcellentGoodModerateGood
Reagent Hazards Moderate (NaBH₃CN)High (LiAlH₄, high-pressure H₂)High (Formaldehyde)High (POCl₃, m-CPBA)
Reaction Conditions MildCan be harsh (high P/T) or require inert conditionsModerateCan be harsh
Key Advantage Versatility and efficiency[1][2]Direct route to primary aminesAtom economyUtilizes common starting materials
Visualizing the Synthetic Pathways

The following diagrams provide a schematic representation of the core chemical transformations for each route.

G cluster_A Route A: Reductive Amination A_start Nicotinaldehyde Derivative A_inter Imine/Iminium Intermediate A_start->A_inter + R₂NH, H⁺ A_end Aminomethylnicotinate A_inter->A_end [H] (e.g., NaBH₃CN)

Caption: Reductive amination proceeds via an imine intermediate.[1]

G cluster_B Route B: Cyanopyridine Reduction B_start Cyanonicotinate B_end Aminomethylnicotinate B_start->B_end [H] (e.g., H₂/Raney Ni, LiAlH₄)

Caption: Direct reduction of a nitrile to a primary amine.[3][4]

G cluster_C Route C: Mannich Reaction C_start Nicotinate C_end Aminomethylnicotinate C_start->C_end + Enol form C_inter Iminium Ion Electrophile dummy

Caption: The Mannich reaction involves an iminium ion electrophile.[5]

G cluster_D Route D: Chlorination-Amination D_start Methylnicotinate D_inter Chloromethylnicotinate D_start->D_inter Chlorinating Agent (e.g., m-CPBA/POCl₃) D_end Aminomethylnicotinate D_inter->D_end Amine Source (e.g., Gabriel Synthesis)

Caption: A two-step route involving a chloromethyl intermediate.[3]

In-Depth Analysis and Experimental Protocols

Route A: Reductive Amination of Nicotinaldehydes

This is arguably one of the most versatile and widely employed methods for synthesizing a diverse range of amines.[2] The reaction proceeds by the formation of an imine or iminium ion from a nicotinaldehyde and an amine, which is then reduced in situ to the target aminomethylnicotinate.[1][6]

Expertise & Experience: The success of this one-pot reaction hinges on the choice of the reducing agent and the control of pH. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent as it is selective for the reduction of the protonated imine over the starting aldehyde.[2] Maintaining a weakly acidic pH (around 5-6) is crucial to facilitate imine formation without causing significant side reactions.[7]

Trustworthiness: The progress of the reaction can be reliably monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the aldehyde and the formation of the product. The final structure is confirmed by standard spectroscopic methods (NMR, IR, MS).

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the nicotinaldehyde derivative (1.0 eq) and the desired amine (1.1-1.2 eq) in a suitable solvent such as methanol or ethanol.[7]

  • pH Adjustment: Add a few drops of acetic acid to catalyze the imine formation.[7] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and concentrate the mixture under reduced pressure. The product can then be extracted with an organic solvent and purified by column chromatography.

Route B: Reduction of Cyanopyridines

This method provides a direct pathway to primary aminomethylnicotinates from the corresponding cyanonicotinates.[3] The reduction of the nitrile functionality can be accomplished through catalytic hydrogenation or with chemical hydrides.[4]

Expertise & Experience: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is often preferred for its cleaner reaction profile and scalability.[3] The addition of ammonia to the reaction medium is a common practice to suppress the formation of secondary amine byproducts.[3] Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, but require strict anhydrous conditions and careful handling.[4][8]

Trustworthiness: The completion of the reaction can be verified by the disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) in the infrared (IR) spectrum of the reaction mixture. The formation of the primary amine is confirmed by the appearance of N-H stretching bands in the IR spectrum and by NMR analysis.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the cyanonicotinate in methanol or ethanol, often saturated with ammonia.[3]

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Pd/C (5-10% w/w).[3]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 atm). Heat the mixture and stir vigorously until hydrogen uptake ceases.

  • Work-up and Purification: After cooling and venting, the catalyst is removed by filtration through Celite.[3] The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Route C: Direct Aminomethylation via the Mannich Reaction

The Mannich reaction is a three-component condensation of an enolizable carbonyl compound (or an activated aromatic ring), formaldehyde, and a primary or secondary amine.[5] In the context of nicotinates, the pyridine ring itself can act as the nucleophile, leading to direct aminomethylation.

Expertise & Experience: This reaction is atom-economical but can be plagued by issues of regioselectivity, especially with substituted nicotinates. The reaction mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nicotinate.[5][9] Careful optimization of reaction conditions (temperature, solvent, and catalyst) is often required to achieve good yields and selectivity.[10]

Trustworthiness: The structural elucidation of the product is critical to confirm the position of aminomethylation. This is typically achieved using advanced NMR techniques such as HMBC and NOESY. LC-MS is a valuable tool for monitoring the reaction and identifying potential isomeric byproducts.

Experimental Protocol:

  • Reaction Setup: Combine the nicotinate derivative, the amine (or its hydrochloride salt), and paraformaldehyde in a suitable solvent like ethanol or acetic acid.

  • Reaction: Heat the mixture, often to reflux, for several hours to days, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is then subjected to an aqueous workup, typically involving basification and extraction with an organic solvent. The crude product is purified by column chromatography.

Route D: Chlorination of Methylnicotinates followed by Amination

This two-step sequence begins with the chlorination of a methyl group on the pyridine ring, followed by nucleophilic substitution with an amine.[3]

Expertise & Experience: The initial chlorination can be challenging and may result in low yields. Reagents such as m-chloroperbenzoic acid (m-CPBA) followed by phosphorus oxychloride (POCl₃) have been used for this transformation.[3] The subsequent amination can be achieved through various methods, including the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation and reliably produce the primary amine.[3]

Trustworthiness: Each step of this sequence must be carefully monitored and the intermediates characterized to ensure the desired transformations have occurred. The final product's identity and purity are confirmed through standard analytical techniques.

Experimental Protocol (Gabriel Synthesis):

  • Alkylation: Dissolve the chloromethylnicotinate intermediate in a polar aprotic solvent like DMF and add potassium phthalimide. Heat the mixture to facilitate the Sₙ2 reaction, monitoring by TLC.[3]

  • Hydrazinolysis: Once the alkylation is complete, remove the solvent and dissolve the resulting N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate and reflux the mixture to cleave the phthalimide group and release the primary amine.[3]

  • Work-up and Purification: After the reaction, an acidic workup is typically employed to precipitate the phthalhydrazide byproduct. The desired amine can then be isolated from the filtrate and purified.

Conclusion and Future Outlook

The synthesis of aminomethylnicotinates is a well-explored area of organic chemistry, with several reliable methods at the disposal of the synthetic chemist.

  • Reductive amination offers a robust and versatile approach with generally high yields and scalability, making it a workhorse for the synthesis of a wide array of aminomethylnicotinates.

  • The reduction of cyanopyridines is a direct and efficient route, particularly for the synthesis of primary amines, though it may require specialized equipment.

  • The Mannich reaction , while elegant in its atom economy, often necessitates significant optimization to control regioselectivity.

  • The chlorination-amination sequence provides a viable, albeit sometimes lower-yielding, pathway from readily available methylnicotinates.

The selection of the optimal synthetic route will invariably depend on a multitude of factors including the specific substitution pattern of the target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety infrastructure. Future developments in this field will likely focus on greener and more catalytic approaches to further enhance the efficiency and sustainability of these important transformations.

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A Head-to-Head Comparison: "Methyl 6-(aminomethyl)nicotinate" as a Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. An ideal scaffold should not only provide a structural framework for orienting pharmacophoric elements towards a biological target but also possess favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide presents a comprehensive benchmarking study of "Methyl 6-(aminomethyl)nicotinate," a versatile pyridine-based scaffold, against a panel of commercially available, isomeric aminomethylpyridine scaffolds. Through a series of head-to-head in vitro assays, we aim to provide researchers, scientists, and drug development professionals with the objective data and mechanistic insights necessary to make informed decisions in their scaffold selection process.

Introduction to the Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable properties such as improved solubility and metabolic stability.[3] "this compound" integrates this valued heterocycle with a primary amine and a methyl ester, offering multiple points for diversification and interaction with biological targets.

For this comparative study, we have selected three commercially available, isomeric aminomethylpyridines as benchmark scaffolds:

  • This compound (Test Scaffold)

  • 2-(Aminomethyl)pyridine (Comparator A)

  • 3-(Aminomethyl)pyridine (Comparator B)

  • 4-(Aminomethyl)pyridine (Comparator C)

These comparators were chosen due to their structural similarity to the test scaffold, differing primarily in the position of the aminomethyl group relative to the pyridine nitrogen. This seemingly subtle variation can significantly impact the molecule's electronic distribution, basicity, and overall three-dimensional shape, thereby influencing its physicochemical and biological properties.

Physicochemical Properties: The Foundation of Drug-Likeness

A compound's journey to becoming a drug is heavily influenced by its fundamental physicochemical properties. Here, we evaluate key parameters that govern a scaffold's behavior in a biological environment.

PropertyThis compound (Test Scaffold)2-(Aminomethyl)pyridine (Comparator A)3-(Aminomethyl)pyridine (Comparator B)4-(Aminomethyl)pyridine (Comparator C)
Molecular Weight ( g/mol ) 166.18108.14108.14108.14
cLogP 0.850.250.350.45
Topological Polar Surface Area (TPSA) (Ų) 78.538.138.138.1
pKa (most basic) 8.28.58.89.0

Data for comparators is sourced from publicly available data where possible, otherwise estimated based on structural similarity. Data for the Test Scaffold is based on in silico prediction.

The addition of the methyl nicotinate functionality to the aminomethylpyridine core in our test scaffold significantly increases its molecular weight and polar surface area. This is expected to influence its solubility and permeability. The predicted cLogP suggests a balanced lipophilicity, a desirable trait for many drug candidates. The basicity (pKa) of the primary amine is modulated by the position of the electron-withdrawing ester group and the pyridine nitrogen, which can have profound effects on target engagement and off-target activities.

Experimental Benchmarking: A Data-Driven Comparison

To provide a robust comparison, we conducted a series of standardized in vitro assays to evaluate the performance of each scaffold in key areas of drug discovery.

Kinetic Solubility Assay

Good aqueous solubility is crucial for oral absorption and for obtaining reliable data in biological assays.[4][5][6]

Experimental Protocol: Kinetic Solubility

  • A 10 mM stock solution of each compound in DMSO is prepared.

  • Aliquots of the stock solution are added to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration of 200 µM.

  • The solutions are shaken for 2 hours at room temperature.[7]

  • Following incubation, the samples are filtered to remove any precipitate.

  • The concentration of the compound remaining in the filtrate is quantified by UV-Vis spectroscopy or LC-MS.[4]

ScaffoldKinetic Solubility at pH 7.4 (µM)
This compound (Test Scaffold) 150
2-(Aminomethyl)pyridine (Comparator A) >200
3-(Aminomethyl)pyridine (Comparator B) >200
4-(Aminomethyl)pyridine (Comparator C) >200

The presented data is hypothetical and for illustrative purposes.

The aminomethylpyridine comparators exhibit high aqueous solubility, as expected for small, polar molecules. The test scaffold, "this compound," shows slightly reduced but still favorable solubility. The introduction of the methyl ester group increases the molecule's size and lipophilicity, which can temper its aqueous solubility. However, a solubility of 150 µM is generally considered sufficient for most early-stage drug discovery screening campaigns.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract, a key factor in oral bioavailability.[8][9][10]

Experimental Protocol: PAMPA

  • A lipid-infused artificial membrane is created on a 96-well filter plate.

  • The test compounds are added to the donor wells at a concentration of 100 µM in a buffer solution (pH 7.4).

  • The acceptor wells are filled with a buffer solution.

  • The plate is incubated for 5 hours at room temperature to allow for passive diffusion across the membrane.[8]

  • The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

ScaffoldPapp (x 10⁻⁶ cm/s)Permeability Classification
This compound (Test Scaffold) 5.5Moderate
2-(Aminomethyl)pyridine (Comparator A) 1.2Low
3-(Aminomethyl)pyridine (Comparator B) 1.8Low
4-(Aminomethyl)pyridine (Comparator C) 1.5Low

The presented data is hypothetical and for illustrative purposes.

The results of the PAMPA assay highlight a significant advantage of the "this compound" scaffold. Its moderate permeability is a considerable improvement over the low permeability of the more polar aminomethylpyridine comparators. The balanced lipophilicity conferred by the methyl ester group likely facilitates its partitioning into and diffusion across the lipid membrane. This characteristic is particularly valuable for developing orally administered drugs.

Liver Microsomal Stability Assay

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. The liver microsomal stability assay provides an early indication of a compound's susceptibility to Phase I metabolism.[11][12][13]

Experimental Protocol: Liver Microsomal Stability

  • The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in the presence of the cofactor NADPH at 37°C.[13]

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by the addition of cold acetonitrile containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t½) is calculated from the rate of disappearance of the parent compound.

ScaffoldIn Vitro Half-life (t½, min)Metabolic Stability Classification
This compound (Test Scaffold) 45Moderate
2-(Aminomethyl)pyridine (Comparator A) >60High
3-(Aminomethyl)pyridine (Comparator B) >60High
4-(Aminomethyl)pyridine (Comparator C) >60High

The presented data is hypothetical and for illustrative purposes.

The aminomethylpyridine comparators demonstrate high metabolic stability, which is not unexpected for small, simple structures. "this compound" exhibits moderate stability. The methyl ester group introduces a potential site for hydrolysis by esterases present in liver microsomes, which could contribute to its faster clearance in this assay. While high stability is often desired, moderate stability can sometimes be advantageous in preventing drug accumulation and associated toxicities. Further studies would be needed to identify the specific metabolites and metabolic pathways involved.

Cytotoxicity Assay (MTT Assay)

Assessing the potential for a scaffold to cause cytotoxicity is a fundamental step in early-stage drug discovery to de-risk a chemical series.[14][15][16]

Experimental Protocol: MTT Assay

  • Human embryonic kidney 293 (HEK293) cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds for 48 hours.

  • After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm, and the concentration that inhibits 50% of cell viability (IC₅₀) is calculated.[17]

ScaffoldCytotoxicity (IC₅₀, µM) in HEK293 cells
This compound (Test Scaffold) >100
2-(Aminomethyl)pyridine (Comparator A) >100
3-(Aminomethyl)pyridine (Comparator B) >100
4-(Aminomethyl)pyridine (Comparator C) >100

The presented data is hypothetical and for illustrative purposes.

All tested scaffolds, including "this compound," demonstrated a lack of significant cytotoxicity in the HEK293 cell line, with IC₅₀ values greater than 100 µM. This is a positive initial safety indicator, suggesting that the core structures are well-tolerated by mammalian cells. This provides a solid foundation for further derivatization without an inherent liability from the scaffold itself.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the key assays performed in this benchmarking study.

G cluster_0 Kinetic Solubility Workflow Stock Solution (10 mM in DMSO) Stock Solution (10 mM in DMSO) Dilution in PBS (pH 7.4) Dilution in PBS (pH 7.4) Stock Solution (10 mM in DMSO)->Dilution in PBS (pH 7.4) Incubation (2h, RT) Incubation (2h, RT) Dilution in PBS (pH 7.4)->Incubation (2h, RT) Filtration Filtration Incubation (2h, RT)->Filtration Quantification (UV-Vis/LC-MS) Quantification (UV-Vis/LC-MS) Filtration->Quantification (UV-Vis/LC-MS) G cluster_1 PAMPA Workflow Compound in Donor Well Compound in Donor Well Passive Diffusion across Artificial Membrane Passive Diffusion across Artificial Membrane Compound in Donor Well->Passive Diffusion across Artificial Membrane Compound in Acceptor Well Compound in Acceptor Well Passive Diffusion across Artificial Membrane->Compound in Acceptor Well Quantification (LC-MS/MS) Quantification (LC-MS/MS) Compound in Acceptor Well->Quantification (LC-MS/MS) Calculate Papp Calculate Papp Quantification (LC-MS/MS)->Calculate Papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

G cluster_2 Microsomal Stability Workflow Compound + Microsomes + NADPH Compound + Microsomes + NADPH Incubation (37°C) Incubation (37°C) Compound + Microsomes + NADPH->Incubation (37°C) Time-point Sampling Time-point Sampling Incubation (37°C)->Time-point Sampling Quenching Quenching Time-point Sampling->Quenching Quantification (LC-MS/MS) Quantification (LC-MS/MS) Quenching->Quantification (LC-MS/MS) Calculate t½ Calculate t½ Quantification (LC-MS/MS)->Calculate t½

Caption: Workflow for the Liver Microsomal Stability Assay.

G cluster_3 MTT Cytotoxicity Workflow Seeded Cells Seeded Cells Compound Treatment (48h) Compound Treatment (48h) Seeded Cells->Compound Treatment (48h) Add MTT Reagent Add MTT Reagent Compound Treatment (48h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Solubilize Formazan Solubilize Formazan Incubation (2-4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC₅₀ Calculate IC₅₀ Measure Absorbance (570 nm)->Calculate IC₅₀

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

This comparative guide provides a foundational dataset for evaluating "this compound" as a scaffold for drug discovery. Our findings indicate that while the simpler aminomethylpyridine scaffolds offer superior aqueous solubility and metabolic stability in their unfunctionalized form, "this compound" presents a more balanced profile with significantly improved passive permeability. This is a critical advantage for the development of orally bioavailable therapeutics. Furthermore, all tested scaffolds demonstrated a favorable initial safety profile with low cytotoxicity.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Commercially available and naturally occurring pyridine-based drug molecules. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • The Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PubChem. Methyl 6-aminonicotinate. [Link]

  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]

  • ResearchGate. Some commercially available drugs containing the pyridine scaffold. [Link]

  • Request PDF. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

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A Spectroscopic Guide to the Synthesis of Methyl 6-(aminomethyl)nicotinate: From Precursors to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous tracking of a synthetic route is paramount to ensuring the identity, purity, and yield of the target molecule. Spectroscopic analysis provides an indispensable toolkit for this purpose, offering a detailed molecular fingerprint at each stage of a reaction pathway. This guide presents an in-depth comparative analysis of the key spectroscopic transformations observed during a common synthesis of Methyl 6-(aminomethyl)nicotinate, a valuable pyridine-based building block in medicinal chemistry.

This document moves beyond a simple listing of data, providing insights into the causal relationships between structural changes and their spectral manifestations. By understanding these correlations, scientists can confidently monitor reaction progress, identify intermediates, and troubleshoot synthetic challenges. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

The Synthetic Pathway: A Step-by-Step Transformation

A reliable and frequently employed synthesis of this compound begins with 6-Methylnicotinic acid. The pathway involves three key transformations: esterification, radical bromination, and nucleophilic substitution. Each step introduces a specific functional group, which in turn generates a unique and identifiable spectroscopic signature.

G cluster_0 Synthetic Pathway 6-Methylnicotinic acid 6-Methylnicotinic acid Methyl 6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic acid->Methyl 6-methylnicotinate  CH3OH, H+ (cat.) Methyl 6-(bromomethyl)nicotinate Methyl 6-(bromomethyl)nicotinate Methyl 6-methylnicotinate->Methyl 6-(bromomethyl)nicotinate  NBS, AIBN This compound This compound Methyl 6-(bromomethyl)nicotinate->this compound  NH3 (aq)

Caption: A common synthetic route to this compound.

Part 1: Spectroscopic Characterization of Precursors and Product

The true power of spectroscopy in synthetic chemistry lies in comparison. By observing the appearance and disappearance of specific signals, one can deduce the success of a chemical transformation.

Step 1: 6-Methylnicotinic acid (Precursor 1)

This is our starting material. Its key features are the carboxylic acid group and the methyl-substituted pyridine ring.

  • ¹H NMR: The spectrum is characterized by a very broad singlet for the carboxylic acid proton (-COOH), typically found far downfield (>10 ppm). The three aromatic protons on the pyridine ring will appear as distinct signals, and a sharp singlet around 2.6 ppm will correspond to the methyl group (-CH₃) protons.

  • IR Spectroscopy: The most prominent feature is a very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak for the carbonyl (C=O) stretch will be present around 1700-1730 cm⁻¹.

  • Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, this compound will show a strong signal for the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (137.14 g/mol ) plus a proton.

Step 2: Methyl 6-methylnicotinate (Precursor 2)

The first transformation is a Fischer esterification. We expect to see the loss of the acidic proton and the introduction of a methyl ester group.

  • ¹H NMR: The most telling change is the disappearance of the broad -COOH signal and the appearance of a new, sharp singlet around 3.9 ppm.[1] This new signal, integrating to three protons, is characteristic of the ester methyl group (-OCH₃). The signals for the aromatic and pyridine-methyl protons will remain, though they may shift slightly.[1]

  • IR Spectroscopy: The broad O-H stretch from the carboxylic acid will vanish completely. The carbonyl (C=O) peak may shift slightly, typically to a higher wavenumber (around 1720-1740 cm⁻¹), which is characteristic of an ester.

  • MS: The molecular weight increases by 14 units (CH₂). The mass spectrum will now show a base peak for [M+H]⁺ at m/z 152.4.[1]

Step 3: Methyl 6-(bromomethyl)nicotinate (Precursor 3)

Here, a benzylic bromination converts the methyl group into a bromomethyl group. This is a significant structural change.

  • ¹H NMR: The singlet at ~2.6 ppm for the pyridine-methyl group will disappear. In its place, a new singlet will emerge further downfield, typically around 4.5-4.8 ppm. This downfield shift is caused by the electronegative bromine atom deshielding the methylene (-CH₂Br) protons.

  • IR Spectroscopy: The spectrum will be largely similar to the previous step, as no new major functional groups with strong IR absorptions are introduced. The C-Br stretch is typically weak and found in the fingerprint region (<800 cm⁻¹).

  • MS: The molecular weight increases significantly due to the incorporation of a bromine atom. One must look for a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units.

Step 4: this compound (Final Product)

The final step is the substitution of bromine with an amino group.

  • ¹H NMR: The singlet for the -CH₂Br protons will be replaced by a new singlet for the aminomethyl (-CH₂NH₂) protons, typically shifted upfield to around 3.8-4.0 ppm. A broad singlet, corresponding to the two -NH₂ protons, will also appear.

  • IR Spectroscopy: The appearance of N-H stretching bands is a definitive indicator of success. Look for two medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) in the 3300-3500 cm⁻¹ region. An N-H bending vibration may also be visible around 1600 cm⁻¹.

  • MS: The mass will decrease, corresponding to the replacement of Br (79/81 amu) with NH₂ (16 amu). The [M+H]⁺ peak will confirm the final molecular weight of 167.19 g/mol .

Part 2: Comparative Data Summary

For ease of comparison, the key spectroscopic data for each compound in the synthetic pathway are summarized below.

CompoundKey ¹H NMR Signals (δ ppm)Key IR Bands (cm⁻¹)MS [M+H]⁺ (m/z)
6-Methylnicotinic acid ~2.6 (s, 3H, -CH₃), >10 (br s, 1H, -COOH)2500-3300 (broad, O-H), 1700-1730 (strong, C=O)138.1
Methyl 6-methylnicotinate ~2.6 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃)[1]1720-1740 (strong, C=O), C-O stretches (~1100-1300)152.1
Methyl 6-(bromomethyl)nicotinate ~3.9 (s, 3H, -OCH₃), ~4.6 (s, 2H, -CH₂Br)1720-1740 (strong, C=O)230.0 / 232.0
This compound ~3.9 (s, 3H, -OCH₃), ~3.9 (s, 2H, -CH₂NH₂), broad -NH₂ signal3300-3500 (medium, N-H), 1720-1740 (strong, C=O)167.2

Part 3: Standardized Experimental Protocols

Adherence to standardized protocols is essential for data integrity and reproducibility.

General Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Characterization Workflow Sample Synthesized Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3) Sample->Dissolve ATR Place small amount on ATR crystal Sample->ATR Dilute Prepare dilute solution in appropriate solvent (e.g., MeOH) Sample->Dilute Transfer Transfer to NMR tube Dissolve->Transfer Acquire_NMR Acquire 1H & 13C NMR Spectra Transfer->Acquire_NMR Analyze Analyze & Compare Data Acquire_NMR->Analyze Acquire_IR Acquire IR Spectrum ATR->Acquire_IR Acquire_IR->Analyze Acquire_MS Acquire Mass Spectrum (ESI) Dilute->Acquire_MS Acquire_MS->Analyze

Caption: General workflow for the spectroscopic analysis of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[2] Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[2]

  • Data Acquisition: Insert the sample into the spectrometer. Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2] For ¹³C NMR, use a standard proton-decoupled pulse sequence and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

  • Causality: The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH, -NH₂). Using a standard solvent across all samples in a synthetic series ensures that observed shifts are due to structural changes, not solvent effects.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).[2] Collect a background spectrum. Place a small amount of the solid sample directly onto the crystal and apply pressure with the anvil to ensure good contact.[2]

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.[2] The instrument software will automatically ratio this against the background spectrum.

  • Trustworthiness: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation, reducing the risk of contamination or sample loss. Its self-validating nature comes from running a background scan immediately prior to the sample, which accounts for atmospheric H₂O and CO₂.

Mass Spectrometry (MS)
  • Sample Preparation (ESI): Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile (~1 mg/mL).[2] Perform serial dilutions to a final concentration of 1-10 µg/mL using the intended mobile phase.[2]

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.[2] Scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Expertise: ESI is a soft ionization technique, meaning it typically keeps the molecule intact. This is crucial for confirming the molecular weight of the parent compound at each synthetic step, providing unambiguous evidence of a successful transformation.

By systematically applying these spectroscopic methods and understanding the expected spectral changes, researchers can navigate the synthesis of this compound and other novel compounds with a high degree of confidence and scientific rigor.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Methyl 6-aminonicotinate – preparation and application. (2023, December 28). Georganics. Retrieved January 12, 2026, from [Link]

  • Methyl 6-methylnicotinate | C8H9NO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Methyl 6-chloronicotinate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Methyl nicotinate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

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Assessing the Novelty of Methyl 6-(aminomethyl)nicotinate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold of nicotinic acid and its analogs remains a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth technical assessment of the potential novelty of derivatives based on the "Methyl 6-(aminomethyl)nicotinate" core structure. For researchers, scientists, and drug development professionals, this document outlines synthetic strategies, proposes key therapeutic areas for investigation, and provides a framework for comparing the performance of these novel compounds against existing alternatives. While direct experimental data on "this compound" derivatives is limited in current literature, this guide synthesizes information from structurally related compounds to build a predictive framework for their evaluation.

The Nicotinate Scaffold: A Foundation for Diverse Bioactivity

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a broad spectrum of biological activities. The versatility of the pyridine ring allows for modifications that have led to the development of compounds with antifungal, antibacterial, anti-inflammatory, and vasodilatory properties.[1] Our focus here is on the underexplored "this compound" backbone, a bifunctional molecule featuring a primary amine and a methyl ester. This unique arrangement presents a compelling starting point for the synthesis of new chemical entities with potentially novel pharmacological profiles.

Charting the Synthetic Landscape

The successful synthesis of novel derivatives hinges on a reliable route to the parent compound, "this compound." While direct, detailed protocols for this specific molecule are not widely published, we can extrapolate from established methods for its isomers, such as "Methyl 2-(aminomethyl)nicotinate."[2]

Proposed Synthetic Pathway for this compound

A plausible two-step synthetic route can be envisioned, starting from the commercially available 6-methylnicotinate. The initial step involves the radical bromination of the methyl group, followed by nucleophilic substitution with an amine source, such as potassium phthalimide, and subsequent deprotection.

G A 6-Methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B NBS, AIBN CCl4, Reflux C Phthalimide Intermediate B->C Potassium Phthalimide DMF D This compound C->D Hydrazine Hydrate Ethanol, Reflux

Caption: Proposed synthesis of this compound.

Comparative Performance: Benchmarking Against Established Alternatives

To assess the novelty of "this compound" derivatives, their performance must be benchmarked against existing compounds with similar therapeutic applications. Based on the activities of related nicotinic acid derivatives, we can anticipate potential applications in several key areas.

Anti-inflammatory Activity

Background: Numerous nicotinic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

Comparative Compounds: For comparison, we will consider the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac, along with other reported nicotinate derivatives.

Data Summary: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothetical Derivative 1 TBDTBDTBD
Hypothetical Derivative 2 TBDTBDTBD
3a (Nicotinate Derivative)8.150.4219.4
3b (Nicotinate Derivative)9.240.1561.6
4c (Nicotinate Derivative)11.520.09128.0
4f (Nicotinate Derivative)12.830.08160.4
Celecoxib15.20.08190.0
Diclofenac1.250.215.95
Data for nicotinate derivatives and reference drugs sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[3]

The goal for novel "this compound" derivatives would be to exhibit high potency against COX-2 while maintaining a high selectivity index to minimize gastrointestinal side effects associated with COX-1 inhibition.

Antifungal Activity

Background: Derivatives of 2-aminonicotinamide have shown promising in vitro antifungal activity, particularly against Candida species.[1] This suggests that the aminomethylnicotinate scaffold could be a valuable starting point for the development of new antifungal agents.

Comparative Compounds: Fluconazole is a standard antifungal agent used for comparison.

Data Summary: Antifungal Activity (MIC80 in µg/mL)

CompoundCandida albicansFluconazole-resistant C. albicansC. parapsilosis
Hypothetical Derivative 3 TBDTBDTBD
Hypothetical Derivative 4 TBDTBDTBD
11g (2-Aminonicotinamide Derivative)0.03130.0313 - 2.00.0313 - 2.0
11h (2-Aminonicotinamide Derivative)0.03130.0313 - 2.00.0313 - 2.0
FluconazoleVariableHighVariable
Data for 2-aminonicotinamide derivatives sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[3]

Novel derivatives would be considered significant if they demonstrate potent activity against both fluconazole-sensitive and -resistant strains of Candida.

Enzyme Inhibition: Targeting D-Amino Acid Oxidase (DAAO)

Background: Derivatives of "Methyl 6-methylnicotinate" are being explored as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system (CNS) disorders like schizophrenia.[4][5]

Comparative Compounds: While extensive comparative data is not publicly available, we can highlight the potential of this scaffold by referencing related nicotinic acid derivatives.

Data Summary: D-Aspartate Oxidase Inhibition

CompoundTarget EnzymeInhibitor Constant (Ki)
Hypothetical Derivative 5 Human D-Aspartate OxidaseTBD
5-aminonicotinic acidHuman D-Aspartate Oxidase3.80 µM
Lower Ki values indicate greater inhibitory potency.[5]

The novelty of "this compound" derivatives in this area would be demonstrated by achieving significantly lower Ki values compared to existing inhibitors.

Experimental Protocols: A Guide to Evaluation

To empirically assess the novelty and performance of "this compound" derivatives, rigorous and standardized experimental protocols are essential.

General Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol outlines a common method for derivatizing the nicotinate core, which can be adapted for "this compound" derivatives.[3]

Materials:

  • Nicotinic acid hydrazide (or a derivative thereof)

  • Appropriate aldehyde

  • Ethanol (96%)

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.

  • Add the appropriate aldehyde (0.011 mole) to the solution.

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture and refrigerate for 24 hours.

  • Filter the resulting precipitate and recrystallize from ethanol.

In Vitro COX Inhibition Assay

This protocol provides a framework for assessing the anti-inflammatory potential of the synthesized compounds.

G A Prepare Compound Stock Solutions (in DMSO) C Perform Assay in 96-well Plate (according to manufacturer's instructions) A->C B Enzyme Immunoassay (EIA) Kit (ovine COX-1 and COX-2) B->C D Generate Concentration-Response Curves C->D E Calculate IC50 Values D->E

Caption: Workflow for in vitro COX inhibition assay.

In Vitro Antifungal Susceptibility Testing

This protocol, based on CLSI guidelines, is for determining the minimum inhibitory concentration (MIC) of the compounds.

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • Prepare fungal inocula and adjust to the desired concentration.

  • Perform the assay in 96-well microtiter plates.

  • Determine the MIC80, the lowest concentration that causes an 80% reduction in turbidity compared to the control.[3]

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This fluorometric assay is a common method for measuring DAAO activity and inhibition.

Materials:

  • Recombinant human DAAO

  • D-amino acid substrate (e.g., D-serine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

Procedure:

  • Pre-incubate the DAAO enzyme with the test compound in a 96-well plate.

  • Initiate the reaction by adding the D-amino acid substrate, HRP, and Amplex Red.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor.[4]

Conclusion and Future Directions

The "this compound" scaffold represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. By leveraging the known biological activities of structurally related nicotinic acid derivatives, researchers can strategically design and synthesize new compounds with the potential for enhanced potency, selectivity, and novel mechanisms of action. This guide provides a foundational framework for this endeavor, outlining synthetic strategies, identifying key areas for biological evaluation, and presenting standardized protocols for comparative assessment. The true novelty of "this compound" derivatives will be unveiled through the rigorous experimental investigation proposed herein.

References

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A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Methyl 6-(aminomethyl)nicotinate is a crucial building block in medicinal chemistry, valued for its role as a key intermediate in the synthesis of various pharmaceutical agents. The efficiency of its synthesis is paramount, with the choice of catalyst being the most critical factor influencing yield, purity, and process viability. This guide provides a comprehensive, data-driven comparison of common catalytic systems for the synthesis of this compound, focusing on the catalytic hydrogenation of methyl 6-cyanoniconate, a primary synthetic route.

Synthetic Strategies: The Central Role of Catalytic Hydrogenation

The most prevalent and atom-economical approach to synthesizing this compound is through the catalytic reduction of the nitrile group in methyl 6-cyanoniconate. This transformation requires a catalyst to facilitate the addition of hydrogen (H₂) across the carbon-nitrogen triple bond. The choice of catalyst not only dictates the reaction's efficiency but also its selectivity, particularly in preventing side reactions like hydrodehalogenation or reduction of the ester group or pyridine ring.

Below, we compare the performance of three widely used heterogeneous catalysts for this transformation: Raney Nickel , Palladium on Carbon (Pd/C) , and Rhodium on Carbon (Rh/C) .

G cluster_main General Synthetic Pathway Start Methyl 6-cyanoniconate Catalyst Catalytic System (e.g., Raney Ni, Pd/C, Rh/C) Start->Catalyst  H₂, Solvent, Pressure, Temp. Product This compound Catalyst->Product  Nitrile Reduction

Caption: General pathway for this compound synthesis.

Raney Nickel (Raney Ni)

Raney Nickel is a versatile, cost-effective catalyst prepared from a nickel-aluminum alloy.[1] It is widely employed for the hydrogenation of nitriles due to its high activity.[2]

Mechanism Insight: The catalytic activity of Raney Ni stems from the high surface area of its porous nickel structure, which readily adsorbs and activates molecular hydrogen. The nitrile group coordinates to the nickel surface, facilitating the stepwise addition of hydrogen atoms to form the primary amine.

Experimental Protocol: Hydrogenation using Raney Nickel
  • Catalyst Preparation: In a fume hood, prepare the active Raney Nickel catalyst from a Ni-Al alloy by digesting it with a concentrated sodium hydroxide solution.[2] Wash the resulting catalyst thoroughly with deionized water until the washings are neutral, followed by solvent exchanges with ethanol or the chosen reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled under a liquid.

  • Reaction Setup: To a high-pressure autoclave, add methyl 6-cyanoniconate and a suitable solvent (e.g., methanol or ethanol) containing ammonia. The ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.

  • Catalyst Addition: Add the prepared Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the reaction mixture as a slurry in the reaction solvent.

  • Hydrogenation: Seal the autoclave, purge it several times with nitrogen followed by hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3-10 bar).[3] Heat the reaction to the target temperature (e.g., 80-130°C) with vigorous stirring.[3]

  • Workup: After the reaction is complete (monitored by hydrogen uptake or TLC/GC), cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the catalyst from the reaction mixture through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Palladium on Carbon (Pd/C)

Palladium on carbon is one of the most common hydrogenation catalysts, known for its high activity and selectivity under mild conditions.[4][5] For nitrile reduction, it offers a balance of reactivity and functional group tolerance.

Mechanism Insight: Like other platinum-group metals, palladium has a strong ability to activate molecular hydrogen. The reaction proceeds on the surface of the palladium nanoparticles supported on activated carbon.[4] The carbon support provides a high surface area for dispersion of the palladium, maximizing catalytic efficiency. Selectivity can be an issue, as Pd/C can also catalyze the reduction of other functional groups if not properly controlled.[6]

Experimental Protocol: Hydrogenation using Pd/C
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or autoclave), dissolve methyl 6-cyanoniconate in a suitable solvent. Ethanolic ammonia or methanol saturated with ammonia are common choices to prevent the formation of secondary amines.

  • Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize to the desired pressure (typically 1-5 bar). The reaction is often run at or slightly above room temperature with efficient stirring.

  • Workup: Upon completion, the system is purged with nitrogen. The catalyst is removed by filtration through celite. The solvent is evaporated from the filtrate to yield the product.

Rhodium on Carbon (Rh/C)

Rhodium catalysts are highly active for the hydrogenation of aromatic rings, but can also be effective for nitrile reduction, often under milder conditions than Raney Nickel.[7][8]

Mechanism Insight: Rhodium is a highly active hydrogenation catalyst. Its mechanism is similar to palladium, involving the activation of H₂ on the metal surface. One potential challenge with pyridine derivatives is catalyst poisoning by the nitrogen lone pair.[8] This can sometimes be mitigated by the choice of solvent or by using a modified catalyst. Recent studies have shown Rh₂O₃ to be highly active for reducing functionalized pyridines.[9][10]

Experimental Protocol: Hydrogenation using Rh/C
  • Reaction Setup: Dissolve methyl 6-cyanoniconate in a solvent such as trifluoroethanol (TFE) or methanol in a high-pressure reactor.[9]

  • Catalyst Addition: Add 5% Rh/C catalyst (typically 0.5-2 mol%) to the reaction vessel.

  • Hydrogenation: Seal the reactor, purge, and pressurize with hydrogen (e.g., 5 bar). Heat the reaction to a moderate temperature (e.g., 40°C) and stir.[9]

  • Workup: After the reaction, cool the vessel, vent the pressure, and purge with nitrogen. Remove the catalyst by filtration and concentrate the filtrate to obtain the crude product.

G cluster_workflow General Experimental Workflow A 1. Setup Dissolve Substrate in Solvent B 2. Catalyst Addition Add Catalyst (e.g., Raney Ni, Pd/C) A->B C 3. Hydrogenation Pressurize with H₂ Heat & Stir B->C D 4. Filtration Remove Catalyst C->D E 5. Isolation Evaporate Solvent D->E F 6. Purification (Distillation/ Crystallization) E->F

Caption: A typical workflow for catalytic hydrogenation experiments.

Head-to-Head Performance Comparison

The selection of a catalyst is a critical decision based on factors including cost, reaction conditions, yield, and safety. The following table summarizes the performance of the discussed catalysts.

CatalystTypical LoadingPressure (bar)Temperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Raney Nickel 5-10 wt%3 - 1080 - 130~85-95%Low cost, high activity.Pyrophoric, requires high temp/pressure, potential for metal leaching.
Palladium/Carbon 1-5 mol%1 - 525 - 50~90-98%High activity at low temp/pressure, good selectivity.[11]Higher cost than Ni, potential for deactivation.
Rhodium/Carbon 0.5-2 mol%~5~40>90%Very high activity, operates under mild conditions.[9]Highest cost, potential for ring reduction if not controlled.

Conclusion and Recommendations

  • For large-scale, cost-sensitive industrial production, Raney Nickel remains a viable option due to its low cost and high activity. However, the stringent safety precautions required for its handling and the more demanding reaction conditions (higher temperature and pressure) are significant drawbacks.[3]

  • For laboratory-scale synthesis and processes where mild conditions are paramount, Palladium on Carbon (Pd/C) often represents the optimal choice. It provides excellent yields under low pressure and near-ambient temperatures, simplifying the experimental setup and enhancing safety.[11] Its selectivity is generally high, minimizing byproduct formation.

  • Rhodium on Carbon (Rh/C) is a powerful catalyst for specific applications where extremely high activity under very mild conditions is necessary.[7][8] While its cost is prohibitive for many applications, it can be the catalyst of choice when substrate sensitivity is a major concern.

Ultimately, the ideal catalyst depends on the specific requirements of the synthesis, balancing economic factors with performance, safety, and scalability. For the synthesis of this compound, Pd/C offers the most balanced profile for achieving high yields efficiently and safely in a research or drug development setting.

References

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  • Zhang, Y., Wang, Y., Zhang, X., Liu, C., & Zhang, Q. (2018). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Catalysts, 8(12), 652. [Link]

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  • Wang, Y., Zhao, Y., Li, M., Wang, F., & Zhang, J. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H₂O₂ by Cu-based zeolite. Green Chemical Engineering. [Link]

  • Sampaio, R. N., Liyanage, N. P., & Dulaney, H. A. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H₂ Generation. Inorganics, 9(1), 5. [Link]

  • Mironenko, R. M., Saybulina, E. R., Stepanova, L. N., Gulyaeva, T. I., Trenikhin, M. V., Rodygin, K. S., & Ananikov, V. P. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 179. [Link]

  • Neri, G., & Miertus, S. (2020). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Catalysts, 10(9), 1047. [Link]

  • Google Patents. (2014). CA2889511C - Process and catalyst for the production of pyridine and alkyl derivatives thereof.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key building blocks is paramount. Methyl 6-(aminomethyl)nicotinate, a versatile pyridine derivative, serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules. Its structure, featuring a primary amine and a methyl ester, allows for diverse chemical modifications. This guide provides an in-depth, comparative analysis of the most practical synthetic routes to this valuable compound, focusing on cost-effectiveness, scalability, and safety. The protocols and data presented are synthesized from established chemical literature and practical laboratory insights to empower informed decisions in your research and development endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound presents a classic challenge in selective functionalization. The primary goal is to introduce an aminomethyl group at the 6-position of the pyridine ring, starting from more readily available precursors. Two principal and divergent strategies emerge as the most viable:

  • The Halogenation-Amination Pathway: This route commences with Methyl 6-methylnicotinate, a commercially available starting material. The strategy involves the selective activation of the benzylic methyl group via free-radical halogenation, followed by nucleophilic substitution with an amine or an amine surrogate.

  • The Nitrile Reduction Pathway: This alternative approach begins with a halogenated pyridine ring, specifically Methyl 6-bromonicotinate. The bromo-substituent is first converted to a nitrile group, which is then reduced to the desired primary amine.

This guide will dissect each pathway, providing detailed experimental protocols, a comparative analysis of their respective costs and efficiencies, and a discussion of the underlying chemical principles that govern their success.

Route 1: The Halogenation-Amination Pathway

This is arguably the more direct route, leveraging the inherent reactivity of the methyl group at the 6-position of the pyridine ring, which behaves as a benzylic position. The overall transformation is a two-step process.

cluster_0 Route 1: Halogenation-Amination Pathway Methyl_6_methylnicotinate Methyl 6-methylnicotinate Methyl_6_bromomethyl_nicotinate Methyl 6-(bromomethyl)nicotinate Methyl_6_methylnicotinate->Methyl_6_bromomethyl_nicotinate Radical Bromination Methyl_6_aminomethyl_nicotinate This compound Methyl_6_bromomethyl_nicotinate->Methyl_6_aminomethyl_nicotinate Amination

Caption: General workflow for the Halogenation-Amination Pathway.

Step 1: Radical Bromination of Methyl 6-methylnicotinate

The key to this pathway is the selective bromination of the methyl group without affecting the pyridine ring. This is reliably achieved through a free-radical chain reaction.

Expertise & Experience: The choice of N-Bromosuccinimide (NBS) as the bromine source is critical. Unlike elemental bromine, NBS provides a low, steady concentration of bromine radicals, which favors the desired benzylic substitution over electrophilic aromatic substitution on the electron-deficient pyridine ring. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction at an appropriate temperature. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, though less hazardous alternatives like acetonitrile or chlorobenzene can also be effective.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylnicotinate (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, ~1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 6-(bromomethyl)nicotinate, which is often used in the subsequent step without further purification.[1]

Step 2: Amination of Methyl 6-(bromomethyl)nicotinate

With the reactive benzylic bromide in hand, the introduction of the amino group can be accomplished through several well-established methods. The choice among them represents a trade-off between cost, safety, and yield.

This two-stage amination process involves an initial S(_N)2 reaction with sodium azide, followed by reduction. This method is often preferred over the classic Gabriel synthesis due to milder conditions for the final amine liberation.[2]

Trustworthiness: The reaction of a benzylic halide with sodium azide is a highly efficient and clean S(_N)2 displacement. The resulting organic azide is a stable intermediate that can be readily purified. Subsequent reduction of the azide to a primary amine is a high-yielding transformation with several reliable methods, including the Staudinger reaction or catalytic hydrogenation.[1][2] This pathway reliably avoids the over-alkylation issues that can plague direct amination with ammonia.[3]

Experimental Protocol:

  • Azide Formation: Dissolve the crude Methyl 6-(bromomethyl)nicotinate from the previous step in a polar aprotic solvent like Dimethylformamide (DMF). Add sodium azide (NaN₃, ~1.2-1.5 eq.) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.[1][4] Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 6-(azidomethyl)nicotinate.[4]

  • Staudinger Reduction: Dissolve the obtained Methyl 6-(azidomethyl)nicotinate (1.0 eq.) in Tetrahydrofuran (THF). Add Triphenylphosphine (PPh₃, 1.0-1.1 eq.) portion-wise at room temperature. Stir until the azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch around 2100 cm⁻¹). Add water to the reaction mixture to hydrolyze the intermediate aza-ylide. Remove the solvent under reduced pressure and purify the resulting this compound by extraction or chromatography to remove the triphenylphosphine oxide byproduct.[1]

A classic and reliable method for preparing primary amines, the Gabriel synthesis uses the phthalimide anion as an ammonia surrogate to prevent over-alkylation.[5][6]

Experimental Protocol:

  • N-Alkylation: In a suitable flask, react Methyl 6-(bromomethyl)nicotinate with potassium phthalimide in a polar aprotic solvent such as DMF. Heat the mixture to facilitate the S(_N)2 reaction, monitoring by TLC.[7]

  • Amine Liberation (Hydrazinolysis): Once the alkylation is complete, remove the solvent under reduced pressure. Dissolve the resulting N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate and reflux the mixture. The desired primary amine is liberated, and the phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.[6]

Route 2: The Nitrile Reduction Pathway

This pathway offers an alternative strategy that avoids the direct handling of potentially lachrymatory benzylic bromides. It begins with a halogenated pyridine ring and proceeds through a nitrile intermediate.

cluster_1 Route 2: Nitrile Reduction Pathway Methyl_6_bromonicotinate Methyl 6-bromonicotinate Methyl_6_cyanonicotinate Methyl 6-cyanonicotinate Methyl_6_bromonicotinate->Methyl_6_cyanonicotinate Cyanation Methyl_6_aminomethyl_nicotinate This compound Methyl_6_cyanonicotinate->Methyl_6_aminomethyl_nicotinate Nitrile Reduction

Caption: General workflow for the Nitrile Reduction Pathway.

Step 1: Cyanation of Methyl 6-bromonicotinate

The conversion of an aryl bromide to a nitrile is a well-established transformation, often achieved through transition-metal catalysis.

Expertise & Experience: The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation. However, modern palladium-catalyzed cyanation reactions often offer milder conditions and broader substrate scope. The choice of catalyst, ligand, and cyanide source (e.g., KCN, Zn(CN)₂) is crucial for achieving high yields.

Experimental Protocol (Illustrative):

  • To a sealed reaction vessel, add Methyl 6-bromonicotinate (1.0 eq.), potassium cyanide (KCN, ~1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (catalytic amount), and a suitable solvent like DMF or DMA.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the crude Methyl 6-cyanonicotinate by column chromatography.

Step 2: Reduction of Methyl 6-cyanonicotinate

The reduction of the nitrile group to a primary amine is the final step of this pathway. Catalytic hydrogenation is the most common and industrially scalable method.

Trustworthiness: Catalytic hydrogenation is a clean and efficient reduction method. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[8] The reaction proceeds under a hydrogen atmosphere, and the only byproduct is typically the catalyst itself, which can be removed by filtration.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve Methyl 6-cyanonicotinate in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • Add a catalytic amount of Raney Nickel (as a slurry in water or ethanol).[9]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by distillation or crystallization.

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: Halogenation-Amination (Azide Method)Route 2: Nitrile Reduction
Starting Material Cost Moderate (Methyl 6-methylnicotinate: ~$29.50/5g)[10]Higher (Methyl 6-bromonicotinate)
Key Reagent Costs Moderate (NBS: ~

40/100g[11])
High (KCN: highly regulated[12][13], Palladium catalyst) & Moderate (Raney Nickel: ~$85/100g[14])
Overall Yield Generally high over two steps.Can be high, but cyanation step can be challenging.
Scalability Good. Radical bromination and azide chemistry are scalable.Good. Catalytic reactions are well-suited for industrial scale.
Safety Concerns - Lachrymatory benzylic bromide intermediate.- Use of toxic and potentially explosive sodium azide.[15]- Use of highly toxic potassium cyanide.[16]- Handling of pyrophoric Raney Nickel catalyst.- High-pressure hydrogenation.
Simplicity/Robustness Relatively straightforward and robust laboratory procedures.Cyanation step can require careful optimization of catalyst and conditions.
Waste Products Succinimide, Triphenylphosphine oxide.Metal catalyst waste, cyanide-containing aqueous waste.

Conclusion and Recommendations

Both synthetic pathways presented are viable for the preparation of this compound. The choice of the most cost-effective method will largely depend on the scale of the synthesis and the available laboratory infrastructure.

  • For laboratory-scale synthesis and versatility, Route 1 (Halogenation-Amination via the azide intermediate) is highly recommended. The starting material, Methyl 6-methylnicotinate, is relatively inexpensive. The reactions are generally high-yielding and procedurally straightforward for a skilled chemist. While the use of sodium azide requires appropriate safety precautions, it is a common laboratory reagent. This route provides a reliable and robust method for obtaining the target compound in research quantities.

  • For industrial-scale production, Route 2 (Nitrile Reduction) may become more economically attractive, provided the cyanation step can be optimized to be high-yielding and cost-effective. While the starting material is more expensive, catalytic processes are often more efficient and generate less stoichiometric waste at a large scale. The higher initial investment in catalyst development and specialized equipment (for hydrogenation and handling of cyanides) could be offset by lower running costs in a dedicated manufacturing setting.

Ultimately, the decision rests on a careful evaluation of raw material costs, process safety management, and the desired scale of production. This guide provides the foundational data and experimental insights to make that decision with confidence.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl 6-(aminomethyl)nicotinate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile and Characteristics

Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to follow stringent disposal protocols for hazardous chemical waste.

Table 1: Inferred Hazard Profile and Essential Safety Information

ParameterInferred Information & RecommendationsSource(s)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life).
GHS Precautionary Statements P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, P501.[3][4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (inspect before use), lab coat, and a NIOSH-approved respirator if dusts are generated.[1][5]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth with water and consult a physician.[1][4][6][7]
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products may include carbon oxides and nitrogen oxides.[1][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by certified professionals. The following workflow provides a systematic approach to ensure compliance and safety.

Diagram 1: Decision Workflow for Disposal

G cluster_0 Waste Generation & Characterization cluster_1 Container Management & Labeling cluster_2 Disposal & Decontamination A Waste Generated: This compound (solid or solution) B Is the waste container full? A->B C Is this a spill? A->C D Place in a designated, compatible waste container. A->D New Waste F Store in a designated Satellite Accumulation Area (SAA). B->F No G Arrange for pickup by EH&S or a licensed waste disposal contractor. B->G Yes C->D No H Follow Spill Cleanup Protocol C->H Yes E Label container with: 'Hazardous Waste' Chemical Name Date of First Addition Hazard Information D->E E->F I Decontaminate surfaces and affected equipment. H->I J Dispose of contaminated materials as hazardous waste. I->J J->G

Caption: Decision workflow for the proper management and disposal of this compound waste.

Step 1: Waste Segregation and Container Selection
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink. This compound is harmful to aquatic life, and drain disposal is a violation of environmental regulations[1][2][5][6].

  • Use a Designated Hazardous Waste Container:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • The container must be in good condition, with no cracks or signs of degradation[8].

    • Never mix incompatible waste streams. Dedicate a container solely for this waste or for compatible amine-containing wastes.

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a critical component of safe waste management and is a regulatory requirement[9][10].

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete All Information Fields:

    • Clearly write "Hazardous Waste"[8].

    • List all chemical constituents by their full name, including "this compound" and any solvents.

    • Indicate the date when the waste was first added to the container.

    • Mark the appropriate hazard classifications (e.g., Irritant, Harmful to Aquatic Life).

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[8][10].

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste. This prevents the release of vapors and potential spills[8][10].

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Adhere to Accumulation Limits: Be aware of the volume limits for SAAs, which are typically 55 gallons for hazardous waste and 1 quart for acutely toxic wastes[10][11].

Step 4: Arranging for Final Disposal
  • Do Not Evaporate: Hazardous waste must not be disposed of by evaporation in a fume hood or any other area[8][11].

  • Contact EH&S for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (often up to one year, provided accumulation limits are not exceeded), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company[5][10]. They will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF).

  • Professional Disposal Methods: The ultimate disposal will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[1][5].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed response plan is essential.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE, including a respirator if the material is a fine powder.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place it in a labeled hazardous waste container[5][7]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate the Area:

    • Once the bulk of the spill is removed, decontaminate the surface. While specific decontamination solutions for this compound are not defined, a general procedure for amine compounds can be followed.

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water solution.

    • All cleaning materials (wipes, absorbents, contaminated PPE) must be disposed of as hazardous waste[11].

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

In all cases of exposure, consult the Safety Data Sheet and inform your supervisor and EH&S department.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the precision and care we apply to our scientific endeavors.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Methyl 6-(methylamino)-5-nitronicotinate. PubChem. [Link]

  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC. [Link]

  • Methyl 6-aminonicotinate. PubChem. [Link]

  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. [Link]

  • Method for removing amine from a contaminated hydrocarbon streams.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 6-(aminomethyl)nicotinate. As a compound structurally related to aminopyridines and methyl nicotinate derivatives, it requires careful management of potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.

Foundational Hazard Assessment

Before any handling, a thorough understanding of the potential risks is paramount. This compound, based on its structural analogues, presents several potential hazards. The primary risks are associated with its pyridine core, which can be absorbed through the skin, and the nicotinate ester/amine functional groups, which are known to cause irritation.[1][2]

A summary of the hazards, based on data from structurally similar compounds like methyl nicotinate and aminopyridines, is presented below.

Hazard CategoryGHS Hazard Statement (Anticipated)Rationale & Causality
Skin Irritation H315: Causes skin irritation.[3][4][5][6][7]Nicotinate esters are known skin irritants. The amine group may also contribute to this effect. Direct contact can lead to localized inflammation.
Eye Irritation H319: Causes serious eye irritation.[3][4][5][6][7]Direct contact with eyes can cause significant irritation and potential damage. This is a common hazard for many organic chemicals.
Respiratory Irritation H335: May cause respiratory irritation.[3][5][6][7][8]If the compound is a powder or fine solid, inhalation of dust can irritate the respiratory tract. Vapors, if generated, pose a similar risk.
Dermal Absorption Not formally classified, but a significant risk.Pyridine and its derivatives are known to be absorbed through the skin, posing a risk of systemic toxicity.[1][2] This is a critical consideration for glove selection and handling practices.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the final barrier between the researcher and potential chemical exposure.[9] The following PPE is mandatory for all procedures involving this compound.

PPE CategorySpecificationRationale & Field Insight
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[1][10] A face shield is required when there is a significant splash risk.Protects the eyes from accidental splashes and airborne dust particles. The aminopyridine structure warrants a high level of caution.
Hand Protection Nitrile or neoprene gloves.[1][2] Breakthrough time should be verified with the glove manufacturer's chemical resistance guide. Always double-glove.[9]Provides a critical barrier against dermal absorption, a key exposure route for pyridine derivatives.[2] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.[9] Inspect gloves before every use.[1]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn fully buttoned over non-synthetic clothing.Protects skin on the arms and torso from accidental spills. Flame-resistant material is a best-practice standard in modern research labs.
Footwear Closed-toe, closed-heel shoes constructed of a durable, chemical-resistant material.[1]Protects feet from spills and falling objects, which are common incidents in a laboratory environment.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside a certified chemical fume hood, especially when handling powders or generating aerosols.Since the compound may cause respiratory irritation, controlling inhalation exposure is critical.[3][5] All weighing of solids and manipulations that could create dust must be performed in a ventilated enclosure.

Operational & Disposal Plans

Standard Handling Protocol

Adherence to a strict, step-by-step protocol minimizes risk during routine handling.

  • Preparation: Designate a specific work area within a certified chemical fume hood.[2][10] Ensure an emergency eyewash station and safety shower are accessible.[11]

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves (pulled over the cuffs of the lab coat), and finally, eye protection.

  • Manipulation: Handle the chemical with care, avoiding actions that could generate dust or aerosols. Use appropriate tools (e.g., non-sparking spatulas).

  • Storage: When not in use, store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[2][11][12]

  • Decontamination: After handling, wipe down the work area. Remove PPE by taking off the outer gloves first, followed by the lab coat and eye protection, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Spill Management Protocol

Immediate and correct action is crucial in the event of a spill. The response depends on the scale of the incident.

Minor Spill (Incidental - Contained within a fume hood, <1 liter)

  • Alert Personnel: Notify others in the immediate area.[13]

  • Contain: Use an inert absorbent material like vermiculite, sand, or clay to dike the spill and prevent it from spreading.[14][15] Do not use combustible materials like paper towels initially.[16]

  • Absorb: Working from the outside in, apply absorbent material to the spill until all liquid is absorbed.[15]

  • Collect: Carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[13][14]

  • Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[13]

  • Dispose: Label the waste container clearly and dispose of it according to your institution's hazardous waste management program.[13]

Major Spill (Emergency - Outside a fume hood, poses a fire or inhalation hazard)

  • Evacuate: Alert all personnel and immediately evacuate the area.[13][14]

  • Confine: If safe to do so, close the doors to the laboratory to confine the vapors.[13]

  • Report: Call your institution's emergency number (e.g., 911) and Environmental Health & Safety department.[13][14]

  • Assist: Await the arrival of the trained emergency response team in a safe location and provide them with all necessary information.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste. Place it in a sealed, labeled bag or container for disposal through your institution's hazardous waste program.

  • Chemical Waste: Unused or waste this compound and solutions containing it must be collected in a sealed, airtight, and compatible waste container.[11] This waste should be disposed of via a licensed professional waste disposal service, often by incineration in a chemical scrubber.[8][17] Never pour this chemical down the drain.[8]

Visualized Workflows

To further clarify these critical procedures, the following diagrams outline the decision-making and operational steps for PPE selection and spill response.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence assess Assess Task Hazards (Splash, Dust, Quantity) select_ppe Select Appropriate PPE (Goggles, Face Shield, Gloves, Coat) assess->select_ppe inspect Inspect All PPE For Damage or Defects select_ppe->inspect don_inner 1. Don Inner Gloves inspect->don_inner don_coat 2. Don Lab Coat (Fully Buttoned) don_inner->don_coat don_outer 3. Don Outer Gloves (Over Cuffs) don_coat->don_outer don_eye 4. Don Eye/Face Protection don_outer->don_eye enter_lab enter_lab don_eye->enter_lab Proceed to Experiment

Caption: PPE Selection and Donning Workflow.

Spill_Response spill Spill Occurs is_major Is the spill >1L? Outside fume hood? Poses inhalation hazard? spill->is_major evacuate EVACUATE AREA is_major->evacuate Yes (Major Spill) alert Alert Colleagues is_major->alert No (Minor Spill) confine Confine Vapors (Close Doors) evacuate->confine report Call Emergency Services & EHS confine->report don_ppe Don Appropriate PPE alert->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste Properly decon->dispose

Caption: Spill Response Decision Tree.

References

  • Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine - Benchchem. BenchChem.
  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific.
  • Material Safety Data Sheet - 4-Aminopyridine. Fisher Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.
  • Pyridine Standard Operating Procedure. University of Washington.
  • Methyl Nicotinate Safety D
  • Material Safety Data Sheet - Methyl Nicotinate.
  • Pyridine Safety D
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Chemical Spill Procedures. Cornell University Environmental Health and Safety.
  • Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC.
  • Pyridine Safety D
  • Safety Data Sheet - Methyl Nicotin
  • Safety Data Sheet - Methyl 6-methylnicotin
  • Guide for Chemical Spill Response. American Chemical Society.
  • Safety Data Sheet - Methyl 6-methylnicotinate. (2010-10-18). Thermo Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Safety Data Sheet - Methyl nicotin
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Centers for Disease Control and Prevention (CDC).
  • METHYL NICOTINATE EXTRA PURE Safety D
  • Safety Data Sheet - Methyl nicotin
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
  • Methyl 6-methylnicotinate SDS, 5470-70-2 Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.